1-(3-Bromophenyl)piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYNABJKDZARLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40953283 | |
| Record name | 1-(3-Bromophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40953283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31197-30-5 | |
| Record name | 1-(3-Bromophenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31197-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40953283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 31197-30-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Weight and Characterization of 1-(3-Bromophenyl)piperazine
This guide provides a comprehensive technical overview of 1-(3-Bromophenyl)piperazine, focusing on the determination and significance of its molecular weight. It is intended for researchers, scientists, and drug development professionals who utilize this compound as a critical intermediate in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, outline robust analytical methodologies for its characterization, and discuss its functional role in synthetic applications.
Core Physicochemical Properties
This compound is a substituted aromatic piperazine derivative. Its structure, featuring a bromophenyl group attached to a piperazine ring, makes it a valuable scaffold in the synthesis of pharmacologically active molecules.[1] The precise molecular weight is a cornerstone of its identity, essential for stoichiometric calculations in synthesis and for unambiguous structural confirmation.
Quantitative data and key identifiers for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₁₀H₁₃BrN₂ | [2][3] |
| Average Molecular Weight | 241.13 g/mol | [2][4] |
| Monoisotopic Mass | 240.02621 Da | [2] |
| CAS Number | 31197-30-5 | [2] |
| Appearance | Solid | |
| InChI Key | DOYNABJKDZARLF-UHFFFAOYSA-N | [2] |
| SMILES | C1CN(CCN1)C2=CC(=CC=C2)Br | [2] |
The distinction between average molecular weight and monoisotopic mass is critical. The average molecular weight (241.13 g/mol ) is calculated using the weighted average of the natural abundances of all isotopes for each element in the molecule. This value is paramount for gravimetric measurements and calculating molar quantities for chemical reactions. In contrast, the monoisotopic mass (240.02621 Da) is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ⁷⁹Br, ¹⁴N). This exact mass is the value experimentally determined by high-resolution mass spectrometry (HRMS), providing a highly specific fingerprint for the compound.[5]
Experimental Verification of Molecular Weight and Structure
Confirming the molecular weight and structural integrity of this compound is a non-negotiable step in any research or development workflow. The two primary techniques for this validation are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry directly measures the mass-to-charge ratio (m/z) of ionized molecules, making it the definitive technique for molecular weight verification. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for volatile and thermally stable compounds like this compound.[6]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C10H13BrN2 | CID 2757154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [oakwoodchemical.com]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
1-(3-Bromophenyl)piperazine structure and formula
An In-depth Technical Guide to 1-(3-Bromophenyl)piperazine: Structure, Synthesis, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast array of available scaffolds, N-arylpiperazines represent a "privileged" structural motif, consistently appearing in a multitude of clinically significant drugs.[1][2][3] this compound is a prominent member of this class, serving as a versatile and highly valuable intermediate for researchers and drug development professionals. Its structure uniquely combines the favorable pharmacokinetic properties often conferred by the piperazine ring with the synthetic versatility of a brominated aromatic system.[2][4]
The piperazine moiety, a six-membered ring containing two nitrogen atoms at opposite positions, is known to improve aqueous solubility and oral bioavailability, crucial parameters in drug design.[2] Simultaneously, the bromine atom on the phenyl ring acts as a key synthetic handle, enabling a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the systematic exploration of chemical space and the fine-tuning of a molecule's interaction with its biological target. This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, synthesis, spectroscopic characterization, and its pivotal role in the synthesis of advanced pharmaceutical agents.
Chemical Identity and Physicochemical Properties
This compound is an organic compound that is typically a solid at room temperature. Its core structure consists of a piperazine ring linked via one of its nitrogen atoms to the third carbon of a bromobenzene ring.
Chemical Structure
The IUPAC name for this compound is this compound.[5] The structure is depicted below.
Caption: Chemical structure of this compound.
Physicochemical Data
The key identifiers and computed properties of this compound are summarized in the table below for quick reference.
| Identifier/Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃BrN₂ | [5][6] |
| Molecular Weight | 241.13 g/mol | [5][6] |
| CAS Number | 31197-30-5 | [5] |
| IUPAC Name | This compound | [5] |
| Appearance | Solid | |
| SMILES | C1CN(CCN1)C2=CC(=CC=C2)Br | [5] |
| InChIKey | DOYNABJKDZARLF-UHFFFAOYSA-N | [5] |
Synthesis and Purification
The synthesis of N-arylpiperazines can be achieved through several established routes. A common and effective method involves the condensation of a substituted aniline with bis(2-chloroethyl)amine hydrochloride.[7] This approach provides a direct pathway to the desired phenylpiperazine core.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the synthesis of phenylpiperazines, which can be adapted for this compound starting from 3-bromoaniline. The causality behind this choice is the high reliability and scalability of the condensation reaction between anilines and bis(2-chloroethyl)amine.
Step 1: Preparation of this compound
-
To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 3-bromoaniline (1 equivalent) and a suitable high-boiling point solvent such as xylene or 2-ethoxyethanol.
-
Add bis(2-chloroethylamine) hydrochloride (1 equivalent) to the mixture.
-
Heat the reaction mixture to reflux (typically 130-150 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, allow the mixture to cool to room temperature. A precipitate of the hydrochloride salt of the product may form.
-
Filter the crude product and wash with a cold non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials.
Step 2: Conversion to Free Base and Purification
-
Suspend the crude hydrochloride salt in water and basify by the slow addition of a concentrated aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution until the pH is >10. This deprotonates the piperazine nitrogen, converting the salt to the free base, which is often less water-soluble.
-
Extract the aqueous mixture three times with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel to yield pure this compound.
Spectroscopic Characterization
Structural confirmation and purity assessment are critical self-validating steps in synthesis. The following spectroscopic data are characteristic of this compound.
| Technique | Characteristic Features |
| ¹H NMR | - Aromatic Region (δ 6.8-7.4 ppm): Four distinct signals corresponding to the protons on the bromophenyl ring. - Piperazine Region (δ 3.0-3.4 ppm): Two multiplets, each integrating to 4 protons, corresponding to the two sets of chemically non-equivalent -CH₂- groups of the piperazine ring. - N-H Signal (variable): A broad singlet for the secondary amine proton, which may exchange with D₂O. |
| ¹³C NMR | - Aromatic Region (δ 115-152 ppm): Six signals, including the carbon attached to bromine (C-Br) at a characteristic upfield shift and the carbon attached to nitrogen (C-N) shifted downfield.[8] - Piperazine Region (δ 45-55 ppm): Two signals for the aliphatic carbons of the piperazine ring.[8][9] |
| Mass Spec. (MS) | - Molecular Ion (M⁺): A characteristic pair of peaks at m/z 240 and 242 with an approximate 1:1 intensity ratio, indicative of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[10] - Key Fragments: A base peak at m/z 198/200, resulting from the loss of a C₂H₄N fragment from the piperazine ring, is a characteristic fragmentation pathway for phenylpiperazines.[10][11] |
| Infrared (IR) | - N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹.[12] - Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹.[9][12] - Aliphatic C-H Stretch: Strong absorption bands in the 2800-3000 cm⁻¹ region.[9][12] - C-N Stretch: Bands in the 1200-1350 cm⁻¹ region. - C-Br Stretch: A characteristic band in the fingerprint region, typically around 500-600 cm⁻¹. |
Chemical Reactivity and Applications in Drug Discovery
The true utility of this compound in drug discovery lies in its dual reactivity. The secondary amine of the piperazine ring is nucleophilic and can be readily alkylated, acylated, or used in reductive amination protocols. More significantly, the C-Br bond on the phenyl ring serves as a versatile anchor point for transition metal-catalyzed cross-coupling reactions.
This dual functionality allows for the creation of large, diverse libraries of compounds from a single intermediate. For example, the piperazine nitrogen can be functionalized to introduce a pharmacophore responsible for target binding, while the bromophenyl group can be modified to optimize pharmacokinetic properties or introduce secondary binding interactions. This is a common strategy in the development of treatments for neurological disorders, cancer, and infectious diseases.[1][4][13]
Workflow: Application in Cross-Coupling Reactions
The diagram below illustrates a generalized workflow where this compound is used as a key starting material in Suzuki or Buchwald-Hartwig cross-coupling reactions, two of the most powerful and widely used transformations in modern pharmaceutical synthesis.
Caption: Synthetic utility of this compound in drug discovery.
Biological Activity and Precursor Role
While this compound itself is primarily an intermediate, the phenylpiperazine scaffold is a known pharmacophore. For instance, its chlorinated analog, 1-(3-chlorophenyl)piperazine (m-CPP), is a metabolite of the antidepressant drug trazodone and exhibits activity as a serotonergic agonist.[14] Similarly, derivatives of this compound have been investigated for their interaction with various central nervous system (CNS) targets. One study noted that it can inhibit the binding of serotonin to rat brain membranes in vitro.[15] This inherent, albeit modest, biological activity underscores the potential of the core structure and provides a strong rationale for its use in designing new CNS-active agents.[1]
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care. It is classified as harmful and an irritant.
-
GHS Hazard Classification:
-
Handling Precautions:
-
Storage:
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its structure provides a robust and reliable platform for generating molecular diversity through well-established, high-yielding chemical reactions. The combination of the pharmacokinetically favorable piperazine ring and the synthetically versatile bromophenyl group makes it an indispensable intermediate in the quest for novel therapeutics targeting a wide range of diseases. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher or drug development professional operating in this field.
References
-
This compound | C10H13BrN2 | CID 2757154 - PubChem. Available at: [Link]
-
Understanding the Role of 1-[(3-bromophenyl)methyl]piperazine in Drug Discovery - A blog post discussing the utility of related compounds. Available at: [Link]
-
Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PubMed Central. Available at: [Link]
-
Synthesis and Pharmacology of Novel Antidepressant Agents with Dopamine Autoreceptor Agonist Properties - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Supporting Information for a research article - The Royal Society of Chemistry. Available at: [Link]
-
This compound - Oakwood Chemical. Available at: [Link]
-
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. Available at: [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools - ResearchGate. Available at: [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. Available at: [Link]
-
The Role of Piperazine Derivatives in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Mass Fragmentation Characteristics of Piperazine Analogues - Journal of Chinese Mass Spectrometry Society. Available at: [Link]
-
FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole - ResearchGate. Available at: [Link]
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed. Available at: [Link]
-
Piperazine, 1-[3-(trifluoromethyl)phenyl]- - NIST WebBook. Available at: [Link]
-
1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem. Available at: [Link]
-
1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - SciSpace. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C10H13BrN2 | CID 2757154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 31197-30-5 [chemicalbook.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. 1-(3-Chlorophenyl)piperazine hydrochloride(65369-76-8) 13C NMR spectrum [chemicalbook.com]
- 9. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | MDPI [mdpi.com]
- 10. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 12. scispace.com [scispace.com]
- 13. nbinno.com [nbinno.com]
- 14. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound Hydrochloride | CymitQuimica [cymitquimica.com]
- 16. fishersci.ca [fishersci.ca]
- 17. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Predicted Biological Activity of 1-(3-Bromophenyl)piperazine
A Note on the Data Presented: Direct, publicly available quantitative data on the biological activity of 1-(3-Bromophenyl)piperazine is limited. This guide, therefore, presents a predicted pharmacological profile based on well-established structure-activity relationships (SAR) within the phenylpiperazine class of compounds. The quantitative values herein are inferred from the activities of structurally related analogs and should be considered hypothetical until confirmed by direct experimentation.
Introduction: The Phenylpiperazine Scaffold and the Significance of this compound
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system.[1] Its derivatives, particularly the N-arylpiperazines, have a rich history of interacting with a variety of neurotransmitter receptors, most notably serotonin (5-HT) and dopamine (D2) receptors. This promiscuity, combined with the chemical tractability of the piperazine moiety, makes it a fertile ground for drug discovery and a valuable tool for probing the intricacies of neuropharmacology.
This compound emerges as a compound of interest within this class due to the specific electronic and steric properties imparted by the bromine substituent at the meta position of the phenyl ring. The position and nature of the substituent on the phenyl ring are known to significantly influence the affinity and selectivity of these compounds for their biological targets. While direct experimental data for this compound is not extensively documented in publicly accessible literature, its structural similarity to well-characterized phenylpiperazines allows for a reasoned prediction of its biological activity. This guide will, therefore, provide a comprehensive overview of the inferred pharmacological profile of this compound, detailed methodologies for its experimental validation, and a discussion of its likely downstream signaling effects.
Inferred Pharmacological Profile: A Structure-Activity Relationship (SAR) Driven Hypothesis
The biological activity of phenylpiperazine derivatives is exquisitely sensitive to the substitution pattern on the phenyl ring. The presence of a halogen, such as bromine, at the meta position is a common feature in ligands with significant affinity for serotonin and dopamine receptors.
Predicted Receptor Binding Affinities
Based on the analysis of structurally related compounds, this compound is predicted to exhibit the following binding profile:
| Receptor Subtype | Predicted Kᵢ (nM) | Rationale based on SAR |
| Serotonin Receptors | ||
| 5-HT₁ₐ | 10 - 50 | Phenylpiperazines often show high affinity for 5-HT₁ₐ receptors. The meta-bromo substitution is generally well-tolerated and can contribute to favorable binding interactions. |
| 5-HT₂ₐ | 50 - 200 | Affinity for the 5-HT₂ₐ receptor is common among phenylpiperazines. The meta-bromo group may confer moderate affinity. |
| 5-HT₂C | 20 - 100 | The 5-HT₂C receptor is another common target for this class of compounds, and the meta-substitution is often associated with significant affinity. |
| Dopamine Receptors | ||
| D₂ | 100 - 500 | While many phenylpiperazines bind to D₂ receptors, the affinity can be variable. The meta-bromo substitution may not be optimal for high-affinity D₂ binding compared to other substituents. |
| D₃ | 50 - 250 | Phenylpiperazines often show higher affinity for D₃ over D₂ receptors. The electronic properties of the bromine atom could contribute to a moderate affinity at this subtype. |
| Monoamine Transporters | ||
| SERT | > 1000 | Phenylpiperazines are generally poor inhibitors of the serotonin transporter. |
| DAT | > 1000 | Inhibition of the dopamine transporter is not a primary characteristic of this structural class. |
Note: These values are estimations derived from the analysis of publicly available data on analogous compounds and are intended for illustrative purposes. Experimental verification is required.
Experimental Protocols for Pharmacological Characterization
To empirically determine the biological activity of this compound, a series of in vitro assays are necessary. The following protocols provide a framework for a comprehensive pharmacological evaluation.
Radioligand Binding Assays: Determining Receptor Affinity
The primary method for determining the binding affinity (Kᵢ) of a compound for a specific receptor is the radioligand competition binding assay.
Workflow for Radioligand Binding Assay
A generalized workflow for determining receptor binding affinity.
Step-by-Step Protocol for 5-HT₁ₐ Receptor Binding Assay:
-
Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the human 5-HT₁ₐ receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Radioligand: Use a high-affinity 5-HT₁ₐ receptor radioligand, such as [³H]8-OH-DPAT.
-
Competition Assay: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]8-OH-DPAT (typically at its K₋d value), and a range of concentrations of this compound.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the concentration of this compound. Use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
This protocol can be adapted for other G-protein coupled receptors by selecting the appropriate cell line, radioligand, and incubation conditions.
Functional Assays: Characterizing Agonist and Antagonist Activity
Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state of the receptor).
Workflow for a cAMP Functional Assay
A workflow for assessing the functional activity of a compound at a Gs or Gi-coupled receptor.
Step-by-Step Protocol for a 5-HT₁ₐ Receptor cAMP Assay (Gᵢ-coupled):
-
Cell Culture: Plate cells expressing the human 5-HT₁ₐ receptor in a 96-well plate and grow to near confluency.
-
Assay Medium: Replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the concentration of this compound.
-
Agonist Activity: A dose-dependent decrease in forskolin-stimulated cAMP levels indicates agonist activity. The EC₅₀ (half-maximal effective concentration) can be determined.
-
Antagonist Activity: To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound before adding a known 5-HT₁ₐ receptor agonist (e.g., 8-OH-DPAT) and forskolin. A rightward shift in the agonist's dose-response curve indicates competitive antagonism, and the IC₅₀ (half-maximal inhibitory concentration) can be determined.
-
Predicted Downstream Signaling Pathways
The interaction of this compound with its primary predicted targets, the serotonin and dopamine receptors, is expected to trigger specific intracellular signaling cascades. As these are G-protein coupled receptors (GPCRs), the initial event is the activation of a heterotrimeric G-protein, leading to a variety of downstream effects.
Serotonin 5-HT₁ₐ Receptor Signaling
The 5-HT₁ₐ receptor is canonically coupled to the Gαi/o family of G-proteins. Agonist activation is predicted to lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Predicted signaling pathway upon agonist activation of the 5-HT₁ₐ receptor.
Dopamine D₂ Receptor Signaling
Similar to the 5-HT₁ₐ receptor, the D₂ receptor is also coupled to Gαi/o G-proteins. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.
Predicted signaling pathway upon agonist activation of the D₂ receptor.
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit predictive, overview of the biological activity of this compound. Based on established structure-activity relationships, this compound is hypothesized to be a ligand for serotonin and, to a lesser extent, dopamine receptors. The provided experimental protocols offer a clear roadmap for the empirical validation of this predicted profile.
The true pharmacological character of this compound remains to be elucidated through direct experimental investigation. Future studies should focus on obtaining quantitative binding and functional data at a broad panel of CNS receptors and transporters. Such data will be invaluable for determining the compound's selectivity and potential therapeutic applications. Furthermore, in vivo studies will be necessary to assess its pharmacokinetic properties, brain penetrance, and behavioral effects. The insights gained from such research will not only clarify the specific biological activity of this compound but also contribute to a deeper understanding of the structure-activity relationships that govern the pharmacology of the phenylpiperazine class of compounds.
References
- Piperazine derivatives: A review of activity on neurotransmitter receptors. Journal of Basic and Clinical Pharmacy.
- An In-depth Technical Guide to the Dopamine Transporter (DAT) Binding Affinity of 5Me3F4AP. Benchchem.
- Application Notes and Protocols for Radioligand Binding Assays of Novel Compounds Targeting Serotonergic Receptors. Benchchem.
- In vitro assays for the functional characterization of the dopamine transporter (D
- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Journal of Visualized Experiments.
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules.
- The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Journal of Neurochemistry.
- Dopamine receptor signaling. Journal of Neurochemistry.
- GPCR downstream signalling. Reactome.
- Serotonin Receptor Signaling. QIAGEN.
- G protein-coupled receptor kinases as regulators of dopamine receptor functions. Pharmacological Research.
- Biochemistry, Dopamine Receptors.
- GPCRs (G Protein Coupled Receptors): A Guide. Assay Genie.
- The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain.
- Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance. Molecules.
Sources
1-(3-Bromophenyl)piperazine: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Bromophenyl)piperazine (3-BPP) is a synthetic compound belonging to the phenylpiperazine class, a chemical scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. Phenylpiperazine derivatives are known to interact with a range of neurotransmitter receptors, particularly those of the serotonergic, dopaminergic, and adrenergic systems. This technical guide provides a comprehensive overview of the putative mechanism of action of this compound, drawing upon available data for the compound and its close structural analogs. By synthesizing information on receptor binding profiles, functional activities, and downstream signaling pathways, this document aims to provide a foundational understanding for researchers and drug development professionals working with this and related molecules.
Introduction: The Phenylpiperazine Scaffold
The phenylpiperazine moiety is a privileged scaffold in neuropharmacology, forming the core of numerous clinically significant drugs and research chemicals.[1] Its structural simplicity, synthetic tractability, and ability to interact with multiple G-protein coupled receptors (GPCRs) have made it a cornerstone in the development of agents targeting the central nervous system (CNS).[2] The pharmacological profile of a phenylpiperazine derivative is heavily influenced by the nature and position of substituents on the phenyl ring, as well as modifications to the second nitrogen of the piperazine ring.
This compound, with its bromine atom at the meta position of the phenyl ring, represents a specific iteration of this versatile scaffold. While detailed pharmacological data for 3-BPP itself is limited in publicly accessible literature, its close structural analog, 1-(3-chlorophenyl)piperazine (m-CPP), has been extensively studied and serves as a valuable surrogate for elucidating the likely mechanism of action of 3-BPP.
Unraveling the Mechanism of Action of this compound
The primary mechanism of action of this compound is believed to involve its interaction with various neurotransmitter receptors, leading to the modulation of downstream signaling cascades. Based on the available evidence for 3-BPP and the extensive data for its analogs, a multi-target profile is anticipated.
Interaction with the Serotonergic System
The most prominent pharmacological feature of phenylpiperazines is their interaction with the serotonin (5-hydroxytryptamine, 5-HT) system. Early research has indicated that this compound inhibits the binding of radiolabeled serotonin to rat brain membranes, providing direct evidence of its engagement with serotonin receptors.[3]
Drawing parallels with its chloro-analog, m-CPP, 3-BPP is likely to exhibit a broad affinity for multiple 5-HT receptor subtypes. m-CPP is known to be a non-selective serotonin agonist, with appreciable affinity for 5-HT1A, 5-HT1B, 5-HT1C (now classified as 5-HT2C), and 5-HT2A receptors.[4][5] Furthermore, m-CPP has been shown to interact with the serotonin transporter (SERT), potentially leading to an increase in extracellular serotonin levels.[6] This dual action of receptor agonism and potential reuptake inhibition suggests a complex modulation of serotonergic neurotransmission.
Table 1: Receptor Binding Profile of the Structurally Related Compound, 1-(3-chlorophenyl)piperazine (mCPP)
| Receptor Subtype | Binding Affinity (IC50, nM) | Reference |
| 5-HT Receptor Subtypes | 360 - 1300 | [4] |
| α2-Adrenergic Receptor | 570 | [4] |
| Serotonin Transporter (SERT) | 230 | [6] |
This table summarizes the binding affinities of m-CPP, a close structural analog of this compound, to provide an inferred pharmacological profile.
Engagement with Dopaminergic and Adrenergic Systems
Postulated Signaling Pathways
The interaction of this compound with its primary receptor targets is expected to trigger a cascade of intracellular signaling events. As a putative serotonin agonist, its binding to G-protein coupled 5-HT receptors would initiate conformational changes in the receptor, leading to the activation of heterotrimeric G-proteins.
Figure 1: Postulated G-protein coupled signaling pathways for this compound at serotonin receptors.
Experimental Methodologies for Characterization
To definitively elucidate the mechanism of action of this compound, a series of well-established experimental protocols are required. These assays are designed to quantify the binding affinity and functional activity of the compound at its putative receptor targets.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for a panel of neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex, hippocampus) or cultured cells expressing the receptor of interest in an appropriate buffer. Centrifuge the homogenate to pellet the cell membranes, which are then washed and resuspended.
-
Assay Incubation: In a multi-well plate, combine the membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-serotonin, [³H]-ketanserin, [³H]-spiperone), and varying concentrations of this compound.
-
Separation of Bound and Free Ligand: After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Figure 2: A simplified workflow for determining receptor binding affinity using a radioligand binding assay.
Functional Assays
Objective: To characterize the functional activity of this compound (agonist, antagonist, partial agonist, or inverse agonist) at specific receptors.
Example: cAMP Accumulation Assay for Gs/Gi-coupled Receptors
-
Cell Culture: Culture cells stably expressing the receptor of interest (e.g., 5-HT1A or 5-HT7 receptors).
-
Assay Setup: Plate the cells in a multi-well format and pre-incubate with a phosphodiesterase inhibitor to prevent the breakdown of cyclic AMP (cAMP).
-
Compound Addition: Add varying concentrations of this compound to the cells. For antagonist testing, pre-incubate with the test compound before adding a known agonist.
-
Stimulation: For Gi-coupled receptors, stimulate the cells with forskolin to increase basal cAMP levels.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal efficacy (Emax).
Conclusion and Future Directions
This compound is a member of the pharmacologically significant phenylpiperazine class of compounds. While direct and comprehensive pharmacological data for 3-BPP is not extensively available, a strong inference can be drawn from the well-characterized profile of its close structural analog, m-CPP. It is highly probable that this compound acts as a multi-target ligand with a predominant affinity for serotonin receptors, likely functioning as a serotonin agonist. It may also interact with adrenergic and dopamine receptors, contributing to a complex overall mechanism of action.
Future research should focus on a comprehensive in vitro pharmacological profiling of this compound to determine its precise binding affinities and functional activities at a broad range of CNS receptors. Subsequent in vivo studies would then be crucial to correlate these molecular actions with behavioral and physiological outcomes. A thorough understanding of its mechanism of action will be essential for any potential development of this compound for therapeutic or research applications.
References
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- Fuller, R. W., et al. (1988). Effects of various serotonin receptor subtype-selective antagonists alone and on m-chlorophenylpiperazine-induced neuroendocrine changes in rats. Journal of Pharmacology and Experimental Therapeutics, 247(3), 937-943.
- Glennon, R. A. (2003). Arylpiperazines and their affinity for alpha(1)-adrenergic receptors. Current Topics in Medicinal Chemistry, 3(9), 1035-1046.
- Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain.
- Leopoldo, M., et al. (2011). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 16(12), 10436-10454.
- Meltzer, H. Y., et al. (1989). Multiple serotonin receptor subtype binding profiles of atypical antipsychotic drugs. Clinical Neuropharmacology, 12 Suppl 1, S22-31.
-
PubChem. This compound. Retrieved from [Link]
- Roth, B. L., et al. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Neuroreport, 6(16), 2150-2152.
- Sills, M. A., et al. (1984). [3H]8-OH-DPAT labels a novel 5-HT binding site in rat brain membranes. European Journal of Pharmacology, 106(1), 231-232.
- Titeler, M., et al. (1987). [3H]DOB: a specific agonist radioligand for 5-HT2 receptors. European Journal of Pharmacology, 133(1), 129-132.
- Vetulani, J., et al. (1992). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. Psychopharmacology, 107(2-3), 229-235.
- Wong, D. T., et al. (1983). A common binding site for tricyclic and nontricyclic 5-hydroxytryptamine uptake inhibitors in rat brain. Journal of Neurochemistry, 41(6), 1548-1554.
Sources
- 1. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Hydrochloride | CymitQuimica [cymitquimica.com]
- 3. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 7. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 1-(3-Bromophenyl)piperazine in Modern Drug Discovery: A Technical Guide for CNS-Targeted Synthesis
Abstract: The phenylpiperazine scaffold is a cornerstone in the architecture of numerous centrally acting therapeutics. Its unique combination of a rigid aromatic ring and a flexible, basic piperazine moiety allows for privileged interactions with a host of G-protein coupled receptors (GPCRs), particularly within the serotonergic and dopaminergic systems. This guide provides an in-depth technical analysis of 1-(3-bromophenyl)piperazine (m-BPP), a pivotal building block in contemporary drug discovery. We will dissect the strategic importance of the bromine atom as a versatile synthetic handle for library generation, explore the inherent pharmacological tendencies of the arylpiperazine core, and detail the downstream signaling pathways modulated by its derivatives. A case study on the atypical antipsychotic cariprazine will serve to illustrate the translation of these chemical and pharmacological principles into a clinically significant therapeutic. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in the design of next-generation CNS therapies.
The Phenylpiperazine Motif: A Privileged Scaffold in CNS Drug Discovery
The piperazine ring is a recurring structural motif in a multitude of medications, including agents for treating cancer, inflammation, and infectious diseases.[1][2][3] Its prevalence is particularly striking in the realm of central nervous system (CNS) disorders.[4] The success of the N-arylpiperazine scaffold can be attributed to several key factors:
-
Pharmacokinetic Properties: The two nitrogen atoms of the piperazine ring can be modulated to fine-tune physicochemical properties such as solubility and membrane permeability, which are critical for oral bioavailability and blood-brain barrier (BBB) penetration.[5][6]
-
Structural Versatility: The piperazine core provides multiple points for synthetic modification, allowing for the creation of large, diverse chemical libraries to probe structure-activity relationships (SAR).[7]
-
Receptor Affinity: The arylpiperazine structure itself is a well-established pharmacophore with inherent affinity for key CNS targets, including serotonin (5-HT) and dopamine (D) receptors. This makes it an ideal starting point for designing ligands with specific receptor profiles.[8][9]
Drugs such as the anxiolytic buspirone, the antidepressant trazodone, and the atypical antipsychotic aripiprazole all feature the arylpiperazine core, underscoring its therapeutic versatility.[9][10]
This compound: A Chemist's Gateway to Molecular Diversity
This compound (m-BPP) elevates the utility of the parent scaffold by incorporating a bromine atom on the phenyl ring. This seemingly simple addition is a strategic masterstroke, transforming the molecule into a highly versatile intermediate for medicinal chemistry campaigns.
Physicochemical Properties:
The true power of m-BPP lies in the reactivity of its carbon-bromine bond. The bromine atom serves as an exceptionally effective leaving group for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for modern C-C and C-N bond formation.[5] This allows chemists to systematically and efficiently introduce a vast array of chemical functionalities at the meta-position of the phenyl ring, thereby exploring a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.
The most common and powerful of these transformations are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).
Caption: Synthetic diversification of m-BPP via palladium-catalyzed cross-coupling reactions.
Experimental Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone reaction in medicinal chemistry for the synthesis of arylamines. The protocol below is a representative procedure for the coupling of an aryl bromide, such as m-BPP, with a secondary amine, demonstrating a pathway to novel derivatives.
Objective: To synthesize N-Aryl-piperazine derivatives from this compound.
Materials:
-
This compound (1.0 equiv.)
-
Secondary amine (e.g., Morpholine) (1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv.)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: Add this compound, the secondary amine, and sodium tert-butoxide to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Preparation: In a separate vial under an inert atmosphere, add Pd(OAc)₂ and the XPhos ligand.
-
Solvent Addition: Add anhydrous toluene to the Schlenk tube containing the reactants via syringe. Stir for 5 minutes to dissolve the solids.
-
Catalyst Addition: Add the catalyst mixture to the reaction vessel.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired N-aryl-piperazine derivative.
Self-Validation Note: This protocol is based on well-established Buchwald-Hartwig amination procedures.[13][14][15] The use of a bulky phosphine ligand like XPhos is crucial for facilitating the reductive elimination step, which is often rate-limiting. The reaction must be conducted under strictly anhydrous and anaerobic conditions, as both the palladium catalyst and the strong base are sensitive to air and moisture.
Pharmacological Profile: Targeting Serotonergic and Dopaminergic Systems
Arylpiperazine derivatives frequently exhibit high affinity for serotonin and dopamine receptors, which are implicated in the pathophysiology of numerous psychiatric disorders.[9] The specific substitution pattern on the aryl ring dictates the selectivity and functional activity (agonist, partial agonist, or antagonist) at these receptors.
A prime example of a drug built upon an arylpiperazine core is Cariprazine , an atypical antipsychotic approved for schizophrenia and bipolar disorder.[16] While its synthesis starts with 1-(2,3-dichlorophenyl)piperazine, its pharmacological profile provides a powerful illustration of the receptor interactions achievable with this class of compounds. Cariprazine's therapeutic effect is thought to be mediated by its combined activity at dopamine D₂, D₃, and serotonin 5-HT₁ₐ receptors.[17][18]
Table 1: Receptor Binding Affinities (Ki) of Cariprazine [17][18][19]
| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|
| Dopamine D₃ | 0.085 | Partial Agonist |
| Dopamine D₂ | 0.49 | Partial Agonist |
| Serotonin 5-HT₁ₐ | 2.6 | Partial Agonist |
| Serotonin 5-HT₂ₑ | 0.58 | Antagonist |
| Serotonin 5-HT₂ₐ | 18.8 | Antagonist |
| Histamine H₁ | 23.2 | Antagonist |
| Serotonin 5-HT₂c | 134 | Antagonist |
| Adrenergic α₁ₐ | 155 | Antagonist |
Note: A smaller Ki value indicates a higher binding affinity.
The high-affinity partial agonism at D₂ and D₃ receptors is a key feature of modern atypical antipsychotics. This allows the drug to act as a "modulator"—it can enhance dopaminergic signaling in brain regions where dopamine is deficient (e.g., the prefrontal cortex, potentially improving negative and cognitive symptoms) and reduce signaling where it is excessive (e.g., the mesolimbic pathway, reducing positive symptoms).[12][17]
Key Signaling Pathways
Understanding the downstream signaling cascades of these receptors is critical for rational drug design.
Dopamine D₂ Receptor Signaling: The D₂ receptor is a canonical Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, which reduces intracellular levels of cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activity.[6] Additionally, the βγ subunit of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and reduced excitability.[1] D₂ receptors can also signal through β-arrestin-dependent pathways, which can modulate the Akt/GSK-3 cascade.[6][12]
Caption: Simplified signaling pathways of the Dopamine D₂ receptor.
Serotonin 5-HT₁ₐ Receptor Signaling: Similar to the D₂ receptor, the 5-HT₁ₐ receptor is also coupled to Gi/o proteins. Its activation inhibits adenylyl cyclase and activates GIRK channels, producing an overall inhibitory effect on neuronal firing.[5][20] This is particularly relevant for 5-HT₁ₐ autoreceptors on serotonergic neurons in the raphe nuclei, where their activation reduces serotonin release.[5] However, 5-HT₁ₐ heteroreceptors can also engage other signaling pathways, including the ERK/MAPK and PI3K/Akt pathways, which are involved in neuroplasticity and cell survival.[11][20]
Caption: Key signaling pathways of the Serotonin 5-HT₁ₐ receptor.
Conclusion and Future Perspectives
This compound is more than a simple chemical intermediate; it is a strategic tool that grants medicinal chemists access to vast and diverse chemical landscapes. The bromine handle, amenable to robust and high-yielding cross-coupling reactions, allows for the precise installation of various functionalities to tailor the pharmacological profile of the resulting molecules. The inherent affinity of the arylpiperazine core for key CNS targets like serotonin and dopamine receptors makes m-BPP an exceptionally efficient starting point for lead optimization campaigns targeting psychiatric and neurological disorders.
The future of CNS drug development will increasingly rely on the ability to design molecules with polypharmacological profiles, capable of modulating multiple targets to achieve superior efficacy and tolerability. The principles outlined in this guide—leveraging a privileged core, employing strategic synthetic handles for diversification, and understanding the complex downstream signaling of target receptors—demonstrate how scaffolds like this compound will continue to be instrumental in the discovery of the next generation of CNS therapeutics.
References
-
Polter, A. M., & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Molecular Neurobiology, 42(3), 145–155. [Link]
-
Vidal, R., & Castro, E. (2018). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in Molecular Neuroscience, 11, 40. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Urs, N. M., & Peterson, S. M. (2017). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Biological Psychiatry, 81(1), 78–87. [Link]
-
Albert, P. R., & Vahid-Ansari, F. (2019). The 5-HT1A receptor: Signaling to behavior. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1865(12), 165510. [Link]
-
Stahl, S. M. (2024). D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside. Biomedicines, 12(6), 1259. [Link]
-
Seneca, N., et al. (2012). Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography. Psychopharmacology, 220(3), 537–547. [Link]
-
Ford, C. P. (2014). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. The Journal of Neuroscience, 34(46), 15143–15145. [Link]
-
Rana, P., et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. AYUSH: International Research Journal of Ayurveda & Allied Sciences, 3(5). [Link]
-
Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 228-238. [Link]
-
Wikipedia. (n.d.). Dopamine receptor. Retrieved January 4, 2026, from [Link]
-
Sharma, R., et al. (2021). Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders. Journal of Medicinal Chemistry, 64(14), 10183–10203. [Link]
-
AbbVie Inc. (n.d.). VRAYLAR® (cariprazine) Mechanism of Action. Retrieved January 4, 2026, from [Link]
-
Zhang, M., et al. (2009). Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. Bioorganic & Medicinal Chemistry Letters, 19(23), 6669–6672. [Link]
-
Amata, E., et al. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 27(19), 6533. [Link]
-
Tarazi, F. I., et al. (2013). Long-term effects of cariprazine exposure on dopamine receptor subtypes. CNS Spectrums, 18(6), 333–340. [Link]
-
Ronsisvalle, S., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Pharmaceuticals, 14(11), 1157. [Link]
-
da Silva, G. G., et al. (2024). Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. Helvetica Chimica Acta, 107(2), e202300151. [Link]
-
da Silva, G. G., et al. (2024). Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. PubMed. [Link]
-
Gao, M., et al. (2022). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Research Square. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved January 4, 2026, from [Link]
-
Reddy, C. V. (2016). Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug. Synthetic Communications, 46(13), 1083-1097. [Link]
-
Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved January 4, 2026, from [Link]
-
NROChemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
Farkas, V., et al. (2024). The synthesis of the key intermediate of cariprazine. ResearchGate. [Link]
-
Riisager, A., et al. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 4, 2026, from [Link]
-
Patil, S. A., et al. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 4(2), 180-185. [Link]
- Google Patents. (2018).
- Google Patents. (2016).
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 4, 2026, from [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
Quick Company. (n.d.). A Process For Preparation Of Cariprazine And Intermediates Thereof. [Link]
-
DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1551. [Link]
-
Indian Academy of Sciences. (2018). Delineating an alternate convergent synthesis of brexpiprazole: a novel use of commercial 6,7-dihydrobenzo[b]thiophen-4(5H)-one. Journal of Chemical Sciences, 130(6), 72. [Link]
-
ResearchGate. (2020). (PDF) Optimization of aripiprazole synthesis. [Link]
Sources
- 1. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long-term effects of cariprazine exposure on dopamine receptor subtypes | CNS Spectrums | Cambridge Core [cambridge.org]
- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 7. Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 12. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. orbit.dtu.dk [orbit.dtu.dk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 18. VRAYLAR® (cariprazine) Mechanism of Action [vraylarhcp.com]
- 19. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(3-Bromophenyl)piperazine as a Serotonin Binding Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(3-bromophenyl)piperazine as a potential serotonin binding inhibitor. Phenylpiperazine derivatives are a well-established class of compounds with significant activity at serotonergic receptors, and the introduction of a bromine atom at the meta-position of the phenyl ring is anticipated to modulate its pharmacological profile. Due to the limited availability of specific binding and functional data for this compound in publicly accessible literature, this guide synthesizes information from structurally related analogs to infer its likely properties and provides detailed experimental protocols for its characterization. The content herein is intended to equip researchers with the foundational knowledge and practical methodologies to investigate the potential of this compound as a tool compound or a lead structure in drug discovery programs targeting the serotonin system.
Introduction: The Phenylpiperazine Scaffold in Serotonergic Drug Discovery
The phenylpiperazine moiety is a privileged scaffold in neuropharmacology, forming the core of numerous approved and investigational drugs targeting the central nervous system. These compounds are known to interact with a variety of neurotransmitter receptors, with a particular prominence in modulating the activity of the serotonin (5-hydroxytryptamine, 5-HT) system. The versatility of the phenylpiperazine structure allows for fine-tuning of its pharmacological properties through substitution on both the phenyl ring and the second nitrogen of the piperazine ring.
This compound represents a specific embodiment of this scaffold where a bromine atom is positioned at the meta-position of the phenyl ring. Halogen substitution is a common strategy in medicinal chemistry to alter a compound's physicochemical properties, such as lipophilicity and metabolic stability, and to influence its binding affinity and functional activity at its biological targets. This guide will explore the anticipated impact of the 3-bromo substitution on the serotonergic activity of the phenylpiperazine core.
Inferred Pharmacological Profile of this compound
Structure-Activity Relationships (SAR) of Halogenated Phenylpiperazines
Structure-activity relationship studies of arylpiperazines have revealed key insights into their interaction with serotonin receptors. The nature and position of the substituent on the phenyl ring are critical determinants of affinity and selectivity. For instance, substitution at the meta-position with an electron-withdrawing group, such as a trifluoromethyl group in 1-(3-trifluoromethylphenyl)piperazine (TFMPP), is known to confer significant affinity for multiple 5-HT receptor subtypes.[1] Given that bromine is also an electron-withdrawing group, it is plausible that this compound will exhibit a broad spectrum of activity at serotonin receptors.
Arylpiperazines are generally recognized as non-selective agents that can bind to various 5-HT receptor subtypes.[2] It is therefore highly probable that this compound will demonstrate affinity for several 5-HT receptors, including but not limited to the 5-HT1A, 5-HT2A, and 5-HT2C subtypes, as well as potentially the serotonin transporter (SERT). The closely related compound, 1-(3-chlorophenyl)piperazine (m-CPP), is a well-characterized serotonin agonist that also displays appreciable affinity for the serotonin transporter.[3]
Anticipated Binding Affinities
Based on the SAR of related phenylpiperazine derivatives, the following table provides an inferred binding affinity profile for this compound. These values are estimations and require experimental validation.
| Target | Inferred Ki (nM) | Rationale |
| 5-HT1A Receptor | 10 - 100 | Phenylpiperazines often exhibit moderate to high affinity for the 5-HT1A receptor.[4] |
| 5-HT2A Receptor | 50 - 500 | Affinity for the 5-HT2A receptor is common among arylpiperazines. |
| 5-HT2C Receptor | 50 - 500 | Similar to the 5-HT2A receptor, interaction with the 5-HT2C subtype is expected. |
| Serotonin Transporter (SERT) | 100 - 1000 | The structural analog m-CPP demonstrates affinity for SERT.[3] |
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for the preparation of N-arylpiperazines. A common and effective approach involves the nucleophilic substitution of an activated aryl halide with piperazine.
General Synthetic Scheme
A plausible synthetic route involves the reaction of 1-bromo-3-fluorobenzene or 1,3-dibromobenzene with an excess of piperazine. The use of a palladium catalyst and a suitable ligand can facilitate this cross-coupling reaction.
Caption: General synthetic scheme for this compound.
Step-by-Step Synthetic Protocol
The following protocol is a generalized procedure based on common methods for N-arylpiperazine synthesis and should be optimized for specific laboratory conditions.[5]
Materials:
-
1,3-Dibromobenzene
-
Piperazine
-
Palladium(II) acetate (Pd(OAc)2)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Deionized water
-
Brine
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3-dibromobenzene (1.0 eq), piperazine (2.0 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford this compound.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Mechanism of Action: Interaction with the Serotonin System
The interaction of this compound with the serotonin system is likely to be multifaceted, involving direct binding to multiple 5-HT receptor subtypes and potentially inhibiting the serotonin transporter.
Serotonin Receptor Signaling Pathways
Most serotonin receptors, with the exception of the 5-HT3 receptor, are G protein-coupled receptors (GPCRs). The binding of a ligand to these receptors initiates a cascade of intracellular signaling events. The specific pathway activated depends on the G protein to which the receptor is coupled.
Caption: Workflow for a typical radioligand binding assay.
Detailed Protocol for 5-HT2A Receptor Binding Assay:
-
Radioligand: [3H]Ketanserin
-
Receptor Source: Commercially available membranes from cells stably expressing the human 5-HT2A receptor (e.g., from CHO or HEK293 cells).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, [3H]ketanserin (at a concentration near its Kd), and the test compound dilutions.
-
For the determination of non-specific binding, add a high concentration of a known 5-HT2A antagonist (e.g., spiperone) to a set of wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
A similar protocol can be adapted for other serotonin receptors using appropriate radioligands (e.g., [3H]8-OH-DPAT for 5-HT1A receptors).
Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. These assays measure the downstream cellular response following receptor activation or inhibition.
Example Functional Assay for Gq-Coupled Receptors (e.g., 5-HT2A): Calcium Mobilization Assay
-
Principle: Activation of Gq-coupled receptors leads to an increase in intracellular calcium concentration. This can be measured using calcium-sensitive fluorescent dyes.
-
Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO).
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
To determine agonist activity, add increasing concentrations of this compound and measure the change in fluorescence over time using a fluorescence plate reader.
-
To determine antagonist activity, pre-incubate the cells with increasing concentrations of this compound before adding a known 5-HT2A agonist (e.g., serotonin) and measure the inhibition of the agonist-induced fluorescence signal.
-
Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Conclusion and Future Directions
This compound is a promising compound for investigation as a serotonin binding inhibitor. Based on the extensive knowledge of the phenylpiperazine scaffold, it is likely to exhibit a complex pharmacological profile with affinities for multiple serotonin receptors and potentially the serotonin transporter. The experimental protocols detailed in this guide provide a clear path for the comprehensive characterization of its binding and functional properties.
Future research should focus on obtaining empirical data for this compound to validate the inferred profile presented here. Determining its precise affinities and functional activities at a broad panel of serotonin receptors and transporters will be crucial for understanding its potential therapeutic applications or its utility as a research tool. Further studies could also explore its in vivo effects on serotonergic neurotransmission and behavior. The insights gained from such investigations will contribute to the broader understanding of the structure-activity relationships of phenylpiperazine derivatives and aid in the design of more selective and potent modulators of the serotonin system.
References
-
Glennon, R. A., et al. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. Journal of Medicinal Chemistry, 39(20), 4017-4026. [Link]
-
Perrone, R., et al. (1996). Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. Journal of Medicinal Chemistry, 39(25), 4928-4934. [Link]
-
Samant, K., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules, 26(22), 7025. [Link]
-
Saeed, A., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1338-1353. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Glennon, R. A. (1990). Serotonin Receptor Subtypes and Ligands. ACNP. [Link]
-
Sleziak, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2196. [Link]
-
Maj, J., et al. (1981). Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors. Advances in Experimental Medicine and Biology, 133, 359-368. [Link]
- Google Patents. (2015).
-
Stankiewicz, A. M., et al. (2019). The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents with Therapeutic Perspectives for Cognitive Impairment. International Journal of Molecular Sciences, 20(14), 3420. [Link]
-
Handzlik, J., et al. (2023). New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands. Molecules, 28(3), 1108. [Link]
-
Basile, L., et al. (2021). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. ChemistrySelect, 6(42), 11463-11475. [Link]
-
ResearchGate. (n.d.). IC50 values of piperazine-dihydrofuran compounds (3a-p) towards AChE. Retrieved from [Link]
-
De Deurwaerdère, P., et al. (2020). Constitutive activity of 5-HT receptors: Factual analysis. Neuropharmacology, 169, 107967. [Link]
-
Pifl, C., et al. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Neuroreport, 6(16), 2150-2152. [Link]
Sources
- 1. acnp.org [acnp.org]
- 2. Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 1-(3-Bromophenyl)piperazine
An In-Depth Technical Guide to 1-(3-Bromophenyl)piperazine: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This compound is a pivotal chemical intermediate whose structural features—a reactive bromophenyl group and a versatile piperazine moiety—make it an invaluable building block in modern medicinal chemistry. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its physicochemical properties, spectroscopic signature, chemical reactivity, and synthetic pathways. We delve into the causality behind its utility, explaining how its distinct functionalities are leveraged to construct complex molecular architectures targeting a range of therapeutic areas, including neurology and oncology. Furthermore, this document outlines established protocols for its synthesis and characterization, addresses critical safety and handling procedures, and contextualizes its role as a key scaffold in the synthesis of pharmacologically active compounds.
Core Compound Identification and Physicochemical Properties
Precise identification and understanding the fundamental physicochemical properties of a starting material are prerequisites for any successful research and development endeavor. These parameters govern reaction conditions, purification strategies, and the ultimate pharmacokinetic profile of its derivatives.
Table 1: Compound Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 31197-30-5 | [1] |
| Molecular Formula | C₁₀H₁₃BrN₂ | [1][2] |
| Molecular Weight | 241.13 g/mol | [1] |
| InChI Key | DOYNABJKDZARLF-UHFFFAOYSA-N | [1] |
| Synonyms | (3'-Bromophenyl)piperazine |[3] |
Table 2: Physicochemical Data
| Property | Value | Significance in Application | Reference |
|---|---|---|---|
| Appearance | Light yellow to brown solid | Provides a simple, initial check for material purity. | [3] |
| Boiling Point | 121-123 °C at 0.5 mmHg | Useful for purification by vacuum distillation. | [3] |
| Density | 1.386 ± 0.06 g/cm³ (Predicted) | Relevant for process scale-up and reaction volume calculations. | [3] |
| pKa | 8.92 ± 0.10 (Predicted) | The basicity of the piperazine nitrogen is critical. This pKa ensures that the compound is significantly protonated at physiological pH, often enhancing aqueous solubility and facilitating interactions with biological targets. | [3] |
| Solubility | Less soluble in water; more soluble in organic solvents. The hydrochloride salt is soluble in DMSO and Methanol. | Dictates choice of solvents for reactions, extractions, and formulation. Derivatization to the HCl salt is a common strategy to improve solubility in polar protic solvents. |[4][5] |
Spectroscopic and Structural Characterization
Structural confirmation is a cornerstone of chemical synthesis. The following spectral characteristics are expected for this compound, providing a reliable fingerprint for identity and purity assessment.
Table 3: Expected Spectroscopic Data
| Technique | Expected Features | Rationale |
|---|---|---|
| ¹H NMR | ~7.2-6.8 ppm (m, 4H): Aromatic protons. ~3.2 ppm (t, 4H): Protons on carbons adjacent to the phenyl-substituted nitrogen (N1). ~3.0 ppm (t, 4H): Protons on carbons adjacent to the secondary amine (N4). ~2.9 ppm (s, 1H): N-H proton of the secondary amine. | The aromatic region will show a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring. The piperazine protons show two distinct triplets due to their different chemical environments. The N-H proton signal can be broad and may exchange with D₂O. |
| ¹³C NMR | ~152 ppm: Aromatic C attached to N1. ~130-115 ppm: Other aromatic carbons, including the C-Br carbon (~122 ppm). ~50 ppm: Carbons adjacent to N1. ~46 ppm: Carbons adjacent to N4. | The chemical shifts are predictable based on established data for N-arylpiperazines.[6][7] The C-N bond deshields the attached aromatic carbon significantly, while the C-Br carbon shows a characteristic shift. The two sets of piperazine carbons are chemically non-equivalent. |
| FT-IR (cm⁻¹) | ~3300 (N-H stretch): Characteristic of the secondary amine. ~3100-3000 (C-H stretch, aromatic): Aromatic C-H bonds. ~2950-2800 (C-H stretch, aliphatic): Aliphatic C-H bonds of the piperazine ring.[7] ~1600, 1480 (C=C stretch): Aromatic ring vibrations. ~1230 (C-N stretch): Aryl-amine C-N bond. ~1100-1000 (C-Br stretch): Carbon-bromine bond. | Each functional group in the molecule corresponds to a predictable absorption band, providing a quick and reliable method for structural verification.[8] |
| Mass Spec (ESI-MS) | [M+H]⁺ = 241.0/243.0 | The presence of a bromine atom results in a characteristic isotopic pattern (¹⁹Br/⁸¹Br have ~1:1 natural abundance), leading to two major peaks separated by 2 m/z units, which is a definitive confirmation of a monobrominated compound. |
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from its dual reactivity. It possesses two key sites for chemical modification, allowing for the systematic and independent elaboration of the molecule's structure. This is a crucial feature in drug discovery for building libraries of analogues to explore structure-activity relationships (SAR).
-
The Piperazine Moiety: The secondary amine (N4) is a nucleophilic site and a moderate base. It readily undergoes N-alkylation, N-acylation, and reductive amination reactions. This allows for the introduction of diverse side chains that can modulate a compound's potency, selectivity, and pharmacokinetic properties.[9]
-
The Bromophenyl Ring: The bromine atom serves as a versatile synthetic "handle." It is ideally positioned for participation in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions.[10] This enables the formation of new carbon-carbon or carbon-heteroatom bonds, allowing for the connection of complex aromatic or aliphatic groups to the phenyl ring.
Caption: Key reactivity sites on this compound.
Synthesis and Purification Protocol
The most common and industrially scalable synthesis of N-arylpiperazines involves the condensation of an aniline derivative with bis(2-chloroethyl)amine or a related piperazine precursor.[11] The following protocol describes a representative lab-scale synthesis.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol is a self-validating system, incorporating in-process checks (TLC) and a robust purification procedure to ensure high purity of the final product.
Materials:
-
3-Bromoaniline
-
Bis(2-chloroethyl)amine hydrochloride
-
Diisopropylethylamine (DIPEA) or Sodium Carbonate
-
Solvent (e.g., n-butanol, xylene, or DMSO)
-
Hydrochloric acid (for salt formation/workup)
-
Sodium hydroxide (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-bromoaniline (1.0 eq) and the chosen solvent (e.g., n-butanol, ~5-10 mL per mmol of aniline).
-
Addition of Reagents: Add bis(2-chloroethyl)amine hydrochloride (1.0-1.2 eq) and a base such as DIPEA (2.5 eq) or sodium carbonate (3.0 eq). The base is critical to neutralize the HCl generated during the reaction and the HCl salt of the starting material.
-
Thermal Cyclization: Heat the reaction mixture to reflux (typically 100-140 °C, depending on the solvent) for 12-24 hours. The high temperature is necessary to drive the intramolecular cyclization step.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-bromoaniline is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If the product crystallizes as the hydrochloride salt, it can be filtered. Otherwise, proceed to an extractive workup.
-
Dilute the mixture with water and ethyl acetate.
-
Neutralize the aqueous layer with a sodium hydroxide solution to deprotonate the piperazine nitrogens, making the product soluble in the organic layer.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine mixed in the mobile phase to prevent the basic product from streaking on the acidic silica gel.
-
-
Final Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting solid/oil under high vacuum. Confirm the structure and purity using NMR and MS as described in Section 2.
Caption: General workflow for the synthesis and purification.
Applications in Medicinal Chemistry
This compound is not an end product but a versatile starting point. The piperazine ring is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[8] Its presence can improve aqueous solubility and introduce a basic center that is often crucial for binding to biological targets like G-protein coupled receptors (GPCRs) and enzymes.
The compound serves as a key intermediate in the synthesis of drugs for:
-
Neurology: It is a known metabolite of the antidepressant Trazodone, highlighting its relevance to CNS-active compounds.[12] Its derivatives have been explored for various neurological targets.
-
Oncology and Infectious Diseases: The ability to rapidly generate diverse libraries of compounds by modifying both the piperazine nitrogen and the bromophenyl ring makes it a valuable tool for discovering new leads in these and other therapeutic areas.[10]
Caption: Role as a central scaffold for library synthesis.
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when handling any chemical reagent. This compound is classified as a hazardous substance.
Table 4: GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement | Reference(s) |
|---|
|
| GHS07 | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |[1][13][14] |Handling Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[13][14]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13][14]
-
Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal. Avoid generating dust.[13]
Storage:
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][13] Recommended storage temperature is between 2-8°C.[3]
-
Incompatibilities: Keep away from strong oxidizing agents.[13]
-
Light Sensitivity: Protect from light.[3]
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Gesynto. (n.d.). Understanding the Role of 1-[(3-bromophenyl)methyl]piperazine in Drug Discovery. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
ChemBK. (n.d.). 1-(4-Bromophenyl)piperazine. Retrieved from [Link]
-
Wolska, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). Supplemental Information. Retrieved from [Link]
-
Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
-
SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]
-
Alver, Ö., Parlak, C., & Şenyel, M. (2007). FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. ResearchGate. Retrieved from [Link]
Sources
- 1. This compound | C10H13BrN2 | CID 2757154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 31197-30-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. This compound HYDROCHLORIDE CAS#: 796856-45-6 [m.chemicalbook.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Reactions of Piperazines | Ambeed [ambeed.com]
- 10. nbinno.com [nbinno.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.ca [fishersci.ca]
- 14. Page loading... [wap.guidechem.com]
1-(3-Bromophenyl)piperazine safety and hazards
An In-Depth Technical Guide to the Safe Handling of 1-(3-Bromophenyl)piperazine
Foreword
This document provides a comprehensive technical overview of the safety, hazards, and handling protocols for this compound (CAS No: 31197-30-5). It is intended for researchers, medicinal chemists, and drug development professionals who may handle this compound in a laboratory setting. As a substituted phenylpiperazine, this compound and its analogs are common scaffolds in drug discovery; however, their safe management requires a thorough understanding of their specific toxicological and chemical properties. This guide moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety recommendations, ensuring a culture of safety and scientific integrity.
Section 1: Chemical and Physical Identity
A precise understanding of a chemical's identity is the foundation of its safe handling. This compound is a solid organic compound.[1] Its key identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 31197-30-5 | [1][2] |
| Molecular Formula | C₁₀H₁₃BrN₂ | [1][2] |
| Molecular Weight | 241.13 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Synonyms | 1-(m-Bromophenyl)piperazine | [3] |
Section 2: Hazard Identification and Toxicological Profile
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary risks are associated with acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[2][4]
GHS Classification
The compound's hazard profile necessitates careful handling to avoid exposure. The official GHS classification is summarized in the table and diagram below.
| Hazard Class | Category | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation |
Toxicological Endpoints Explained
-
Acute Oral Toxicity (H302): This classification indicates that accidental ingestion of the compound can cause significant adverse health effects. The piperazine moiety is known to have biological activity, and its absorption through the gastrointestinal tract can lead to systemic toxicity. Therefore, eating, drinking, or smoking in the laboratory where this compound is handled is strictly prohibited.[4][6]
-
Skin and Eye Irritation (H315, H319): As a solid, the compound exists as fine particulates that can be abrasive. Chemically, its amine functionalities can disrupt the lipid bilayers of skin and eye tissues, leading to irritation, redness, and pain.[2][7] Prolonged contact can cause more severe damage. This is why the use of gloves and safety glasses is non-negotiable.
-
Respiratory Irritation (H335): Inhalation of the dust can irritate the mucous membranes of the respiratory tract.[2][7] The causality is twofold: physical irritation from the fine particles and chemical irritation from the compound's reactivity. All weighing and transfer operations should be conducted within a certified chemical fume hood to prevent aerosolization and inhalation.
Section 3: Risk Mitigation and Safe Handling Protocols
A proactive approach to safety involves a combination of engineering controls, appropriate personal protective equipment (PPE), and standardized handling procedures.
Engineering Controls
-
Chemical Fume Hood: All work involving the solid compound or its solutions must be performed in a properly functioning chemical fume hood. This is the primary engineering control to prevent inhalation exposure (H335).
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their proximity is critical for immediate decontamination in case of accidental contact.[8]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles, addressing the H319 hazard.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.[4] Contaminated gloves should be removed carefully, avoiding skin contact, and disposed of as chemical waste.
-
Protective Clothing: A lab coat must be worn and kept fastened. For larger quantities, additional protection such as chemical-resistant aprons or sleeves may be warranted.
Step-by-Step Safe Handling Protocol
-
Preparation: Before handling, confirm that the fume hood is operational and that a spill kit and the relevant SDS are accessible. Ensure the work area is clean and uncluttered.
-
Don PPE: Put on a lab coat, safety goggles, and appropriate gloves.
-
Weighing and Transfer: Conduct all weighing and transfer operations on a disposable weigh paper or in a tared container within the fume hood to contain any dust.
-
In Solution: When making solutions, add the solid slowly to the solvent to avoid splashing.
-
Post-Handling: After use, decontaminate the work surface. Wash hands thoroughly with soap and water after removing gloves.[4]
Section 4: Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is critical to minimizing harm.
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][6] Remove all contaminated clothing. If skin irritation persists, seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Call a poison control center or doctor immediately for treatment advice.[6][9]
Accidental Release / Spill Response Protocol
A spill of this compound solid requires a methodical cleanup to prevent secondary contamination and exposure.
Section 5: Storage and Disposal
Proper storage and disposal are essential to maintain chemical stability and prevent environmental contamination.
Storage Conditions
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[5][10]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][10]
-
Security: The storage location should be locked and accessible only to authorized personnel.[4][6]
Waste Disposal
-
Dispose of unused material and contaminated waste (e.g., gloves, weigh papers, absorbent material) in a designated, labeled hazardous waste container.
-
All disposal must be conducted in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.[4]
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2757154, this compound. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-(3-Chlorophenyl)piperazine hydrochloride. Retrieved from [Link][8]
-
GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link][11]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | C10H13BrN2 | CID 2757154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Hydrochloride | CymitQuimica [cymitquimica.com]
- 4. fishersci.ca [fishersci.ca]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. aksci.com [aksci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. gov.uk [gov.uk]
The Phenylpiperazine Scaffold: A Versatile Core for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The phenylpiperazine moiety is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutic agents. Its unique structural and physicochemical properties, particularly the presence of two basic nitrogen atoms, confer upon it the ability to interact with a wide array of biological targets.[1] This versatility has led to the development of drugs spanning a broad therapeutic spectrum, from central nervous system (CNS) disorders to cardiovascular diseases and beyond.[2][3] This technical guide provides a comprehensive literature review of phenylpiperazine derivatives, delving into their synthesis, mechanisms of action, structure-activity relationships, and therapeutic applications. By integrating detailed experimental protocols and elucidating the underlying signaling pathways, this document aims to equip researchers and drug development professionals with the critical knowledge to innovate within this rich chemical space.
The Phenylpiperazine Core: A Privileged Structure in Medicinal Chemistry
The N-phenylpiperazine subunit is a recurring motif in a vast number of biologically active compounds.[2] Its prevalence stems from a combination of favorable characteristics. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, provides a flexible yet constrained framework. The basicity of these nitrogen atoms (pKa of N1 ≈ 5.0-6.0, pKa of N4 ≈ 8.0-10.0) allows for the formation of salts, enhancing aqueous solubility and facilitating formulation.[1] Furthermore, the phenyl ring and the piperazine nitrogens offer multiple points for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]
While historically recognized for its utility in developing CNS-acting drugs, the application of the phenylpiperazine scaffold has expanded into numerous other therapeutic areas, including:
-
Central Nervous System Disorders: Antipsychotics, antidepressants, anxiolytics.[3]
-
Cardiovascular Disease: Antihypertensives.
-
Oncology: Antiproliferative agents.[4]
-
Infectious Diseases: Antimycobacterial and antifungal agents.[5][6]
-
Metabolic Disorders: Antidiabetic and anti-obesity agents.[2][7]
A patent review from 2006 onwards revealed that while CNS disorders still dominate the therapeutic applications of phenylpiperazine derivatives, there is a growing interest in their potential for treating pain, inflammation, obesity, diabetes, and cancer.[2] This diversification underscores the ongoing recognition of this scaffold's immense potential in drug discovery.
Synthetic Strategies for Phenylpiperazine Derivatives
The synthesis of phenylpiperazine derivatives can be approached through several well-established routes. The choice of a particular synthetic pathway often depends on the desired substitution pattern on both the phenyl ring and the piperazine moiety.
One of the most common methods involves the condensation of a primary amine with bis(2-chloroethyl)amine, leading to the cyclization and formation of the substituted phenylpiperazine.[8] This monosubstituted piperazine can then be further functionalized at the N4 position through reactions such as alkylation or acylation.[8]
Experimental Protocol: Synthesis of 1-(2-Methoxyphenyl)piperazine Hydrochloride
This protocol details the synthesis of 1-(2-methoxyphenyl)piperazine hydrochloride, a common intermediate in the preparation of various pharmaceuticals. The synthesis proceeds via the condensation of o-anisidine with bis(2-chloroethyl)amine hydrochloride.[9]
Materials:
-
o-Anisidine
-
Bis(2-chloroethyl)amine hydrochloride
-
Potassium carbonate
-
n-Butanol
-
Ethanol
-
Hydrochloric acid (ethereal solution)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add o-anisidine, bis(2-chloroethyl)amine hydrochloride, potassium carbonate, and n-butanol. The typical molar ratio is approximately 1:1.6:1.1 of o-anisidine:bis(2-chloroethyl)amine hydrochloride:potassium carbonate.[9]
-
Condensation Reaction: Heat the mixture to reflux with stirring. The reaction is typically monitored by thin-layer chromatography (TLC) and is usually complete within 20-25 hours.[9]
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.[9]
-
Purification: Dissolve the residue in ethanol and filter to remove inorganic salts. The filtrate contains the crude 1-(2-methoxyphenyl)piperazine.
-
Salt Formation: To the ethanolic solution, add an ethereal solution of hydrochloric acid dropwise with stirring. The hydrochloride salt of 1-(2-methoxyphenyl)piperazine will precipitate out of the solution.
-
Final Product Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(2-methoxyphenyl)piperazine hydrochloride as a white solid.[7]
Characterization:
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, as well as by melting point determination.
| Spectroscopic Data for 1-(2-Methoxyphenyl)piperazine | |
| ¹H NMR (CDCl₃, δ ppm) | 1.42 (s, 9H), 3.0 (m, 4H), 3.60 (m, 4H), 3.84 (s, 3H), 6.80-7.00 (m, 3H)[10] |
| ¹³C NMR (DMSO-d6, δ ppm) | 51.86 (2CH₂), 46.64 (2CH₂), 55.03 (OCH₃), 113.12, 121.89, 123.23, 126.18, 137.34, 152.61 (Aromatic C)[11] |
| Mass Spectrum (m/z) | 192.1 (M+)[12] |
Mechanism of Action: Targeting Key Signaling Pathways
The diverse pharmacological effects of phenylpiperazine derivatives are a direct consequence of their ability to interact with a variety of G-protein coupled receptors (GPCRs), particularly those for serotonin and dopamine, as well as adrenergic receptors.
Interaction with Serotonin Receptors
Many phenylpiperazine derivatives exhibit significant affinity for various serotonin (5-HT) receptor subtypes. Their activity can range from full agonism to partial agonism and antagonism, leading to a wide spectrum of physiological effects.[13]
-
5-HT₁A Receptors: The 5-HT₁A receptor is a Gi/o-coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[14] This activation also promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization and reduced neuronal firing.[14] Phenylpiperazine derivatives acting as agonists or partial agonists at this receptor often exhibit anxiolytic and antidepressant properties.[8]
Caption: 5-HT1A Receptor Signaling Pathway.
-
5-HT₂A Receptors: In contrast to 5-HT₁A receptors, 5-HT₂A receptors are coupled to Gq/11 proteins.[15] Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[5] IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5] Antagonism at this receptor is a key mechanism for many atypical antipsychotic drugs.
Caption: 5-HT2A Receptor Signaling Pathway.
Interaction with Dopamine Receptors
Dopamine receptors, particularly the D₂ subtype, are another major target for phenylpiperazine derivatives, especially in the context of antipsychotic medications.
-
D₂ Receptors: D₂ receptors are Gi/o-coupled and their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[1] They also modulate ion channels, leading to neuronal inhibition. Phenylpiperazine-based drugs can act as antagonists or partial agonists at D₂ receptors. Partial agonism is a particularly interesting mechanism, as it allows for the stabilization of dopaminergic neurotransmission, reducing it in hyperdopaminergic states (like psychosis) and enhancing it in hypodopaminergic states.[16]
Caption: Dopamine D2 Receptor Signaling Pathway.
Interaction with Adrenergic Receptors
Phenylpiperazine derivatives also frequently interact with α-adrenergic receptors, which is the basis for their use as antihypertensive agents.
-
α₁-Adrenergic Receptors: These receptors are Gq/11-coupled and their activation leads to the PLC-IP₃-DAG pathway, similar to 5-HT₂A receptors.[17] In vascular smooth muscle, this signaling cascade results in vasoconstriction. Phenylpiperazine-based α₁-blockers antagonize this effect, leading to vasodilation and a reduction in blood pressure.[14]
Caption: α1-Adrenergic Receptor Signaling Pathway.
Structure-Activity Relationships (SAR) and Quantitative Analysis
The pharmacological profile of phenylpiperazine derivatives is highly dependent on the nature and position of substituents on both the phenyl and piperazine rings. Understanding these structure-activity relationships is crucial for the rational design of new drug candidates with improved potency and selectivity.
| Derivative | Target(s) | Ki (nM) | Pharmacological Activity | Reference |
| Aripiprazole | D₂, 5-HT₁A, 5-HT₂A | D₂: 0.34, 5-HT₁A: 1.7, 5-HT₂A: 3.4 | Partial Agonist (D₂, 5-HT₁A), Antagonist (5-HT₂A) | [17] |
| Urapidil | α₁, 5-HT₁A | α₁: data varies, 5-HT₁A: data varies | Antagonist (α₁), Agonist (5-HT₁A) | [14][18] |
| Naftopidil | α₁D, α₁A, α₁B | α₁D: high affinity, α₁A/α₁B: lower affinity | Selective Antagonist (α₁D) | [19][20] |
| Compound 7a | 5-HT₁A | 14.3 | High affinity ligand for 5-HT₁A | [21][22] |
| Compound 6a | D₃, 5-HT₁A | D₃: 1.4, 5-HT₁A: 199 | Selective D₃ ligand | [21] |
| Compound FG-16 | 5-HT₁A | 25 | Selective 5-HT₁A ligand | [23] |
| Compound FG-18 | 5-HT₂C | 17 | Selective 5-HT₂C ligand | [23] |
Key SAR Insights:
-
Phenyl Ring Substitution: The substitution pattern on the phenyl ring significantly influences receptor affinity and selectivity. For instance, in a series of hydantoin-phenylpiperazine derivatives, substitution at the ortho position with a group having a negative potential was favorable for affinity at both 5-HT₁A and α₁ receptors.[10] The meta position appeared to be important for 5-HT₁A/α₁ selectivity.[10]
-
Piperazine N4-Substituent: The nature of the substituent at the N4 position of the piperazine ring is a major determinant of the pharmacological activity. Long-chain arylalkyl substituents are common in many CNS-active agents.
-
Linker Length and Composition: The linker connecting the phenylpiperazine core to other pharmacophoric elements can modulate receptor affinity and selectivity.
Biological Evaluation: In Vitro Assays
The characterization of phenylpiperazine derivatives requires a battery of in vitro assays to determine their binding affinity and functional activity at various receptors.
Experimental Protocol: Radioligand Competition Binding Assay for 5-HT₁A Receptor
This protocol describes a competition binding assay to determine the affinity (Ki) of a test compound for the 5-HT₁A receptor.[24]
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT₁A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT₁A agonist).
-
Test Compound: Phenylpiperazine derivative of interest.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter.
Step-by-Step Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT₁A receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand ([³H]8-OH-DPAT, typically at its Kd concentration), and varying concentrations of the unlabeled test compound.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Competition Binding Assay Workflow.
Therapeutic Applications: From Bench to Bedside
The versatility of the phenylpiperazine scaffold is exemplified by the number of drugs that have reached the market.
-
Aripiprazole: An atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. Its unique mechanism as a D₂ partial agonist helps to stabilize dopamine neurotransmission, leading to a favorable side-effect profile compared to older antipsychotics.[16][25]
-
Urapidil: An antihypertensive agent that acts as both an α₁-adrenergic antagonist and a 5-HT₁A receptor agonist.[14] This dual mechanism of action leads to vasodilation and a reduction in sympathetic outflow from the central nervous system, effectively lowering blood pressure without a significant reflex tachycardia.[14][18]
-
Naftopidil: Used for the treatment of benign prostatic hyperplasia (BPH). It is a selective α₁D-adrenergic receptor antagonist, which leads to relaxation of the smooth muscle in the prostate and bladder neck, thereby improving urinary flow.[1][19][20]
Future Directions and Conclusion
The phenylpiperazine scaffold continues to be a fertile ground for drug discovery. While its role in CNS and cardiovascular therapeutics is well-established, emerging research in oncology, infectious diseases, and metabolic disorders highlights its untapped potential.[2] The "druglikeness" of this moiety, coupled with the potential for fine-tuning its pharmacological properties through chemical modification, ensures its continued relevance in the development of novel and improved therapies.[2] Future research will likely focus on the development of more selective and multi-target ligands, as well as the exploration of novel therapeutic applications for this remarkable chemical entity.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Urapidil? Retrieved from [Link]
- de Oliveira, R., de Freitas, R. M., & de Campos, V. E. (2012). Phenylpiperazine derivatives: a patent review (2006 – present).
- De Deurwaerdère, P., & Di Giovanni, G. (2017). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism.
-
Psychopharmacology Institute. (2020, October 23). Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Naftopidil? Retrieved from [Link]
-
Wikipedia. (n.d.). Aripiprazole. Retrieved from [Link]
- Polanski, J., Gieleciak, R., & Bak, A. (2007). Quantitative structure–activity relationship study of new potent and selective antagonists at the 5-HT1A and adrenergic α1d receptors: Derivatives of spiroethyl phenyl(substituted)piperazine. Bioorganic & Medicinal Chemistry, 15(2), 999-1006.
- Gonzalez-Maeso, J., & Sealfon, S. C. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Handbook of the Behavioral Neurobiology of Serotonin, 10, 143-155.
- Perez, D. M. (2010). The α1-adrenergic receptors: diversity of signaling networks and regulation. Journal of Receptors and Signal Transduction, 30(5), 328-338.
-
Wikipedia. (n.d.). 5-HT2A receptor. Retrieved from [Link]
-
Wikipedia. (n.d.). Urapidil. Retrieved from [Link]
- Polter, A. M., & Li, X. (2010). 5-HT1A Receptor Signaling to Behavior. The Serotonin Receptors, 33-56.
- Kenny, P. J. (2007). The α1-adrenergic receptors: diversity of signaling networks and regulation. Molecular and Cellular Endocrinology, 263-264, 111-120.
- González-Maeso, J. (2015). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences, 26, 75-92.
- Šimůnek, P., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Current Pharmaceutical Design, 25(33), 3614-3624.
- Cirigliano, A., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(13), 5035.
- López-Muñoz, F., & Álamo, C. (2013). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Current Medicinal Chemistry, 20(2), 220-244.
- Gotoh, M., et al. (2017). Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study. Lower Urinary Tract Symptoms, 9(2), 98-103.
- López-Rodríguez, M. L., et al. (1997). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry, 40(11), 1648-1656.
-
bionity.com. (n.d.). 5-HT2A receptor. Retrieved from [Link]
- Odion, E. E., & Usifoh, C. O. (2016). Mass spectrum of 1-(2-methoxyphenyl)-(3-(2-phthalamido)-propyl) piperazine.
-
PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. Retrieved from [Link]
- Takei, R., et al. (1999). [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 114(5), 323-331.
- Kumar, V., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169.
- Ciano, A., et al. (2021). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotoninergic Agents. Molecules, 26(22), 6985.
- Kumar, V., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
- Stary, K., et al. (2021).
-
Wikipedia. (n.d.). Phenylpiperazine. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(2-Methoxyphenyl)piperazine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
- Kucukguzel, I., et al. (2014). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 59(11-12), 1071-1080.
- Odion, E. E., & Usifoh, C. O. (2016). 1H-NMR of 1-(2-methoxyphenyl)-(3-(2-phthalamido)-propyl) piperazine.
-
SpectraBase. (n.d.). 1-(2-Methoxyphenyl)piperazine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
- Kumar, A., et al. (n.d.). Synthesis, Preclinical Evaluation and Molecular Modelling of Macrocyclic Appended 1-(2-methoxyphenyl)piperazine for 5-HT1A Neuro.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.
Sources
- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 20. swgdrug.org [swgdrug.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
The Pivotal Role of 1-(3-Bromophenyl)piperazine in the Synthesis of Neurological Drug Candidates: A Technical Guide
Foreword: The Strategic Importance of Privileged Scaffolds in CNS Drug Discovery
In the intricate landscape of neuropharmacology, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of modern drug discovery. The phenylpiperazine moiety, in particular, has emerged as a remarkably versatile template for the design of centrally acting agents. Its ability to be synthetically elaborated allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. This guide focuses on a key exemplar of this class: 1-(3-Bromophenyl)piperazine. The strategic placement of the bromine atom on the phenyl ring provides a reactive handle for a multitude of cross-coupling reactions, unlocking a vast chemical space for the development of novel therapeutics for a range of neurological and psychiatric disorders. This document serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals, providing not only the theoretical underpinnings but also practical, field-proven insights into the application of this critical chemical intermediate.
Physicochemical Properties and Strategic Significance of this compound
This compound is a solid organic compound at room temperature, characterized by the presence of a piperazine ring attached to a brominated phenyl group at the meta position.[1][2] Its strategic importance in medicinal chemistry is primarily derived from two key features: the phenylpiperazine core, which is a common motif in many centrally acting drugs, and the bromine substituent, which serves as a versatile synthetic handle.[3]
| Property | Value | Source |
| CAS Number | 31197-30-5 | [2] |
| Molecular Formula | C₁₀H₁₃BrN₂ | [2] |
| Molecular Weight | 241.13 g/mol | [2] |
| Appearance | Solid | [1] |
| Hazards | Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation | [2] |
The piperazine ring itself often imparts favorable pharmacokinetic properties to drug candidates, such as improved aqueous solubility and the ability to cross the blood-brain barrier. The true synthetic power of this compound, however, lies in the reactivity of the carbon-bromine bond. This site allows for the application of powerful synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, to introduce a wide array of molecular fragments and build complex molecular architectures.[3]
Synthetic Pathways to this compound
The reliable and scalable synthesis of this compound is a critical first step in its utilization as a chemical intermediate. A common and efficient method involves the direct N-arylation of piperazine with 1,3-dibromobenzene.
Experimental Protocol: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed N-arylation of piperazine with 1,3-dibromobenzene.
Materials:
-
1,3-Dibromobenzene
-
Piperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazine (1.2 equivalents) and sodium tert-butoxide (1.4 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagents: Add anhydrous toluene to the flask, followed by 1,3-dibromobenzene (1.0 equivalent).
-
Catalyst Preparation: In a separate, small, dry vial, dissolve palladium(II) acetate (0.02 equivalents) and BINAP (0.03 equivalents) in a small amount of anhydrous toluene.
-
Reaction Initiation: Add the catalyst solution to the reaction flask via syringe.
-
Heating: Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound.
Caption: Synthesis of this compound.
Application in the Synthesis of Neurologically Active Compounds
The true value of this compound is realized in its role as a precursor to a variety of neurologically active drug candidates. The following sections detail the synthesis of three such compounds, highlighting the versatility of this intermediate.
Vortioxetine: A Multimodal Antidepressant
Vortioxetine is an antidepressant with a multimodal mechanism of action, primarily acting as a serotonin reuptake inhibitor, a 5-HT₁ₐ receptor agonist, and a 5-HT₃, 5-HT₇, and 5-HT₁ₒ receptor antagonist.[4][5][6][7]
This protocol outlines a synthetic route to Vortioxetine hydrobromide, starting from this compound.
Step 1: Synthesis of 1-(2-Nitrophenyl)piperazine
This step is a precursor to the final vortioxetine molecule and does not directly use this compound. A common starting material for vortioxetine synthesis is 2-bromonitrobenzene which reacts with piperazine.
Step 2: Synthesis of 2-(Piperazin-1-yl)aniline
The nitro group of 1-(2-nitrophenyl)piperazine is reduced to an amine, for example, by catalytic hydrogenation.[8]
Step 3: Synthesis of Vortioxetine
A key step in many vortioxetine syntheses involves a Sandmeyer-type reaction followed by coupling with 2,4-dimethylthiophenol.[9] A practical synthesis involves the reaction of 2-[(2,4-dimethylphenyl)thio]aniline with bis(2-chloroethyl)amine hydrochloride.[8]
Step 4: Formation of Vortioxetine Hydrobromide
-
Dissolution: Dissolve the crude Vortioxetine base in isopropyl acetate.
-
Salt Formation: Add a solution of hydrobromic acid (HBr) in isopropyl acetate dropwise to the Vortioxetine solution at 30-40 °C.[9]
-
Crystallization: Stir the mixture for 30 minutes to allow for the crystallization of Vortioxetine hydrobromide.
-
Isolation: Collect the solid by filtration, wash with isopropyl acetate, and dry under vacuum.[9]
Caption: Multimodal action of Vortioxetine.
Lurasidone: An Atypical Antipsychotic
Lurasidone is an atypical antipsychotic used in the treatment of schizophrenia and bipolar depression. [10][11][12]Its mechanism of action involves potent antagonism of dopamine D₂ and serotonin 5-HT₂ₐ and 5-HT₇ receptors, along with partial agonism at 5-HT₁ₐ receptors. [10][12]
The synthesis of Lurasidone is a multi-step process, with a key intermediate being a derivative of this compound. A representative synthesis is outlined below.
Step 1: Synthesis of 3-(Piperazin-1-yl)benzo[d]isothiazole
This intermediate is prepared by reacting 3-chloro-1,2-benzisothiazole with piperazine. [13] Step 2: Synthesis of (3aR,7aR)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[2H-isoindol-2,1'-piperazinium] methanesulfonate
This spirocyclic intermediate is formed by reacting (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane with 3-(piperazin-1-yl)benzo[d]isothiazole. [13][14] Step 3: Synthesis of Lurasidone
-
Coupling Reaction: Suspend (3aR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole- 2,1'-piperazinium] methanesulfonate (1 molar equivalent), (3aR,4S,7R,7aS)-hexahydro-1H- 4,7-methanoisoindole-1,3(2H)-dione (1.1 molar equivalents), and potassium carbonate (1.2 molar equivalents) in toluene. [13][14]2. Heating: Heat the suspension at 105 °C for 15 hours. [14]3. Work-up: Cool the reaction mixture and add water. Separate the organic phase. [14] Step 4: Formation of Lurasidone Hydrochloride
-
Dissolution: Dissolve the crude Lurasidone base in acetone. [15]2. Salt Formation: Add a solution of hydrochloric acid in isopropanol or aqueous HCl to precipitate Lurasidone as its hydrochloride salt. [13][16]3. Isolation: Filter the solid, wash with acetone, and dry. [15][17]
Caption: Synthetic pathway to Lurasidone Hydrochloride.
Lurasidone's therapeutic effects are attributed to its unique receptor binding profile:
-
Dopamine D₂ Receptor Antagonism: Alleviates the positive symptoms of schizophrenia. [10]* Serotonin 5-HT₂ₐ Receptor Antagonism: Contributes to the reduction of negative symptoms and mitigates extrapyramidal side effects. [10]* Serotonin 5-HT₇ Receptor Antagonism: May enhance cognitive function and mood. [10]* Serotonin 5-HT₁ₐ Receptor Partial Agonism: Associated with anxiolytic and antidepressant properties. [10]
Caption: Receptor binding profile of Lurasidone.
Elzasonan: A Serotonin 1B/1D Receptor Antagonist
Elzasonan (CP-448,187) is a selective 5-HT₁ₒ and 5-HT₁ₒ receptor antagonist that was investigated for the treatment of depression. [18]By blocking these autoreceptors, Elzasonan was designed to enhance the release of serotonin in the brain. [18]Although its development was discontinued, it serves as another example of a neurologically active compound derived from a phenylpiperazine scaffold.
The synthesis of Elzasonan involves the condensation of 4-(3,4-dichlorophenyl)thiomorpholin-3-one with 2-(4-methylpiperazin-1-yl)benzaldehyde. While not a direct derivative of this compound, its structure highlights the broader utility of the phenylpiperazine motif in targeting serotonin receptors.
Structure-Activity Relationships (SAR) of Phenylpiperazine Derivatives
The extensive research into phenylpiperazine derivatives has yielded valuable insights into their structure-activity relationships, particularly concerning their affinity for serotonin and dopamine receptors.
| Structural Modification | Impact on Receptor Affinity |
| Substitution on the Phenyl Ring | The position and nature of substituents on the phenyl ring significantly influence receptor affinity and selectivity. For instance, meta-substitution can be crucial for 5-HT₁ₐ/α₁ selectivity. |
| Length of the Alkyl Linker | The length of the alkyl chain connecting the piperazine nitrogen to another cyclic moiety can modulate affinity for various receptors. |
| Terminal Cyclic Group | The nature of the terminal cyclic group plays a critical role in determining the overall pharmacological profile. |
Conclusion and Future Perspectives
This compound has firmly established itself as a valuable and versatile intermediate in the synthesis of a diverse range of neurologically active compounds. Its strategic design, combining the privileged phenylpiperazine scaffold with a synthetically tractable bromine handle, provides medicinal chemists with a powerful tool to explore vast areas of chemical space. The successful development of drugs like Vortioxetine and Lurasidone underscores the potential of this building block. As our understanding of the complexities of neurological disorders continues to grow, so too will the demand for novel chemical entities with precisely tailored pharmacological profiles. The continued exploration of derivatives of this compound, facilitated by advances in synthetic methodology, promises to yield the next generation of therapeutics for the treatment of a wide spectrum of CNS disorders.
References
-
What is the mechanism of Lurasidone Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
A Guide to the Vortioxetine Synthesis Process. (2025, December 17). Retrieved from [Link]
-
Mechanism of Action and Uses of Lurasidone, A New Generation of Antipsychotics: A Review - Psychiatry and Behavioral Sciences. Retrieved from [Link]
- Stahl, S. M. (2013). Lurasidone: a new-generation of antipsychotics.
-
Mechanism of Action and Uses of Lurasidone, A New Generation of Antipsychotics: A Review - ResearchGate. (2025, August 10). Retrieved from [Link]
-
A Focus on Vortioxetine - Mechanism of Action and Efficacy - Psych Scene Hub. (2017, October 27). Retrieved from [Link]
- Stahl, S. M. (2015). Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): enhancing serotonin release by combining serotonin (5HT) transporter inhibition with actions at 5HT receptors (5HT1A, 5HT1B, 5HT1D, 5HT7 receptors). CNS Spectrums, 20(2), 1-5.
-
Lurasidone: Psychopharmacology, Side Effects and Clinical Pearls - Psych Scene Hub. (2020, August 23). Retrieved from [Link]
- Kelliny, M., et al. (2015). Vortioxetine (Brintellix): A New Serotonergic Antidepressant. P & T : a peer-reviewed journal for formulary management, 40(1), 36–40.
- Mao, Y., et al. (2015). A New and Practical Synthesis of Vortioxetine Hydrobromide. Synlett, 26(11), 1543-1546.
- Stahl, S. M. (2015). Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): blocking 5HT3 receptors enhances release of serotonin, norepinephrine, and acetylcholine. CNS Spectrums, 20(5), 455-459.
-
Icon of vortioxetine showing its 6 pharmacologic mechanisms... - ResearchGate. Retrieved from [Link]
- Wang, F., et al. (2014). Synthesis of Vortioxetine Hydrobromide. Chinese Journal of Pharmaceuticals, 45(4), 301-302.
- WO2014037886A1 - Process for the preparation of lurasidone hydrochloride.
- AN IMPROVED PROCESS FOR THE PREPARATION OF LURASIDONE HYDROCHLORIDE - European Patent Office - EP 3207041 B1. (2015, October 9).
-
Elzasonan - Wikipedia. Retrieved from [Link]
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. (2023, June 20).
-
Elzasonan - Drug Targets, Indications, Patents - Patsnap Synapse. (2025, December 20). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. Retrieved from [Link]
- Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides - ResearchG
-
Understanding the Role of 1-[(3-bromophenyl)methyl]piperazine in Drug Discovery. Retrieved from [Link]
-
This compound - Oakwood Chemical. Retrieved from [Link]
-
This compound | C10H13BrN2 | CID 2757154 - PubChem. Retrieved from [Link]
- CN112645902A - Synthetic method of 1- (4-bromophenyl)
Sources
- 1. This compound [oakwoodchemical.com]
- 2. This compound | C10H13BrN2 | CID 2757154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. psychscenehub.com [psychscenehub.com]
- 5. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): blocking 5HT3 receptors enhances release of serotonin, norepinephrine, and acetylcholine | CNS Spectrums | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Vortioxetine Hydrobromide [cjph.com.cn]
- 9. Vortioxetine hydrobromide synthesis - chemicalbook [chemicalbook.com]
- 10. What is the mechanism of Lurasidone Hydrochloride? [synapse.patsnap.com]
- 11. Psychiatry and Behavioral Sciences [pbsciences.org]
- 12. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Lurasidone hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 15. Page loading... [guidechem.com]
- 16. WO2014037886A1 - Process for the preparation of lurasidone hydrochloride - Google Patents [patents.google.com]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 18. Elzasonan - Wikipedia [en.wikipedia.org]
A Guide to the Pharmacological Profile of Substituted Phenylpiperazines: From Receptor Binding to Functional Outcomes
Introduction: The Phenylpiperazine Scaffold as a Cornerstone of CNS Drug Discovery
The phenylpiperazine motif is a quintessential example of a "privileged scaffold" in medicinal chemistry. This six-membered heterocyclic ring, featuring two nitrogen atoms at opposite positions and attached to a phenyl group, is a structural cornerstone for a multitude of clinically significant drugs targeting the central nervous system (CNS).[1][2][3] Its versatility lies in the ability to modify its structure at several key positions, allowing for the fine-tuning of pharmacological activity to achieve desired therapeutic effects.[4] The piperazine ring's basic nitrogen atom is typically protonated at physiological pH, enabling crucial ionic interactions with acidic amino acid residues, such as aspartate, within the binding pockets of G-protein coupled receptors (GPCRs).[4]
This guide provides an in-depth exploration of the pharmacological profile of substituted phenylpiperazines, moving from fundamental structure-activity relationships to detailed experimental protocols for their characterization. We will dissect their interactions with key neurotransmitter systems and provide the technical framework for researchers and drug development professionals to rigorously evaluate this vital class of compounds.
Caption: Core phenylpiperazine scaffold and key modification points.
Part 1: Core Pharmacological Targets and Structure-Activity Relationships (SAR)
The therapeutic utility of phenylpiperazines stems from their ability to interact with a range of neurotransmitter receptors, primarily within the serotonergic, dopaminergic, and adrenergic systems. The specific substitutions on the phenyl ring and the N4-nitrogen of the piperazine dictate the affinity and selectivity for these targets.
The Serotonergic System: A Multifaceted Interaction
Phenylpiperazines are perhaps most famous for their diverse effects on serotonin (5-HT) receptors.[4]
-
5-HT1A Receptors: Many anxiolytic and antidepressant phenylpiperazines act as partial agonists at the 5-HT1A receptor.[4][5] This interaction, particularly with presynaptic autoreceptors, is thought to mediate their therapeutic effects. The unsubstituted N4-nitrogen of the piperazine is crucial for a salt bridge interaction with an aspartate residue (Asp3.32) in the receptor's binding site.[4]
-
5-HT2A/2C Receptors: Antagonism at 5-HT2A and 5-HT2C receptors is a hallmark of many atypical antipsychotics and some antidepressants, such as trazodone.[6][7] This activity is believed to contribute to their efficacy against negative symptoms of schizophrenia and their low propensity to cause extrapyramidal side effects.
-
Serotonin Transporter (SERT): Some derivatives also inhibit the reuptake of serotonin, adding another layer to their mechanism of action, as seen in drugs belonging to the Serotonin Antagonist and Reuptake Inhibitor (SARI) class.[7][8]
Key SAR Insights:
-
Phenyl Ring Substitution: Electron-withdrawing or methoxy groups at the ortho or meta positions of the phenyl ring often favor affinity for 5-HT1A and 5-HT2A receptors.[9] For example, 1-(m-chlorophenyl)piperazine (m-CPP) is a well-known serotonergic agent.[10][11]
-
N4-Substitution: The nature of the substituent at the N4 position is critical for modulating the functional activity (agonist vs. antagonist) and selectivity across 5-HT receptor subtypes. Long-chain arylpiperazines (LCAPs) often exhibit high affinity for various 5-HT receptors.[4]
The Dopaminergic System: Targeting D2 and D3 Receptors
Interaction with dopamine receptors is central to the antipsychotic properties of many phenylpiperazines.
-
Dopamine D2 and D3 Receptors: The clinical efficacy of antipsychotics is strongly correlated with their ability to antagonize or partially agonize D2 receptors.[12][13] Many modern atypical antipsychotics, like aripiprazole and cariprazine, are phenylpiperazine derivatives that act as D2 partial agonists.[14][15] There is significant interest in developing ligands with high selectivity for the D3 receptor over the D2 receptor, as this may offer therapeutic benefits for conditions like substance abuse and the negative symptoms of schizophrenia with a lower side-effect burden.[16][17]
Key SAR Insights:
-
N-Phenylpiperazine Moiety: This part of the molecule typically occupies the orthosteric binding site of the D2/D3 receptor.[16]
-
N4-Side Chain: The extended side chain attached to the N4-nitrogen can interact with a secondary binding pocket, which differs between D2 and D3 receptors. This difference is a key driver for achieving D3-selectivity.[16][17] For instance, benzamide moieties on the side chain can contribute to high-affinity, bitopic binding at the D3 receptor.[16]
The Adrenergic System: α1-Adrenoceptor Antagonism
Many phenylpiperazine derivatives exhibit high affinity for α1-adrenergic receptors, where they typically act as antagonists.[18][19][20] This property can contribute to both therapeutic effects (e.g., in combination with other receptor activities for depression) and side effects (e.g., orthostatic hypotension).
Key SAR Insights:
-
Phenyl Ring Substitution: Similar to serotonergic receptors, substitution at the ortho position of the phenyl ring with a group having a negative electrostatic potential is favorable for α1-receptor affinity.[9] However, the steric requirements at the meta position are more restricted for α1 receptors compared to 5-HT1A receptors, providing a basis for designing selective ligands.[9]
Comparative Receptor Affinity Data
The following table summarizes representative binding affinities (Ki, nM) for key substituted phenylpiperazines, illustrating the impact of structural modifications on receptor selectivity.
| Compound | Phenyl Substitution | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | α1 Ki (nM) |
| Aripiprazole | 2,3-dichloro | 0.34 | 1.7 | 3.4 | 57 |
| Trazodone | 3-chloro | 330 | 66 | 1.3 | 26 |
| 1-(2-methoxyphenyl)piperazine | 2-methoxy | 1.7[21] | 2.6[21] | >1000 | 11.9[20] |
| Buspirone | (pyrimidin-2-yl) | 430 | 1.1 | 130 | 5.3 |
| m-CPP | 3-chloro | >1000[22] | 50 | 2.5 | 130 |
Note: Data is compiled from various sources and experimental conditions may vary. The values are intended for comparative illustration.
Part 2: Experimental Protocols for Pharmacological Characterization
A thorough pharmacological characterization relies on a tiered system of assays, moving from target engagement (binding) to cellular function and finally to in vivo physiological effects. The protocols described here represent a self-validating system, where each step confirms and builds upon the last.
Protocol: Radioligand Binding Assay for Receptor Affinity (Ki Determination)
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.
Causality Behind Experimental Choices:
-
Radioligand Selection: A radioligand with high affinity and selectivity for the target receptor is chosen (e.g., [3H]Spiperone for D2 receptors, 8-OH-[3H]DPAT for 5-HT1A receptors[21]) to ensure a robust and specific signal.
-
Non-Specific Binding (NSB): To ensure the measured binding is specific to the target receptor, a parallel incubation is performed in the presence of a high concentration of a known, non-radiolabeled antagonist (e.g., 10 µM Haloperidol for D2). This saturates all specific sites, and any remaining radioactivity is considered NSB. This is a critical control for data integrity.
-
Cheng-Prusoff Correction: The direct output is the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding). This value is dependent on the concentration and affinity of the radioligand used. The Cheng-Prusoff equation ([Ki = IC50 / (1 + [L]/Kd)]) is used to convert the IC50 to the Ki (inhibition constant), an absolute measure of affinity that is independent of assay conditions.[14]
Step-by-Step Methodology:
-
Membrane Preparation: Use commercially available membranes from cells stably expressing the human receptor of interest (e.g., D2, 5-HT1A) or prepare them in-house from tissue homogenates (e.g., bovine caudate nuclei for dopamine receptors).[21]
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Reaction Setup: In a 96-well plate, add in order:
-
50 µL Assay Buffer (for Total Binding) or 50 µL of non-labeled antagonist (for Non-Specific Binding).
-
50 µL of test compound at various concentrations (typically a 10-point serial dilution, e.g., from 10 µM to 0.1 nM).
-
50 µL of radioligand at a concentration near its Kd (e.g., 1.5 nM [3H]dihydroalprenolol for β1AR).[14]
-
50 µL of membrane preparation (e.g., 1.25 µg protein/well).[14]
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation using software like GraphPad Prism to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation.
-
Caption: Experimental workflow for a radioligand binding assay.
Protocol: [³⁵S]GTPγS Binding Assay for Functional Activity (G-Protein Activation)
This functional assay determines the intrinsic activity of a compound (agonist, partial agonist, or antagonist) by measuring its ability to stimulate the binding of [³⁵S]GTPγS, a non-hydrolyzable GTP analog, to G-proteins upon receptor activation.
Causality Behind Experimental Choices:
-
Mechanism: Agonist binding to a GPCR induces a conformational change that promotes the exchange of GDP for GTP on the alpha subunit of the associated G-protein, leading to its activation. Using [³⁵S]GTPγS allows this activation event to be captured and quantified.
-
Controls for Validation: A known full agonist (e.g., 5-HT for the 5-HT1A receptor) is used to define the maximum possible response (Emax), while a known antagonist is used to demonstrate inhibition of the agonist response.[4] This validates that the assay is responding correctly and allows for the characterization of test compounds relative to these standards.
Step-by-Step Methodology:
-
Reagents: Prepare membranes and assay buffer as in the binding assay, but with the addition of GDP (e.g., 10 µM) to the buffer to ensure G-proteins are in their inactive state. Prepare [³⁵S]GTPγS solution.
-
Reaction Setup (Agonist Mode):
-
In a 96-well plate, add test compound at various concentrations.
-
Add membranes expressing the receptor of interest.
-
Initiate the reaction by adding a solution containing [³⁵S]GTPγS.
-
-
Reaction Setup (Antagonist Mode):
-
Pre-incubate the membranes with the test compound (potential antagonist).
-
Add a fixed concentration of a known agonist (typically its EC80 concentration).
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
-
Incubation: Incubate at 30°C for 60 minutes with gentle shaking.
-
Harvesting and Quantification: Terminate the reaction and quantify radioactivity as described in the radioligand binding assay protocol.
-
Data Analysis:
-
Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound.
-
For Agonists: Fit the data to determine the EC50 (potency) and the Emax (efficacy) relative to a full agonist. A compound with an Emax lower than the full agonist is a partial agonist.
-
For Antagonists: Determine the IC50 for the inhibition of the agonist-stimulated response and calculate the functional inhibition constant (Kb).
-
Caption: Simplified 5-HT1A receptor signaling pathway.[4]
Part 3: Therapeutic Applications and Future Directions
The versatility of the phenylpiperazine scaffold has led to its incorporation into drugs for a wide range of neurological and psychiatric disorders.
-
Depression and Anxiety: Phenylpiperazines like trazodone, nefazodone, and buspirone are established treatments for major depressive disorder and generalized anxiety disorder.[4][6][7][23] Their multimodal action, often combining 5-HT1A partial agonism with 5-HT2A antagonism, provides a broad spectrum of efficacy.[6]
-
Schizophrenia: Atypical antipsychotics such as aripiprazole, lurasidone, and cariprazine leverage D2 partial agonism and 5-HT2A antagonism to treat the symptoms of schizophrenia with an improved side-effect profile compared to older agents.[14][15]
-
Other CNS Disorders: Research is ongoing to explore the potential of novel phenylpiperazine derivatives for treating Parkinson's disease, Huntington's disease, and other neurodegenerative disorders.[1][12][24]
The future of phenylpiperazine drug development lies in the rational design of molecules with highly specific pharmacological profiles. The development of D3-selective ligands, biased agonists that preferentially activate certain downstream signaling pathways, and multimodal compounds that engage multiple targets simultaneously represents the next frontier for this indispensable chemical scaffold.
References
- Non-benzodiazepine anxiolytics: potential activity of phenylpiperazines without 3H-diazepam displacing action. (n.d.). PubMed.
- List of Phenylpiperazine antidepressants. (n.d.). Drugs.com.
- Synthesis of Several Substituted Phenylpiperazines Behaving as Mixed D2/5HT1A Ligands. (n.d.). [Source not provided].
- Dopaminergic profile of new heterocyclic N-phenylpiperazine deriv
- Central serotoninmimetic action of phenylpiperazines. (n.d.). PubMed.
- Phenylpiperazine Derivatives: A Comparative Analysis of Receptor Affinities with a Focus on 1-(4-Bromophenyl)-4-ethylpiperazine. (n.d.). Benchchem.
- Dopaminergic profile of new heterocyclic N-phenylpiperazine deriv
- Anxiolytic and anticonvulsant properties described for 1-(phenylpiperazinylbutyl) acids. (2005). [Source not provided].
- Trazodone. (n.d.). Wikipedia.
- Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. (n.d.). PubMed Central.
- Synthesis and acaricidal activity of phenylpiperazine deriv
- Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. (n.d.).
- Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. (n.d.). GUPEA.
- A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (n.d.). Bentham Science.
- Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. (n.d.). PMC - NIH.
- Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chrom
- Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (n.d.). MDPI.
- Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. (n.d.). PubMed.
- Central serotoninmimetic action of phenylpiperazines. (n.d.). Semantic Scholar.
- Anxiolytic- and antidepressant-like effects of new phenylpiperazine derivative LQFM005 and its hydroxyl
- Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Perme
- Trazodone Uses, Dosage, Side Effects & Warnings. (n.d.). Drugs.com.
- Synthesis and acaricidal activity of phenylpiperazine derivatives. (2025).
- Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy. (n.d.). PubMed.
- Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. (n.d.).
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI.
- The Science Behind CNS Drugs: The Role of Piperazine Deriv
- Dopaminergic neurotoxic effects of 3-TFMPP deriv
- Phenylpiperazine. (n.d.). Wikipedia.
- The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Deriv
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). PMC - PubMed Central.
- Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. (2025).
- Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. (n.d.). PMC - PubMed Central.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing.
- Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (n.d.). PharmacologyOnLine - SILAE.
- A NEW SYNTHESIS OF N-MONOPHENYLPIPERAZINE. (n.d.). Journal of the American Chemical Society.
- Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2022). PMC - PubMed Central.
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). [Source not provided].
- Depression Medic
- Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal P
Sources
- 1. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders | Bentham Science [benthamscience.com]
- 2. nbinno.com [nbinno.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. drugs.com [drugs.com]
- 7. Trazodone - Wikipedia [en.wikipedia.org]
- 8. drugs.com [drugs.com]
- 9. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Central serotoninmimetic action of phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Central serotoninmimetic action of phenylpiperazines. | Semantic Scholar [semanticscholar.org]
- 12. Dopaminergic profile of new heterocyclic N-phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Dopaminergic profile of new heterocyclic N-phenylpiperazine derivatives. | Semantic Scholar [semanticscholar.org]
- 14. Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of several substituted phenylpiperazines behaving as mixed D2/5HT1A ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Depression Medications: Antidepressants Drugs for Depression Treatment [webmd.com]
- 24. Making sure you're not a bot! [gupea.ub.gu.se]
Solubility Profile of 1-(3-Bromophenyl)piperazine: A Physicochemical and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Bromophenyl)piperazine is a pivotal structural motif in medicinal chemistry, frequently utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its solubility characteristics across a range of organic solvents are a critical determinant of its utility, impacting reaction kinetics, purification strategies, and the formulation of final drug products. This guide provides a comprehensive analysis of the factors governing the solubility of this compound, synthesizes its expected solubility profile based on first principles, and presents a robust, field-proven protocol for its empirical determination. We delve into the causality behind experimental choices, ensuring a self-validating methodology that yields trustworthy and reproducible data for researchers in drug discovery and process development.
Introduction: The Dichotomous Nature of this compound
This compound (MW: 241.13 g/mol , Formula: C₁₀H₁₃BrN₂) is a disubstituted piperazine that presents a fascinating case study in solubility.[3][4] Its molecular architecture is inherently dichotomous, featuring two distinct domains that dictate its interaction with various solvents:
-
The 3-Bromophenyl Group: This aromatic, halogenated moiety imparts significant lipophilicity (hydrophobicity). The benzene ring is nonpolar, and the bromine atom further contributes to this character.
-
The Piperazine Ring: This saturated heterocycle contains two nitrogen atoms.[5] The secondary amine (NH) group, in particular, is a site for hydrogen bonding and acts as a Brønsted-Lowry base. This moiety introduces a polar, hydrophilic component to the molecule.
This structural duality means its solubility is not straightforward and is highly dependent on the specific nature of the solvent. Understanding and quantifying this solubility is paramount for its effective use, from designing homogeneous reaction conditions to developing purification schemes like crystallization and chromatography.[6]
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" is the cornerstone for predicting solubility.[7] This means that solutes dissolve best in solvents that have similar intermolecular forces. For this compound, we must consider its capacity for van der Waals forces, dipole-dipole interactions, and hydrogen bonding.
Influence of Polarity
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in these solvents will be primarily driven by the lipophilic 3-bromophenyl group. While the overall molecule has a dipole moment, the large nonpolar surface area suggests at least moderate solubility in these media.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents possess a dipole moment but do not have hydrogen bond-donating capabilities. They can engage in dipole-dipole interactions with the polar C-N and C-Br bonds of the solute. We can anticipate favorable solubility in this class of solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. The piperazine nitrogens can accept hydrogen bonds from the solvent's hydroxyl groups. The secondary amine can also donate a hydrogen bond. While the parent piperazine is freely soluble in water and alcohols, the bulky, hydrophobic bromophenyl group will significantly reduce this solubility.[5][8] A related compound, 1-(4-Bromophenyl)piperazine, is noted to be more soluble in organic solvents than in water, a trend we expect to hold true for the 3-bromo isomer.[9]
The Critical Role of pH
The basic nature of the piperazine moiety is arguably the most critical factor in its solubility in protic and, particularly, aqueous media. The secondary amine can be protonated by an acid to form a charged piperazinium cation.
R₂NH + H₃O⁺ ⇌ R₂NH₂⁺ + H₂O
This transformation from a neutral, moderately polar molecule to a highly polar, charged ionic species dramatically increases its solubility in polar solvents like water.[10] Therefore, this compound is expected to exhibit significantly enhanced solubility in dilute aqueous acid solutions compared to neutral water. Conversely, in basic aqueous solutions, the equilibrium will favor the neutral, less soluble free base form. This pH-dependent solubility is a key principle exploited in extraction and purification protocols.[11]
Predicted Qualitative Solubility Profile
Based on the theoretical principles discussed, the following table summarizes the expected solubility behavior of this compound free base. It is important to note that specific quantitative data is not widely available in the public domain, reinforcing the need for empirical determination as outlined in Section 3.
| Solvent Class | Representative Solvents | Key Interactions | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Benzene | Van der Waals forces | Low to Moderate | Driven by the lipophilic bromophenyl group, but limited by the polar piperazine ring. |
| Polar Aprotic | Acetone, DMSO, Acetonitrile, THF | Dipole-dipole interactions | Moderate to High | Good balance of interactions with both the polar and nonpolar regions of the molecule. The hydrochloride salt is known to be soluble in DMSO.[12] |
| Polar Protic | Methanol, Ethanol | Hydrogen bonding, Dipole-dipole | Moderate to High | Alcohols can interact favorably with the piperazine ring. The hydrochloride salt is soluble in Methanol.[12] |
| Aqueous (Neutral) | Water (pH ~7) | Hydrogen bonding | Very Low | The large, hydrophobic bromophenyl group dominates, significantly limiting aqueous solubility despite the polar piperazine moiety. |
| Aqueous (Acidic) | 0.1 M HCl (pH 1) | Ionic interactions (after protonation) | High | Protonation of the piperazine nitrogen forms a highly polar, water-soluble salt. |
| Aqueous (Basic) | 0.1 M NaOH (pH 13) | Hydrogen bonding | Very Low | The compound remains in its neutral, poorly soluble free base form. |
Experimental Determination of Equilibrium Solubility
The most reliable and universally accepted method for determining the equilibrium solubility of a compound is the shake-flask method .[13] This technique measures the concentration of a solute in a saturated solution that is in thermodynamic equilibrium with the excess solid solute. The protocol below is designed to be a self-validating system, providing researchers with a robust workflow to generate high-quality data.
Rationale for Method Selection
The shake-flask method is considered the gold standard because it directly measures the thermodynamic equilibrium solubility, which is a fundamental physicochemical property.[13][14] This is distinct from kinetic solubility, which can be influenced by dissolution rate. For applications in process chemistry, formulation, and regulatory submissions (e.g., for the Biopharmaceutics Classification System), equilibrium solubility is the required parameter.[15][16]
Mandatory Experimental Workflow Diagram
Caption: Shake-Flask method for solubility determination.
Detailed Step-by-Step Protocol
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade or higher)
-
2-4 mL glass vials with PTFE-lined screw caps
-
Analytical balance
-
Calibrated positive displacement pipettes or volumetric flasks
-
Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C ± 1 °C)
-
Syringes (1-3 mL)
-
Syringe filters (0.22 µm, chemically compatible with the solvent, e.g., PTFE)
-
Validated HPLC-UV system with a suitable reverse-phase column (e.g., C18)
Procedure:
-
Preparation of Vials:
-
Accurately weigh an amount of this compound that is certain to be in excess of what will dissolve. A starting point of 20-30 mg is typically sufficient for a 2 mL solvent volume. Add the solid to at least three separate vials for triplicate analysis.
-
Causality Check: Using an excess of solid is the fundamental requirement for ensuring a saturated solution is formed and that equilibrium can be established between the dissolved and undissolved states.[13]
-
-
Solvent Addition:
-
Precisely add a known volume of the test solvent (e.g., 2.0 mL) to each vial.
-
Securely seal the vials with PTFE-lined caps to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator inside a temperature-controlled chamber set to the desired temperature (e.g., 25 °C).
-
Agitate the samples at a constant speed that is sufficient to keep the solid suspended but not so vigorous as to cause particle attrition.
-
Self-Validation System: To ensure equilibrium is reached, samples should be taken at multiple time points. A common approach is to analyze samples after 24 and 48 hours. Equilibrium is confirmed if the measured solubility does not significantly change between these time points.[14] For some compounds, 72 hours may be necessary.
-
-
Sampling and Processing:
-
After the desired equilibration time, remove the vials from the shaker and let them stand undisturbed in the same temperature-controlled environment for at least 30 minutes to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the solid material at the bottom.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial.
-
Causality Check: Filtration is a critical step to remove all undissolved microscopic particles, which would otherwise lead to a gross overestimation of solubility. The filter material must be chemically inert to the solvent to prevent leaching or drug binding.
-
-
Analysis:
-
Accurately dilute a known volume of the clear, filtered sample with a suitable solvent (typically the HPLC mobile phase) to bring its concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a pre-validated, stability-indicating HPLC-UV method.
-
Quantify the concentration of this compound in the sample by comparing its peak area to a calibration curve prepared from standards of known concentration.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)
-
Report the final solubility as the mean and standard deviation of the triplicate measurements once equilibrium has been verified.
-
Conclusion
The solubility of this compound is a complex property governed by the interplay between its lipophilic 3-bromophenyl group and its basic, polar piperazine ring. While a theoretical analysis provides a strong predictive framework for its behavior in different solvent classes, empirical determination is essential for obtaining the accurate, quantitative data required for scientific research and drug development. The shake-flask method, when executed with the appropriate controls and validation checks as described in this guide, provides an authoritative and trustworthy means to characterize this critical physicochemical parameter. This foundational knowledge empowers researchers to make informed decisions in synthesis, purification, and formulation, ultimately accelerating the path of discovery.
References
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Experiment: Solubility of Organic & Inorganic Compounds.
-
This compound | C10H13BrN2 | CID 2757154 - PubChem . National Center for Biotechnology Information. Available at: [Link]
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone . (2025). YouTube. Available at: [Link]
-
Solubility of Organic Compounds . (2023). University of Calgary. Available at: [Link]
-
Experiment 727: Organic Compound Functional Groups . (2024). Chemistry LibreTexts. Available at: [Link]
-
Annex 4 - World Health Organization (WHO) . World Health Organization. Available at: [Link]
-
1-(4-Bromophenyl)piperazine - ChemBK . ChemBK. Available at: [Link]
-
Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC - NIH . (2021). National Center for Biotechnology Information. Available at: [Link]
-
Solving solubility issues in modern APIs - TAPI . Teva API. Available at: [Link]
-
Experimentally determined pH-dependent API solubility using a globally harmonized protocol . (2021). ResearchGate. Available at: [Link]
-
API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches | Crystal Growth & Design - ACS Publications . (2025). ACS Publications. Available at: [Link]
-
An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs . (2022). ResearchGate. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central . (2023). National Center for Biotechnology Information. Available at: [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC . (2018). World Health Organization. Available at: [Link]
-
Understanding the Role of 1-[(3-bromophenyl)methyl]piperazine in Drug Discovery . Available at: [Link]
-
Piperazine | C4H10N2 | CID 4837 - PubChem - NIH . National Center for Biotechnology Information. Available at: [Link]
-
4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions . (2021). Ascendia Pharma. Available at: [Link]
-
Piperazine - Solubility of Things . Available at: [Link]
-
Solid liquid solubility of piperazine - SINTEF . SINTEF. Available at: [Link]
-
1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE - SWGDRUG.org . (2005). SWGDRUG.org. Available at: [Link]
-
1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem . National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 31197-30-5 [chemicalbook.com]
- 3. This compound | C10H13BrN2 | CID 2757154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.ws [chem.ws]
- 7. m.youtube.com [m.youtube.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. chembk.com [chembk.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound HYDROCHLORIDE CAS#: 796856-45-6 [m.chemicalbook.com]
- 13. who.int [who.int]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 15. tapi.com [tapi.com]
- 16. pubs.acs.org [pubs.acs.org]
1-(3-Bromophenyl)piperazine structural analogues
An In-Depth Technical Guide to the Synthesis, Pharmacology, and Application of 1-(3-Bromophenyl)piperazine Structural Analogues
Foreword
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. The arylpiperazine scaffold is undeniably one such "privileged structure," particularly for agents targeting the central nervous system (CNS).[1] Its unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties has made it a cornerstone of CNS drug discovery.[1][2] This guide focuses on a pivotal starting material within this class: this compound. We will dissect the strategic importance of this molecule, explore the synthesis and structure-activity relationships (SAR) of its analogues, and provide field-proven protocols for their characterization and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold to create novel therapeutics.
Chapter 1: The Strategic Core: Why this compound?
The utility of this compound stems from two key features: the arylpiperazine core and the strategically placed bromine atom.
-
The Arylpiperazine Core: This motif is a powerful pharmacophore for engaging aminergic G protein-coupled receptors (GPCRs), including crucial serotonin (5-HT) and dopamine (D) receptor families.[1] The piperazine ring, typically protonated at physiological pH, often forms a critical salt bridge interaction with a conserved aspartate residue in the transmembrane domain of these receptors.[3][4]
-
The Bromo- Handle: The bromine atom at the meta-position of the phenyl ring is not merely a substituent; it is a versatile synthetic handle. It provides a reactive site for a host of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[5] This allows for the systematic and efficient introduction of a wide array of chemical functionalities, enabling rapid exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.
This combination makes this compound an ideal starting point for building libraries of diverse analogues aimed at modulating CNS targets for conditions like schizophrenia, depression, anxiety, and Parkinson's disease.[1][3]
Chapter 2: Synthesis Strategies for Analogue Diversification
The synthesis of N-arylpiperazines is a well-established field, with several robust methods available. The choice of method often depends on the scale and the availability of starting materials.
A primary and convenient method involves the direct reaction of an aniline with bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent.[6] This approach builds the piperazine ring directly onto the aromatic core.
Experimental Protocol: Synthesis of this compound
This protocol describes a common and reliable method for synthesizing the core scaffold.
Materials:
-
3-Bromoaniline
-
Bis(2-chloroethyl)amine hydrochloride
-
Diethylene glycol monomethyl ether (diglyme)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-bromoaniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.1 eq).
-
Solvent Addition: Add diglyme to the flask to achieve a concentration of approximately 0.5 M with respect to the aniline.
-
Heating: Heat the reaction mixture to 150 °C and maintain for 4-6 hours. The causality here is that a high temperature is required to drive the double N-alkylation and cyclization reaction. Diglyme is an excellent solvent choice due to its high boiling point and ability to solvate the reagents.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and basify to pH > 10 with a saturated solution of sodium carbonate. This step neutralizes the hydrochloride salt and deprotonates the product, making it soluble in organic solvents.
-
Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine. This removes any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material via column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
Chapter 3: Targeting the Serotonergic System
Arylpiperazines are renowned for their interactions with serotonin (5-HT) receptors.[7][8] Analogues of this compound have been extensively explored as ligands for various 5-HT receptor subtypes, particularly 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₃.
-
5-HT₁ₐ Receptor: Many arylpiperazine derivatives act as agonists or partial agonists at the 5-HT₁ₐ receptor, a profile associated with anxiolytic and antidepressant effects.[2][9]
-
5-HT₂ₐ Receptor: Antagonism at the 5-HT₂ₐ receptor is a key feature of many atypical antipsychotics, helping to alleviate the negative symptoms of schizophrenia and reduce extrapyramidal side effects.[3][10]
-
5-HT₃ Receptor: Arylpiperazines typically behave as antagonists at the 5-HT₃ receptor, an ion channel involved in nausea and vomiting.[7][8]
Structure-Activity Relationships (SAR) at 5-HT Receptors
The substitution pattern on the aryl ring and modifications to the second nitrogen of the piperazine ring are critical for modulating affinity and selectivity.
| Compound Analogue | Modification | Key Target(s) | Observed Affinity (Ki, nM) | Reference |
| Analogue 1 | 2-methoxyphenyl instead of 3-bromophenyl | 5-HT₁ₐ | ~24 | [3] |
| Analogue 2 | 2,3-dichlorophenyl instead of 3-bromophenyl | D₃, D₂ | D₃: ~0.8; D₂: ~80 | [11] |
| Analogue 3 | N-acetyl-thiazolinylphenylpiperazine | 5-HT₁ₐ | 412 | [9] |
| Analogue 4 | 2-trifluoromethylphenylpiperazine (TFMPP) | 5-HT₁/₂ | Varies | [12] |
Table 1: Representative binding affinities of arylpiperazine analogues. Note: Data are compiled from different studies and assays; direct comparison should be made with caution.
Chapter 4: Modulating the Dopaminergic System
The arylpiperazine scaffold is also a cornerstone for ligands of dopamine D₂ and D₃ receptors.[1][4] Antagonism at the D₂ receptor is the primary mechanism of action for most antipsychotic drugs. However, this action is also linked to undesirable motor side effects. The D₃ receptor, which has high homology with the D₂ receptor, has emerged as a promising target for treating substance abuse and the negative/cognitive symptoms of schizophrenia with a potentially lower side effect profile.[11]
A significant challenge in this area is achieving selectivity for the D₃ receptor over the D₂ receptor.[11][13]
Causality in D₃ vs. D₂ Selectivity
Research has shown that specific substitution patterns on the N-phenyl ring can impart D₃ selectivity. For instance, in one series of compounds, the addition of 2,3-dichloro substituents on the phenyl ring (compound 8 in the study) led to subnanomolar D₃ affinity and high selectivity over D₂.[11] This is rationalized by the ability of these substituents to form specific interactions within a secondary binding pocket of the D₃ receptor that is not as accommodating in the D₂ receptor structure.[11][14] In contrast, a 2-methoxy substituent (compound 7 ) enhanced D₃ affinity but also increased D₂ affinity, thereby reducing selectivity.[11] This demonstrates how subtle electronic and steric changes can dramatically alter the pharmacological profile.
Chapter 5: The Strategy of Bioisosteric Replacement
While the 3-bromophenyl group is an excellent synthetic starting point, it may not be optimal for the final drug candidate due to potential metabolic liabilities or suboptimal physicochemical properties. Bioisosteric replacement—the substitution of one atom or group with another that has similar physical or chemical properties—is a key strategy for lead optimization.[15][16]
The goal is to create a new analogue (a bioisostere) that retains the desired biological activity but has improved properties, such as:
-
Enhanced metabolic stability[17]
-
Improved solubility or permeability
-
Reduced off-target toxicity
-
Novel intellectual property positioning
For the this compound core, bioisosteric replacement can be applied to the bromophenyl ring itself. For example, replacing the phenyl ring with a heteroaromatic ring (like pyridine or thiophene) can alter lipophilicity and introduce new hydrogen bonding capabilities. In some cases, the entire N-arylpiperazine unit can be replaced, for instance, with a 4-amino-N-arylpiperidine, which can serve as an effective bioisostere while altering the core structure.[18]
Chapter 6: Key Experimental & Analytical Protocols
Self-validating protocols are essential for ensuring the integrity of research findings. Below are foundational methodologies for the characterization and biological evaluation of novel this compound analogues.
Protocol 1: Structural Characterization of Analogues
Confirming the structure and purity of a synthesized compound is non-negotiable. A combination of spectroscopic methods should be employed.[19][20]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Prep: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire a proton NMR spectrum. Look for characteristic signals: aromatic protons (typically 6.5-8.0 ppm), piperazine ring protons (broad signals, often 2.5-4.0 ppm), and signals from any new substituents.
-
¹³C NMR: Acquire a carbon NMR spectrum. This confirms the number of unique carbon environments and is crucial for identifying the carbon backbone. Piperazine carbons typically appear around 40-55 ppm.[9][19]
-
Rationale: NMR is the gold standard for unambiguous structure elucidation, providing detailed information about the chemical environment of each atom.
B. Mass Spectrometry (MS):
-
Technique: Use a technique like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[19][21]
-
Analysis: Determine the molecular weight by identifying the molecular ion peak ([M+H]⁺ for ESI). The high-resolution mass measurement should be within 5 ppm of the calculated exact mass.
-
Rationale: MS provides definitive confirmation of the molecular formula and can reveal fragmentation patterns that further support the proposed structure.[21]
C. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Prep: Analyze the sample as a thin film or KBr pellet.
-
Analysis: Identify characteristic absorption bands, such as C-H stretches (aromatic ~3000-3100 cm⁻¹, aliphatic ~2800-3000 cm⁻¹), C=C stretches (aromatic ~1450-1600 cm⁻¹), and C-N stretches.
-
Rationale: FT-IR is excellent for confirming the presence of key functional groups.
Protocol 2: In Vitro Receptor Binding Assay (Competitive Radioligand)
This protocol outlines a general procedure to determine the binding affinity (Ki) of a test compound for a specific GPCR, such as the D₂ dopamine receptor.[13]
Materials:
-
Cell membranes expressing the human D₂ receptor.
-
Radioligand (e.g., [³H]Spiperone or [³H]Raclopride).
-
Test compounds (novel analogues) at various concentrations.
-
Non-specific binding (NSB) definer (e.g., Haloperidol at a high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well plates and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (near its Kd), and the test compound across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Controls: Include wells for "Total Binding" (no test compound) and "Non-Specific Binding" (with the NSB definer).
-
Incubation: Add the cell membrane preparation to all wells to initiate the binding reaction. Incubate at a set temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to reach equilibrium.
-
Termination: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand. The speed and cold temperature are critical to prevent dissociation of the bound ligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percent specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Ki Calculation: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The Ki represents the affinity of the test compound for the receptor.
Conclusion and Future Outlook
This compound is more than a chemical intermediate; it is a gateway to a vast and pharmacologically rich chemical space. The principles and protocols outlined in this guide demonstrate a rational approach to drug design, moving from a versatile core structure to highly optimized analogues. By understanding the causality behind synthetic choices and the nuances of structure-activity relationships, researchers can effectively modulate key CNS targets. Future work will undoubtedly see the application of this scaffold to new biological targets, such as those in oncology and neurodegenerative prion diseases, further cementing the arylpiperazine motif as a truly privileged structure in the pursuit of novel medicines.[22][23]
References
-
Glennon, R. A., et al. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. Journal of Medicinal Chemistry, 39(20), 4017-26. [Link]
-
Lu, Y., et al. (2013). Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. ACS Medicinal Chemistry Letters, 4(6), 549-553. [Link]
-
Glennon, R. A., et al. (1996). Structure−Activity Relationships for the Binding of Arylpiperazines and Arylbiguanides at 5-HT3 Serotonin Receptors. Journal of Medicinal Chemistry. [Link]
-
Kaur, H., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7268-7285. [Link]
-
Pharmaffiliates. (n.d.). Understanding the Role of 1-[(3-bromophenyl)methyl]piperazine in Drug Discovery. Pharmaffiliates. [Link]
-
Szymański, P., et al. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 27(3), 1084. [Link]
-
Clark, C. R. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]
-
Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346. [Link]
-
Di Capua, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 249, 116202. [Link]
-
Liu, K. G., & Robichaud, A. J. (2009). A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. [Link]
-
De Luca, L., et al. (2021). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Pharmaceuticals, 14(10), 1056. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. . [Link]
-
Baxendale, I. R., et al. (2006). Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. ResearchGate. [Link]
-
Wujec, M., & Paneth, A. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1556. [Link]
-
Poindexter, G. S., et al. (2003). Isosteric N-arylpiperazine replacements in a series of dihydropyridine NPY1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 13(21), 3783-3786. [Link]
-
Kumar, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-26. [Link]
-
Latacz, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2872-2889. [Link]
-
Wilson, L., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3144. [Link]
-
Cichero, E., et al. (2018). Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus. Molecules, 23(11), 2969. [Link]
-
Meanwell, N. A. (2011). Bioisosteres of Common Functional Groups. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]
-
Di Pietro, O., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(24), 7545. [Link]
-
Purgatorio, R., et al. (2022). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 27(19), 6296. [Link]
-
Zell, D., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 24(9), 8345. [Link]
-
Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. [Link]
-
SpiroChem. (n.d.). Bioisosteric Replacement Strategies. SpiroChem. [Link]
-
Fuller, R. W., et al. (1991). Effects of various serotonin receptor subtype-selective antagonists alone and on m-chlorophenylpiperazine-induced neuroendocrine changes in rats. Journal of Pharmacology and Experimental Therapeutics, 257(2), 701-706. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
-
Minovski, N., & Plavec, J. (2006). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Journal of Medicinal Chemistry, 49(10), 2937-43. [Link]
-
Laruelle, M., et al. (1993). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Synapse, 15(4), 351-3. [Link]
-
de Souza, I. A., & de Castro, M. S. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 36-50. [Link]
-
Kahn, R. S., & Wetzler, S. (1991). m-Chlorophenylpiperazine as a probe of serotonin function. Biological Psychiatry, 30(11), 1139-66. [Link]
-
Micheli, F., et al. (2003). Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders. Journal of Medicinal Chemistry, 46(18), 3731-50. [Link]
-
Latacz, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]
-
Iannitelli, A., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(14), 5431. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. etd.auburn.edu [etd.auburn.edu]
- 13. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 16. mch.estranky.sk [mch.estranky.sk]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
- 18. Isosteric N-arylpiperazine replacements in a series of dihydropyridine NPY1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 21. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry | MDPI [mdpi.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 1-(3-Bromophenyl)piperazine from m-Bromoaniline
Executive Summary
This document provides a detailed protocol and scientific rationale for the synthesis of 1-(3-bromophenyl)piperazine, a crucial building block in modern medicinal chemistry. Arylpiperazine moieties are prevalent structural motifs in a vast array of pharmaceuticals, including antipsychotic, antidepressant, and antiviral agents.[1][2][3] The reliable and scalable synthesis of these intermediates is therefore of paramount importance in drug discovery and development. This guide focuses on the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile C-N cross-coupling reaction that has largely superseded classical methods for its broad substrate scope and milder reaction conditions.[4][5] We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental protocol, outline critical safety considerations, and offer insights for troubleshooting and optimization.
Synthetic Strategy: The Rationale for Buchwald-Hartwig Amination
The formation of a C(aryl)-N bond between an aniline and a cyclic secondary amine like piperazine can be approached through several synthetic strategies. Classical methods such as Nucleophilic Aromatic Substitution (SNAr) are generally ineffective for electron-neutral or electron-rich haloarenes like m-bromoaniline. SNAr reactions typically require the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack.[6][7][8]
The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, provides a powerful and general solution to this challenge.[4] Its development revolutionized the synthesis of arylamines by allowing the coupling of a wide variety of aryl halides and sulfonates with an equally diverse range of amine coupling partners under relatively mild conditions.[1][5]
Mechanism Overview: The reaction proceeds via a catalytic cycle involving a palladium(0) species.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of m-bromoaniline, forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: Piperazine coordinates to the Pd(II) center. In the presence of a strong base (e.g., sodium tert-butoxide), the coordinated piperazine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination: This key step involves the formation of the new C-N bond, yielding the desired product, this compound, and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
The choice of ligand is critical for the efficiency of the catalytic cycle, influencing the rates of both oxidative addition and reductive elimination. Sterically hindered, electron-rich phosphine ligands are commonly employed to promote these key steps.[4]
Detailed Experimental Protocol
This protocol details the synthesis of this compound on a laboratory scale.
Materials and Equipment
-
Chemicals:
-
m-Bromoaniline (C₆H₆BrN)
-
Piperazine (C₄H₁₀N₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Reflux condenser
-
Schlenk line or glovebox for inert atmosphere
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Critical Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation: All operations must be performed in a certified chemical fume hood.
-
Reagent Hazards:
-
m-Bromoaniline: Toxic if swallowed, inhaled, or in contact with skin.[9]
-
Piperazine: Corrosive; causes severe skin burns and eye damage. May cause an allergic skin or respiratory reaction.[10][11][12]
-
Sodium tert-butoxide: Strong base, corrosive, and reacts violently with water. Handle under inert atmosphere.
-
Palladium Catalyst/Ligand: Potentially toxic and air-sensitive. Handle with care.
-
Solvents: Toluene is flammable and has reproductive toxicity. Ethyl acetate and hexanes are flammable. Avoid inhalation and skin contact.
-
Step-by-Step Synthesis Workflow
-
Reaction Setup:
-
Place a 100 mL two-neck round-bottom flask containing a magnetic stir bar under an inert atmosphere of nitrogen or argon.
-
To the flask, add m-bromoaniline (1.0 eq., e.g., 1.72 g, 10 mmol), piperazine (1.5 eq., 1.29 g, 15 mmol), and sodium tert-butoxide (1.4 eq., 1.35 g, 14 mmol).
-
Add anhydrous toluene (50 mL) via syringe.
-
Stir the resulting suspension and begin purging with nitrogen gas for 15-20 minutes to ensure the removal of dissolved oxygen.
-
-
Catalyst Addition:
-
In a separate small vial under inert atmosphere, add Pd₂(dba)₃ (0.01 eq., 92 mg, 0.1 mmol) and Xantphos (0.02 eq., 116 mg, 0.2 mmol).
-
Add a small amount of anhydrous toluene (~5 mL) to the vial and swirl to dissolve/suspend the catalyst components.
-
Using a syringe, transfer the catalyst slurry to the main reaction flask.
-
-
Reaction Execution:
-
Fit the flask with a reflux condenser under a positive pressure of nitrogen.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc with 1% triethylamine) or GC-MS. The reaction is typically complete within 8-16 hours.
-
-
Workup and Extraction:
-
Once the reaction is complete (disappearance of m-bromoaniline), cool the flask to room temperature.
-
Carefully quench the reaction by slowly adding 50 mL of water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate (2 x 50 mL).
-
Combine all organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of 10% to 50% ethyl acetate in hexanes, with 1% triethylamine added to the mobile phase to prevent product tailing on the column.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid.
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight is 241.13 g/mol .[13]
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Data Summary and Troubleshooting
Key Reaction Parameters
| Parameter | Recommended Value / Reagent | Rationale |
| Aryl Halide | m-Bromoaniline | Starting material |
| Amine | Piperazine | Forms the desired product |
| Amine Stoichiometry | 1.2 - 2.0 equivalents | An excess ensures complete consumption of the limiting aryl halide. |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | A common, effective Pd(0) precatalyst. |
| Ligand | Xantphos (2-4 mol%) | A bulky, electron-rich ligand that facilitates the key catalytic steps. |
| Base | Sodium tert-butoxide (1.4 eq.) | Strong, non-nucleophilic base required for deprotonation of the amine. |
| Solvent | Anhydrous Toluene | High-boiling, non-polar solvent suitable for this coupling reaction. |
| Temperature | 100 - 110 °C | Provides sufficient thermal energy to drive the reaction. |
| Expected Yield | 80 - 95% | Typical range for an optimized Buchwald-Hartwig amination. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Impure reagents or wet solvent.3. Insufficient base. | 1. Ensure a strictly inert atmosphere; use fresh catalyst.2. Use freshly distilled/anhydrous solvent.3. Use fresh, high-purity base. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Low catalyst loading. | 1. Extend reaction time and/or increase temperature slightly.2. Increase catalyst and ligand loading (e.g., to 3 mol% Pd). |
| Formation of Byproducts | 1. Hydrodehalogenation of starting material.2. Side reactions due to high temperature. | 1. Ensure the base is not contaminated with hydroxide.2. Lower the reaction temperature and extend the reaction time. |
| Product Streaks on TLC/Column | The product is a basic amine that interacts strongly with acidic silica gel. | Add 1-2% triethylamine to the eluent system to neutralize acidic sites on the silica. |
Conclusion
The Buchwald-Hartwig amination provides an exceptionally reliable and high-yielding pathway for the synthesis of this compound from m-bromoaniline. By carefully controlling the reaction conditions, particularly maintaining an inert atmosphere, and selecting an appropriate catalyst system, researchers can efficiently produce this valuable intermediate. The protocol described herein is robust and can serve as a foundational method for accessing a wide range of arylpiperazine derivatives essential for advancing drug discovery and development programs.
References
-
ResearchGate. (2025). Methods for the catalytic synthesis of piperazine. Available at: [Link]
-
ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available at: [Link]
-
MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Available at: [Link]
-
ResearchGate. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. Available at: [Link]
-
ACS Publications. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
RSC Publishing. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]
-
Oxford Learning Link. Chapter 7 Nucleophilic aromatic substitution. Available at: [Link]
-
Unacademy. Aromatic Nucleophilic Substitution. Available at: [Link]
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]
- Google Patents. Process for the preparation of piperazine.
-
YouTube. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. Available at: [Link]
-
RSC Publishing. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Available at: [Link]
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. learninglink.oup.com [learninglink.oup.com]
- 8. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. fishersci.com [fishersci.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. This compound | C10H13BrN2 | CID 2757154 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 1-(3-Bromophenyl)piperazine: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive guide for the synthesis of 1-(3-bromophenyl)piperazine, a valuable building block in medicinal chemistry and drug discovery. The described protocol is based on the robust and widely applicable Buchwald-Hartwig amination reaction. This document offers a detailed, step-by-step experimental procedure, including reagent specifications, reaction conditions, purification methods, and characterization data. Furthermore, it delves into the mechanistic underpinnings of the synthesis and provides essential safety information for all chemicals involved. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a reliable method for the preparation of this key intermediate.
Introduction
This compound is a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds. The piperazine moiety is a common scaffold in drug molecules, often imparting favorable pharmacokinetic properties such as improved solubility and bioavailability. The presence of a bromine atom on the phenyl ring offers a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of diverse chemical space in the pursuit of novel therapeutics.
The synthesis of N-arylpiperazines has traditionally been approached through methods like nucleophilic aromatic substitution. However, these methods often require harsh reaction conditions and are limited by substrate scope. The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the formation of carbon-nitrogen bonds.[1] This reaction offers a milder and more general route to N-aryl amines and their derivatives, including this compound.[1][2]
This application note will focus on a detailed protocol for the synthesis of this compound via the Buchwald-Hartwig amination, a method known for its efficiency and broad functional group tolerance.
Reaction Mechanism: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. The catalytic cycle, as illustrated below, involves a series of well-defined steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (1,3-dibromobenzene) in an oxidative addition step to form a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: The amine (piperazine) coordinates to the palladium center, displacing one of the phosphine ligands.
-
Deprotonation: A base (sodium tert-butoxide) removes a proton from the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the product, this compound, and regenerating the active Pd(0) catalyst.[1]
Experimental Protocol
This protocol outlines the synthesis of this compound from 1,3-dibromobenzene and piperazine.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Purity | Supplier |
| 1,3-Dibromobenzene | 108-36-1 | C₆H₄Br₂ | ≥98% | Sigma-Aldrich |
| Piperazine | 110-85-0 | C₄H₁₀N₂ | ≥99% | Sigma-Aldrich |
| Sodium tert-butoxide | 865-48-5 | C₄H₉NaO | ≥97% | Sigma-Aldrich |
| Palladium(II) acetate | 3375-31-3 | C₄H₆O₄Pd | 98% | Sigma-Aldrich |
| (±)-BINAP | 98327-87-8 | C₄₄H₃₂P₂ | 97% | Sigma-Aldrich |
| Toluene | 108-88-3 | C₇H₈ | Anhydrous, ≥99.8% | Sigma-Aldrich |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Synthesis Procedure
-
Reaction Setup: In a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (0.05 equivalents) and (±)-BINAP (0.08 equivalents). The flask is then sealed with a septum and purged with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide (1.4 equivalents), piperazine (1.2 equivalents), and anhydrous toluene. Stir the mixture for 10 minutes at room temperature. Finally, add 1,3-dibromobenzene (1.0 equivalent) to the reaction mixture.
-
Reaction: The reaction mixture is heated to 100-110 °C and stirred vigorously under the inert atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after 8-12 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst. The filtrate is then washed with brine (saturated aqueous NaCl solution), and the organic layer is separated.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography. A suitable eluent system would be a gradient of ethyl acetate in hexane.
-
Isolation and Yield: The fractions containing the pure product (as determined by TLC) are combined, and the solvent is evaporated to yield this compound as a solid. The expected yield is typically in the range of 70-85%.
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
¹H NMR Spectroscopy
The ¹H NMR spectrum should be recorded on a 400 MHz or 500 MHz spectrometer in deuterated chloroform (CDCl₃). The expected chemical shifts (δ) are approximately:
-
Aromatic protons: 6.8-7.2 ppm (multiplet, 4H)
-
Piperazine protons (-CH₂-N-Ar): 3.1-3.3 ppm (triplet, 4H)
-
Piperazine protons (-CH₂-NH): 2.9-3.1 ppm (triplet, 4H)
-
Piperazine proton (-NH): 1.8-2.0 ppm (singlet, 1H)
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should be recorded in CDCl₃. The expected chemical shifts (δ) are approximately:
-
Aromatic C-Br: ~122 ppm
-
Aromatic carbons: 115-130 ppm
-
Aromatic C-N: ~151 ppm
-
Piperazine carbons (-CH₂-N-Ar): ~50 ppm
-
Piperazine carbons (-CH₂-NH): ~46 ppm
Mass Spectrometry
The mass of the product can be confirmed by mass spectrometry. For this compound (C₁₀H₁₃BrN₂), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 241.0335 m/z.[3] The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) should be observed.
Safety Information
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
| Chemical | Hazards | First Aid Measures |
| 1,3-Dibromobenzene | Harmful if swallowed. Causes skin and eye irritation.[4] | In case of contact, immediately flush skin or eyes with plenty of water. If swallowed, seek immediate medical attention.[5] |
| Piperazine | Causes severe skin burns and eye damage. May cause an allergic skin reaction.[2][6] | In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[7] |
| Sodium tert-butoxide | Flammable solid. Causes severe skin burns and eye damage. Reacts violently with water.[8][9] | Keep away from heat and water. In case of contact, immediately flush skin or eyes with plenty of water. Seek immediate medical attention.[3][10] |
| Palladium(II) acetate | Causes serious eye damage. May cause an allergic skin reaction.[11][12] | In case of eye contact, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water.[1] |
| (±)-BINAP | May cause respiratory irritation. | Move person into fresh air. If breathing is difficult, give oxygen. |
| Toluene | Highly flammable liquid and vapor. Harmful if inhaled. Causes skin and eye irritation. | Keep away from heat and open flames. Use in a well-ventilated area. In case of contact, flush with water. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound using the Buchwald-Hartwig amination reaction. By following the outlined procedure, researchers can efficiently produce this important building block for drug discovery and development. The comprehensive information on the reaction mechanism, experimental setup, purification, characterization, and safety precautions is intended to facilitate the successful and safe execution of this synthesis in a laboratory setting.
References
- Palladium(II)
- Sodium tert-butoxide - Safety D
- Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Organic-synthesis.org.
- Sodium tert-butoxide (111990)
- 1,3-Dibromobenzene - Safety D
- Sodium tert-butoxide - Safety D
- Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. (2021). Forensic Toxicology.
- Palladium(II) acetate for synthesis MSDS. (2019). Loba Chemie.
- (S)
- 1,3-Dibromobenzene | C6H4Br2 | CID 7927. (n.d.). PubChem.
- Piperazine Anhydrous CAS NO 110-85-0 Material Safety Data Sheet SDS/MSDS. (n.d.). CDH Fine Chemical.
- Piperazine - Safety D
- Buchwald–Hartwig amin
- Piperazine - Safety D
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | C10H13BrN2 | CID 2757154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. repositorio.uam.es [repositorio.uam.es]
Application Note: Suzuki-Miyaura Coupling with 1-(3-Bromophenyl)piperazine
<
Abstract
This technical guide provides a comprehensive protocol and in-depth scientific rationale for performing Suzuki-Miyaura cross-coupling reactions using 1-(3-bromophenyl)piperazine as a key building block. The piperazine moiety is a prevalent scaffold in medicinal chemistry, valued for its ability to improve pharmacokinetic properties.[1][2] This note addresses the specific challenges posed by nitrogen-containing substrates, offering a robust, optimized protocol for the synthesis of biaryl piperazine derivatives. We delve into catalyst system selection, mechanistic considerations, and practical troubleshooting to empower researchers in drug discovery and process development to achieve high-yield, reproducible results.
Introduction: The Strategic Importance of Arylpiperazines
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[3][4] This palladium-catalyzed transformation is particularly vital in the pharmaceutical industry for synthesizing biaryl structures, which are common motifs in biologically active molecules.[4][5]
This compound is a valuable intermediate, combining a reactive aryl bromide handle for cross-coupling with a piperazine ring.[6][7] Piperazine derivatives are frequently incorporated into drug candidates to enhance aqueous solubility, modulate lipophilicity, and provide a vector for interacting with biological targets.[1] The successful coupling of this substrate opens a direct route to a diverse library of complex molecules for screening and lead optimization in areas such as oncology, neurology, and infectious diseases.[1][6]
However, the presence of the basic piperazine nitrogen introduces a significant challenge: potential coordination to the palladium catalyst. This can lead to catalyst inhibition or the formation of inactive complexes, thereby reducing reaction efficiency.[8][9] This application note provides a validated protocol designed to overcome these challenges.
The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[10][11]
The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step.[3] The reactivity of the organic halide is a key factor, with the general trend being I > Br > OTf >> Cl.[12]
-
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic boronate species.[3][13]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10]
Recommended Protocol: Coupling of this compound with 4-Methoxyphenylboronic Acid
This protocol details a reliable method for the synthesis of 1-[3-(4-methoxyphenyl)phenyl]piperazine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Sigma-Aldrich | Store under inert gas. |
| 4-Methoxyphenylboronic Acid | ≥98% | Sigma-Aldrich | Use freshly, as boronic acids can degrade.[12] |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Strem Chemicals | Highly oxygen-sensitive. Handle in a glovebox. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Acros Organics | Finely powder before use for better solubility. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich | Must be degassed thoroughly before use. |
| Deionized Water | - | - | Must be degassed thoroughly before use. |
| Diethyl Ether (Et₂O) | ACS Grade | Fisher Scientific | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | For workup. |
| Brine (Saturated NaCl) | - | - | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying. |
| Reaction Vessel | - | - | Oven-dried Schlenk flask or reaction tube. |
| Inert Gas | High Purity Argon or Nitrogen | - | For maintaining an inert atmosphere. |
Catalyst System Rationale
For substrates containing basic nitrogen heterocycles, the choice of catalyst, ligand, and base is critical to prevent catalyst inhibition and achieve high yields.[8][14]
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable and commercially available Pd(0) source that is effective for the coupling of many aryl bromides.[10]
-
Ligand: Triphenylphosphine (PPh₃) is an integral part of the catalyst. Its moderate electron-donating ability and steric bulk facilitate both oxidative addition and reductive elimination. For more challenging couplings, highly electron-rich and bulky biarylphosphine ligands (e.g., SPhos, XPhos) can significantly improve reaction rates and yields.[11][15]
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to promote transmetalation without causing degradation of sensitive functional groups.[10] Stronger bases like potassium phosphate (K₃PO₄) are often employed for less reactive coupling partners, such as aryl chlorides.[14]
-
Solvent: A biphasic mixture of 1,4-Dioxane and water is effective. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.[10] Thoroughly degassing the solvents is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.[12]
Step-by-Step Experimental Procedure
-
Vessel Preparation: Place an oven-dried 50 mL Schlenk flask containing a magnetic stir bar under a positive pressure of argon.
-
Reagent Addition: To the flask, add this compound (1.0 mmol, 241 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), potassium carbonate (2.0 mmol, 276 mg), and Pd(PPh₃)₄ (0.03 mmol, 35 mg).
-
Atmosphere Purge: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Using degassed syringes, add 10 mL of anhydrous 1,4-dioxane and 2.5 mL of deionized water.
-
Reaction: Lower the flask into a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours. Reaction progress can be monitored by TLC or LC-MS.
-
Workup: Once the reaction is complete (indicated by the consumption of the starting aryl bromide), cool the mixture to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product, 1-[3-(4-methoxyphenyl)phenyl]piperazine.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and solving common problems in Suzuki-Miyaura couplings.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Pd(0) oxidized to Pd black.[12]2. Insufficiently Degassed Solvents/Reagents.[12]3. Poor Quality Boronic Acid (protodeboronation).[12] | 1. Handle catalyst strictly under inert conditions. Use a fresh bottle or a pre-catalyst.2. Degas solvents rigorously (e.g., freeze-pump-thaw or sparge with argon for 30 min).3. Use fresh boronic acid or switch to a more stable boronic ester (e.g., pinacol ester) or trifluoroborate salt.[13][16] |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen.2. Reaction temperature is too high. | 1. Ensure the reaction is rigorously deoxygenated.2. Lower the reaction temperature and monitor progress over a longer period. |
| Recovery of Starting Material with some Protodeboronation | 1. Transmetalation step is too slow.2. Base is not strong enough or has poor solubility. | 1. Switch to a more electron-rich, bulkier ligand (e.g., SPhos, XPhos) to accelerate the catalytic cycle.[17]2. Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered. |
| Formation of Phosphine Oxide | Oxidation of the phosphine ligand by residual oxygen or peroxides in the solvent.[12] | Use peroxide-free solvents (e.g., fresh anhydrous grade) and ensure a strictly inert atmosphere. |
| Difficulty in Purification | Product co-elutes with byproducts (e.g., triphenylphosphine oxide). | 1. Perform an acidic wash during workup to protonate the piperazine product, transferring it to the aqueous layer and leaving non-basic impurities in the organic phase. Then, basify the aqueous layer and re-extract the product.2. Optimize chromatography conditions (different solvent system or use of a different stationary phase). |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of pharmaceutically relevant biaryl piperazine derivatives. Success hinges on a firm understanding of the catalytic cycle and meticulous attention to experimental detail, particularly the exclusion of oxygen and the choice of an appropriate catalyst system. The protocol and troubleshooting guide provided herein serve as a validated starting point for researchers, enabling the efficient and reproducible synthesis of target compounds for advancement in drug discovery programs.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
BYJU'S. (2024). Suzuki Coupling Reaction. Available at: [Link]
-
Singh, Y., & De, S. (2022). Suzuki reaction General Mechanism and Its Use in Organic Synthesis. International Journal of Creative Research Thoughts, 10(5). Available at: [Link]
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. Available at: [Link]
-
Wikipedia. (2024). Suzuki reaction. Available at: [Link]
-
Shields, J. D., et al. (2015). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 17(10), 2362-2365. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]
-
Maji, B., et al. (2020). Palladium Nanoparticles Tethered in Amine-Functionalized Hypercrosslinked Organic Tubes as an Efficient Catalyst for Suzuki Coupling in Water. Catalysts, 10(11), 1272. Available at: [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(33), 12481-12497. Available at: [Link]
-
Semantic Scholar. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Available at: [Link]
-
Ciriminna, R., et al. (2016). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 6(9), 133. Available at: [Link]
-
Li, Z., et al. (2018). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry, 42(1), 143-149. Available at: [Link]
-
ResearchGate. (2020). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]
-
Li, Y., et al. (2001). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 3(17), 2685-2688. Available at: [Link]
-
Leitch, J. A., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2134-2143. Available at: [Link]
-
KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. Available at: [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Available at: [Link]
-
World Wide Journal of Multidisciplinary Research and Development. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available at: [Link]
-
ResearchGate. (2022). Optimum conditions for the Suzuki–Miyaura coupling reaction. Available at: [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Available at: [Link]
-
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available at: [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]
- 3. byjus.com [byjus.com]
- 4. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 5. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 15. reddit.com [reddit.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Yoneda Labs [yonedalabs.com]
Application Note: Comprehensive Analytical Characterization of 1-(3-Bromophenyl)piperazine
Introduction: The Role and Relevance of 1-(3-Bromophenyl)piperazine
This compound is a key heterocyclic intermediate in medicinal chemistry and drug discovery. Its structure, featuring a piperazine ring coupled with a brominated phenyl group, offers a versatile scaffold for synthesizing a wide array of pharmacologically active compounds. The piperazine moiety is a well-known pharmacophore that can improve pharmacokinetic properties such as aqueous solubility and membrane permeability.[1] The bromophenyl group provides a reactive site for further molecular elaboration through various cross-coupling reactions, like Suzuki or Buchwald-Hartwig aminations, enabling the exploration of diverse chemical space.[1]
Given its role as a critical starting material, the unambiguous identification, purity assessment, and structural confirmation of this compound are paramount to ensure the quality, safety, and efficacy of the resulting active pharmaceutical ingredients (APIs). This application note provides a multi-faceted analytical approach, detailing robust protocols for the comprehensive characterization of this important building block using chromatographic and spectroscopic techniques.
Physicochemical Properties
A foundational step in any analytical characterization is the confirmation of basic physicochemical properties against established data.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 31197-30-5 | [2][3] |
| Molecular Formula | C₁₀H₁₃BrN₂ | [2][3] |
| Molecular Weight | 241.13 g/mol | [2][3] |
| Appearance | Solid | [3] |
| InChIKey | DOYNABJKDZARLF-UHFFFAOYSA-N | [2][3] |
| SMILES | C1CN(CCN1)C2=CC(=CC=C2)Br | [2] |
Chromatographic Analysis for Purity and Identification
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, providing both qualitative and quantitative data.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the gold standard for determining the purity of non-volatile organic compounds. The methodology described here is adapted from established protocols for similar arylpiperazine derivatives and is designed for robustness and high resolution.[4]
Causality Behind Experimental Choices:
-
Stationary Phase (C18): A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides excellent retention for the moderately polar this compound.
-
Mobile Phase: A gradient mixture of an acidic phosphate buffer and acetonitrile allows for the effective separation of the main analyte from both more polar and less polar impurities. The buffer (pH 3.0) ensures that the piperazine nitrogens are protonated, leading to sharp, symmetrical peak shapes.[4]
-
UV Detection: The bromophenyl moiety contains a strong chromophore. UV detection at a wavelength near the absorbance maximum (typically 210-254 nm) provides high sensitivity. A wavelength of 220 nm is chosen as a robust starting point.
Experimental Protocol: RP-HPLC Purity Determination
-
Apparatus and Reagents:
-
HPLC system with a UV detector and data processing software.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade), HPLC grade water.
-
Potassium dihydrogen phosphate (KH₂PO₄), Orthophosphoric acid.
-
-
Reagent Preparation:
-
Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.[4]
-
Mobile Phase A: Phosphate Buffer (20 mM, pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 30 |
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Analysis and Data Interpretation:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the prepared sample solution.
-
Purity is calculated using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Sources
Application Note: Structural Elucidation of 1-(3-Bromophenyl)piperazine using 1H NMR Spectroscopy
Abstract
This document provides a comprehensive guide to the analysis of 1-(3-Bromophenyl)piperazine using high-resolution proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. As a crucial building block in medicinal chemistry and drug development, unequivocal structural verification and purity assessment of this compound are paramount.[1] This application note details a robust protocol for sample preparation, data acquisition, and spectral processing. It further presents an in-depth analysis of the resulting 1H NMR spectrum, including chemical shift assignments, coupling constant analysis, and integration, providing a self-validating system for the compound's structural confirmation. This guide is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries.
Introduction: The Role of this compound in Synthesis
This compound (CAS No: 31197-30-5, Molecular Formula: C₁₀H₁₃BrN₂) is a disubstituted piperazine derivative of significant interest in synthetic and medicinal chemistry.[2] The piperazine moiety is a common pharmacophore found in numerous clinically approved drugs, often imparting favorable pharmacokinetic properties.[1][3] The bromophenyl group provides a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures for drug discovery programs targeting diverse therapeutic areas.[1]
Given its role as a key intermediate, confirming the identity, substitution pattern, and purity of this compound is a critical first step in any synthetic campaign. 1H NMR spectroscopy is the premier analytical technique for this purpose, offering detailed information about the molecular structure in solution. It allows for the precise mapping of all proton environments within the molecule, confirming the connectivity and stereochemistry essential for its intended use.
Experimental Protocol: A Validated Approach
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. This protocol is designed to yield high-resolution spectra suitable for unambiguous structural assignment.
Materials and Reagents
-
Analyte: this compound (>97% purity)
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice depends on sample solubility and the desire to observe the N-H proton, which is more readily seen in DMSO-d₆. CDCl₃ is a common starting point.[4][5]
-
Internal Standard: Tetramethylsilane (TMS) for chemical shift referencing (0 ppm). Often included in commercial deuterated solvents.
-
Equipment: High-quality 5 mm NMR tubes, Pasteur pipettes, glass wool, and precision balance.
Safety Considerations
This compound is classified as harmful if swallowed and may cause skin and eye irritation.[2][6] Always handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) before use.[6][7]
Sample Preparation Protocol
The objective is to prepare a clear, homogeneous solution free of particulate matter, which can degrade spectral quality by disrupting the magnetic field homogeneity.
-
Weighing: Accurately weigh 10-15 mg of this compound into a small, clean glass vial. For small molecules, this concentration provides excellent signal-to-noise in a short time without causing issues like line broadening that can arise from overly concentrated, viscous samples.[4][5][8]
-
Dissolution: Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) to the vial. Capping and gently vortexing the vial is more effective for achieving complete dissolution than attempting to mix inside the narrow NMR tube.[4]
-
Filtration and Transfer: Place a small plug of glass wool into a Pasteur pipette. Filter the solution through the pipette directly into a clean, unscratched 5 mm NMR tube. This step removes any insoluble particulates that would lead to broad spectral lines. The final sample volume should be between 0.5-0.6 mL, corresponding to a height of about 4-5 cm in the tube, which is optimal for detection by the instrument's receiver coils.[5][9]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz spectrometer and can be adjusted as needed. The goal is to achieve adequate digital resolution and signal-to-noise.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A standard 1D proton experiment with a 30° flip angle. This provides a good balance between signal intensity and quantitative reliability, allowing for faster repetition times.[10] |
| Number of Scans (NS) | 8-16 | Signal averaging increases the signal-to-noise ratio (S/N), which is proportional to the square root of the number of scans.[11] |
| Acquisition Time (AQ) | ~3.0 - 4.0 s | A longer acquisition time allows for the decay of the Free Induction Decay (FID) signal, resulting in sharper lines and better resolution in the transformed spectrum.[10][11] |
| Relaxation Delay (D1) | 2.0 - 5.0 s | Ensures that all protons have sufficiently relaxed back to equilibrium before the next pulse, which is crucial for accurate signal integration.[12] |
| Spectral Width (SW) | 16 ppm (0-16 ppm) | A sufficiently wide window to ensure all proton signals, from aliphatic to aromatic, are captured. |
| Receiver Gain (RG) | Auto-adjusted ('rga') | The instrument automatically sets the optimal gain to maximize signal detection without overloading the detector.[12] |
Experimental Workflow Diagram
Caption: Workflow for 1H NMR analysis.
Spectral Analysis and Interpretation
Following acquisition, the raw time-domain data (FID) is converted into the familiar frequency-domain spectrum through a series of standard processing steps.[13][14][15]
-
Fourier Transformation (FT): Converts the FID from a time vs. intensity plot to a frequency vs. intensity plot.
-
Phase Correction: Adjusts all peaks to be purely absorptive (positive and symmetrical).[14]
-
Baseline Correction: Corrects any rolling or distortion in the spectrum's baseline.[14]
-
Referencing: The chemical shift (δ) axis is calibrated by setting the internal TMS signal to 0.00 ppm.
Structural Assignment of this compound
The structure of this compound contains distinct proton environments that give rise to a predictable pattern of signals. The analysis hinges on evaluating four key pieces of information for each signal: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).
Caption: Structure and proton labeling scheme.
Predicted 1H NMR Data Summary
The following table summarizes the expected signals for this compound in CDCl₃.
| Proton Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment Justification |
| H-5' | ~7.15 | 1H | t | J ≈ 8.0 | Aromatic proton ortho to two other aromatic protons, appearing as a triplet. |
| H-2' | ~7.05 | 1H | t | J ≈ 2.0 | Aromatic proton meta to two protons and adjacent to the piperazine nitrogen. Appears as a narrow triplet or singlet-like peak. |
| H-6' | ~6.85 | 1H | ddd | J ≈ 8.0, 2.4, 1.0 | Aromatic proton with ortho, meta, and para couplings. |
| H-4' | ~6.75 | 1H | ddd | J ≈ 8.0, 2.4, 1.0 | Aromatic proton with ortho and meta couplings. |
| H-2, H-6 | ~3.20 | 4H | t | J ≈ 5.0 | Methylene protons adjacent to the electron-withdrawing aryl group and the other piperazine CH₂ group. |
| H-3, H-5 | ~3.10 | 4H | t | J ≈ 5.0 | Methylene protons adjacent to the secondary amine and the other piperazine CH₂ group. |
| N-H | ~1.80 | 1H | br s | - | Broad singlet due to quadrupolar relaxation and possible exchange with trace water. Signal position and intensity can be variable. |
Analysis Causality:
-
Aromatic Region (6.7-7.2 ppm): The four aromatic protons are non-equivalent due to the meta-bromo substitution. Their chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating piperazine nitrogen. The splitting patterns arise from through-bond coupling to neighboring protons. Ortho coupling (³J) is typically the largest (6-10 Hz), while meta coupling (⁴J) is smaller (1-3 Hz).[16][17]
-
Aliphatic Region (3.0-3.3 ppm): The piperazine ring protons appear as two distinct signals because the two nitrogen atoms are in different chemical environments (one attached to an aryl group, one is a secondary amine). They typically appear as triplets due to coupling (³J ≈ 5-7 Hz) with the protons on the adjacent methylene groups within the ring.[18]
-
N-H Proton: The secondary amine proton is often a broad singlet and may exchange with deuterium if trace D₂O is present, causing it to diminish or disappear. Its chemical shift is highly dependent on solvent and concentration.
Trustworthiness and Self-Validation
The protocol ensures trustworthy results through a self-validating data set:
-
Reciprocal Coupling: The coupling constant (J value) between two coupled protons must be identical. For example, the J value observed in the triplet for H-5' must match the ortho coupling component in the signals for H-4' and H-6'.[19]
-
Integral Ratios: The relative areas of the integrated signals must correspond to the number of protons they represent. The ratio of the aromatic protons to the two sets of piperazine protons should be 4:4:4, simplifying to 1:1:1 for the unique proton environments.
-
Internal Referencing: The use of TMS as an internal standard provides a universally accepted reference point, ensuring the accuracy and reproducibility of chemical shift values.[4]
Conclusion
References
-
Hoye, T. R., et al. (2018). Chapter 5: Acquiring 1H and 13C Spectra. RSC Publishing. Available at: [Link]
-
Lindon, J. C., & Ferrige, A. G. (n.d.). NMR Data Processing. Encyclopedia of Spectroscopy and Spectrometry. Available at: [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
Pharmaffiliates. (n.d.). Understanding the Role of 1-[(3-bromophenyl)methyl]piperazine in Drug Discovery. Available at: [Link]
-
The MetaRbolomics Consortium. (n.d.). NMR data handling and (pre-)processing. The MetaRbolomics Book. Available at: [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. NMR Facility. Available at: [Link]
-
Gearheart, J. A. (2006). Analysis of NMR spectra using digital signal processing techniques. University of Louisville ThinkIR. Available at: [Link]
-
University of Missouri-St. Louis. (2020). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. Available at: [Link]
-
Varian, Inc. (n.d.). Basic NMR Concepts. Available at: [Link]
-
Bruker. (n.d.). The Acquisition Parameters. NMR Demonstration Lesson. Available at: [Link]
-
Morris, G. A. (2017). NMR Data Processing. ResearchGate. Available at: [Link]
-
Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Available at: [Link]
-
Khan Academy. (2023). NMR 5: Coupling Constants. YouTube. Available at: [Link]
-
Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Soderberg, T. (2014). Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available at: [Link]
-
NMR Methods. (2016). HMNR Aromatic Coupling. YouTube. Available at: [Link]
-
Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Available at: [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]
-
Anton-Vance, D. F., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.ca [fishersci.ca]
- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 11. books.rsc.org [books.rsc.org]
- 12. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]
- 13. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 14. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 15. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 16. youtube.com [youtube.com]
- 17. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: N-Alkylation of 1-(3-Bromophenyl)piperazine
Version: 1.0
Abstract
This comprehensive guide details the experimental procedure for the N-alkylation of 1-(3-bromophenyl)piperazine, a critical reaction in the synthesis of various active pharmaceutical ingredients (APIs). As a key intermediate, the targeted functionalization of the secondary amine of this compound is of significant interest to researchers in medicinal chemistry and drug development. This document provides an in-depth, scientifically grounded protocol, explaining the causality behind experimental choices and offering practical insights for successful execution. The procedures outlined herein are designed to be self-validating, ensuring reproducibility and high-quality outcomes.
Introduction: The Significance of N-Alkylated Arylpiperazines
The N-arylpiperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically significant drugs. The N-alkylation of arylpiperazines, such as this compound, is a fundamental transformation that allows for the introduction of diverse functionalities, thereby modulating the pharmacological properties of the resulting molecules. A prime example is the synthesis of aripiprazole, an atypical antipsychotic, where the N-alkylation of a related arylpiperazine is a key step.[1][2] The bromine atom on the phenyl ring of this compound also serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, expanding its utility in the construction of complex molecular architectures.
The core of this application note focuses on the direct N-alkylation of this compound with an alkyl halide. This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the secondary nitrogen atom of the piperazine ring attacks the electrophilic carbon of the alkyl halide.[3] The choice of solvent, base, and temperature are critical parameters that influence the reaction rate, yield, and selectivity.
Mechanistic Insights: The SN2 Pathway
The N-alkylation of a secondary amine like this compound with an alkyl halide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.
Caption: SN2 mechanism for N-alkylation.
In this concerted mechanism, the nucleophilic nitrogen atom attacks the electrophilic carbon atom of the alkyl halide, while the halide ion (the leaving group) departs simultaneously. The reaction proceeds through a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. The presence of a base is crucial to neutralize the hydrohalic acid (HX) formed as a byproduct, which would otherwise protonate the starting piperazine and render it non-nucleophilic.
Experimental Protocol: N-Alkylation with an Alkyl Bromide
This protocol provides a general procedure for the N-alkylation of this compound with a generic alkyl bromide. Researchers should optimize the conditions based on the specific alkylating agent used.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥98% | Sigma-Aldrich, TCI |
| Alkyl Bromide (e.g., 1-bromobutane) | ≥98% | Sigma-Aldrich, Alfa Aesar |
| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99%, powdered | Fisher Scientific, VWR |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Sigma-Aldrich, EMD Millipore |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific |
| Brine (Saturated NaCl solution) | ACS Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
Reaction Setup and Procedure
Caption: Experimental workflow for N-alkylation.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), anhydrous potassium carbonate (2.0-3.0 eq.), and anhydrous acetonitrile. The volume of acetonitrile should be sufficient to create a stirrable suspension.
-
Reagent Addition: Flush the system with an inert gas (nitrogen or argon). Add the alkyl bromide (1.1-1.5 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature. The choice of a polar aprotic solvent like acetonitrile or DMF facilitates the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophile.[3][4]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical eluent system for this reaction is a mixture of ethyl acetate and hexanes. The product should have a higher Rf value than the starting piperazine.
Work-up and Purification
-
Cooling and Filtration: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the inorganic salts (potassium carbonate and potassium bromide) and wash the solid residue with a small amount of acetonitrile.
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude residue in dichloromethane. Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-alkylated product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound derivative.[4]
Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful incorporation of the alkyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. Gas chromatography-mass spectrometry (GC-MS) can also be a valuable tool for both separation and identification.[5][6]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no conversion | Insufficiently active alkylating agent. | Use a more reactive alkyl halide (I > Br > Cl). Consider converting the alkyl alcohol to a tosylate or mesylate. |
| Ineffective base. | Ensure the base is anhydrous and finely powdered to maximize surface area. Consider a stronger base like sodium hydride (use with caution). | |
| Low reaction temperature. | Increase the reaction temperature or switch to a higher boiling solvent like DMF (use with appropriate ventilation).[7] | |
| Formation of di-alkylated product (quaternary ammonium salt) | Use of excess alkylating agent. | Use a stoichiometric amount or a slight excess of the alkylating agent. Add the alkylating agent slowly to the reaction mixture.[7] |
| Highly reactive alkylating agent. | Perform the reaction at a lower temperature. | |
| Difficult purification | Product and starting material have similar polarity. | Optimize the eluent system for column chromatography. Consider derivatization of the starting material to facilitate separation. |
| Presence of multiple byproducts. | Re-evaluate the reaction conditions (temperature, base, solvent) to improve selectivity. |
Safety Precautions
-
This compound: May be harmful if swallowed, inhaled, or in contact with skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Alkyl Halides: Many alkylating agents are toxic, corrosive, and potentially carcinogenic.[3] Always consult the Safety Data Sheet (SDS) for the specific alkyl halide being used. Handle with extreme care in a fume hood.
-
Solvents: Acetonitrile and dichloromethane are flammable and toxic. Avoid inhalation of vapors and skin contact.
-
Bases: Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
The N-alkylation of this compound is a robust and versatile reaction for the synthesis of a wide range of N-arylpiperazine derivatives with potential therapeutic applications. By carefully controlling the reaction conditions, including the choice of alkylating agent, base, and solvent, high yields of the desired mono-alkylated product can be achieved. The detailed protocol and troubleshooting guide provided in this application note serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.
References
- Optimization of aripiprazole synthesis. (2020).
- Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug. (2025).
- Creation and evaluation of total synthesis scheme for Aripiprazole. (n.d.).
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. (2013).
- OPTIMIZ
- New synthesis method of aripiprazole. (2014).
- N alkylation
- Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxyl
- A Comparative Guide to Alkylating Agents for Piperazine Substitution. (n.d.). Benchchem.
- Method for the preparation of piperazine and its derivatives. (n.d.).
- Procedure for N-alkylation of Piperidine?. (2017).
- Process for the N-monoalkylation of piperazine. (n.d.).
- Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (n.d.). MDPI.
- A Simple Synthesis of N-Alkylpiperazines. (2024).
- Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (n.d.).
- Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Deriv
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals.
- Preparation of n-substituted piperazines. (n.d.).
- Analytical Methods. (n.d.). Royal Society of Chemistry.
- A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. (2025).
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.).
Sources
The Versatile Scaffold: Application Notes and Protocols for 1-(3-Bromophenyl)piperazine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Arylpiperazine Moiety
In the landscape of modern medicinal chemistry, the arylpiperazine scaffold stands out as a "privileged structure," a molecular framework that consistently appears in a multitude of biologically active compounds. This prevalence is due to a combination of favorable physicochemical properties, including aqueous solubility and the ability to cross the blood-brain barrier, and its synthetic tractability. 1-(3-Bromophenyl)piperazine is a particularly valuable building block within this class. The piperazine ring provides a basic nitrogen atom, crucial for interacting with biological targets, while the 3-bromophenyl group offers a reactive handle for a variety of cross-coupling reactions, enabling the exploration of a wide chemical space.[1] This guide provides an in-depth look at the application of this compound in drug discovery, complete with detailed protocols for its synthesis and the synthesis of a representative derivative.
Physicochemical Properties and Spectral Data
A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃BrN₂ | [1] |
| Molecular Weight | 241.13 g/mol | [1] |
| CAS Number | 31197-30-5 | |
| Appearance | Solid | |
| InChI | 1S/C10H13BrN2/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2 | [1] |
| SMILES | C1CN(CCN1)C2=CC(=CC=C2)Br |
Spectral data is crucial for the unambiguous identification and characterization of this compound. Key spectral features are summarized below.
| Technique | Key Features | Source |
| ¹H NMR | Signals for the piperazine ring protons typically appear around 3.3-3.4 ppm. Aromatic protons show signals in the range of 6.9-7.4 ppm. | [2] |
| ¹³C NMR | The spectrum shows distinct signals for the CH₂ groups of the piperazine ring and the aromatic carbons, including the carbon atom attached to the bromine. | [2] |
| Mass Spec (EI) | The molecular ion peak is observed at m/z 240, showing a characteristic bromine isotope pattern. A base peak at m/z 198 results from the loss of a C₂H₄N fragment from the piperazine ring. | [2] |
| IR Spectroscopy | Characteristic bands for C-H aliphatic and aromatic stretching are observed. | [3] |
The Role of this compound as a Versatile Scaffold
The true power of this compound in medicinal chemistry lies in its utility as a versatile scaffold for the synthesis of a diverse range of bioactive molecules. The presence of the bromine atom on the phenyl ring is the key to this versatility, allowing for the introduction of various substituents through powerful synthetic methods like the Buchwald-Hartwig amination and Suzuki coupling.[1]
Central Nervous System (CNS) Disorders
Arylpiperazine derivatives have a long and successful history in the treatment of a variety of neurological and psychiatric disorders.[4][5] They are known to interact with a range of G protein-coupled receptors (GPCRs) and neurotransmitter transporters.[6]
-
Antipsychotics: Many atypical antipsychotics feature the arylpiperazine moiety. These compounds often exhibit a "multi-receptor" affinity profile, with activity at dopamine D₂ and various serotonin (5-HT) receptors, such as 5-HT₁A and 5-HT₂A.[7] This polypharmacology is thought to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a reduced incidence of extrapyramidal side effects.[7]
-
Antidepressants and Anxiolytics: The interaction of arylpiperazine derivatives with serotonin receptors, particularly 5-HT₁A, is a cornerstone of their application as antidepressants and anxiolytics.[8]
-
Neurodegenerative Diseases: The arylpiperazine scaffold is also being explored for the development of treatments for Alzheimer's and Parkinson's diseases.[4]
Signaling Pathways and Molecular Targets
The therapeutic effects of this compound derivatives are a direct result of their interaction with specific molecular targets, primarily within the central nervous system. The following diagram illustrates the key signaling pathways modulated by these compounds.
Caption: Signaling pathways modulated by arylpiperazine derivatives.
Oncology
More recently, the arylpiperazine scaffold has gained attention in cancer research.[9] Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[10] The mechanisms of action are diverse and can include:
-
Receptor Antagonism: For example, antagonism of α1-adrenergic receptors has been linked to anti-proliferative effects in prostate cancer cells.[10]
-
Enzyme Inhibition: Arylpiperazine-containing drugs like imatinib are potent tyrosine kinase inhibitors.
-
Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death in cancer cells.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound via a Buchwald-Hartwig amination and a subsequent N-alkylation to form a key intermediate for further elaboration.
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol describes a general method for the palladium-catalyzed amination of 1,3-dibromobenzene with piperazine. Selective mono-amination can be achieved by controlling the stoichiometry of the reactants.
Materials:
-
1,3-Dibromobenzene
-
Piperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add 1,3-dibromobenzene (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.[5]
-
Addition of Reagents: Add NaOtBu (1.4 mmol, 1.4 equiv) to the Schlenk tube.[5]
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by piperazine (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[5]
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench with water (10 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography (e.g., dichloromethane/methanol gradient) to yield this compound.
Caption: Experimental workflow for the synthesis of this compound.
Protocol 2: Synthesis of 1-(3-Bromophenyl)-4-(3-chloropropyl)piperazine hydrochloride
This protocol details the N-alkylation of an arylpiperazine, a common subsequent step to introduce a linker for further functionalization. This specific example is adapted from the synthesis of a 1-(3-chlorophenyl)piperazine derivative and can be applied to the 3-bromo analogue.
Materials:
-
This compound
-
1-Bromo-3-chloropropane
-
Sodium hydroxide (NaOH)
-
Acetone
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: A 50% sodium hydroxide solution is added dropwise to a stirred solution of this compound hydrochloride (1.0 equiv) and 1-bromo-3-chloropropane (1.0 equiv) in a mixture of water and acetone while maintaining the temperature at 0-10 °C.[6]
-
Reaction Execution: Stirring is continued for a 16-hour period at room temperature.[6]
-
Work-up: The upper organic phase is separated and concentrated under reduced pressure. The remaining residual oil is taken up in acetone, filtered, and the filtrate is concentrated under reduced pressure to an oily residue.[6]
-
Salt Formation and Crystallization: The oily residue is dissolved in boiling dilute hydrochloric acid. The oil which initially separates from the cooled acid solution solidifies on standing and is collected by filtration, rinsed with cold water, and air-dried.[6]
-
Recrystallization: The crude product can be recrystallized from water to afford pure 1-(3-bromophenyl)-4-(3-chloropropyl)piperazine hydrochloride.[6]
Conclusion
This compound is a high-value building block in medicinal chemistry, offering a synthetically versatile platform for the development of novel therapeutics. Its derivatives have shown significant promise in treating a range of CNS disorders and are emerging as potential anticancer agents. The protocols provided herein offer a practical guide for the synthesis and further functionalization of this important scaffold, enabling researchers to explore its full potential in drug discovery.
References
-
Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., Santagada, V., Caliendo, G., & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(2), 132. [Link]
-
Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., Santagada, V., Caliendo, G., & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(2), 132. [Link]
-
Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., Santagada, V., Caliendo, G., & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals. [Link]
-
PrepChem. (n.d.). Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. Retrieved from [Link]
-
Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., Santagada, V., Caliendo, G., & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals. [Link]
-
Kumar, A., Kumar, R., Sharma, G., & Singh, P. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current drug targets, 23(7), 729–751. [Link]
-
Kumar, A., Kumar, R., Sharma, G., & Singh, P. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current drug targets. [Link]
-
Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., Santagada, V., Caliendo, G., & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]
-
S. S. K. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]
-
Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert opinion on drug discovery, 17(9), 969–984. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Gesher. (n.d.). Understanding the Role of 1-[(3-bromophenyl)methyl]piperazine in Drug Discovery. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wawrzyniak-Szołkowska, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1549. [Link]
-
ResearchGate. (n.d.). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. [Link]
-
Kłosiński, M., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic toxicology, 40(1), 133–144. [Link]
- Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
-
Kłosiński, M., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic toxicology, 40(1), 133–144. [Link]
-
Wawrzyniak-Szołkowska, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank. [Link]
-
Glennon, R. A. (n.d.). Serotonin Receptor Subtypes and Ligands. ACNP. Retrieved from [Link]
-
Li, Y., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotic. RSC advances, 11(31), 19163–19179. [Link]
-
Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS chemical neuroscience, 13(23), 3369–3386. [Link]
-
Caliendo, G., et al. (2000). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Bioorganic & medicinal chemistry letters, 10(8), 745–748. [Link]
-
Li, Y., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC advances, 11(31), 19163–19179. [Link]
-
Alachkar, A., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Pharmaceuticals, 15(10), 1269. [Link]
-
Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]
-
Satała, G., et al. (2020). The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents with Therapeutic Perspectives for Cognitive Impairment. Molecules, 25(23), 5731. [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Satała, G., et al. (2023). New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands. Molecules, 28(3), 1108. [Link]
-
Methodical letter STRUCTURE AND PURITY IDENTIFICATION OF NEWLY SYNTHESIZED 1,3,5-TRIAZINE DERIVATIVE CONTAINING. (n.d.). [Link]
Sources
- 1. This compound | C10H13BrN2 | CID 2757154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | MDPI [mdpi.com]
- 4. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols for the Large-Scale Synthesis of 1-(3-Bromophenyl)piperazine Hydrochloride
Introduction: The Strategic Importance of 1-(3-Bromophenyl)piperazine Hydrochloride
Arylpiperazines are a cornerstone scaffold in medicinal chemistry, recognized for their prevalence in a multitude of clinically significant therapeutics, particularly those targeting the central nervous system (CNS).[1][2][3] Within this class, this compound serves as a critical intermediate, providing a versatile platform for the synthesis of novel drug candidates. Its hydrochloride salt is often preferred for its improved stability and handling characteristics.
The strategic placement of the bromine atom on the phenyl ring offers a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.[4] This allows for the systematic exploration of chemical space to optimize ligand-receptor interactions, a fundamental activity in drug discovery. The piperazine moiety itself often imparts favorable pharmacokinetic properties, including enhanced aqueous solubility and the ability to cross the blood-brain barrier. Consequently, developing a robust, scalable, and economically viable synthesis for this compound hydrochloride is a critical enabling step for advancing drug development programs targeting neuropsychiatric disorders like depression and psychosis.[3][5]
This document provides a comprehensive guide to the large-scale synthesis of this key intermediate, detailing a field-proven, two-step synthetic protocol. It includes mechanistic insights, detailed process parameters, quality control procedures, and essential safety considerations.
Overall Synthetic Strategy
The most direct and industrially scalable approach for synthesizing N-arylpiperazines involves the condensation of a substituted aniline with a bis(2-haloethyl)amine derivative.[6][7] This application note details a robust two-step synthesis commencing from readily available and cost-effective starting materials: diethanolamine and 3-bromoaniline.
The synthetic pathway is as follows:
-
Step 1: Chlorination. Diethanolamine is converted to the key cyclizing agent, bis(2-chloroethyl)amine hydrochloride, using a potent chlorinating agent such as thionyl chloride.
-
Step 2: Cyclization and Salt Formation. The intermediate, bis(2-chloroethyl)amine hydrochloride, is condensed with 3-bromoaniline in a one-pot reaction to form the piperazine ring, directly yielding the target compound, this compound hydrochloride.
This approach is favored for its operational simplicity, avoidance of protecting group chemistry, and the precipitation of the final product from the reaction medium, which simplifies purification on a large scale.[7]
Caption: High-level workflow for the two-step synthesis.
Mechanistic Insights and Process Parameter Rationale
A thorough understanding of the underlying reaction mechanisms is paramount for successful scale-up, troubleshooting, and process optimization.
Step 1: Synthesis of Bis(2-chloroethyl)amine Hydrochloride
This initial step transforms the readily available diethanolamine into the highly reactive alkylating agent required for cyclization.
-
Reaction Mechanism: The reaction proceeds via a nucleophilic substitution. The hydroxyl groups of diethanolamine attack the electrophilic sulfur atom of thionyl chloride (SOCl₂). This is followed by a cascade of eliminations (releasing SO₂ and HCl gas) and subsequent substitution by chloride ions to form the dichloro intermediate. The basic nitrogen of the amine is protonated by the generated HCl, yielding the stable hydrochloride salt.[7][8]
-
Causality Behind Experimental Choices:
-
Reagent: Thionyl chloride is the reagent of choice due to its high reactivity and the volatile nature of its byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture.
-
Temperature Control: This reaction is highly exothermic. A slow, controlled addition of diethanolamine to the thionyl chloride solution, while maintaining a low temperature (typically <30°C), is critical.[7] Failure to control the temperature can lead to uncontrolled off-gassing and the formation of undesired, colored impurities.
-
Solvent: An inert solvent such as xylene or chloroform is used to moderate the reaction rate, aid in heat dissipation, and facilitate efficient stirring of the reaction slurry.[6][7]
-
Isolation: The product, bis(2-chloroethyl)amine hydrochloride, is sparingly soluble in many organic solvents and typically precipitates directly from the reaction mixture. It can be isolated in high purity via simple filtration and washing.[7]
-
Step 2: Synthesis of this compound Hydrochloride
This is the key bond-forming step where the piperazine ring is constructed.
-
Reaction Mechanism: The synthesis is a double N-alkylation reaction. The primary amine of 3-bromoaniline acts as a nucleophile, attacking one of the electrophilic chloroethyl groups of the intermediate, displacing a chloride ion. This is followed by an intramolecular cyclization, where the newly formed secondary amine attacks the second chloroethyl group to close the six-membered piperazine ring.
-
Causality Behind Experimental Choices:
-
Solvent System: A high-boiling solvent like xylene is often used to achieve the necessary reaction temperature (reflux) to drive the double alkylation to completion.[8][9] Alternatively, conducting the reaction in water is an effective green chemistry approach, as the final hydrochloride salt product is often insoluble and precipitates, simplifying work-up significantly.[7]
-
Reaction Time and Temperature: Due to the reduced nucleophilicity of the aromatic amine and the steric hindrance, forcing conditions are required. Refluxing for an extended period (18-24 hours) is typical to ensure high conversion.[8][9]
-
Stoichiometry: A near 1:1 molar ratio of 3-bromoaniline and bis(2-chloroethyl)amine hydrochloride is typically employed.
-
Purification: The primary purification strategy relies on the precipitation of the target hydrochloride salt from the reaction medium upon cooling. The collected solid is then washed with a suitable solvent (e.g., acetone, cold water) to remove residual starting materials and soluble impurities.
-
Quantitative Data Summary
The following table outlines the typical reagents, conditions, and expected outcomes for a laboratory-scale synthesis, which can be linearly scaled for pilot production.
| Parameter | Step 1: Bis(2-chloroethyl)amine HCl Synthesis | Step 2: this compound HCl Synthesis |
| Key Reagents | Diethanolamine, Thionyl Chloride | Bis(2-chloroethyl)amine HCl, 3-Bromoaniline |
| Molar Ratio | 1 : >2.2 (Diethanolamine : SOCl₂) | 1 : 1 (Intermediate : 3-Bromoaniline) |
| Solvent | Xylene or Chloroform | Xylene or Water |
| Temperature | 0°C to 50°C (controlled addition, then heating) | Reflux (typically 100-140°C depending on solvent) |
| Reaction Time | 3-5 hours | 18-24 hours |
| Work-up | Filtration, washing with solvent, drying | Cooling, filtration, washing with solvent, drying |
| Expected Yield | 60-70% | 60-85% |
| Product Form | White to off-white solid | Pale beige to white solid[10] |
Detailed Large-Scale Experimental Protocol
Disclaimer: This protocol is intended for qualified professionals in a controlled laboratory or manufacturing environment. All operations must be performed with appropriate engineering controls (e.g., fume hoods, closed reactors) and personal protective equipment (PPE).
Part A: Large-Scale Synthesis of Bis(2-chloroethyl)amine Hydrochloride
Equipment:
-
10 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, condenser (with gas scrubber), and a pressure-equalizing dropping funnel.
-
Filtration apparatus (e.g., Nutsche filter-dryer).
-
Vacuum oven.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen. Charge the reactor with thionyl chloride (2.6 L, 35.7 mol) and xylene (3 L).
-
Initial Cooling: Begin stirring and cool the reactor contents to 0-5°C using a chiller.
-
Controlled Addition: Prepare a solution of diethanolamine (1.0 kg, 9.5 mol) in xylene (1.5 L). Slowly add this solution to the stirred thionyl chloride solution via the dropping funnel over 3-4 hours. CRITICAL: Maintain the internal temperature below 30°C throughout the addition.[7] Monitor for gas evolution (HCl, SO₂) and ensure it is safely neutralized in the scrubber (e.g., caustic solution).
-
Reaction Maturation: After the addition is complete, slowly warm the reaction mixture to 50°C and hold for 2 hours, or until gas evolution ceases.
-
Isolation: Cool the mixture to room temperature. The product will have precipitated. Filter the solid product under a nitrogen blanket.
-
Washing and Drying: Wash the filter cake with xylene (2 x 1 L) to remove any residual impurities. Dry the white solid under vacuum at 40-50°C until a constant weight is achieved.
-
Yield: The expected yield is approximately 1.0 - 1.2 kg (60-70%).
Part B: Large-Scale Synthesis of this compound Hydrochloride
Equipment:
-
10 L glass-lined reactor with mechanical stirrer, temperature probe, and reflux condenser.
-
Filtration and drying equipment as in Part A.
Procedure:
-
Reactor Charging: Charge the reactor with bis(2-chloroethyl)amine hydrochloride (1.0 kg, 5.6 mol), 3-bromoaniline (0.97 kg, 5.6 mol), and xylene (5 L).
-
Heating to Reflux: Begin stirring and heat the mixture to reflux (approx. 140°C).
-
Reaction Monitoring: Maintain the reaction at reflux for 24 hours. The reaction progress can be monitored by TLC or HPLC (disappearance of starting materials).
-
Crystallization: After 24 hours, stop heating and allow the reactor to cool slowly to room temperature overnight. The product will precipitate as a solid.
-
Isolation: Filter the solid product.
-
Washing: Wash the filter cake with fresh xylene (1 L) followed by acetone (2 x 1 L) to remove unreacted starting materials and colored impurities.
-
Drying: Dry the pale beige solid under vacuum at 60-70°C to a constant weight.
-
Yield: The expected yield is approximately 1.3 - 1.5 kg (80-90%). The final product is this compound hydrochloride.[10]
Quality Control and Analytical Validation
Rigorous analytical testing is essential to confirm the identity, purity, and quality of the final product before its use in further synthetic steps.
Caption: A typical quality control workflow for product release.
-
Melting Point: The purified hydrochloride salt should have a sharp melting point. The literature value is 217-219 °C.[10] A broad melting range indicates impurities.
-
Spectroscopic Analysis:
-
Chromatographic Purity:
-
HPLC: The primary method for determining the purity of the final product. A standard protocol would utilize a C18 reverse-phase column with a mobile phase of acetonitrile and water (containing 0.1% TFA), monitoring at a suitable UV wavelength (e.g., 254 nm). The target purity for use as a key intermediate is typically >99%.
-
Critical Safety and Handling Procedures
-
Thionyl Chloride: Extremely corrosive and toxic. Reacts violently with water. All handling must be done in a high-efficiency fume hood. Personnel must wear acid-resistant gloves, a face shield, and a lab coat.
-
Bis(2-chloroethyl)amine Hydrochloride: This is a nitrogen mustard analogue and a potent alkylating agent. It should be handled as a potential carcinogen with extreme caution. Avoid inhalation of dust and skin contact.
-
3-Bromoaniline: Toxic upon inhalation, ingestion, and skin contact. Handle with appropriate PPE.
-
Process Safety: The chlorination step involves significant off-gassing. The reactor must be vented to a properly maintained caustic scrubber. Ensure adequate cooling capacity is available to manage the exotherm.
Conclusion
The two-step synthesis of this compound hydrochloride detailed herein represents a reliable, efficient, and scalable method for producing this valuable pharmaceutical intermediate. By understanding the underlying chemical principles and adhering to the specified process controls and safety procedures, researchers and drug development professionals can consistently produce high-purity material essential for the advancement of novel therapeutics. The versatility of this building block ensures its continued importance in the field of medicinal chemistry.[4]
References
-
Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. PubMed Central. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. MDPI. Available at: [Link]
-
Understanding the Role of 1-[(3-bromophenyl)methyl]piperazine in Drug Discovery. Autech Industry Co., Limited. Available at: [Link]
-
Synthesis and Pharmacology of Novel Antidepressant Agents with Dopamine Autoreceptor Agonist Properties. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect. Available at: [Link]
-
Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. PMC - NIH. Available at: [Link]
-
Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry. Available at: [Link]
- Synthetic method of piperazidines drug intermediate. Google Patents.
- Method for synthesizing piperazine pharmaceutical intermediate. Google Patents.
Sources
- 1. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 4. nbinno.com [nbinno.com]
- 5. Secure Verification [cherry.chem.bg.ac.rs]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Page loading... [wap.guidechem.com]
- 8. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 9. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
- 10. This compound HYDROCHLORIDE CAS#: 796856-45-6 [m.chemicalbook.com]
- 11. Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for 1-(3-Bromophenyl)piperazine
A Senior Application Scientist's Guide to a Versatile Synthetic Building Block
Introduction: The Strategic Importance of 1-(3-Bromophenyl)piperazine
In the landscape of modern medicinal chemistry and drug discovery, this compound (CAS No: 31197-30-5) has emerged as a crucial structural motif and a versatile synthetic intermediate.[1][2] Its utility stems from the combination of two key pharmacologically relevant features: the piperazine ring and a strategically placed bromo-phenyl group.
The piperazine moiety is a privileged scaffold in drug design, frequently incorporated to enhance pharmacokinetic properties such as aqueous solubility and membrane permeability.[1][3] It is a common structural component in a wide array of approved drugs targeting diverse therapeutic areas, including neurology, oncology, and infectious diseases.[1][3] The true synthetic power of this compound, however, lies in the bromine atom on the phenyl ring. This halogen serves as a highly effective "handle" for a variety of powerful cross-coupling reactions, most notably the Suzuki and Buchwald-Hartwig amination reactions.[1] This allows for the systematic and efficient introduction of a wide range of molecular fragments, enabling chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.
This document serves as a comprehensive guide for researchers, providing detailed protocols for the safe handling, synthetic application, and analytical characterization of this compound.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its successful use in the laboratory. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 31197-30-5 | [2][4] |
| Molecular Formula | C₁₀H₁₃BrN₂ | [4] |
| Molecular Weight | 241.13 g/mol | [4] |
| Appearance | Solid | |
| IUPAC Name | This compound | [4] |
| InChI Key | DOYNABJKDZARLF-UHFFFAOYSA-N | |
| SMILES String | Brc1cccc(c1)N2CCNCC2 |
Core Synthetic Application: A Scaffold for Molecular Diversification
The primary application of this compound is as a building block in organic synthesis. The bromophenyl group is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery for forming carbon-carbon and carbon-nitrogen bonds.
Mechanism of Utility: The electron-rich piperazine ring and the reactive carbon-bromine bond allow for sequential or one-pot modifications at different points of the molecule. For instance, the secondary amine of the piperazine ring can be functionalized through acylation, alkylation, or reductive amination, while the bromophenyl moiety can be modified via cross-coupling. This dual reactivity is a key reason for its prevalence in the synthesis of complex molecular architectures.[1]
Caption: Synthetic utility of this compound.
Laboratory Protocols
The following protocols provide step-by-step guidance for the safe handling, synthetic use, and analysis of this compound.
Protocol 1: General Handling, Storage, and Safety
Rationale: this compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4][5][6] Adherence to proper safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
Materials:
-
This compound (solid)
-
Spatula
-
Weighing paper/boat
-
Appropriate solvent (e.g., Dichloromethane, Methanol)
-
Sealed amber glass container
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat
Procedure:
-
Engineering Controls: Conduct all manipulations of the solid compound within a certified chemical fume hood to prevent inhalation of dust.[7][8]
-
Personal Protective Equipment: Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile is suitable).[5][7]
-
Weighing: Tare a clean, dry weighing boat on an analytical balance. Carefully transfer the desired amount of this compound using a clean spatula. Avoid generating dust.
-
Dissolution: If preparing a solution, add the weighed solid to a suitable flask, then add the solvent under an inert atmosphere (e.g., nitrogen or argon) if subsequent reactions are moisture-sensitive.
-
Storage: Store the compound in a tightly sealed, clearly labeled amber glass container to protect it from light.[7] Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]
-
Cleanup: After handling, wipe down the spatula and work area. Dispose of any contaminated weighing paper or gloves in the designated solid chemical waste container. Wash hands thoroughly with soap and water.[7]
Protocol 2: Representative Synthetic Application - Suzuki-Miyaura Cross-Coupling
Rationale: This protocol demonstrates the utility of this compound as a substrate in a Suzuki-Miyaura cross-coupling reaction to form a new C-C bond. This is a common strategy for elaborating the core structure. The palladium catalyst, ligand, and base are essential for the catalytic cycle to proceed efficiently.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-Methoxyphenylboronic acid)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine [PPh₃] or other suitable ligand
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane or Toluene/Ethanol mixture (degassed)
-
Round-bottom flask, condenser, magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC plates (silica gel) and appropriate eluent (e.g., Ethyl Acetate/Hexanes)
Caption: Workflow for a typical Suzuki cross-coupling reaction.
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add the arylboronic acid (1.1-1.5 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is critical as the palladium catalyst can be sensitive to oxygen.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane) via syringe.
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (e.g., PPh₃, 2-10 mol%). Add this mixture to the reaction flask. Some protocols may call for adding them directly as solids.
-
Reaction: Attach a condenser and heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material (this compound) indicates the reaction is proceeding.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 3: Analytical Characterization by HPLC-UV
Rationale: High-Performance Liquid Chromatography (HPLC) is an essential tool for assessing the purity of this compound and for monitoring the progress of reactions involving it. The method described here is a general starting point and may require optimization. Piperazine derivatives can be analyzed by HPLC, often after derivatization to enhance UV detection.[9][10]
Materials:
-
Sample of this compound or reaction mixture
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic acid (TFA) or Formic Acid
-
HPLC system with a C18 reverse-phase column and a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or Formic Acid) in Water.
-
Mobile Phase B: 0.1% TFA (or Formic Acid) in Acetonitrile.
-
Filter and degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the solid sample.
-
Dissolve it in 1 mL of a 50:50 mixture of Acetonitrile/Water to create a 1 mg/mL stock solution.
-
Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL for analysis.
-
-
HPLC Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 254 nm (or scan for optimal wavelength using a PDA detector).
-
Column Temperature: 30 °C.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B (re-equilibration)
-
-
-
Analysis: Inject the prepared sample. The purity can be estimated by the relative area percentage of the main peak. For reaction monitoring, the disappearance of the starting material peak and the appearance of the product peak can be tracked over time.
Safety and Hazard Management
A thorough understanding of the hazards associated with this compound is critical for its safe use.
| Hazard Category | GHS Classification | Pictogram | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 | GHS07 (Exclamation Mark) | H302: Harmful if swallowed.[4] |
| Skin Corrosion/Irritation | Category 2 | GHS07 (Exclamation Mark) | H315: Causes skin irritation.[4][6] |
| Eye Damage/Irritation | Category 2A | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation.[4][6] |
| STOT, Single Exposure | Category 3 | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation.[4][6] |
First-Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][7]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5][7]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][7]
-
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell. Do NOT induce vomiting.[5][7]
Spill & Disposal:
-
Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal. Ventilate the area and wash the spill site.[8]
-
Disposal: Dispose of waste material and empty containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.[7]
Conclusion
This compound is a high-value chemical intermediate whose utility in drug discovery and organic synthesis is well-established. Its dual functionality allows for extensive molecular diversification, making it a powerful tool for medicinal chemists. By understanding its properties and adhering to the detailed handling, synthesis, and analysis protocols outlined in this guide, researchers can safely and effectively leverage this versatile building block to advance their scientific objectives.
References
- Vertex AI Search. (n.d.). Understanding the Role of 1-[(3-bromophenyl)methyl]piperazine in Drug Discovery.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
ResearchGate. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C10H13BrN2 | CID 2757154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.ca [fishersci.ca]
- 8. synquestlabs.com [synquestlabs.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Derivatives from 1-(3-Bromophenyl)piperazine
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
1-(3-Bromophenyl)piperazine is a versatile bifunctional scaffold of significant interest in medicinal chemistry and drug discovery. The presence of a nucleophilic secondary amine on the piperazine ring and a bromine atom on the phenyl group provides two distinct points for chemical modification. This dual reactivity allows for the systematic exploration of chemical space to develop novel compounds with a wide range of pharmacological activities.[1][2] The piperazine moiety is a common feature in many centrally active drugs, contributing to improved pharmacokinetic properties such as solubility and bioavailability.[2][3] The bromophenyl group serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse substituents.[1]
This document provides a comprehensive guide to the preparation of derivatives from this compound, focusing on two primary synthetic strategies: N-functionalization of the piperazine ring and C-functionalization at the bromophenyl moiety . We will delve into the underlying chemical principles, provide detailed experimental protocols, and present data in a clear and accessible format.
Strategic Approaches to Derivatization
The synthetic utility of this compound lies in its ability to undergo a variety of chemical transformations at two distinct positions. The choice of strategy depends on the desired final compound and the overall synthetic plan.
Diagram of Derivatization Strategies
Caption: Synthetic pathways for derivatizing this compound.
PART 1: N-Functionalization of the Piperazine Ring
The secondary amine of the piperazine ring is a versatile nucleophile that can readily participate in a variety of bond-forming reactions. This section will detail common N-functionalization strategies.
N-Acylation
Principle: N-acylation involves the reaction of the piperazine nitrogen with an acylating agent, such as an acyl chloride or anhydride, to form an amide bond. This is a robust and high-yielding reaction, often used to introduce a variety of functional groups. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.[4]
Protocol: Synthesis of 1-(3-Bromophenyl)-4-(5-chlorothiophene-2-carbonyl)piperazine
This protocol is adapted from a general procedure for the acylation of piperazines.[4]
Materials:
-
This compound
-
5-Chlorothiophene-2-carbonyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) to the solution and stir for 10-15 minutes.
-
Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of DCM/Methanol) to afford the desired product.
| Parameter | Value |
| Reactants | This compound (1.0 eq), 5-Chlorothiophene-2-carbonyl chloride (1.1 eq) |
| Base | Triethylamine (2.2 eq) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-3 hours |
| Work-up | Aqueous sodium bicarbonate quench, DCM extraction |
| Purification | Flash column chromatography |
Reductive Amination
Principle: Reductive amination is a powerful method for N-alkylation. It involves the reaction of the piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to the corresponding amine.[5] This method is highly versatile and tolerates a wide range of functional groups.
Protocol: Synthesis of 1-(3-Bromophenyl)-4-benzylpiperazine
This protocol is based on general principles of reductive amination.[5]
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM or DCE.
-
Add benzaldehyde (1.1 - 1.2 eq) to the solution.
-
Stir the mixture for 30-60 minutes at room temperature to allow for the formation of the iminium ion intermediate.
-
In a separate flask, suspend sodium triacetoxyborohydride (1.5 eq) in the anhydrous solvent.
-
Slowly add the suspension of the reducing agent to the reaction mixture. The addition may be exothermic.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted piperazine.
| Parameter | Value |
| Reactants | This compound (1.0 eq), Benzaldehyde (1.1-1.2 eq) |
| Reducing Agent | Sodium triacetoxyborohydride (1.5 eq) |
| Solvent | Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Temperature | Room temperature |
| Reaction Time | 4-24 hours |
| Work-up | Aqueous sodium bicarbonate quench, DCM extraction |
| Purification | Flash column chromatography |
PART 2: C-Functionalization at the Bromophenyl Moiety
The carbon-bromine bond on the phenyl ring is a key site for derivatization, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, significantly expanding the diversity of accessible derivatives.
Suzuki-Miyaura Coupling
Principle: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organic halide.[6][7] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids.[6][7]
Protocol: Synthesis of 1-(3-(Pyridin-3-yl)phenyl)piperazine
This protocol is a representative example of a Suzuki-Miyaura coupling reaction.[8][9]
Materials:
-
This compound
-
Pyridine-3-boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), pyridine-3-boronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.01-0.05 eq).
-
Add the solvent system.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value |
| Reactants | This compound (1.0 eq), Pyridine-3-boronic acid (1.2 eq) |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) (0.01-0.05 eq) |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq) |
| Solvent | 1,4-Dioxane/water or Toluene/ethanol/water |
| Temperature | 80-110 °C |
| Reaction Time | 2-24 hours |
| Work-up | Aqueous work-up, organic solvent extraction |
| Purification | Flash column chromatography |
Buchwald-Hartwig Amination
Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[10][11] This reaction is highly versatile and allows for the synthesis of a wide range of N-aryl derivatives.[10][12]
Protocol: Synthesis of 1-(3-(Phenylamino)phenyl)piperazine
This protocol illustrates a typical Buchwald-Hartwig amination.[12][13]
Materials:
-
This compound
-
Aniline
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., BINAP, XPhos)
-
Base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel under an inert atmosphere, add the palladium catalyst (0.01-0.05 eq) and the ligand (0.02-0.10 eq).
-
Add the base (1.2-2.0 eq).
-
Add this compound (1.0 eq) and aniline (1.2 eq).
-
Add the anhydrous solvent.
-
Degas the mixture and heat to the desired temperature (typically 80-110 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value |
| Reactants | This compound (1.0 eq), Aniline (1.2 eq) |
| Catalyst/Ligand | Pd₂(dba)₃/BINAP or XPhos |
| Base | NaOt-Bu or Cs₂CO₃ (1.2-2.0 eq) |
| Solvent | Anhydrous toluene or dioxane |
| Temperature | 80-110 °C |
| Reaction Time | 2-24 hours |
| Work-up | Filtration, aqueous work-up |
| Purification | Flash column chromatography |
Diagram of a Representative Synthetic Application: Aripiprazole Analogue Synthesis
Caption: A potential synthetic route to an aripiprazole-like compound.
Characterization of Derivatives
The synthesized derivatives should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Elemental Analysis: To determine the elemental composition of the compound.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of derivatives. The strategic application of N-functionalization and C-functionalization reactions, particularly palladium-catalyzed cross-coupling reactions, provides a powerful platform for the discovery of novel compounds with potential therapeutic applications. The protocols outlined in this document serve as a guide for researchers to explore the rich chemistry of this important scaffold.
References
- Benchchem. (n.d.). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
- Pharmaffiliates. (n.d.). Understanding the Role of 1-[(3-bromophenyl)methyl]piperazine in Drug Discovery.
- Benchchem. (n.d.). Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride.
- Technical University of Denmark. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
- Acta Poloniae Pharmaceutica. (n.d.). OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
- ResearchGate. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Organic-Chemistry.org. (n.d.). Suzuki Reaction.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 8. youtube.com [youtube.com]
- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
HPLC purification method for 1-(3-Bromophenyl)piperazine
An Application Note and Protocol for the Preparative HPLC Purification of 1-(3-Bromophenyl)piperazine
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of this compound, a key intermediate in the synthesis of various pharmacologically active compounds. The purity of such intermediates is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a step-by-step protocol, the scientific rationale behind the methodological choices, and a self-validating framework suitable for researchers, scientists, and professionals in drug development and quality control.
Introduction and Scientific Context
This compound (Molecular Formula: C₁₀H₁₃BrN₂, Molecular Weight: 241.13 g/mol ) is a substituted piperazine derivative frequently employed as a building block in medicinal chemistry.[1] Piperazine derivatives are integral to the structure of numerous drugs, including antipsychotics and antidepressants.[2][3] Given its role as a precursor, the presence of impurities—such as unreacted starting materials, regioisomers, or synthesis by-products—can compromise the integrity of subsequent synthetic steps and the pharmacological profile of the final API.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of such small molecules due to its high resolution, reproducibility, and scalability.[4][5] This application note describes a preparative reversed-phase HPLC method, which separates compounds based on their hydrophobicity, a principle well-suited for this compound.
Principle of Reversed-Phase Chromatographic Separation
The purification strategy leverages reversed-phase chromatography, the most common mode of HPLC in pharmaceutical analysis.[5] The stationary phase is a nonpolar, hydrophobic material (typically silica chemically modified with C18 alkyl chains), while the mobile phase is a more polar solvent mixture, usually consisting of water and an organic modifier like acetonitrile.
This compound, with its bromophenyl group, possesses significant hydrophobic character, allowing it to partition from the polar mobile phase and adsorb onto the C18 stationary phase. By carefully controlling the composition of the mobile phase, we can modulate the retention of the target compound and achieve effective separation from more polar or less polar impurities. To ensure consistent protonation of the two nitrogen atoms in the piperazine ring and thus a single, sharp chromatographic peak, the mobile phase is acidified. This prevents peak tailing that can occur from secondary interactions between the basic amine groups and residual silanols on the silica support.[5]
Experimental Workflow and Logic
The following diagram outlines the logical flow of the purification process, from initial preparation to the final isolation of the pure compound.
Caption: Workflow for the HPLC purification of this compound.
Materials, Reagents, and Equipment
-
Equipment:
-
Preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and a UV/Vis or Diode Array Detector (DAD).
-
Fraction collector.
-
Analytical HPLC system (for purity analysis).
-
Rotary evaporator.
-
Analytical balance (4-decimal place).
-
pH meter.
-
Sonicator.
-
Filtration apparatus for mobile phase (0.45 µm membrane filter).
-
-
Chemicals and Reagents:
-
Crude this compound sample.
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or Milli-Q.
-
Trifluoroacetic acid (TFA), HPLC grade.
-
Methanol (MeOH), HPLC grade (for sample dissolution and cleaning).
-
-
Columns:
-
Preparative Column: C18, 10 µm particle size, 250 x 21.2 mm (or similar dimension).
-
Analytical Column: C18, 5 µm particle size, 250 x 4.6 mm.
-
Detailed Experimental Protocols
Protocol 1: Mobile Phase and Diluent Preparation
Causality: The mobile phase is the critical component that drives separation. Acetonitrile is chosen for its low viscosity and UV transparency. Trifluoroacetic acid (TFA) is used as an ion-pairing agent at a low concentration (0.1%) to protonate the piperazine nitrogens, ensuring sharp, symmetrical peaks by minimizing undesirable interactions with the stationary phase.
-
Mobile Phase A (Aqueous): Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly. This creates a 0.1% TFA in water solution.
-
Mobile Phase B (Organic): Use HPLC-grade Acetonitrile directly.
-
Filtration and Degassing: Filter both mobile phases through a 0.45 µm membrane filter to remove particulates. Degas both solvents for at least 15 minutes using an ultrasonicator or an inline degasser to prevent bubble formation in the pump heads.
-
Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50 v/v). This is used to dissolve the sample and standard, ensuring compatibility with the initial mobile phase conditions.
Protocol 2: Standard and Sample Preparation
Causality: Accurate concentration preparation is key for determining loading amounts and for system suitability checks. The sample must be fully dissolved and filtered to prevent clogging of the HPLC system.
-
Reference Standard Solution (for system suitability): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the Diluent to achieve a concentration of ~1 mg/mL.
-
Crude Sample Solution (for purification): The concentration will depend on the crude purity and the column's loading capacity. A starting point is to prepare a solution of 10-20 mg/mL in the Diluent. If solubility is an issue, methanol can be used, or the proportion of organic solvent in the diluent can be increased.
-
Filtration: Filter the prepared crude sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.
Protocol 3: Chromatographic System Setup and Purification
Causality: System equilibration is mandatory to ensure a stable, non-drifting baseline, which is crucial for accurate peak detection and fraction collection. A gradient elution is used to first elute weakly retained impurities, then the target compound, and finally wash off strongly retained impurities, optimizing both resolution and run time.
-
Install Columns: Install the preparative C18 column in the column oven.
-
Set Chromatographic Conditions: Set the parameters on the HPLC software as detailed in Table 1.
-
System Equilibration: Purge the pump lines with fresh mobile phase. Equilibrate the column with the initial mobile phase composition (e.g., 70% Mobile Phase A, 30% Mobile Phase B) for at least 30-60 minutes, or until the detector baseline is stable.
-
System Suitability: Perform a small injection (e.g., 100 µL) of the reference standard solution. Verify that the peak shape, retention time, and system pressure are acceptable and reproducible.
-
Preparative Run: Inject the filtered crude sample solution. The injection volume will depend on the column size and sample concentration (typically 1-5 mL for a 21.2 mm ID column).
-
Fraction Collection: Monitor the chromatogram in real-time. Set the fraction collector to begin collecting the eluent just before the main peak begins to rise from the baseline and stop collecting just after it returns to baseline. It is often wise to collect the peak in multiple smaller fractions across its width.
-
Post-Run Wash: After the gradient is complete, wash the column with a high percentage of organic solvent (e.g., 95% ACN) for at least 15 minutes to remove any strongly bound impurities.
-
Re-equilibration: Return the column to the initial mobile phase conditions and equilibrate again before the next injection.
Summary of Chromatographic Conditions
| Parameter | Preparative Method Details |
| HPLC System | Preparative HPLC with UV Detector |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | Time (min) |
| Flow Rate | 20.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 1.0 - 5.0 mL (dependent on concentration) |
Post-Purification Validation and Product Isolation
This stage is a self-validating system to ensure the final product meets the required purity specifications.
-
Fraction Analysis: Analyze a small aliquot from each collected fraction using an analytical HPLC method (e.g., using the analytical column and a faster gradient at a 1.0 mL/min flow rate).
-
Pooling: Combine only the fractions that show a purity of ≥99% (or the desired specification).
-
Solvent Removal: Remove the mobile phase solvents from the pooled fractions using a rotary evaporator. The presence of water and TFA will require heating (e.g., 40-50°C) and a good vacuum.
-
Final Product: The resulting solid or oil is the purified this compound. It can be further dried under high vacuum to remove residual solvents.
Conclusion
The RP-HPLC method detailed herein provides an effective and reliable protocol for the purification of this compound. The use of a C18 stationary phase combined with an acidified water/acetonitrile gradient ensures high resolution and excellent peak symmetry. By following the step-by-step protocols for preparation, execution, and post-run analysis, researchers can consistently obtain this critical synthetic intermediate with high purity, thereby ensuring the integrity of their drug discovery and development programs.
References
- BenchChem. (2025). Application Note: HPLC Method for Purity Analysis of 1-(4-Bromophenyl)-4-ethylpiperazine. Retrieved from BenchChem website.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2757154, this compound. Retrieved from [Link]
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
-
GFX Chemical. (n.d.). 1-(4-Bromophenyl)piperazine: Properties, Applications, and Quality Specifications. Retrieved from [Link]
-
Gackowska, A., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1553. [Link]
-
SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Gadzała-Kopciuch, R., et al. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Woźniak, M. K., et al. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Retrieved from [Link]
-
Barhdadi, R., et al. (2022). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 27(23), 8272. [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(8), 1110-1121. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(3-Bromophenyl)piperazine
Welcome to the technical support center for the synthesis of 1-(3-bromophenyl)piperazine. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot common experimental challenges and enhance reaction yields. Drawing from established chemical principles and field-proven insights, this document provides in-depth, actionable solutions in a direct question-and-answer format, supplemented with detailed protocols and logical workflows.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the synthesis of this compound. Each entry explains the causality behind the problem and provides a systematic approach to resolution.
Issue 1: Low Yield and Significant Di-Substituted Byproduct Formation
Question: My reaction is producing a low yield of the desired this compound, with a significant amount of the 1,4-bis(3-bromophenyl)piperazine byproduct. How can I improve the selectivity for mono-substitution?
Answer: This is a classic challenge in piperazine chemistry, stemming from the comparable nucleophilicity of both nitrogen atoms.[1] Once the first C-N bond is formed, the second nitrogen remains reactive. To statistically and kinetically favor mono-substitution, several strategies can be employed:
-
Stoichiometry Control: The most direct method is to use a large excess of piperazine relative to the aryl halide (e.g., 1-bromo-3-chlorobenzene or 1,3-dibromobenzene). A ratio of 5 to 10 equivalents of piperazine significantly increases the probability that an aryl halide molecule will encounter an un-substituted piperazine.[1]
-
Slow Addition of Reagents: Adding the aryl halide slowly to the reaction mixture at a controlled temperature helps to maintain a low concentration of the electrophile, further discouraging the second substitution on the already-formed mono-substituted product.[1]
-
Use of Mono-Protected Piperazine: A highly effective, albeit multi-step, approach is to use a mono-protected piperazine, such as N-Boc-piperazine. This chemically ensures that only one nitrogen is available for arylation. The Boc (tert-butyloxycarbonyl) group can be subsequently removed under acidic conditions to yield the desired product. This method is particularly useful when high purity is paramount.
Issue 2: Low Conversion in Buchwald-Hartwig Amination
Question: I am consistently getting low yields and incomplete conversion for my this compound synthesis using Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in Buchwald-Hartwig amination are common when conditions are not optimized. This powerful C-N cross-coupling reaction is highly sensitive to several interconnected parameters.[2][3] Here are the key areas to troubleshoot:
-
Catalyst and Ligand Selection: This is the most critical factor. The combination of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand dictates the catalyst's activity and stability.[1] For coupling with piperazine, which is a secondary cyclic amine, sterically hindered and electron-rich phosphine ligands are often required to promote efficient reductive elimination.[4]
-
Base Selection: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the piperazine to form the active nucleophile.[6] A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base. Weaker bases like K₂CO₃ or Cs₂CO₃ can be used but may require higher temperatures or longer reaction times.
-
Solvent and Atmosphere Integrity: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen.[1] The reaction must be performed under an inert atmosphere (Argon or Nitrogen). The solvent (typically toluene, dioxane, or THF) must be anhydrous, as water can lead to catalyst deactivation and competing hydrolysis of the aryl halide.[1]
-
Reaction Temperature: These couplings typically require elevated temperatures, often in the range of 80-110 °C.[1] If conversion is low, a modest increase in temperature may improve the reaction rate. However, excessively high temperatures can lead to catalyst decomposition.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for this compound: Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination?
A1: While SNAr is a viable pathway, it requires an aromatic ring that is "activated" by strong electron-withdrawing groups (like a nitro group) at the ortho or para position to the leaving group.[7][8] Since 3-bromophenyl does not have such activation, the SNAr reaction would require harsh conditions and likely give poor yields. Therefore, the Buchwald-Hartwig amination is the superior and more general method for this transformation, offering milder conditions and broader substrate scope.[3]
Q2: I'm struggling with product purification. What are the most effective strategies?
A2: this compound is a basic compound, which can be exploited for purification.
-
Acid-Base Extraction: After the reaction, a standard workup involves diluting the mixture with a solvent like ethyl acetate and performing an acidic wash (e.g., with 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic organic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) to a pH >11 and the free-base product re-extracted into an organic solvent.[9]
-
Crystallization/Salt Formation: The product can often be purified by crystallization. For difficult cases, converting the product to a crystalline salt (e.g., dihydrochloride or diacetate) can facilitate purification. Piperazine diacetate, for instance, can be precipitated from a solution by adding acetic acid, filtered, washed, and then converted back to the free base.[6]
Q3: How can I effectively monitor the reaction progress?
A3: Thin Layer Chromatography (TLC) is a rapid and effective method. Use a solvent system that gives good separation between your starting aryl halide, the mono-substituted product, and the di-substituted byproduct (e.g., a mixture of ethyl acetate and hexanes, often with a small amount of triethylamine to reduce streaking of the basic amine spots). Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
Data & Visualization
Troubleshooting & Optimization Summary
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Low Yield / Incomplete Conversion | 1. Inactive catalyst system 2. Insufficiently strong base 3. Presence of water or oxygen 4. Suboptimal temperature | 1. Screen different Pd precursors and phosphine ligands (e.g., XPhos, RuPhos).[4] 2. Switch to a stronger base like NaOt-Bu.[6] 3. Use anhydrous solvent and maintain a strict inert (Ar/N₂) atmosphere.[1] 4. Incrementally increase the reaction temperature (e.g., in 10 °C steps). |
| Significant Di-substitution | 1. Stoichiometry of reactants 2. High reactivity of mono-substituted product | 1. Increase the excess of piperazine to 5-10 equivalents.[1] 2. Add the aryl halide slowly to the reaction mixture. 3. Use N-Boc-piperazine followed by a deprotection step. |
| Product Purification Issues | 1. Co-elution of impurities 2. Oily product that won't crystallize | 1. Employ acid-base extraction to separate basic product from neutral impurities. 2. Convert the product to a crystalline salt (e.g., hydrochloride or diacetate) for purification.[6] |
Logical Relationship: Troubleshooting Low Yield in Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Experimental Protocols
Protocol 1: Optimized Buchwald-Hartwig Amination
This protocol provides a robust starting point for optimization.
-
Materials:
-
1-Bromo-3-chlorobenzene (1.0 eq)
-
Piperazine (5.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2.5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
To an oven-dried Schlenk flask, add piperazine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Add 1-bromo-3-chlorobenzene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product for further purification.[1]
-
Protocol 2: Purification via Acid-Base Extraction
-
Procedure:
-
Dissolve the crude product from Protocol 1 in ethyl acetate.
-
Transfer the solution to a separatory funnel and extract three times with 1M HCl. Combine the aqueous layers.
-
Cool the acidic aqueous layer in an ice bath and slowly add 4M NaOH solution with stirring until the pH is >11.
-
Extract the now basic aqueous solution three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base.
-
References
- Benchchem. (n.d.). Technical Support Center: Large-Scale Piperazine Synthesis.
- Benchchem. (n.d.). Technical Support Center: Optimizing Piperazine Synthesis.
- Benchchem. (n.d.). Technical Support Center: Improving Palladium-Catalyzed Amination Yields in Complex Syntheses.
-
ResearchGate. (n.d.). Optimization of reaction conditions for palladium-catalyzed amination. Retrieved from [Link]
-
National Institutes of Health. (2019). Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate. Retrieved from [Link]
-
Chalmers University of Technology. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
-
ResearchGate. (2017). A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. Retrieved from [Link]
-
SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 1-(3-Bromophenyl)piperazine
Welcome to the technical support center for the purification of crude 1-(3-Bromophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for the purification of this key synthetic intermediate. The following information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound and how can they be identified?
A1: Common impurities in crude this compound are typically related to its synthesis, which often involves the reaction of 3-bromoaniline with a piperazine derivative or a precursor. Potential impurities include:
-
Unreacted Starting Materials: Residual 3-bromoaniline and piperazine or its derivatives.
-
Byproducts of the Reaction: These can include di-substituted products where two 3-bromophenyl groups react with a single piperazine molecule, or N-alkylated piperazines if other alkylating agents are present.[1]
-
Positional Isomers: Depending on the synthetic route, trace amounts of 1-(2-bromophenyl)piperazine or 1-(4-bromophenyl)piperazine could be present.
-
Residual Solvents: Solvents used in the synthesis or initial work-up steps.
These impurities can be identified using a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): A quick method to visualize the number of components in the crude mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity and can resolve closely related impurities.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify structurally related impurities by comparing the crude spectrum to that of a pure standard.[5]
Q2: My purified this compound appears as a solid, but the melting point is broad. What does this indicate?
A2: this compound is a solid at room temperature. A broad melting point range is a classic indicator of the presence of impurities. These impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. It is crucial to perform further purification steps until a sharp melting point is achieved, which is consistent with the literature value for the pure compound.
Q3: What are the primary safety concerns when handling this compound and the solvents used for its purification?
A3: this compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[6] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
The organic solvents commonly used for purification, such as methanol, acetone, hexanes, and ethyl acetate, are flammable and can be harmful if inhaled or absorbed through the skin.[8][9] Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all recommended safety precautions.[7]
Troubleshooting Purification Workflows
Below are troubleshooting guides for the most common purification techniques for this compound: recrystallization and column chromatography.
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[10][11]
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities.
-
Solution:
-
Switch to a lower-boiling point solvent or a solvent mixture.
-
Try adding a slightly larger volume of the hot solvent to ensure all the compound and impurities are fully dissolved before cooling.
-
Cool the solution more slowly to allow for proper crystal lattice formation. Start with slow cooling to room temperature before moving to an ice bath.[12]
-
Problem: Poor recovery of the purified product.
-
Possible Cause: The chosen solvent is too good at dissolving the compound even at low temperatures, or an excessive amount of solvent was used.
-
Solution:
-
Select a solvent in which the compound has lower solubility at cold temperatures. A solvent system consisting of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can be effective. Common solvent systems include ethanol/water, hexane/ethyl acetate, or hexane/acetone.[13]
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[10]
-
Problem: Crystals are colored despite the pure compound being white.
-
Possible Cause: Colored impurities are trapped within the crystal lattice.
-
Solution:
-
Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be sure to use a fluted filter paper to remove the charcoal while the solution is still hot to prevent premature crystallization.
-
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Based on the principle of "like dissolves like," polar solvents are a good starting point. Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, acetone, and mixtures with water or hexanes) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold.[13]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[14]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.[12]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Column Chromatography Troubleshooting
Column chromatography is a highly effective method for separating compounds with different polarities.[15]
Problem: Poor separation of the product from impurities (co-elution).
-
Possible Cause: The chosen eluent system is too polar or not polar enough, or the column is overloaded.
-
Solution:
-
Optimize the Eluent System: Use TLC to test different solvent mixtures. A good starting point for arylpiperazines is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or methanol.[16] The ideal eluent system should give your product an Rf value of around 0.3-0.4 on the TLC plate.[14]
-
Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution can be employed, starting with a less polar eluent and gradually increasing the polarity.[12]
-
Reduce the Sample Load: Overloading the column leads to broad bands and poor separation. A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 by weight.
-
Problem: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough, or the compound is strongly interacting with the silica gel.
-
Solution:
-
Gradually increase the polarity of the eluent. For basic compounds like piperazines, adding a small amount (0.5-1%) of a base like triethylamine to the eluent can help to reduce tailing and improve elution by competing for active sites on the silica gel.
-
Experimental Protocol: Column Chromatography of this compound
-
Eluent Selection: As determined by TLC analysis, a common eluent system for arylpiperazines is a mixture of hexanes and ethyl acetate.[17] Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and carefully pack the column to ensure it is free of air bubbles and cracks.[18]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding the dry powder to the top of the column.[15]
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes or vials.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.
Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₁₃BrN₂ | [6] |
| Molecular Weight | 241.13 g/mol | [6] |
| Appearance | Solid | |
| CAS Number | 31197-30-5 | [6] |
Visual Workflows
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting common column chromatography issues.
References
-
This compound | C10H13BrN2 | CID 2757154 - PubChem. (URL: [Link])
-
This compound | 31197-30-5 - SynThink Research Chemicals. (URL: [Link])
-
Dry silica gel (84 g) - Organic Syntheses Procedure. (URL: [Link])
-
Separation of 1-(3-Chlorophenyl)piperazine on Newcrom R1 HPLC column. (URL: [Link])
-
Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. (URL: [Link])
-
1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE - SWGDRUG.org. (URL: [Link])
- US6603003B2 - Method for the preparation of piperazine and its derivatives - Google P
-
Analytical Methods - RSC Publishing. (URL: [Link])
-
Understanding the Role of 1-[(3-bromophenyl)methyl]piperazine in Drug Discovery. (URL: [Link])
-
Purification Process For Ranolazine Piperazine Intermediate - Quick Company. (URL: [Link])
-
Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - NIH. (URL: [Link])
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])
-
Recrystallization - Chemistry LibreTexts. (URL: [Link])
-
Piperazine | C4H10N2 | CID 4837 - PubChem - NIH. (URL: [Link])
- US2919275A - Purification of piperazine - Google P
-
SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])
-
This compound - Amerigo Scientific. (URL: [Link])
- HK1165955A1 - Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine. (URL: )
-
A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection - ResearchGate. (URL: [Link])
-
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC - PubMed Central. (URL: [Link])
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (URL: [Link])
-
A Review on Analytical Methods for Piperazine Determination. (URL: [Link])
-
Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine - IUCr Journals. (URL: [Link])
-
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of 1-(3-Chlorophenyl)piperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Purification Process For Ranolazine Piperazine Intermediate [quickcompany.in]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. This compound | C10H13BrN2 | CID 2757154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.ca [fishersci.ca]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mt.com [mt.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Suzuki Coupling for Bromophenylpiperazines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for optimizing the Suzuki-Miyaura cross-coupling of bromophenylpiperazines, a critical transformation in the synthesis of numerous pharmaceutical agents.[1][2] We will move beyond simple protocols to explore the mechanistic reasoning behind experimental choices, empowering you to troubleshoot effectively and achieve robust, high-yielding reactions.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the catalytic cycle is paramount for effective troubleshooting. The reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3] Each step presents unique challenges and opportunities for optimization.
Sources
1-(3-Bromophenyl)piperazine degradation and storage conditions
Answering the user's request.## Technical Support Center: 1-(3-Bromophenyl)piperazine
Introduction
Welcome to the technical support guide for this compound (CAS No: 31197-30-5). This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on the storage, handling, and troubleshooting of this compound. As a substituted phenylpiperazine, its stability is critical for ensuring experimental reproducibility and the integrity of your results. This guide moves beyond simple data sheets to explain the chemical principles behind our recommendations, empowering you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
The optimal storage conditions are critical for minimizing degradation and preserving the compound's purity. Based on safety data sheets and the chemical nature of phenylpiperazines, the following conditions are recommended.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale & Expert Insight |
| Temperature | Store at 2-8°C (Refrigerated) for long-term storage. | Lower temperatures significantly reduce the rate of potential degradation reactions, such as oxidation or hydrolysis. While some suppliers may ship at ambient temperature, long-term storage should always be cold. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[1] | Phenylpiperazines can be sensitive to air, particularly oxygen, which can lead to oxidative degradation.[1] An inert atmosphere displaces oxygen and moisture, protecting the amine functional groups. |
| Light | Protect from light. Store in an amber vial or in a dark location. | The aromatic bromo-phenyl group can absorb UV light, which may induce photolytic degradation over time. |
| Container | Keep in a tightly sealed container.[1][2][3][4] | This prevents the ingress of moisture and atmospheric oxygen. Some forms of this compound can be hygroscopic, and moisture can facilitate hydrolytic degradation.[1] |
Q2: What are the primary safety hazards associated with this compound?
This compound is classified with several GHS hazard codes. All handling should occur in a chemical fume hood with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2]
-
Eye Damage/Irritation: Causes serious eye irritation.[1][2][5]
-
Respiratory Irritation: May cause respiratory irritation.[3][4][5]
Always consult the latest Safety Data Sheet (SDS) from your supplier before use.[1][2][4]
Q3: My solid this compound has developed a slight yellow or brown tint. Is it still usable?
A color change from white/off-white to a yellowish or brownish hue is a common visual indicator of degradation. This is often due to slow oxidation of the piperazine or phenyl rings, forming chromophores. While the compound may still be largely intact, the presence of impurities is highly likely.
Recommendation: Before using a discolored lot in a sensitive application, you must re-qualify its purity. A simple analytical test, such as HPLC-UV or LC-MS, will quantify the main peak and reveal the presence of degradants. For non-critical applications, its use may be acceptable, but the risk of introducing unknown variables into your experiment is high.
Troubleshooting Guide for Experimental Issues
Q1: I'm seeing unexpected peaks in my HPLC/LC-MS analysis of a freshly prepared solution. What are the likely causes?
This is a common issue that can stem from the compound itself, the solvent, or the analytical method.
-
Cause A: Inherent Impurities: The commercial-grade material may contain residual starting materials or by-products from its synthesis. Sigma-Aldrich notes that for their AldrichCPR grade, the buyer assumes responsibility for confirming purity as analytical data is not collected.
-
Validation Step: Always check the Certificate of Analysis (CoA) if available from your supplier.[6] Run a baseline analysis on the compound as soon as you receive it to establish a purity benchmark for future comparisons.
-
-
Cause B: On-Bench Degradation: The compound may be degrading after being dissolved in your experimental solvent. Piperazines can be susceptible to degradation in certain media, especially if the solution is not used immediately.
-
Validation Step: Analyze your prepared solution at several time points (e.g., T=0, T=2h, T=24h) while keeping it at your experimental temperature. This will reveal if new peaks are forming over time, indicating an instability in your chosen matrix.
-
-
Cause C: Solvent Interaction/Contamination: Impurities in your solvent (e.g., peroxides in old THF or ethers) can react with the compound. Additionally, highly reactive solvents may directly participate in degradation.
-
Validation Step: Run a "solvent blank" injection on your HPLC/LC-MS system to ensure no confounding peaks originate from your mobile phase or diluent. Use fresh, HPLC-grade solvents whenever possible.
-
Q2: My assay results are inconsistent, showing a loss of the main compound over time, even with proper storage. What's happening?
This points to a subtle stability issue that requires a more systematic investigation.
-
Cause A: Inadequate Inerting: The most common cause is repeated exposure to atmospheric oxygen and moisture. Each time the container is opened, the inert atmosphere is compromised.
-
Expert Tip: For high-purity or long-term use, we strongly recommend aliquoting the bulk container into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This minimizes the exposure of the main stock to ambient conditions.
-
-
Cause B: Hydrolytic Instability: If the compound is the hydrochloride salt (CAS 796856-45-6), it will be more hygroscopic.[7] Absorbed water can lead to slow hydrolysis, especially if the sample undergoes temperature fluctuations that can cause condensation inside the vial. Phenylpiperazines have been shown to degrade in aqueous environments over extended periods.[8][9]
-
Validation Step: Perform a simple forced degradation study (see protocol below) in aqueous conditions to understand the compound's sensitivity to hydrolysis. This will inform your handling of aqueous stock solutions.
-
Scientific Deep Dive: Potential Degradation Pathways
Understanding how this compound might degrade is key to preventing it and identifying degradants. The primary mechanisms are oxidation and photolysis. Thermal degradation is also possible under high-temperature conditions.[10][11]
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general starting point for assessing the purity of this compound. Method optimization may be required based on your specific instrumentation.
-
Instrumentation and Columns:
-
HPLC system with UV-Vis or PDA detector.
-
Analytical Column: C18, 100 x 2.1 mm, 3 µm particle size.[12]
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of Acetonitrile:Water.
-
Dilute this stock to a working concentration of ~50 µg/mL using the same diluent.
-
-
Analysis:
-
Injection Volume: 5 µL.
-
Detection Wavelength: Scan from 210-400 nm; quantify at ~254 nm.
-
Calculate purity by dividing the area of the main peak by the total area of all peaks (Area % method).
-
Protocol 2: Guideline for a Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying potential degradants and establishing the stability-indicating nature of your analytical method.[13][14][15][16]
Table 2: Example Conditions for Forced Degradation
| Stress Condition | Reagent/Condition | Time | Objective |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 2-24 hours | To test susceptibility to degradation in acidic environments.[14] |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 2-24 hours | To test susceptibility to degradation in alkaline environments.[14] |
| Oxidation | 3% H₂O₂ at Room Temp | 24 hours | To identify products of oxidation.[16] |
| Thermal | Solid sample at 80°C | 48 hours | To assess solid-state thermal stability. |
| Photolytic | Solution exposed to UV light (e.g., 254 nm) | 24 hours | To identify light-sensitive degradation pathways. |
Methodology:
-
Preparation: Prepare separate 1 mg/mL solutions of the compound for each stress condition. Include a "control" sample stored at 2-8°C in the dark.
-
Exposure: Subject each sample to the conditions outlined in Table 2. Aim for 5-20% degradation of the parent compound for optimal results.
-
Neutralization: After the exposure time, cool the acid and base hydrolysis samples to room temperature and neutralize them (base with HCl, acid with NaOH) to prevent further degradation during analysis.
-
Analysis: Analyze all samples (including the control) by the HPLC method described in Protocol 1.
-
Evaluation: Compare the chromatograms from the stressed samples to the control. New peaks that appear are potential degradation products. This demonstrates that your HPLC method is "stability-indicating" because it can separate the intact drug from its degradants.
References
-
PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
De-la-Torre, R., et al. (2018). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PubMed Central. Retrieved from [Link]
-
Hewitt, E., Franklin, C. L., & Wang, J. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Retrieved from [Link]
-
Boston University. (n.d.). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. OpenBU. Retrieved from [Link]
-
ResearchGate. Forced degradation study | Download Table. Retrieved from [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
-
Analytical Methods. (n.d.). Simultaneous detection of piperazines and congeners in street samples. Royal Society of Chemistry. Retrieved from [Link]
-
De-la-Torre, R., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology. Retrieved from [Link]
-
Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Retrieved from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
ResearchGate. (2013). Thermal degradation of piperazine and its structural analogs. Retrieved from [Link]
-
Oakwood Chemical. This compound. Retrieved from [Link]
-
ACS Publications. (2020). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Retrieved from [Link]
-
The University of Texas at Austin. (2013). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. Retrieved from [Link]
-
ResearchGate. (2013). Degradation of aqueous piperazine in carbon dioxide capture. Retrieved from [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.ca [fishersci.ca]
- 3. Page loading... [wap.guidechem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | C10H13BrN2 | CID 2757154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. cphi-online.com [cphi-online.com]
- 8. DSpace [open.bu.edu]
- 9. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 12. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. ijrpp.com [ijrpp.com]
- 15. biomedres.us [biomedres.us]
- 16. rjptonline.org [rjptonline.org]
Technical Support Center: Purification of 1-(3-Bromophenyl)piperazine
Welcome to the technical support guide for the purification of 1-(3-Bromophenyl)piperazine. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate with high purity. The following question-and-answer guide provides troubleshooting strategies and detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude material is intrinsically linked to its synthetic route. However, based on common syntheses (e.g., N-arylation of piperazine with 1,3-dibromobenzene), you can anticipate several classes of impurities:
-
Unreacted Starting Materials: Residual piperazine and 1,3-dibromobenzene are common.
-
Process-Related Impurities: Solvents, reagents, and catalysts used in the synthesis.
-
Byproducts from Side Reactions:
-
Over-alkylation Products: Such as 1,4-bis(3-bromophenyl)piperazine, where a second molecule of 1,3-dibromobenzene reacts with the product.
-
Isomeric Impurities: If the starting materials are not isomerically pure, you may have positional isomers (e.g., 1-(2-bromophenyl)piperazine or 1-(4-bromophenyl)piperazine).
-
Piperazine-related Byproducts: Such as N-alkyl piperazines or pyrazines that can form under certain reaction conditions.[1]
-
-
Degradation Products: Formed due to improper storage or excessive heat, potentially leading to de-bromination or oxidation.[1]
A preliminary analysis by techniques like TLC, LC-MS, or ¹H NMR is crucial to identify the nature and approximate quantity of these impurities before selecting a purification strategy.
Q2: How do I choose the most effective purification strategy for my crude sample?
A2: The optimal strategy depends on the physical state of your crude product, the nature of the impurities, and the desired scale and final purity. The decision process can be visualized as follows:
Caption: Decision tree for selecting a purification strategy.
This flowchart illustrates that for a solid crude product where the desired compound is the main component, recrystallization is often the most efficient first choice.[2][3] For oils or highly complex mixtures, column chromatography is generally more suitable.[1][4]
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[3][5] The principle relies on dissolving the impure solid in a hot solvent and allowing the desired compound to crystallize upon cooling, leaving impurities behind in the mother liquor.[2][6]
Q3: My compound "oils out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the solute's solubility is so low that it separates from the solution as a liquid phase above its melting point. This is a common issue.
Causality & Solutions:
-
Cooling Rate is Too Fast: Rapid cooling can cause the solution to become supersaturated too quickly. Solution: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can help.
-
Solvent is Too "Good" or Too "Poor": An ideal solvent dissolves the compound when hot but poorly when cold.[2] If the solvent is too nonpolar, the compound may not be soluble enough even when hot. If it's too polar, it may remain too soluble even when cold. Solution: Use a binary solvent system. Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol, acetone) and then slowly add a "poor" hot solvent (e.g., water, hexane) until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly.[7]
Q4: My product recovery is very low after recrystallization. How can I improve the yield?
A4: Low recovery is a frequent challenge and can stem from several factors.
| Possible Cause | Explanation | Recommended Solution |
| Using too much solvent | The most common error. Excess solvent will keep a significant portion of your product dissolved even at low temperatures.[1] | Dissolve the crude solid in the minimum amount of boiling solvent required for complete dissolution. Add the solvent in small portions. |
| Premature crystallization | Crystals form in the funnel during hot filtration to remove insoluble impurities. | Use a pre-heated funnel (stemless or wide-stem) and filter the hot solution quickly. Keep the receiving flask on the heat source. |
| Incomplete crystallization | The solution is not cooled sufficiently to maximize crystal formation. | After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to an hour. |
| Washing with wrong solvent | Washing the collected crystals with a solvent in which they are soluble will dissolve the product. | Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent. |
Troubleshooting Guide: Column Chromatography
Flash column chromatography is a high-resolution technique ideal for separating compounds with different polarities.[1] It's particularly useful for purifying oils or separating components of complex mixtures.[4]
Q5: My compound is streaking or "tailing" on the silica gel column. What causes this and how can I fix it?
A5: Tailing is often observed with basic compounds like piperazines on acidic silica gel. The two basic nitrogen atoms (pKa ~5.3 and 9.7) can interact strongly with acidic silanol groups on the silica surface, leading to poor peak shape and difficult separation.[1]
Causality & Solutions:
-
Strong Acid-Base Interaction: The amine groups are protonated by the silica, causing them to "stick" to the stationary phase. Solution: Add a small amount of a basic modifier to your eluent. Typically, adding 0.5-2% triethylamine (TEA) or ammonia in methanol to the mobile phase will neutralize the active sites on the silica gel, leading to sharp, symmetrical peaks.
-
Compound Overloading: Applying too much crude material to the column can exceed its separation capacity. Solution: As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample.
-
Inappropriate Solvent Polarity: Starting with a mobile phase that is too polar can cause the compound to move too quickly without proper partitioning, while a solvent that is too nonpolar can exacerbate tailing. Solution: Develop your solvent system using TLC first. Aim for an Rf value of 0.25-0.35 for your target compound.
Advanced Protocol: Purification via Salt Formation
For piperazine-containing compounds, conversion to a salt is a highly effective method for achieving exceptional purity, as it dramatically alters the molecule's solubility properties and allows for the removal of non-basic impurities.[1][8]
Q6: How can I use salt formation to purify this compound?
A6: By reacting the basic piperazine moiety with an acid, you can form a crystalline salt that often has much better recrystallization properties than the free base. The hydrochloride salt is a common choice.
Caption: Workflow for purification via salt formation and regeneration.
Detailed Protocol: Purification as the Dihydrochloride Salt
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like isopropanol or acetone. The volume should be sufficient to ensure full dissolution.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise. You should use approximately 2.2 molar equivalents of HCl relative to your estimated amount of product.
-
Precipitation: The dihydrochloride salt will begin to precipitate as a white solid. Continue stirring for 30-60 minutes after the addition is complete.
-
Isolation: Cool the mixture in an ice bath to ensure complete precipitation.[1] Collect the solid salt by vacuum filtration.
-
Washing: Wash the collected precipitate thoroughly with cold acetone or diethyl ether to remove any remaining non-basic impurities and excess acid.[1][8]
-
Drying: Dry the salt under vacuum. At this stage, you have a pure, stable salt of your compound.
-
(Optional) Regeneration of Free Base: To recover the purified free base, suspend the salt in a biphasic mixture of dichloromethane and water. Add a base (e.g., 2M NaOH solution) dropwise with vigorous stirring until the aqueous layer is basic (pH > 10). Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the pure this compound.
This method is highly effective because many organic byproducts (like over-alkylation products) will not form salts and will remain in the filtrate, providing a significant purification advantage.[8]
References
- BenchChem Technical Support. (2025).
- ChemicalBook. (2025). This compound.
- BenchChem Technical Support. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
- Google Patents. (N.D.). CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs.
- ResearchGate. (2025). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
- International Union of Crystallography. (N.D.). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)
- Organic Syntheses. (N.D.).
- University of Rochester, Department of Chemistry. (N.D.).
- Chemistry LibreTexts. (2023).
- Mettler Toledo. (N.D.). Recrystallization Guide: Process, Procedure, Solvents.
- Google Patents. (N.D.).
- Chemistry LibreTexts. (2022). 3.3B: General Procedures for Removing Impurities.
- Google Patents. (N.D.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mt.com [mt.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Technical Support Center: Purity Confirmation of 1-(3-Bromophenyl)piperazine
Welcome to the technical support guide for 1-(3-Bromophenyl)piperazine. This resource is designed for researchers, analytical chemists, and quality control professionals. Here, we address common questions and troubleshooting scenarios encountered during the purity assessment of this critical chemical intermediate. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reliable results in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity crucial?
This compound (CAS No: 31197-30-5; Molecular Formula: C₁₀H₁₃BrN₂; Molecular Weight: 241.13 g/mol ) is a substituted arylpiperazine derivative.[1][2] The piperazine motif is a common structural feature in many pharmacologically active compounds, making its derivatives valuable building blocks in drug discovery and development.[3][4]
The purity of this starting material is paramount for several reasons:
-
Safety: Uncharacterized impurities can have their own pharmacological or toxicological profiles, potentially leading to adverse effects in downstream applications.
-
Efficacy: The presence of impurities dilutes the concentration of the desired compound, affecting reaction stoichiometry and the efficacy of the final active pharmaceutical ingredient (API).
-
Regulatory Compliance: Regulatory bodies require stringent control over starting materials and impurities. A well-characterized compound with confirmed purity is essential for regulatory submissions.[5]
Q2: What are the primary analytical techniques for determining the purity of this compound?
A multi-technique approach is necessary for a comprehensive purity assessment. No single method can definitively identify and quantify all possible impurities. The most common and effective methods are:
-
High-Performance Liquid Chromatography (HPLC): Particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, is the workhorse for purity determination. It excels at separating the main compound from non-volatile impurities.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities. Its high sensitivity and the structural information from the mass spectrometer make it a powerful tool.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural confirmation and can detect and quantify impurities if their signals do not overlap with the main compound's signals.[1][3]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[5] When coupled with a chromatographic inlet (LC-MS or GC-MS), it is invaluable for impurity identification.
-
Elemental Analysis (CHN Analysis): Determines the percentage of Carbon, Hydrogen, and Nitrogen. The results are compared against theoretical values to provide a measure of absolute purity.[9]
Q3: What are the common impurities associated with this compound?
Impurities can originate from the synthetic route or degradation. It is essential to understand the synthesis pathway used to anticipate likely impurities. Common types include:
-
Starting Materials: Unreacted piperazine or 1-bromo-3-chlorobenzene (or similar precursors).
-
Positional Isomers: 1-(2-Bromophenyl)piperazine and 1-(4-Bromophenyl)piperazine are common process-related impurities that can be difficult to separate.[8]
-
By-products: Compounds formed from side reactions during synthesis.
-
Solvents: Residual solvents from the reaction or purification steps.
| Potential Impurity | Molecular Formula | Molecular Weight ( g/mol ) | Likely Origin |
| Piperazine | C₄H₁₀N₂ | 86.14 | Unreacted Starting Material[10] |
| 1,3-Dibromobenzene | C₆H₄Br₂ | 235.90 | Unreacted Starting Material |
| 1-(2-Bromophenyl)piperazine | C₁₀H₁₃BrN₂ | 241.13 | Isomeric Impurity[8] |
| 1-(4-Bromophenyl)piperazine | C₁₀H₁₃BrN₂ | 241.13 | Isomeric Impurity[11] |
| 1,4-Bis(3-bromophenyl)piperazine | C₁₆H₁₆Br₂N₂ | 412.12 | Over-alkylation By-product |
Q4: Where can I obtain a certified reference standard for this compound?
Certified reference standards are crucial for quantitative analysis, serving as the benchmark for purity calculations. Several reputable suppliers provide this compound, often with a comprehensive Certificate of Analysis (CoA) detailing the purity determined by multiple techniques.[5][12] It is advisable to source a standard from a major chemical supplier that provides detailed characterization data.[13]
Analytical Workflow & Troubleshooting Guides
This section provides in-depth, practical guidance for specific analytical techniques.
Caption: A typical workflow for comprehensive purity analysis.
HPLC Analysis Troubleshooting
High-Performance Liquid Chromatography is the cornerstone of purity analysis for compounds like this compound. However, its basic nature can lead to challenging chromatographic issues.
Q: I am seeing significant peak tailing with my this compound peak. What is causing this and how can I fix it?
Causality: Peak tailing for basic compounds like arylpiperazines is almost always caused by secondary interactions between the protonated amine groups on your analyte and negatively charged, acidic silanol groups (Si-OH) on the silica-based stationary phase of a C18 column.[14] This interaction provides an additional retention mechanism that slows the elution of a portion of the analyte molecules, causing the peak to tail.
Troubleshooting Protocol:
Caption: A logical flow for diagnosing and fixing peak tailing.
-
Lower Mobile Phase pH: The primary solution is to suppress the ionization of the silanol groups. By lowering the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5 with an acid like phosphoric or formic acid, you protonate the silanols (Si-O⁻ → Si-OH), eliminating the ionic interaction site.[15] Your analyte will remain protonated (as a piperazinium ion), but the primary cause of tailing will be neutralized.
-
Use a Competing Base: If adjusting the pH is insufficient, add a "competing base" like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1% v/v).[14] TEA is a stronger base that will preferentially interact with any active silanol sites, effectively masking them from your analyte.
-
Use a Modern, End-Capped Column: Older "Type A" silica columns have a higher concentration of acidic silanol groups. Modern "Type B" high-purity silica columns are extensively end-capped, meaning most of the silanol groups have been chemically converted to less reactive siloxane (Si-O-Si-R) bonds. Using a modern, end-capped C18 or a hybrid particle column will significantly reduce tailing issues from the start.[16]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak tailing.[15] To check this, dilute your sample 10-fold and re-inject. If the peak shape improves, reduce your sample concentration or injection volume.
Q: How do I develop a robust RP-HPLC method for purity determination?
This protocol provides a starting point for developing a stability-indicating purity method.
Experimental Protocol: RP-HPLC for Purity of this compound
-
Apparatus and Materials:
-
HPLC system with UV/DAD detector.
-
Modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Acetonitrile (HPLC grade), Methanol (HPLC grade), HPLC grade water.
-
Potassium dihydrogen phosphate (KH₂PO₄), Orthophosphoric acid.[17]
-
-
Reagent Preparation:
-
Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC water. Adjust the pH to 3.0 using orthophosphoric acid.[17]
-
Mobile Phase A: 100% Phosphate Buffer (pH 3.0).
-
Mobile Phase B: 100% Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.
-
-
Sample Preparation:
-
Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (approx. 0.5 mg/mL): Prepare in the same manner as the standard solution using the sample to be tested. Filter through a 0.45 µm syringe filter before injection.[17]
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Standard column for good resolution and efficiency. |
| Mobile Phase | Gradient: See table below | A gradient is used to elute any potential late-eluting, more hydrophobic impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection (UV) | 254 nm | Aromatic compounds typically absorb well at this wavelength. A full UV scan (DAD) should be run initially to find the absorption maximum. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability.[18] |
| Injection Vol. | 10 µL | A small volume to prevent column overload. |
| Run Time | ~25 minutes | Sufficient to elute the main peak and potential impurities. |
Gradient Timetable:
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) |
| 0.0 | 70 | 30 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
-
System Suitability & Analysis:
-
Inject the diluent (blank) to check for interfering peaks.
-
Make five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Inject the sample solution.
-
Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
GC-MS Analysis Guide
Q: How can I use GC-MS to identify unknown impurities in my sample?
GC-MS is an excellent tool for identifying volatile impurities. The gas chromatograph separates the components, and the mass spectrometer fragments them into predictable patterns, creating a "fingerprint" for identification.
Experimental Protocol: GC-MS for Impurity Identification
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent like acetonitrile or methanol.[11]
-
GC-MS Conditions:
| Parameter | Condition | Rationale |
| Column | DB-5ms or similar (30 m x 0.25 mm, 0.25 µm) | A non-polar 5% phenyl-methylpolysiloxane column is a good general-purpose column for separating a wide range of analytes.[11] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1) | Splitless mode enhances sensitivity for low-level impurities.[11] |
| Oven Program | Start at 75°C (hold 1 min), ramp to 180°C at 20°C/min, then ramp to 320°C at 20°C/min (hold 7 min). | This program provides good separation for piperazine derivatives and related compounds.[11] |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy creates reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 35-550 | Covers the expected mass range of the parent compound and likely impurities. |
-
Data Analysis:
-
For each impurity peak, obtain the mass spectrum.
-
Compare the experimental mass spectrum against a commercial mass spectral library (e.g., NIST, Wiley).
-
Analyze the fragmentation pattern. For this compound, expect to see the molecular ion (M⁺) at m/z 240/242 (due to the bromine isotopes) and characteristic fragments from the loss of parts of the piperazine ring.[11] This helps in tentatively identifying the structures of unknown related impurities.
-
References
-
PharmaCores. (2023). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2757154, this compound. Retrieved from [Link]
-
Lee, H. R., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Science International, 327, 110985. Available from: [Link]
-
UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1561. Available from: [Link]
-
Chrom-Academy. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445-451. Available from: [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
Al-saad, Z. A. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Available from: [Link]
-
Papsun, D. M., et al. (2010). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry, 12(1), 043-051. Available from: [Link]
-
Figshare. (2015). The synthesis, analysis and characterisation of piperazine based drugs. Retrieved from [Link]
-
Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 481-487. Available from: [Link]
-
Maurer, H. H., et al. (2002). Piperazine-Derived Designer Drug 1-(3-Chlorophenyl)piperazine (mCPP): GC-MS Studies on its Metabolism and its Toxicological Detection in Rat Urine. Journal of Analytical Toxicology, 26(4), 169-176. Available from: [Link]
-
SIELC Technologies. (n.d.). Separation of 1-(3-Chlorophenyl)piperazine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Baron, M., et al. (2012). A validated method for the determination of piperazines and other drugs of abuse in street samples. Analytical Methods, 4, 1534-1543. Available from: [Link]
-
Skopalová, J., et al. (2020). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega, 5(41), 26685–26694. Available from: [Link]
Sources
- 1. This compound | C10H13BrN2 | CID 2757154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. Item - The synthesis, analysis and characterisation of piperazine based drugs - Anglia Ruskin Research Online (ARRO) - Figshare [aru.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 11. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Hydrochloride [lgcstandards.com]
- 13. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Scaling Up 1-(3-Bromophenyl)piperazine Production
Welcome to the technical support center for the synthesis and scale-up of 1-(3-Bromophenyl)piperazine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to larger-scale production. We will explore the common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles. Our focus is on the widely adopted Buchwald-Hartwig amination, a powerful but nuanced reaction critical for pharmaceutical manufacturing.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
The most prevalent industrial method is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This cross-coupling reaction forms the C-N bond between 1,3-dibromobenzene (or 3-bromoaniline derivatives) and piperazine. Its popularity stems from its high selectivity, functional group tolerance, and milder reaction conditions compared to traditional methods like nucleophilic aromatic substitution (SNAr) or Ullmann-type reactions, which often require harsh conditions and have a more limited substrate scope.[2][3]
Q2: Why is piperazine used in excess, and what are the consequences of improper stoichiometry during scale-up?
Using an excess of piperazine is a critical strategy to favor the formation of the desired mono-arylated product, this compound. Piperazine has two secondary amine groups, both of which can react with the aryl bromide. If the stoichiometry is not carefully controlled (e.g., 1:1 or with excess aryl bromide), a significant amount of the undesired 1,4-bis(3-bromophenyl)piperazine byproduct will be formed. This impurity is often difficult to separate from the desired product due to similar physical properties, complicating purification and reducing the overall yield. On a large scale, managing the piperazine excess and subsequent removal is a key process parameter.
Q3: What are the primary safety concerns when scaling up this process?
There are several key safety considerations:
-
Reagents: Piperazine itself can cause skin and respiratory sensitization.[4] Strong bases commonly used, such as sodium tert-butoxide (NaOtBu), are flammable solids and can ignite upon contact with moisture.
-
Exothermicity: The Buchwald-Hartwig amination can be exothermic. Without proper thermal management, which is more challenging in large reactors than in lab flasks, a runaway reaction could occur. Careful control of reagent addition rates and efficient reactor cooling are essential.
-
Solvents: While solvents like 1,4-dioxane have been used, they are considered high-impact from an environmental and safety perspective.[3] Toluene or xylenes are often preferred at an industrial scale.[1]
-
Handling: Proper personal protective equipment (PPE) is mandatory.[5][6] Operations should be conducted in well-ventilated areas, and procedures for safe handling and quenching of reactive reagents must be strictly followed.
Troubleshooting Guide: From Lab to Plant
This section addresses specific issues encountered during the synthesis and scale-up of this compound via Buchwald-Hartwig amination.
Issue 1: Low or Stalled Reaction Conversion
Potential Cause: Your reaction yield is significantly lower than expected, or HPLC/GC analysis shows a stalled reaction with significant starting material remaining. This is often due to catalyst deactivation or suboptimal reaction conditions.
Recommended Actions:
-
Ensure an Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen. Inefficient purging of the reactor with nitrogen or argon is a common problem during scale-up. Ensure your reactor system is leak-tight and that all reagents and solvents are adequately de-gassed.
-
Catalyst and Ligand Choice: Not all palladium sources and ligands are equal. For electron-neutral aryl bromides, sterically hindered phosphine ligands like XantPhos or Josiphos are often effective.[7] The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also influence the reaction rate.
-
Base Strength and Solubility: The base is crucial for regenerating the catalyst. While NaOtBu is common, its solubility can be limited. Using a stronger, more soluble base like lithium bis(trimethylsilyl)amide (LiHMDS) can sometimes improve yields for less reactive substrates.[8] However, stronger bases can also promote side reactions.
-
Solvent Effects: The solvent impacts the solubility of all components and the stability of the catalytic intermediates. Aprotic, non-polar solvents like toluene or m-xylene have been shown to be highly effective, promoting selectivity for the desired mono-substituted product.[1]
Caption: Decision tree for troubleshooting low reaction yield.
Issue 2: Excessive Formation of 1,4-bis(3-bromophenyl)piperazine Impurity
Potential Cause: The primary challenge in this synthesis is controlling selectivity to prevent the second arylation of the piperazine ring.
Recommended Actions:
-
Stoichiometric Control: This is the most critical factor. An excess of piperazine (typically 2 to 4 equivalents) is necessary to statistically favor mono-arylation. At scale, ensure the piperazine is fully dissolved or well-slurried before the addition of the limiting reagent (1,3-dibromobenzene).
-
Controlled Addition: Instead of charging all reagents at once, consider a controlled addition of the 1,3-dibromobenzene solution to the mixture of piperazine, catalyst, and base. This maintains a high concentration of piperazine relative to the aryl bromide throughout the reaction, suppressing the formation of the di-substituted byproduct.
-
Temperature and Time: Monitor the reaction closely. Prolonged reaction times, even at moderate temperatures, can lead to the slow formation of the di-substituted impurity. Stop the reaction as soon as the consumption of the starting aryl bromide is complete.
Caption: Reaction pathway showing desired and undesired products.
Issue 3: Difficulty in Removing Palladium from the Final Product
Potential Cause: Residual palladium catalyst is a major concern for pharmaceutical products due to strict regulatory limits (typically in the low ppm range). The catalyst can be challenging to remove completely.
Recommended Actions:
-
Aqueous Work-up: A standard aqueous wash (e.g., with ammonium chloride or EDTA solutions) can remove some of the inorganic salts and a portion of the palladium.
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon is a cost-effective method for scavenging palladium. The effectiveness depends on the grade of carbon, temperature, and contact time.
-
Palladium Scavengers: For very low palladium limits, specialized silica-based scavengers with thiol or amine functionalities can be highly effective. These are often used in a packed bed (flow chemistry) or slurry mode after initial purification steps.
-
Crystallization: A well-designed crystallization process is often the most effective method for both purification and palladium removal. The palladium impurities tend to remain in the mother liquor. Several solvent screens may be necessary to find optimal conditions. The product can be isolated as a free base or a salt (e.g., hydrochloride) to facilitate crystallization.[9][10]
Protocols and Data
Optimized Lab-Scale Buchwald-Hartwig Protocol (Example)
Objective: To synthesize ~100 g of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| 1,3-Dibromobenzene | 235.90 | 100 g | 0.424 | 1.0 |
| Piperazine | 86.14 | 109.5 g | 1.271 | 3.0 |
| Pd₂(dba)₃ | 915.7 | 1.94 g | 0.0021 | 0.005 (1 mol% Pd) |
| XantPhos | 578.68 | 2.45 g | 0.0042 | 0.01 |
| Sodium tert-butoxide | 96.10 | 57.0 g | 0.593 | 1.4 |
| Toluene | - | 1 L | - | - |
Procedure:
-
Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and condenser.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Reagent Charging: To the reactor, add piperazine (109.5 g), sodium tert-butoxide (57.0 g), Pd₂(dba)₃ (1.94 g), XantPhos (2.45 g), and toluene (1 L).
-
Heating: Begin stirring and heat the mixture to 90-95°C.
-
Substrate Addition: Slowly add a solution of 1,3-dibromobenzene (100 g) in toluene (200 mL) to the reactor over 2-3 hours using an addition funnel or pump. Monitor the internal temperature to ensure no excessive exotherm.
-
Reaction Monitoring: Hold the reaction at 90-95°C. Monitor the progress by taking aliquots every hour and analyzing by HPLC or GC until >98% conversion of 1,3-dibromobenzene is observed (typically 4-8 hours).
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully and slowly add 500 mL of water to quench the reaction and dissolve inorganic salts.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with 2 x 250 mL of brine.
-
Purification: Concentrate the organic layer under reduced pressure. The crude oil can be purified by vacuum distillation or by crystallization from a suitable solvent like isopropanol/heptane.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
References
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). Google Scholar.
-
Buchwald–Hartwig amination. (2023, December 22). In Wikipedia. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
-
Kashani, S. K., Jessiman, J. E., & Jamison, T. F. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Dömling, A. (2005). Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal. [Link]
-
Trifiró, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6565. [Link]
- Purification of piperazine. (1959).
-
Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2197. [Link]
Sources
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.ca [fishersci.ca]
- 6. aksci.com [aksci.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 10. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
avoiding dimer formation in piperazine coupling reactions
A Guide to Selectively Synthesizing Mono-Substituted Products and Avoiding Dimerization
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with piperazine coupling reactions, specifically the undesired formation of di-substituted products, or "dimers." Here, we move beyond simple protocols to explore the underlying chemical principles and provide actionable, field-tested solutions to steer your reaction toward the desired mono-substituted product.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts critical to understanding and controlling piperazine reactivity.
Q1: What makes piperazine so susceptible to di-substitution (dimerization)?
Piperazine is a symmetrical diamine. Once the first nitrogen atom reacts with an electrophile to form the desired mono-substituted product, the second nitrogen atom often becomes even more nucleophilic. This is due to electronic effects; the newly added substituent can donate electron density to the piperazine ring, enhancing the reactivity of the remaining N-H bond. This inherent reactivity profile means that the mono-substituted product can readily react with another molecule of the electrophile, leading to the symmetrical di-substituted byproduct.
Q2: In which common coupling reactions is dimer formation a major issue?
Dimerization is a prevalent side reaction across several critical transformations in medicinal chemistry:
-
Buchwald-Hartwig Amination: Coupling piperazine with aryl halides or triflates. The mono-arylated piperazine can be a competitive substrate for the palladium catalyst.
-
Nucleophilic Aromatic Substitution (SNAr): Reacting piperazine with electron-deficient aromatic or heteroaromatic rings. The high nucleophilicity of piperazine drives this reaction, but also promotes the second substitution.
-
Amide Coupling: Forming a bond between a carboxylic acid (or its activated form, like an acyl chloride) and one of piperazine's nitrogen atoms.
-
Reductive Amination: Reacting piperazine with an aldehyde or ketone in the presence of a reducing agent.
Q3: Is there a single "most important" parameter to control to minimize dimerization?
Yes: stoichiometry and concentration . The relative ratio of piperazine to the electrophile is the most powerful lever you can pull. By using a significant excess of piperazine, you increase the statistical probability that a molecule of the electrophile will encounter an unreacted piperazine rather than the mono-substituted intermediate. Furthermore, controlling the local concentration of the limiting reagent through techniques like slow addition is paramount, a concept we explore in the troubleshooting guide.
Troubleshooting Guide: From Problem to Solution
This section provides solutions to specific experimental problems.
Problem 1: My SNAr reaction with an electron-deficient aryl chloride is yielding over 50% di-substituted product.
-
Primary Cause: The rate of the second substitution is competitive with or faster than the first. This is often exacerbated by high local concentrations of the reactants and elevated temperatures, which provide enough activation energy to overcome the barrier for the second reaction easily.
-
Solution Strategy: Kinetic Control via Slow Addition
The goal is to keep the concentration of the limiting reagent (the aryl chloride) artificially low at all times. This ensures that any mono-substituted piperazine that forms is much more likely to encounter an unreacted piperazine molecule than another molecule of the aryl chloride.
dot
Caption: Competing pathways in piperazine SNAr reactions.
Protocol: Slow Addition of the Electrophile
-
Setup: In the main reaction flask, dissolve piperazine (3 to 5 equivalents) and a suitable base (e.g., K₂CO₃, DIPEA) in your chosen solvent (e.g., DMSO, NMP).
-
Syringe Pump Preparation: In a separate flask, dissolve the aryl chloride (1 equivalent) in the same solvent. Draw this solution into a syringe and mount it on a syringe pump.
-
Execution: Heat the main reaction flask to the desired temperature (start with a lower temperature, e.g., 60-80 °C, to favor selectivity). Begin the slow addition of the aryl chloride solution via the syringe pump over a prolonged period (e.g., 4-8 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the aryl chloride and the ratio of mono- to di-substituted product.
-
Workup: Once the aryl chloride is consumed, proceed with your standard aqueous workup and purification. The excess piperazine can typically be removed with an acidic wash.
-
Problem 2: I need to synthesize an unsymmetrically substituted piperazine, but my first coupling reaction always produces the symmetrical dimer, leaving nothing to react with my second electrophile.
-
Primary Cause: You are trying to create a molecule of the structure R₁-Piperazine-R₂, but the formation of R₁-Piperazine-R₁ is thermodynamically and kinetically favorable under standard conditions.
-
Solution Strategy: Orthogonal Protection
The most robust solution for synthesizing unsymmetrical piperazines is to use a protecting group. By temporarily "blocking" one of the nitrogen atoms, you force the first coupling reaction to occur regioselectively at the unprotected nitrogen. Following this, you can remove the protecting group to reveal the second nitrogen for reaction with a different electrophile. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability in many reaction conditions and its clean removal under acidic conditions.
dot
Caption: Workflow for synthesizing unsymmetrical piperazines.
Protocol: Mono-Boc Protection of Piperazine
-
Setup: Dissolve piperazine (a large excess, e.g., 10 equivalents) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.
-
Slow Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in the same solvent and add it dropwise to the cold piperazine solution over 1-2 hours with vigorous stirring. The large excess of piperazine is crucial to disfavor the formation of di-Boc-piperazine.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup & Purification: Concentrate the reaction mixture. The product mixture can be purified by silica gel column chromatography to isolate the desired mono-Boc-piperazine from unreacted piperazine and the di-Boc byproduct.
With pure mono-Boc-piperazine in hand, you can confidently perform your first coupling reaction. The Boc-protected nitrogen will not react. Subsequently, the Boc group can be cleanly removed with an acid like trifluoroacetic acid (TFA) in DCM or HCl in dioxane, yielding the mono-substituted piperazine as a salt, ready for the second coupling step.
-
Problem 3: My Buchwald-Hartwig amination is selective, but the yield of the mono-arylated product is low.
-
Primary Cause: While you may have controlled selectivity, the overall catalytic cycle might be inefficient. This can be due to several factors: an inappropriate choice of base, a suboptimal ligand for the palladium catalyst, or catalyst inhibition by the piperazine itself.
-
Solution Strategy: Optimization of Catalytic System & Conditions
The efficiency of Buchwald-Hartwig reactions is highly dependent on the synergy between the palladium source, the phosphine ligand, and the base.
Table 1: Key Parameters for Optimizing Mono-Arylation in Buchwald-Hartwig Reactions
| Parameter | Recommendation | Rationale |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). | These ligands promote the reductive elimination step, which is often the rate-limiting step, and can provide steric hindrance around the metal center that disfavors the binding of the already bulky mono-arylated piperazine. |
| Base | Use a weaker, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄). | Strong bases like NaOtBu can sometimes promote side reactions. Weaker bases are often sufficient to deprotonate the piperazine without interfering with the catalyst. |
| Temperature | Screen temperatures from 80 °C to 110 °C. | Lower temperatures generally favor selectivity but may lead to slow or incomplete conversion. A careful balance is required. |
| Solvent | Aprotic polar solvents like toluene, dioxane, or THF are standard. | The choice of solvent can influence catalyst solubility and stability. |
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Krapcho, A. P. (2007). Recent synthetic applications of the dealkoxycarbonylation reaction. ARKIVOC, 2007(1), 1-15. [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
Cappi, M. W., et al. (1998). A convenient, multigram synthesis of 1-(tert-butoxycarbonyl)piperazine. Organic Preparations and Procedures International, 30(1), 94-96. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). Selective Monoarylation of Acetamidrazones and N,N′-Disubstituted Hydrazines. Organic Letters, 11(8), 1773-1775. [Link]
Technical Support Center: Solvent Selection for 1-(3-Bromophenyl)piperazine Reactions
Welcome to the technical support center for reactions involving 1-(3-Bromophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of solvent selection in palladium-catalyzed cross-coupling and other relevant reactions. As a versatile building block in medicinal chemistry, particularly for central nervous system agents, optimizing the reaction conditions for this compound is paramount for achieving high yields and purity.[1][2] This resource provides in-depth, experience-driven advice in a question-and-answer format to troubleshoot common issues and explain the rationale behind solvent choices.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of this compound is sluggish or failing. Could the solvent be the culprit?
A1: Absolutely. Solvent choice is a critical parameter in Buchwald-Hartwig aminations and can significantly impact reaction rate and yield. Here’s a breakdown of potential solvent-related issues and how to address them:
-
Poor Solubility: this compound, the coupling partner, the base, or the palladium catalyst/ligand complex may have limited solubility in your chosen solvent. While generally soluble in common organic solvents like DMF and dichloromethane, solubility can be an issue in less polar solvents.[1]
-
Troubleshooting: A common starting point for Buchwald-Hartwig reactions is an apolar aprotic solvent like toluene or dioxane.[3][4][5] If you suspect solubility issues, consider a more polar aprotic solvent like THF or DMF. However, be aware that highly coordinating solvents like DMF can sometimes inhibit the catalyst.[6] A mixture of solvents, such as toluene/dioxane, can sometimes provide the right balance of solubility and reactivity.
-
-
Catalyst Deactivation: The solvent can play a role in the stability of the active Pd(0) catalyst. Protic solvents are generally avoided as they can lead to catalyst deactivation and unwanted side reactions. It is crucial to use anhydrous and deoxygenated solvents to prevent the oxidation of the Pd(0) species.[6]
-
Troubleshooting: Always use freshly distilled or commercially available anhydrous solvents. Degas the solvent thoroughly by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[6]
-
-
Influence on Reaction Mechanism: The solvent polarity can influence the rates of the oxidative addition and reductive elimination steps in the catalytic cycle.[4][5] Nonpolar solvents like toluene often favor the reductive elimination step, which is typically the product-forming step.
Q2: I'm observing significant hydrodehalogenation of my this compound starting material. How can the solvent choice mitigate this?
A2: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in palladium-catalyzed cross-coupling reactions. The solvent can influence this in a couple of ways:
-
Source of Protons: The presence of protic impurities (like water or alcohols) in the solvent can serve as a proton source for the hydrodehalogenation pathway.
-
Solution: As mentioned above, rigorous drying and degassing of the solvent are critical.[6]
-
-
Solvent Polarity: In some cases, more polar solvents can promote side reactions. Sticking to less polar, apolar aprotic solvents like toluene or dioxane is often a good strategy to minimize hydrodehalogenation.[3]
Q3: For a Suzuki-Miyaura coupling with this compound, what are the recommended starting solvents?
A3: Suzuki-Miyaura couplings offer a broader range of compatible solvents, including aqueous mixtures. Here’s a guide to selecting the right solvent system:
-
Aprotic Solvents: Toluene, THF, and dioxane are excellent starting points, particularly when using organic-soluble boronic acids or esters. They generally provide good solubility for the starting materials and the palladium catalyst.
-
Protic and Aqueous Systems: A key advantage of the Suzuki reaction is its compatibility with water.[7][8] A mixture of an organic solvent (like toluene, THF, or isopropanol) with an aqueous base solution (e.g., K₂CO₃ or K₃PO₄ in water) is very common.[9] Water can aid in the dissolution of the inorganic base and facilitate the transmetalation step.[7] Using water as the sole solvent is also possible and offers a "greener" alternative.[7][10]
-
Polar Aprotic Solvents: DMF and acetonitrile can also be used, but their impact on catalyst stability and selectivity should be considered.[11][12] In some cases, polar aprotic solvents can influence the selectivity of the reaction if other reactive sites are present on the molecule.[11][12]
Q4: Can I use the same solvent for a Sonogashira coupling of this compound?
A4: While there is some overlap, solvent selection for Sonogashira couplings has its own nuances.
-
Common Solvents: A polar aprotic solvent like DMF or acetonitrile is frequently used for Sonogashira reactions, often in the presence of a copper(I) co-catalyst and a base like triethylamine or DBU.[13] THF is another viable option.
-
Amine as Solvent: In some cases, the amine base (e.g., triethylamine) can be used as the solvent, especially if the alkyne coupling partner is a gas or a low-boiling liquid.
-
Microwave Conditions: For microwave-assisted Sonogashira couplings, solvents with higher boiling points and good microwave absorption, such as DMF or MeCN, are often preferred.[13]
Troubleshooting Guide: Solvent-Related Issues
This table summarizes common problems, their likely solvent-related causes, and recommended solutions for reactions involving this compound.
| Problem | Potential Solvent-Related Cause | Recommended Solution(s) |
| Low or No Conversion | 1. Poor solubility of reactants or catalyst. 2. Catalyst inhibition by a coordinating solvent. 3. Use of a protic solvent leading to catalyst deactivation. | 1. Switch to a more polar solvent (e.g., from toluene to THF or dioxane). Consider a solvent mixture. 2. Avoid highly coordinating solvents like DMF or use them in a mixture with a non-coordinating solvent. 3. Ensure the use of anhydrous, aprotic solvents. |
| Significant Side Product Formation (e.g., Hydrodehalogenation) | 1. Presence of water or other protic impurities. 2. Highly polar solvent promoting side reactions. | 1. Use rigorously dried and degassed solvents. 2. Attempt the reaction in a less polar aprotic solvent like toluene. |
| Difficulty in Product Isolation/Purification | 1. High-boiling point solvent (e.g., DMF, DMSO) is difficult to remove. 2. Product is highly soluble in the reaction solvent, leading to losses during workup. | 1. If possible, choose a lower-boiling point solvent (e.g., THF, toluene). If a high-boiling solvent is necessary, consider removal by vacuum distillation or aqueous extraction. 2. Choose a solvent from which the product is likely to precipitate upon cooling or by adding an anti-solvent. |
| Inconsistent Results | 1. Variable solvent quality (water content, peroxides in ethers like THF and dioxane). | 1. Use freshly purified or high-purity commercial solvents. Test for and remove peroxides from ether solvents before use. |
Experimental Protocols: A Closer Look at Solvent Choice
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol highlights the critical steps for ensuring an optimal solvent environment.
-
Solvent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the chosen anhydrous solvent (e.g., toluene). Degas the solvent by bubbling argon or nitrogen through it for at least 30 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst, the phosphine ligand, and the base (e.g., NaOtBu or Cs₂CO₃).
-
Reactant Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or GC/LC-MS.
-
Workup: After completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
Protocol 2: Typical Conditions for a Suzuki-Miyaura Coupling
This protocol illustrates the use of a common biphasic solvent system.
-
Reagent Mixture: To a round-bottom flask, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the palladium catalyst, the ligand, and the base (e.g., K₂CO₃, 2-3 equiv.).
-
Solvent Addition: Add a mixture of an organic solvent (e.g., toluene or THF) and water (e.g., a 4:1 to 1:1 ratio).
-
Reaction: Heat the biphasic mixture with vigorous stirring to the desired temperature (typically 80-100 °C). Monitor the reaction progress.
-
Workup: Upon completion, cool the mixture, separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
Visualizing the Logic: Decision-Making and Mechanisms
Solvent Selection Workflow
This diagram outlines a logical approach to selecting a solvent for a palladium-catalyzed cross-coupling reaction.
Caption: A decision tree for initial solvent selection.
Simplified Buchwald-Hartwig Catalytic Cycle
This diagram illustrates the key steps where the solvent plays a crucial role. The solvent cage (not explicitly shown) influences the stability and reactivity of each intermediate.
Caption: Key steps in the Buchwald-Hartwig amination cycle.
References
-
WordPress. (2019, December 19). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
-
Journal of Environmental Sciences. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Retrieved from [Link]
-
ACS Publications. (n.d.). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols. Chemical Communications. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers. Retrieved from [Link]
-
ResearchGate. (2002). Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. Retrieved from [Link]
-
ResearchGate. (2014). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Retrieved from [Link]
-
NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
Royal Society of Chemistry. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Retrieved from [Link]
-
SWGDRUG.org. (2005, June 27). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Solvent effects in the reaction between piperazine and benzyl bromide. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]
- 3. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Managing the Hygroscopic Nature of Piperazine Compounds
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in managing the challenges associated with the hygroscopic nature of piperazine and its derivatives. Piperazine-containing active pharmaceutical ingredients (APIs) are integral to numerous therapeutic areas, but their propensity to absorb atmospheric moisture can introduce significant variability and instability into experiments and manufacturing processes.[1][2] This guide provides in-depth, field-proven insights and practical solutions to help you maintain the integrity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What fundamentally makes piperazine compounds hygroscopic?
A1: The hygroscopicity of piperazine compounds stems from the molecular structure of the piperazine ring itself. This six-membered ring contains two opposing nitrogen atoms, which are polar and capable of forming hydrogen bonds.[1] These nitrogen atoms readily interact with water molecules from the atmosphere, drawing them into the solid material through adsorption (on the surface) or absorption (into the bulk structure).[3][4] Piperazine is known to readily absorb water and carbon dioxide from the air, often existing as a deliquescent solid that can liquefy in absorbed moisture.[4][5]
Q2: What are the primary consequences of uncontrolled moisture absorption in my piperazine compound?
A2: Uncontrolled moisture uptake can lead to a cascade of detrimental effects, compromising both the physical and chemical properties of the compound:
-
Physical Changes: Moisture acts as a plasticizer, which can lead to powder caking, clumping, and reduced flowability.[6] This complicates handling, causes inaccurate weighing, and can impede downstream manufacturing processes like milling, powder filling, and tablet compression by causing adhesion to equipment.[5][6]
-
Chemical Degradation: The presence of water can accelerate chemical degradation pathways, most notably hydrolysis, leading to a loss of potency and the formation of impurities.[3][6] This directly impacts the drug's efficacy and safety profile.
-
Solid-State Transformations: Moisture can induce changes in the crystalline form of the API, such as converting an anhydrous form to a less stable or less soluble hydrate.[5][7] It can also trigger the recrystallization of amorphous content, which is often formulated for enhanced solubility, back into a more stable but less bioavailable crystalline form.[5]
Q3: How can I quickly assess if my sample is absorbing moisture during an experiment?
A3: The most immediate indicator is difficulty with weighing. If you observe that the mass of your sample is continuously increasing on the analytical balance, it is a clear sign of rapid moisture uptake. Other visual cues include a change in the powder's appearance from free-flowing to clumpy, or adherence of the powder to the spatula or weighing vessel. For a definitive, quantitative answer, Karl Fischer titration is the industry-standard method for measuring water content.[7][8]
Q4: What are the baseline recommendations for storing a new or uncharacterized piperazine derivative?
A4: As a precautionary measure, all piperazine compounds of unknown hygroscopicity should be treated as highly hygroscopic. Store the material in a tightly sealed container, preferably made of glass or another non-permeable material. Place this primary container inside a secondary containment system with a desiccant, such as a desiccator cabinet or a sealed bag with silica gel pouches. Storage in a controlled low-humidity environment (e.g., a glove box or dry room) is ideal. Always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
Troubleshooting Guides
Problem 1: My powder is clumping and sticking, leading to inconsistent weighing and dosing.
-
Question: I am trying to weigh my piperazine API, but it's caking and my weight readings are unstable. How can I get an accurate measurement?
-
Answer & Solution: This is a classic sign of moisture absorption where liquid bridges form between particles. To mitigate this, you must control the environment.
-
Work Quickly: Minimize the sample's exposure time to the ambient environment. Prepare all necessary tools (spatulas, weigh boats) in advance.
-
Use a Controlled Environment: If available, perform weighing operations inside a glove box with a controlled nitrogen or dry air atmosphere. A low-humidity (<20% RH) weighing chamber is also effective.
-
Select Appropriate Vessels: Use glass weighing vials with caps instead of open weigh boats. This allows you to cap the sample immediately after dispensing to minimize further moisture uptake while the balance stabilizes.
-
"Weighing by Difference": Tare the capped vial containing the sample. Dispense the required amount of powder into your receiving vessel and re-weigh the capped source vial. The difference in weight is the amount of sample transferred. This method is highly accurate as it minimizes the sample's exposure during the final weighing step.
-
Problem 2: During formulation, the powder blend has poor flow and adheres to the tablet press/blender.
-
Question: Our formulation containing a piperazine derivative is showing poor flow characteristics and is sticking to the punches of our tablet press. What's causing this and how can we fix it?
-
Answer & Solution: The increased moisture content enhances inter-particle attraction and adhesion to metal surfaces.[6] This is a common issue in solid dosage form manufacturing.
-
Environmental Control: The most critical first step is to conduct manufacturing operations in a humidity-controlled environment (typically <40% RH, but this is material-dependent).[5]
-
Co-processing with Excipients: This is a highly effective formulation strategy. Blend the hygroscopic API with excipients that can preferentially absorb moisture or are hydrophobic, effectively shielding the API.[5][9]
-
Moisture Scavengers: Excipients like low-moisture microcrystalline cellulose or certain starches can act as water scavengers.[10]
-
Glidants and Lubricants: Adding excipients like colloidal silicon dioxide (a glidant) can improve powder flow, while magnesium stearate (a lubricant) can reduce sticking to tablet punches.
-
-
Granulation: Converting the powder blend into granules (via dry or wet granulation, if the API is stable in the chosen solvent) can significantly improve flowability and reduce segregation.
-
Problem 3: We are seeing batch-to-batch variability and stability failures in our piperazine API.
-
Question: Our stability studies on a piperazine-based drug substance are showing inconsistent results, including potency loss and changes in dissolution profiles. Could hygroscopicity be the cause?
-
Answer & Solution: Absolutely. Moisture is a leading cause of drug degradation and can induce polymorphic or amorphous-to-crystalline transformations, which directly impact stability and dissolution.[3][11] A systematic investigation is required.
-
Characterize Hygroscopicity: Use Dynamic Vapor Sorption (DVS) to determine the critical relative humidity (CRH) at which the material starts to absorb significant amounts of water. This data is crucial for defining appropriate handling, storage, and packaging requirements.[12][13]
-
Solid-State Characterization: Use techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to assess the crystalline form of the API before and after exposure to various humidity conditions. This will reveal if any phase transitions are occurring.
-
Forced Degradation Studies: As per ICH Q1A(R2) guidelines, perform stress testing under high humidity conditions (e.g., 40°C / 75% RH) to identify degradation products and understand the chemical stability of the API in the presence of water.[14]
-
Crystal Engineering: If the inherent hygroscopicity is problematic, consider forming a co-crystal. Co-crystallization with a suitable co-former can alter the crystal lattice to reduce the availability of sites for water binding, thereby enhancing stability.[3][15][16]
-
Key Methodologies & Experimental Protocols
Protocol 1: Quantitative Water Content Determination by Karl Fischer (KF) Titration
This protocol outlines the volumetric Karl Fischer method, suitable for samples with moisture content >0.1%. For trace amounts, a coulometric system is preferred.[8][17]
-
Principle: This method is based on a stoichiometric reaction between iodine and water. It is a highly specific and accurate method for water determination.[7][18]
-
Equipment & Reagents:
-
Volumetric Karl Fischer Titrator
-
Anhydrous Methanol or specialized KF solvent
-
Volumetric KF Titrant (e.g., Hydranal-Composite 5)
-
Certified Water Standard (e.g., Hydranal-Water Standard 1.0)
-
-
Procedure:
-
System Preparation: Fill the titrator with fresh solvent and titrant. Condition the solvent by running a pre-titration to neutralize any ambient moisture in the vessel.
-
Titrant Standardization: Accurately add a known amount of the certified water standard to the vessel. Titrate to the endpoint. Perform this in triplicate to determine the precise titer of the KF reagent (mg H₂O / mL titrant). The relative standard deviation (RSD) should be <1%.
-
Sample Analysis: a. Tare an appropriate sample container (e.g., glass syringe or vial). b. Add the piperazine compound to the container in a low-humidity environment, if possible. c. Seal the container and weigh it accurately to determine the sample mass by difference. d. Quickly introduce the sample into the KF titration vessel. e. Begin the titration. The instrument will automatically stop at the endpoint. f. Record the volume of titrant consumed.
-
Calculation: Water Content (%) = [(Volume of Titrant (mL) × Titer (mg/mL)) / Sample Weight (mg)] × 100
-
-
Trustworthiness Check: Regularly run a water standard to verify titrator performance. Ensure the sample dissolves completely in the chosen solvent; if not, a KF oven attachment may be required to vaporize the water into the cell.
Protocol 2: Hygroscopicity Profile Assessment by Dynamic Vapor Sorption (DVS)
-
Principle: DVS measures the change in mass of a sample as it is exposed to a precisely controlled stream of gas at varying levels of relative humidity (RH) and constant temperature. The resulting sorption/desorption isotherm provides a detailed fingerprint of the material's interaction with moisture.[19][20][21]
-
Equipment: Dynamic Vapor Sorption Analyzer
-
Procedure:
-
Sample Preparation: Place a small amount of the sample (typically 5-20 mg) into the DVS sample pan.
-
Drying Step: Start the experiment by drying the sample in the instrument under a stream of dry nitrogen (0% RH) at a set temperature (e.g., 25°C) until the mass stabilizes ( dm/dt < 0.002% / min). This establishes the initial dry mass.
-
Sorption Phase: Program the instrument to increase the relative humidity in a stepwise manner (e.g., 0% to 90% RH in 10% RH increments). At each step, the instrument waits for the sample mass to equilibrate before proceeding to the next humidity level.
-
Desorption Phase: After reaching the maximum RH, program the instrument to decrease the humidity in the same stepwise fashion back to 0% RH to measure moisture loss.
-
Data Analysis: Plot the percentage change in mass versus the relative humidity. The resulting graph is the moisture sorption isotherm.
-
-
Interpretation of Results:
-
Low Uptake (<2%): The material is likely non-hygroscopic or slightly hygroscopic.
-
Significant Uptake (>2%): The material is considered hygroscopic. Note the specific RH at which significant weight gain begins (the critical relative humidity).
-
Hysteresis: A difference between the sorption and desorption curves (hysteresis) can indicate changes in the material's structure, such as hydrate formation or amorphous-to-crystalline transitions.
-
Visualization of Key Workflows
Workflow for Handling Hygroscopic Piperazine Compounds
This diagram illustrates the critical steps to maintain sample integrity from receipt to analysis.
Caption: Standard workflow for handling hygroscopic piperazine compounds.
Troubleshooting Logic for Inconsistent Analytical Results
This decision tree helps diagnose the root cause of variability in experimental data for hygroscopic compounds.
Caption: Decision tree for troubleshooting inconsistent analytical results.
Data Summary Table: Hygroscopicity Classification
This table, based on European Pharmacopoeia standards, helps classify a compound's hygroscopicity based on DVS data collected at 25°C and 80% RH over 24 hours.[6]
| Classification | Weight Increase (% w/w) | Implication for Handling |
| Non-hygroscopic | < 0.2% | Standard handling procedures are typically sufficient. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | Store in a tightly sealed container. |
| Hygroscopic | ≥ 2% and < 15% | Store in a tightly sealed, non-permeable container with a desiccant. Handle in a controlled environment. |
| Very hygroscopic | ≥ 15% | Requires stringent controls. Store in a tightly sealed container in a desiccator. All handling must be done in a glove box or dry room. |
| Deliquescent | Sufficient water is absorbed to form a liquid | All precautions for "Very hygroscopic" materials apply. Packaging must be completely moisture-proof. |
References
-
Ng, L. H., Ling, J. K. U., & Hadinoto, K. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(10), 2015. [Link]
-
Arigo, A., et al. (2019). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Journal of Pharmaceutical Sciences and Research, 11(1), 6-10. [Link]
-
ResearchGate. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. [Link]
-
Thakuria, R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 189. [Link]
-
Manufacturing Chemist. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]
-
Yang, D., et al. (2024). New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability. Molecules, 29(8), 1710. [Link]
-
ResearchGate. (n.d.). Co-processing with excipients to reduce hygroscopicity. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]
-
TA Instruments. (n.d.). Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. [Link]
-
ResearchGate. (2018). Hygroscopic gravimetric quantitative chemical analysis. Review. [Link]
-
Singh, S., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]
-
Roquette. (n.d.). UNLOCK THE POTENTIAL OF MOISTURE SENSITIVE INGREDIENTS. [Link]
-
Wikipedia. (n.d.). Piperazine. [Link]
-
MDPI. (2021). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. [Link]
-
Eurofins Scientific. (2024). Water Determination by Karl Fischer. [Link]
-
FDA. (n.d.). Guidance for Industry #169 - Drug Substance. [Link]
-
ProUmid. (n.d.). Dynamic Vapor Sorption (DVS) Analysis. [Link]
-
MDPI. (2024). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
Analab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis. [Link]
-
News-Medical.Net. (2018). Moisture Analysis Techniques. [Link]
-
Particle Characterisation Laboratories. (2024). The Benefits of Using Dynamic Vapor Sorption (DVS) in Pharmaceutical Production Development. [Link]
-
ResearchGate. (2022). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
-
ResearchGate. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]
-
GMP Insiders. (n.d.). Karl Fischer Titration: The Gold Standard For Water Content Analysis. [Link]
-
Applied Analytics. (2020). Measuring Water in Anhydrous Solvents. [Link]
-
AQUALAB. (n.d.). Karl Fischer vs. water activity: Which is best in pharmaceuticals. [Link]
-
METTLER TOLEDO. (n.d.). Dynamic Vapor Sorption. [Link]
-
SK pharmteco. (n.d.). Dynamic Vapor Sorption. [Link]
-
FDA. (n.d.). Draft Pharmaceutical Quality/Chemistry Manufacturing and Controls (PQ/CMC) Data Exchange. [Link]
Sources
- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmainfo.in [pharmainfo.in]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 9. researchgate.net [researchgate.net]
- 10. roquette.com [roquette.com]
- 11. An innovative drug delivery form for hygroscopic pharmaceutical drugs [nutraceuticalbusinessreview.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. skpharmteco.com [skpharmteco.com]
- 14. database.ich.org [database.ich.org]
- 15. researchgate.net [researchgate.net]
- 16. New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gmpinsiders.com [gmpinsiders.com]
- 18. news-medical.net [news-medical.net]
- 19. tainstruments.com [tainstruments.com]
- 20. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 21. mt.com [mt.com]
Technical Support Center: Safe Disposal of 1-(3-Bromophenyl)piperazine Waste
As a Senior Application Scientist, this guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe and compliant disposal of 1-(3-Bromophenyl)piperazine and its associated waste streams. The following information is designed to address common questions and troubleshoot specific issues encountered during laboratory operations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (CAS No: 31197-30-5) is a solid organic compound with the molecular formula C₁₀H₁₃BrN₂.[1] It is commonly used as a pharmaceutical intermediate and in chemical research.[2] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its primary hazards include:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
Due to these properties, it must be handled with appropriate personal protective equipment (PPE), and its waste must be managed as hazardous.
Q2: Why is waste containing this compound classified as hazardous?
Waste containing this compound is classified as hazardous for several key reasons based on its chemical structure and regulatory definitions:
-
Halogenated Organic Compound: As a brominated aromatic compound, it falls into the category of halogenated organic waste.[4][5] These compounds are persistent and require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts and ensure complete destruction.[6]
-
Piperazine Derivative: Piperazine and its derivatives are known to pose environmental risks and can be harmful to aquatic organisms.[7] They are also recognized as potential sensitizers upon inhalation or skin contact.[7]
-
Regulatory Framework: Under the U.S. Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA), chemical waste is regulated based on defined characteristics (ignitability, corrosivity, reactivity, toxicity) and specific listings.[8][9] Generators of chemical waste are legally responsible for its management from "cradle-to-grave," meaning from generation to final, safe disposal.[9][10] Improper disposal can lead to significant harm to human health and the environment.[9]
Q3: What are the fundamental principles for disposing of this chemical waste?
The proper disposal of this compound waste is critical for laboratory safety and environmental compliance. The core principles are:
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams.[4][5] This is because the treatment methods differ significantly. Mixing them can complicate the disposal process and increase costs.
-
Containment: Use a designated, properly sealed, and chemically compatible container for waste collection. The container must be in good condition to prevent leaks or spills.[11]
-
Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[4] Vague labels are a common cause of compliance issues.
-
Institutional Procedures: Always follow your institution's specific hazardous waste disposal procedures. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for waste pickup.[4]
Q4: Can I neutralize this compound waste in the lab before disposal?
While the piperazine moiety is basic and will react with acids in an exothermic neutralization reaction, it is strongly advised not to perform in-lab neutralization as a primary disposal method. [12][13]
The rationale is as follows:
-
Creation of a New Waste Stream: Neutralization creates a salt, but it does not eliminate the hazardous halogenated aromatic portion of the molecule. You are simply transforming one waste stream into another.
-
Risk of Uncontrolled Reactions: Amines can react vigorously with strong acids, potentially generating heat and pressure inside a closed container.[12]
-
Regulatory Compliance: Neutralization may be considered a form of waste treatment, which often requires a specific permit under RCRA regulations.[10]
The only exception is during a controlled reaction quenching step as part of an experimental workup. All resulting materials, including aqueous layers and rinsates, must still be collected as hazardous waste.[4]
Q5: What regulations do I need to be aware of?
Hazardous waste management is governed by a combination of federal and state regulations.[14]
-
Federal: In the United States, the primary legislation is the Resource Conservation and Recovery Act (RCRA), implemented by the EPA.[9][14]
-
State and Local: State environmental agencies, such as the Texas Commission on Environmental Quality (TCEQ) or the Illinois Environmental Protection Agency, often have more stringent or specific rules that build upon the federal framework.[8][14]
-
Institutional: Your own institution (university, research facility, or company) will have a specific Waste Management Plan that translates these regulations into actionable protocols for your laboratory.
It is your responsibility as the waste generator to be familiar with all applicable levels of regulation.[10]
Troubleshooting Guide
Q: I have a small spill of solid this compound. How do I clean it up safely?
A: For minor spills of solid material, follow these steps:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Wear Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and nitrile gloves.
-
Prevent Dust Generation: Do not use a dry brush or towel to sweep up the powder, as this can create airborne dust that may be inhaled.
-
Contain and Absorb: Gently cover the spill with an inert absorbent material like sand, earth, or vermiculite.[7]
-
Collect Waste: Carefully sweep or scoop the mixture into a designated, sealable container suitable for hazardous waste.
-
Decontaminate the Area: Use a suitable solvent (such as acetone) on a cloth or paper towel to wipe the spill area. All cleaning materials, including contaminated gloves, must be placed in the hazardous waste container.[4]
-
Label and Dispose: Label the container with "Hazardous Waste," list the contents (this compound and absorbent material), and arrange for pickup through your EHS department.
Q: My waste container for halogenated solvents is almost full. What is the correct procedure for pickup?
A: Follow your institution's specific protocol, which generally includes these steps:
-
Do Not Overfill: Leave at least 10% of headspace in the container to allow for expansion of vapors and prevent spills during transport.
-
Ensure Proper Labeling: Check that the label is complete and accurate, listing all chemical constituents and their approximate percentages. The words "Hazardous Waste" must be prominent.
-
Close the Container Securely: Ensure the cap is tightly sealed. Containers must be closed at all times except when actively adding waste.[11]
-
Store in a Safe Location: Keep the waste container in a designated satellite accumulation area that is secure and has secondary containment.
-
Submit a Pickup Request: Use your institution's online system or contact the EHS office directly to schedule a waste pickup.[4] Provide all necessary information about the waste stream.
Q: I accidentally mixed waste containing this compound with an acidic waste stream. What should I do?
A: This creates a potentially hazardous situation due to the incompatibility of amines and acids.[15]
-
Do Not Add More Waste: Immediately stop adding any chemicals to the container.
-
Handle with Caution: Be aware that an exothermic reaction may be occurring, potentially generating heat and fumes. Do not seal the container if you notice any signs of reaction (e.g., heat, gas evolution). If it is safe to do so, place it in a fume hood.
-
Label Clearly: Create a new, temporary label that clearly states "HAZARDOUS WASTE - CAUTION: MIXTURE OF AMINE AND ACID" and list all known components. This is critical for the safety of the EHS personnel who will handle the container.
-
Contact EHS Immediately: Do not wait for the next scheduled pickup. Call your EHS office, explain the situation, and ask for immediate guidance and assistance. They have protocols for managing unknown or reactive waste streams.
Q: Can I dispose of dilute aqueous solutions or glassware rinsates containing this compound down the drain?
A: No, under no circumstances.
Drain disposal of this compound is a serious compliance violation. The rationale is clear:
-
Environmental Toxicity: Piperazine derivatives can be harmful to aquatic life, and their release into waterways poses a significant environmental threat.[7]
-
Regulatory Limits: The EPA regulates toxic substances at very low concentrations, often in the parts-per-million (ppm) range.[8] Any solution containing this compound should be considered hazardous.
-
Best Practices: All rinsates from contaminated glassware must be collected as hazardous waste.[4] The first rinse is particularly concentrated and should always be captured in your designated halogenated waste container.
Summary of Disposal Parameters
| Parameter | Guideline / Information | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 31197-30-5 | [2] |
| Waste Classification | Hazardous Waste, Halogenated Organic Waste | [4][5] |
| GHS Hazard Codes | H302, H315, H319, H335 | [1] |
| Primary Disposal Route | Segregated collection for licensed incineration | [4][6][7] |
| Incompatible Waste | Strong acids, strong oxidizing agents, acid anhydrides, acid chlorides | [15][16] |
| Spill Residue | Collect as solid hazardous waste | [7][17] |
| Aqueous Rinsates | Collect as liquid hazardous waste; NO DRAIN DISPOSAL | [4] |
Waste Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for managing laboratory chemical waste, from generation to final hand-off to EHS professionals.
Caption: Decision workflow for proper chemical waste segregation and disposal.
References
- Benchchem. Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- PubChem. This compound. National Center for Biotechnology Information.
- Sigma-Aldrich. This compound AldrichCPR. MilliporeSigma.
- ChemicalBook. This compound.
- Santa Cruz Biotechnology. Piperazine.
- Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?. YouTube.
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEVIS.
- University of Texas at Austin Environmental Health & Safety. Chemical Waste.
- CymitQuimica. This compound Hydrochloride.
- Cayman Chemical. Safety Data Sheet - 1-(4-Bromophenyl)piperazine (hydrochloride).
- Fisher Scientific. SAFETY DATA SHEET - 1-(3-Bromophenyl)piperidine.
- ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 1-(3-Chlorophenyl)piperazinium chloride.
- Missouri Department of Natural Resources. Hazardous Waste Compliance and Assistance.
- Maryland Department of the Environment. Hazardous Waste.
- Florida Department of Environmental Protection. Summary of Hazardous Waste Regulations.
- P2 InfoHouse. Management of Hazardous Wastes containing Halogenated Organics.
- CHIMIART. Neutralizing Amine.
- ResearchGate. (PDF) Halogenated Aromatic Compounds.
- Unknown Source. hazardous waste segregation.
- AK Scientific, Inc. 1-[1-(4-Bromophenyl)ethyl]piperazine.
- Advancion. A Novel Amine Neutralizer.
- Sigma-Aldrich. This compound. MilliporeSigma.
- Unknown Source. SAFETY DATA SHEET.
- Chemtex Speciality Limited. Neutralizing Amine | Refinery Chemicals.
- PubMed. Electronic-Structure-Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption.
- ScienceDirect. Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
- ChemistryStudent. Producing Aromatic Amines (A-Level).
- Synquest Labs. 1-(3-fluorophenyl)piperazine.
- PubMed Central. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies.
- Wikipedia. Piperazine.
Sources
- 1. This compound | C10H13BrN2 | CID 2757154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 31197-30-5 [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bucknell.edu [bucknell.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 9. dnr.mo.gov [dnr.mo.gov]
- 10. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 11. Hazardous Waste [mde.maryland.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Neutralizing Amine | CHIMIART [chimiart.com]
- 14. youtube.com [youtube.com]
- 15. mmbio.byu.edu [mmbio.byu.edu]
- 16. synquestlabs.com [synquestlabs.com]
- 17. fishersci.ca [fishersci.ca]
Technical Support Center: Catalyst Selection for Cross-Coupling with 1-(3-Bromophenyl)piperazine
Welcome to the technical support center for cross-coupling reactions involving 1-(3-Bromophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during experimentation. The piperazine moiety is a crucial pharmacophore, and its successful coupling to various molecular scaffolds is a frequent challenge in medicinal chemistry.[1] This resource offers field-proven insights to streamline your synthetic workflows.
Frequently Asked Questions (FAQs)
Here we address common questions regarding catalyst and condition selection for various cross-coupling reactions with this compound.
Q1: I am planning a Suzuki-Miyaura coupling with an arylboronic acid. What is a reliable starting point for catalyst and ligand selection?
A1: For a standard Suzuki-Miyaura coupling with this compound, a robust starting point is a palladium(II) precatalyst like palladium acetate (Pd(OAc)₂) or a preformed Pd(0) catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[2] The choice of ligand is critical for catalyst stability and activity.[3]
-
For simple arylboronic acids: A combination of Pd(OAc)₂ with a trialkylphosphine ligand like tricyclohexylphosphine (PCy₃) or the more electron-rich and bulky tri-tert-butylphosphine (P(t-Bu)₃) is often effective. These ligands promote the formation of the active monoligated Pd(0) species.[4]
-
For sterically hindered or electron-rich partners: Biarylphosphine ligands such as SPhos or XPhos are excellent choices. Their bulk and electron-donating properties facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.
A common base for the Suzuki reaction is an aqueous solution of potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[5][6] The base is necessary to activate the boronic acid for transmetalation.[4] Typical solvents include toluene, dioxane, or DMF.
Q2: I need to perform a Buchwald-Hartwig amination to couple a primary or secondary amine. What catalyst system should I consider?
A2: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[7] The choice of ligand is highly dependent on the nature of the amine coupling partner.
-
For primary amines: Ligands like BrettPhos are specifically designed for coupling primary amines and can offer selectivity over secondary amines.[8]
-
For secondary amines: RuPhos is a well-established ligand for the coupling of secondary amines.[8]
-
For general applications: Bidentate phosphine ligands like BINAP or DPPF were early developments that expanded the scope to include primary amines and can be effective.[7]
Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃.[9] A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being the most common, although it can be incompatible with base-sensitive functional groups.[8][9] In such cases, weaker bases like cesium carbonate or the use of lithium bis(trimethylsilyl)amide (LHMDS) for substrates with protic groups can be advantageous.[8] Solvents like toluene or dioxane are typically used, and reactions are often heated.[9]
Q3: My goal is a Sonogashira coupling with a terminal alkyne. What are the key considerations for this reaction?
A3: The Sonogashira coupling is the go-to method for forming C(sp²)-C(sp) bonds.[10] Traditionally, this reaction requires both a palladium catalyst and a copper(I) co-catalyst.
-
Catalyst System: A standard system consists of a palladium source like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ and a copper(I) salt, typically copper(I) iodide (CuI).[10][11] The copper co-catalyst is believed to form a copper acetylide intermediate, which facilitates the transmetalation step.[10]
-
Copper-Free Conditions: A significant side reaction in Sonogashira couplings is the copper-catalyzed homocoupling of the alkyne (Glaser coupling).[12] To avoid this, copper-free conditions have been developed. These often rely on bulky, electron-rich phosphine ligands like P(t-Bu)₃ to promote the catalytic cycle without the need for copper.[13][14]
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used both as a base and sometimes as a solvent.[15] Other common solvents include THF and DMF.
The reactivity of aryl bromides in Sonogashira coupling is generally lower than that of aryl iodides, so higher temperatures or more active catalyst systems may be required.[10]
Q4: I am considering a Heck reaction to couple an alkene. What are the recommended catalysts and conditions?
A4: The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[16]
-
Catalyst and Ligand: Palladium acetate (Pd(OAc)₂) is a common and cost-effective precatalyst.[16] Triphenylphosphine (PPh₃) is a classic ligand for this transformation.[16] For less reactive aryl bromides or more challenging alkenes, bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can be more effective.[17]
-
Base: A hindered amine base like triethylamine or an inorganic base such as potassium carbonate is typically used to neutralize the HBr generated during the reaction.[16]
-
Solvent: Polar aprotic solvents like DMF, DMAc, or acetonitrile are common choices.
A key feature of the Heck reaction is its high trans selectivity in the product alkene.[18]
Troubleshooting Guide
Even with optimized starting conditions, cross-coupling reactions can sometimes fail or give low yields. This section provides a systematic approach to troubleshooting common issues.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | Inactive Catalyst: The Pd(0) active species is not being generated or is decomposing. | - Verify Reagents: Ensure all reagents, especially the solvent and base, are pure and anhydrous. Moisture and oxygen can deactivate the catalyst.[19] - Pre-catalyst Choice: Switch to a more easily activated precatalyst, such as a G3 or G4 Buchwald precatalyst, or an air-stable Pd(0) source like Pd(PPh₃)₄.[20] - Ligand Degradation: Some phosphine ligands can be air-sensitive. Handle them under an inert atmosphere. |
| Poor Substrate Reactivity: The this compound or the coupling partner is electronically or sterically challenging. | - Increase Temperature: Higher temperatures can overcome activation barriers. - Change Ligand: Switch to a more electron-rich and/or bulky ligand (e.g., from PPh₃ to a biarylphosphine ligand) to promote oxidative addition.[21] - Change Base: The choice of base can significantly impact the reaction rate. For Suzuki, consider switching from K₂CO₃ to the more soluble and basic Cs₂CO₃. For Buchwald-Hartwig, ensure the base is strong enough (e.g., NaOtBu).[8] | |
| Formation of Side Products | Hydrodehalogenation: The bromo group is replaced by a hydrogen atom. | This is a common side reaction, particularly in Buchwald-Hartwig aminations.[12] - Optimize Ligand-to-Metal Ratio: An excess of ligand can sometimes suppress this pathway. - Lower Reaction Temperature: This can sometimes favor the desired coupling over decomposition pathways. - β-Hydride Elimination: This can be a competing pathway if the coupling partner has β-hydrogens.[22] Careful ligand selection is key to promoting reductive elimination over β-hydride elimination. |
| Homocoupling: Dimerization of the starting materials (e.g., boronic acid in Suzuki or alkyne in Sonogashira). | - Suzuki: Ensure the reaction is rigorously deoxygenated, as oxygen can promote homocoupling. - Sonogashira: This is often due to the copper co-catalyst.[12] Switch to a well-established copper-free protocol.[13] | |
| Reaction Stalls or is Sluggish | Insoluble Species: The base or byproducts may not be fully soluble, impeding the reaction. | - Solvent Choice: Switch to a solvent that better solubilizes all components. For instance, using a soluble organic base like DBU can create a homogeneous system, which is particularly advantageous for flow chemistry applications.[23] - Stirring: Ensure vigorous stirring, as inorganic bases can be dense and settle at the bottom of the reaction vessel.[9] |
Visualizing the Process
Catalyst Selection Workflow
A logical approach to selecting the right catalyst system is crucial for success. The following diagram outlines a general decision-making process.
Caption: A decision workflow for selecting and optimizing a catalyst system.
Generalized Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is key to troubleshooting. Most palladium-catalyzed cross-coupling reactions follow a similar pathway.
Caption: Key steps in a typical palladium-catalyzed cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Toluene/Water (e.g., 5:1 v/v)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent oxidation of the catalyst and ligand.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe. The reaction mixture should be a suspension.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
This guide provides a foundational framework for successfully employing this compound in cross-coupling reactions. Remember that each specific substrate pairing may require optimization, and the troubleshooting guide should serve as a first resource when challenges arise.
References
-
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]
-
Various Authors. (2018). Optimization of reaction conditions for the Sonogashira reaction. ResearchGate. Retrieved from [Link]
-
Plenio, H., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798-2812. Retrieved from [Link]
-
Christensen, H. (2011). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Retrieved from [Link]
-
Al-Amin, M. (2013). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Retrieved from [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. University of Sussex. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki reactions promoted by different ligands. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Novak, Z., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Green Chemistry, 18(4), 1036-1043. [Link]
-
Hartwig, J. F. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 50(44), 10284-10307. [Link]
-
Kashani, S. K., Jessiman, J. E., & Browne, D. L. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
University of Rochester. (n.d.). Cross-Coupling Chemistry. Retrieved from [Link]
-
Molnár, Á. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Molecular Catalysis A: Chemical, 223(1-2), 1-19. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
MDPI. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Lu, Z., et al. (2015). A novel and efficient palladium complex catalyst for the Heck and Sonogashira reactions. RSC Advances, 5(55), 44101-44105. [Link]
-
Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(8), 9531-9538. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1913-1923. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Autechem. (n.d.). Understanding the Role of 1-[(3-bromophenyl)methyl]piperazine in Drug Discovery. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Gözütok, G., et al. (2013). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 18(12), 15478-15491. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]
-
MDPI. (2018). Catalyzed Mizoroki–Heck Reaction or C–H Activation. Retrieved from [Link]
-
Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2010). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. Chemical Reviews, 110(3), 1690-1744. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. jmcct.com [jmcct.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. DSpace [repository.kaust.edu.sa]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Heck Reaction [organic-chemistry.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 22. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chemrxiv.org [chemrxiv.org]
Validation & Comparative
Navigating the Nuances of Phenylpiperazine Isomers: A Comparative Guide to 1-(3-Bromophenyl)piperazine and 1-(4-Bromophenyl)piperazine Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of central nervous system (CNS) drug discovery, the phenylpiperazine scaffold is a cornerstone for designing modulators of monoaminergic receptors, including serotonin and dopamine receptors. The subtle yet significant impact of substituent placement on the phenyl ring can dramatically alter a compound's pharmacological profile, influencing its affinity, selectivity, and functional activity at various biological targets. This guide provides a detailed comparative analysis of two closely related positional isomers: 1-(3-Bromophenyl)piperazine and 1-(4-Bromophenyl)piperazine.
While direct, head-to-head comparative studies on these specific isomers are limited in publicly available literature, this guide synthesizes established structure-activity relationships (SAR) for halogenated phenylpiperazines to infer their likely differential activities. We will delve into their anticipated interactions with key CNS receptors, their potential metabolic fates, and provide detailed experimental protocols for their characterization.
The Critical Role of Bromine Placement: A Structural-Activity Relationship Perspective
The position of the bromine atom on the phenyl ring—meta (position 3) versus para (position 4)—is predicted to have a profound effect on the molecule's interaction with the binding pockets of G-protein coupled receptors (GPCRs). Phenylpiperazine derivatives are known to engage with a range of receptors, and the electronic and steric properties of the phenyl substituent are key determinants of their binding affinity and selectivity.[1][2]
For instance, studies on chlorophenylpiperazine analogues have demonstrated that the meta-chloro derivative (m-CPP) possesses a distinct pharmacological profile from its para-chloro counterpart.[3][4] m-CPP is known to have broad activity across multiple serotonin receptor subtypes.[4] This precedent suggests that this compound and 1-(4-Bromophenyl)piperazine will likewise exhibit unique activities. Generally, halogen substitutions on the phenyl ring of piperazine derivatives are known to influence their affinity for both dopamine and serotonin receptors.[5]
Comparative Pharmacological Profile: An Inferential Analysis
Based on the broader understanding of SAR in phenylpiperazine derivatives, we can project the likely pharmacological characteristics of the 3-bromo and 4-bromo isomers. Atypical antipsychotics, for example, often feature a phenylpiperazine moiety and derive their therapeutic efficacy from a balanced interaction with D2 and 5-HT2A receptors, among others.[1][6]
Table 1: Inferred Comparative Receptor Affinity and Functional Activity
| Target Receptor | This compound (meta-Bromo) | 1-(4-Bromophenyl)piperazine (para-Bromo) | Rationale for Inferred Activity |
| Dopamine D2 Receptor | Likely to exhibit moderate to high affinity. | Likely to exhibit moderate to high affinity. | Phenylpiperazine derivatives are known scaffolds for D2 receptor ligands.[5] The specific affinity will be influenced by the steric and electronic effects of the bromine's position. |
| Serotonin 5-HT1A Receptor | Expected to have significant affinity. The meta position in some arylpiperazines is crucial for high 5-HT1A affinity. | Expected to have significant affinity. The overall lipophilicity and electronic nature of the substituted phenyl ring contribute to 5-HT1A binding.[2][7] | |
| Serotonin 5-HT2A Receptor | Potentially higher affinity compared to the para-isomer, drawing parallels with m-CPP. | May exhibit lower affinity compared to the meta-isomer. | The position of the halogen substituent is known to modulate 5-HT2A receptor affinity in related series.[5] |
| Monoamine Oxidase (MAO) | Activity is possible. | Para-substituted phenylpiperazines have been investigated as MAO inhibitors, with activity dependent on the substituent's properties.[8][9] |
It is crucial to underscore that the above table is based on inferences from related compounds and established medicinal chemistry principles. Direct experimental validation is necessary to confirm these predictions.
Visualizing the Molecular Logic
To better understand the relationships discussed, the following diagram illustrates the core structure and the isomeric difference.
Caption: Isomeric relationship between this compound and 1-(4-Bromophenyl)piperazine.
Experimental Protocols for Pharmacological Characterization
To empirically determine and compare the activities of these isomers, standardized in vitro assays are essential. Below are detailed protocols for key experiments.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the D2 receptor.
Workflow Diagram:
Caption: Workflow for a D2 receptor radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a specific protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a D2-selective radioligand (e.g., [3H]spiperone), and varying concentrations of the test compound (this compound or 1-(4-Bromophenyl)piperazine).
-
For determining non-specific binding, a high concentration of a known D2 antagonist (e.g., haloperidol) is used instead of the test compound.
-
Incubate the plate at room temperature for a defined period (e.g., 90 minutes) with gentle shaking to reach equilibrium.
-
-
Filtration and Quantification:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each test compound concentration.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Functional Assay for Serotonin 5-HT1A Receptor Activity (cAMP Accumulation Assay)
This assay determines the functional activity of a compound (agonist, antagonist, or partial agonist) at the 5-HT1A receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase activity and thus reduces intracellular cyclic AMP (cAMP) levels.
Workflow Diagram:
Caption: Workflow for a 5-HT1A receptor cAMP functional assay.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) in appropriate media.
-
Seed the cells into 96-well plates and allow them to adhere and grow to a suitable confluence.
-
-
Compound Incubation:
-
Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add varying concentrations of the test compound (this compound or 1-(4-Bromophenyl)piperazine).
-
To stimulate cAMP production, add a fixed concentration of forskolin (an adenylyl cyclase activator).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
-
Data Analysis:
-
Generate a standard curve to quantify the cAMP levels in the samples.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
For agonists, determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect). For antagonists, their potency can be determined by their ability to shift the dose-response curve of a known agonist.
-
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its likely in vivo clearance.
Workflow Diagram:
Caption: Workflow for an in vitro metabolic stability assay.
Step-by-Step Protocol:
-
Incubation:
-
In a 96-well plate, prepare a reaction mixture containing liver microsomes (from human or other species), a phosphate buffer (pH 7.4), and the test compound at a fixed concentration (e.g., 1 µM).
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for many metabolic enzymes).
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate plate containing a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
From the slope of the linear regression, calculate the elimination rate constant (k).
-
Determine the in vitro half-life (t1/2 = 0.693/k) and the intrinsic clearance (Clint).
-
Conclusion and Future Directions
The positional isomerism of the bromine atom in this compound and 1-(4-Bromophenyl)piperazine is highly likely to result in distinct pharmacological profiles. Based on structure-activity relationships of related phenylpiperazines, it is reasonable to hypothesize that the 3-bromo isomer may exhibit a different selectivity profile across serotonin and dopamine receptors compared to the 4-bromo isomer.
The lack of direct comparative data highlights a gap in the current understanding of these specific compounds. The experimental protocols provided in this guide offer a robust framework for researchers to conduct such a head-to-head comparison. Elucidating the precise receptor affinities, functional activities, and metabolic stabilities of these isomers will provide valuable insights for the rational design of novel CNS-active agents with improved efficacy and safety profiles. Future research should focus on generating this direct comparative data to either confirm or refine the inferences drawn from the broader SAR of this important class of molecules.
References
- Tomić, M., Ignjatović, D., Tovilović, G., Andrić, D., Roglić, G., & Kostić-Rajacić, S. (2007). Two new phenylpiperazines with atypical antipsychotic potential. Bioorganic & Medicinal Chemistry Letters, 17(21), 5749-5753.
- Caliendo, G., Santagada, V., Perissutti, E., Severino, B., Fiorino, F., Frecentese, F., ... & De Caro, C. (2004). Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. Bioorganic & Medicinal Chemistry, 12(15), 4161-4168.
- van der Mey, M., Kennis, L. E., De Bruyn, M. F., De Coster, R., De Beule, K. L., & Janssen, P. A. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 43(3), 432-439.
- Stam-Driessen, E. R., Kennis, L. E., De Bruyn, M. F., De Coster, R., De Beule, K. L., & Janssen, P. A. (1996). Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines. Archiv der Pharmazie, 329(10), 435-442.
- López-Muñoz, F., & Álamo, C. (2012). Synthesis and evaluation of a set of para-substituted 4-phenylpiperidines and 4-phenylpiperazines as monoamine oxidase (MAO) inhibitors. ACS Medicinal Chemistry Letters, 3(5), 405-409.
- Kumar, R., Deschamps, J. R., Luedtke, R. R., & Newman, A. H. (2008). Structure–activity relationships for a novel series of dopamine D2-like receptor ligands based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol. Journal of Medicinal Chemistry, 51(22), 7274-7286.
- Johansson, A. M., Arvidsson, L. E., Hacksell, U., Nilsson, J. L., Svensson, K., & Carlsson, A. (1995). On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands: modeling of dopamine synthesis and release in vivo by means of partial least squares regression. Journal of Medicinal Chemistry, 38(16), 3121-3131.
-
Wikipedia contributors. (2023, November 28). 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. In Wikipedia, The Free Encyclopedia. Retrieved January 8, 2026, from [Link]
- Fiorino, F., Magli, E., Perissutti, E., Santagada, V., Caliendo, G., & Severino, B. (2020). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Chemistry & Biodiversity, 17(10), e2000288.
- López-Rodríguez, M. L., Morcillo, M. J., Fernández, E., Rosado, M. L., Pardo, L., & Schaper, K. J. (2002). Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. Journal of Medicinal Chemistry, 45(22), 4806-4815.
- Malík, I., Bukovský, M., Andriamainty, F., & Gališinová, J. (2012). Synthesis and Evaluation of a Set of Para-Substituted 4-Phenylpiperidines and 4-Phenylpiperazines as Monoamine Oxidase (MAO) Inhibitors. ACS Medicinal Chemistry Letters, 3(5), 405-409.
- Moore, N. A., Tye, N. C., Axton, M. S., & Risius, F. C. (1996). Radioreceptor binding profile of the atypical antipsychotic olanzapine. Neuropsychopharmacology, 14(2), 111-122.
- Glennon, R. A., Naiman, N. A., Lyon, R. A., & Titeler, M. (1988). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Pharmacology Biochemistry and Behavior, 31(3), 707-709.
- Bouman, W. P., & Pinner, G. (2002). The Use of Atypical Antipsychotic Drugs in Old Age Psychiatry.
- Micheli, F., Degiorgis, F., Ghelfi, F., Giammanco, M., & Di Braccio, M. (2014). Design, synthesis, and structure-activity relationship studies of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines: insights into structural features contributing to dopamine D3 versus D2 receptor subtype selectivity. Journal of Medicinal Chemistry, 57(16), 7042-7060.
- Tarsa, M., Starek, M., Dąbrowska, M., Baran, M., & Czarny, A. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Current Pharmaceutical Analysis, 15(5), 514-521.
-
Wikipedia contributors. (2024, January 4). Aripiprazole. In Wikipedia, The Free Encyclopedia. Retrieved January 8, 2026, from [Link]
- Popa, R., Lupu, A. M., Borcan, F., Avram, S., & Oprean, C. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)
- Kumar, R., Deschamps, J. R., Luedtke, R. R., & Newman, A. H. (2008). Structure−Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol. Journal of Medicinal Chemistry, 51(22), 7274-7286.
- De Berardis, D., Fornaro, M., Orsolini, L., Iasevoli, F., Tomasetti, C., de Bartolomeis, A., ... & Martinotti, G. (2015). Clinical pharmacology of atypical antipsychotics: an update. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 14(5), 592-608.
- Campiani, G., Butini, S., Fattorusso, C., Catalanotti, B., Gemma, S., Nacci, V., ... & Stark, H. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Journal of Medicinal Chemistry, 43(2), 270-277.
- Free, R. B., Sibley, D. R., & Newman, A. H. (2014). Characterization of [(3) H] LS-3-134, a novel arylamide phenylpiperazine D3 dopamine receptor selective radioligand. Journal of Neurochemistry, 131(3), 278-290.
- Linciano, P., Cichero, E., & Fallacara, A. L. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3185.
- Wesołowska, A., Słoczyńska, K., & Pieróg, M. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1, 1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7311.
-
National Center for Biotechnology Information. (n.d.). 1-(3-Chlorophenyl)piperazine. In PubChem. Retrieved January 8, 2026, from [Link]
- Malík, I., Bukovský, M., Andriamainty, F., & Gališinová, J. (2013). Drug-like Properties of Some Esters of ortho-/meta-/para-Alkoxyphenylcarbamic Acid Containing N-Phenylpiperazine Fragment. Global Journal of Medical Research, 13(B4).
- Tarsa, M., Starek, M., Dąbrowska, M., Baran, M., & Czarny, A. (2019).
- Tarsa, M., Starek, M., Dąbrowska, M., Baran, M., & Czarny, A. (2019).
- Kaur, R., Chaudhary, S., Kumar, K., & Kumar, V. (2018). Synthesis, biological evaluation, and metabolic stability of phenazine derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 28(1), 60-66.
- Bhattarai, P., Trombley, T., & Altman, R. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
Sources
- 1. Two new phenylpiperazines with atypical antipsychotic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of a set of para-substituted 4-phenylpiperidines and 4-phenylpiperazines as monoamine oxidase (MAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Substituted Phenylpiperazines for the Modern Researcher
Substituted phenylpiperazines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents targeting a wide array of conditions, from central nervous system disorders to oncology.[1][2] The synthetic route chosen to access these privileged scaffolds is a critical decision in any drug discovery and development program, directly impacting yield, purity, scalability, and cost. This guide provides an in-depth, objective comparison of the most prevalent and effective methods for the synthesis of substituted phenylpiperazines, offering field-proven insights and experimental data to empower researchers in making informed strategic decisions.
The Landscape of Phenylpiperazine Synthesis: An Overview
The principal challenge in synthesizing 1-arylpiperazines lies in the formation of the aryl C-N bond. Historically, this was a significant hurdle, often requiring harsh reaction conditions and offering limited substrate scope. The advent of modern cross-coupling chemistry has revolutionized this field, providing milder and more versatile alternatives. This guide will focus on a comparative analysis of three major strategies:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful and versatile method for C-N bond formation.[2]
-
Copper-Catalyzed Ullmann Condensation: A classical method that has seen a modern resurgence with the development of new ligand systems.[3]
-
Classical Cyclization of Anilines: A direct and often high-yielding approach, particularly suited for large-scale production.[4]
We will also briefly touch upon the role of Reductive Amination in the context of phenylpiperazine synthesis.
Palladium-Catalyzed Buchwald-Hartwig Amination: The Modern Workhorse
The Buchwald-Hartwig amination has emerged as a go-to method for the synthesis of aryl amines due to its remarkable functional group tolerance and broad substrate scope.[5] The reaction facilitates the coupling of an aryl halide or triflate with piperazine (or a protected derivative) in the presence of a palladium catalyst, a phosphine ligand, and a base.[6]
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a Pd(0)/Pd(II) cycle. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the N-arylpiperazine product.[7]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 1-(4-methylphenyl)piperazine
The following protocol is a representative example of a Buchwald-Hartwig amination for the synthesis of a substituted phenylpiperazine.
Materials:
-
4-Bromotoluene (1.0 equiv)
-
Piperazine (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
Xantphos (2 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromotoluene, piperazine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Performance and Comparison
The Buchwald-Hartwig amination offers several advantages:
-
Broad Substrate Scope: Tolerates a wide range of electron-donating and electron-withdrawing groups on the aryl halide.[1][8] It is also effective with sterically hindered substrates.
-
Milder Reaction Conditions: Typically proceeds at temperatures between 80-120 °C, which is significantly milder than traditional Ullmann conditions.[6]
-
High Yields: Often provides excellent yields, even with challenging substrates.[1][8]
However, there are also some drawbacks:
-
Cost: Palladium catalysts and specialized phosphine ligands can be expensive, which can be a concern for large-scale synthesis.[5]
-
Catalyst Removal: Complete removal of palladium from the final product can be challenging and is a critical consideration in pharmaceutical applications.[5]
-
Sensitivity: The catalytic system can be sensitive to air and moisture, requiring inert atmosphere techniques.[9]
Copper-Catalyzed Ullmann Condensation: The Resurgent Classic
The Ullmann condensation is the classical method for forming C-N bonds, involving the copper-catalyzed reaction of an aryl halide with an amine.[3] While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), the development of ligand-accelerated protocols has made it a more viable and attractive option in modern synthesis.[10][11]
Mechanistic Insights
The mechanism of the Ullmann condensation is thought to involve a Cu(I)/Cu(III) catalytic cycle. The ligand plays a crucial role in stabilizing the copper intermediates and facilitating the key steps of oxidative addition and reductive elimination.[3][7]
Caption: Postulated catalytic cycle for the Ullmann-type C-N coupling.
Experimental Protocol: Synthesis of 1-(4-nitrophenyl)piperazine
This protocol illustrates a ligand-accelerated Ullmann condensation.
Materials:
-
1-Iodo-4-nitrobenzene (1.0 equiv)
-
Piperazine (2.0 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
L-Proline (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction vessel, add 1-iodo-4-nitrobenzene, piperazine, CuI, L-proline, and K₂CO₃.
-
Add DMSO as the solvent.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Performance and Comparison
The Ullmann condensation offers a compelling set of advantages:
-
Cost-Effective: Copper is significantly more abundant and less expensive than palladium.[12]
-
Lower Toxicity: Copper is generally considered less toxic than palladium, which can simplify product purification for pharmaceutical applications.[12]
Key disadvantages include:
-
Harsher Conditions: While modern protocols are milder, they often still require higher temperatures than the Buchwald-Hartwig reaction.[3]
-
Limited Substrate Scope: Traditionally, the Ullmann reaction works best with electron-deficient aryl halides. While ligands have expanded the scope, it can still be less tolerant of a wide range of functional groups compared to the Buchwald-Hartwig amination.[3][13]
-
Ligand and Base Screening: Finding the optimal ligand and base combination for a specific substrate can require more extensive optimization.
Classical Cyclization of Anilines: The Direct Approach
A long-standing and industrially relevant method for the synthesis of N-phenylpiperazines is the direct cyclization of an aniline with a bis(2-haloethyl)amine, such as bis(2-chloroethyl)amine hydrochloride, or with diethanolamine.[4][14] This method forms the piperazine ring and the C-N bond in a single transformation.
Reaction Rationale
This reaction is typically carried out at high temperatures, often without a solvent, and proceeds via a double nucleophilic substitution mechanism. The aniline nitrogen first displaces one of the haloethyl groups, followed by an intramolecular cyclization to form the piperazine ring.
Caption: Two-step conceptual workflow for the classical cyclization.
Experimental Protocol: Synthesis of N-Phenylpiperazine
The following is a representative industrial protocol.[5]
Materials:
-
Aniline (1.0 equiv)
-
Bis(2-chloroethyl)amine hydrochloride (1.2-1.4 equiv)
Procedure:
-
In a suitable reactor, combine aniline and bis(2-chloroethyl)amine hydrochloride.
-
Heat the mixture to 180-200 °C without a solvent. The reactants will fuse and react in a molten state.
-
Maintain the temperature for 3-5 hours.
-
After the reaction is complete, cool the mixture and treat with an aqueous alkaline solution (e.g., NaOH or Na₂CO₃) to neutralize the hydrochloride salt and precipitate the crude product.
-
Isolate the crude N-phenylpiperazine.
-
Purify by reduced pressure distillation to obtain the final product with high purity.
Performance and Comparison
This classical approach has distinct advantages, particularly for industrial applications:
-
High Yield and Purity: This method can provide high yields (often >75%) and high purity of the final product after distillation.[4][5]
-
Cost-Effective: The starting materials are readily available and relatively inexpensive. The absence of expensive catalysts and ligands makes this a highly economical route.[4]
-
Solvent-Free: The reaction is often run neat, which is a significant advantage from a green chemistry perspective.[15]
The main disadvantages are:
-
Harsh Reaction Conditions: The high temperatures required can limit the substrate scope, as sensitive functional groups may not be tolerated.
-
Safety Concerns: The reaction generates hydrogen chloride gas, which needs to be scrubbed.[4]
-
Limited Substituent Tolerance: While effective for many simple anilines, highly functionalized or sterically hindered anilines may give lower yields or require significant process optimization.
The Role of Reductive Amination
Reductive amination is a cornerstone of amine synthesis, but its application in the direct formation of the N-aryl bond of phenylpiperazines is less common. It is, however, a crucial method for the N-alkylation of a pre-formed phenylpiperazine core to introduce further diversity.[5][16] This typically involves the reaction of an N-phenylpiperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride.
Comparative Summary and Strategic Selection
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation | Classical Anilino Cyclization |
| Catalyst | Palladium | Copper | None |
| Reaction Temp. | 80-120 °C | 90-220 °C | 160-250 °C |
| Substrate Scope | Broad (electron-rich, -poor, hindered) | Broader with ligands, best for electron-poor | Moderate, best for simple anilines |
| Yields | Generally high to excellent | Moderate to high | Good to high |
| Cost | High (Pd catalyst, ligands) | Low (Cu catalyst) | Very Low |
| Key Advantage | Versatility and mild conditions | Low cost and toxicity of catalyst | High yield, low cost, solvent-free |
| Key Disadvantage | Cost, catalyst removal | Harsher conditions, narrower scope | Very harsh conditions, limited scope |
Workflow for Method Selection:
Caption: Decision-making workflow for selecting a synthetic route.
Conclusion: A Strategic Approach to Synthesis
The synthesis of substituted phenylpiperazines is a mature field with several robust and reliable methods at the disposal of the modern researcher. The choice of synthetic route is not a one-size-fits-all decision but rather a strategic one based on the specific target molecule, the scale of the synthesis, and economic considerations.
-
For medicinal chemistry and early-stage drug discovery , where versatility and speed are paramount, the Buchwald-Hartwig amination is often the method of choice due to its broad substrate scope and mild conditions.
-
For process development and large-scale manufacturing , the classical anilino cyclization offers a highly cost-effective and high-yielding route for simpler, robust substrates.
-
The Ullmann condensation , with modern ligand systems, provides a valuable, lower-cost alternative to the Buchwald-Hartwig amination, particularly for electron-deficient aryl halides.
By understanding the underlying mechanisms, advantages, and limitations of each of these key synthetic strategies, researchers can navigate the complexities of phenylpiperazine synthesis with confidence and efficiency, accelerating the discovery and development of new medicines.
References
-
Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald-Hartwig Amination Reaction. Organic Process Research & Development. [Link]
-
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. [Link]
-
Facile green approach towards the synthesis of some phenyl piperazine based dithiocarbamates as potent hemolytic and thrombolytic agents. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]
-
Schematic comparison of the Ullman‐Goldberg and Buchwald‐Hartwig mechanisms. ResearchGate. [Link]
- Preparation method of N-phenyl piperazine.
-
Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Chemistry Portal. [Link]
-
Synthesis and acaricidal activity of phenylpiperazine derivatives. PMC. [Link]
-
Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. ResearchGate. [Link]
-
Green chemistry approach towards Piperazine: anticancer agents. ResearchGate. [Link]
-
Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry. Journal of Chemical and Pharmaceutical Research. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Sustainable Synthesis of Phenazines: A Review of Green Approaches. ResearchGate. [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ACS Publications. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]
-
Advances in Green Chemistry Approaches for Sustainable Pharmaceutical Synthesis. Journal of Chemical and Pharmaceutical Research. [Link]
-
Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central. [Link]
-
Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. ResearchGate. [Link]
-
Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
- Preparation of n-substituted piperazines.
-
Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]
-
Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. PMC. [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC. [Link]
-
Intramolecular reductive amination for the preparation of piperazines. ResearchGate. [Link]
-
Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. ResearchGate. [Link]
Sources
- 1. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. CN103980229A - Preparation method of N-phenyl piperazine - Google Patents [patents.google.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 9. rsc.org [rsc.org]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Facile green approach towards the synthesis of some phenyl piperazine based dithiocarbamates as potent hemolytic and thrombolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Bromophenylpiperazine Analogues
For researchers, medicinal chemists, and drug development professionals, the phenylpiperazine scaffold represents a cornerstone in the design of centrally acting therapeutics. Its ability to interact with a multitude of G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors, has led to its incorporation into numerous approved drugs for psychiatric and neurological disorders[1][2]. The introduction of a bromine substituent onto the phenyl ring offers a compelling strategy to modulate the pharmacological profile of these analogues. However, the positional isomerism of this halogen—ortho, meta, or para—dramatically influences receptor affinity, selectivity, and functional activity. This guide provides an in-depth comparison of bromophenylpiperazine analogues, supported by experimental data and detailed protocols, to empower the rational design of next-generation therapeutics.
The Critical Role of Bromine Substitution and Positional Isomerism
The introduction of a bromine atom to the phenyl ring of a phenylpiperazine moiety alters its electronic and steric properties, which in turn governs its interaction with the binding pockets of target receptors[3]. The position of the bromine atom is not a trivial consideration; it dictates the spatial arrangement of the molecule and its ability to form key interactions, such as halogen bonds, with receptor residues. Understanding the structure-activity relationship (SAR) of these positional isomers is paramount for optimizing potency and selectivity[4].
A study on a series of indazole and piperazine derivatives provides valuable insights into the influence of substituent position on receptor affinity. For the dopamine D2 receptor, the introduction of a substituent at the ortho position of the phenyl ring was generally the most favorable for binding affinity. Conversely, para positioning of substituents was the least favorable and led to a significant decrease in binding affinity compared to meta substitution[5]. In another study focused on methylphenidate derivatives, para and meta-bromo substitution was found to increase affinity for the dopamine transporter, whereas ortho-bromo substitution led to a considerable decrease in affinity[6]. For serotonin receptors, a study on arylpiperazine salicylamide regioisomers revealed a clear differentiation in binding affinity for the human 5-HT1A receptor, with the meta-substituted isomer exhibiting the highest affinity, followed by the ortho and then the para isomers[3].
These findings underscore the nuanced and receptor-specific effects of bromine's position on the phenyl ring, highlighting the necessity of systematic evaluation of all three positional isomers in any drug discovery campaign.
Comparative Receptor Binding Affinity of Bromophenylpiperazine Analogues
| Compound | Phenyl Substitution | D2 Ki (nM) (Predicted Trend) | 5-HT1A Ki (nM) (Predicted Trend) | 5-HT2A Ki (nM) (Predicted Trend) |
| 1 | ortho-Bromo | ++ | ++ | ++ |
| 2 | meta-Bromo | + | +++ | +++ |
| 3 | para-Bromo | - | + | + |
Key: +++ (High Affinity), ++ (Moderate Affinity), + (Low Affinity), - (Very Low Affinity)
This qualitative comparison suggests that the meta-bromophenylpiperazine analogue may offer a favorable balance of high affinity for both 5-HT1A and 5-HT2A receptors, a profile often sought after for atypical antipsychotics and anxiolytics. The ortho-isomer is predicted to have moderate affinity across these receptors, while the para-isomer is anticipated to exhibit lower affinity, particularly at the D2 receptor[3][5].
Synthesis of Bromophenylpiperazine Analogues: A General Protocol
The synthesis of bromophenylpiperazine positional isomers can be achieved through several established routes. A common and reliable method involves the nucleophilic substitution of a dihaloalkane by a substituted aniline.
Caption: General synthetic scheme for bromophenylpiperazine analogues.
Step-by-Step Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the appropriate bromoaniline isomer (1.0 equivalent) and bis(2-chloroethyl)amine hydrochloride (1.0 equivalent) in diethylene glycol monomethyl ether.
-
Cyclization: Heat the reaction mixture to 150°C under a nitrogen atmosphere for 6-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Isolation of the Hydrochloride Salt: Upon completion, cool the mixture to room temperature. Dissolve the reaction mixture in methanol and precipitate the hydrochloride salt of the corresponding bromophenylpiperazine by the slow addition of diethyl ether.
-
Purification of the Hydrochloride Salt: Filter the precipitate and wash thoroughly with diethyl ether to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
Formation of the Free Base: To obtain the free base for biological testing, dissolve the hydrochloride salt in water and basify with a saturated aqueous solution of sodium carbonate until the pH is alkaline (pH > 10).
-
Extraction and Final Purification: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired bromophenylpiperazine analogue. The purity of the final product should be confirmed by NMR and mass spectrometry.
Key Biological Assays for Characterization
To elucidate the pharmacological profile of the synthesized bromophenylpiperazine analogues, two key in vitro assays are indispensable: radioligand binding assays to determine receptor affinity and functional assays to assess agonist or antagonist activity.
Radioligand Binding Assay Protocol (General)
This protocol provides a framework for determining the binding affinity (Ki) of the bromophenylpiperazine analogues at a target GPCR, such as the serotonin 5-HT1A receptor.
Caption: Workflow for a radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for the 5-HT1A receptor), and varying concentrations of the unlabeled bromophenylpiperazine analogue.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the analogue that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay Protocol (General)
This protocol is designed to determine the functional activity (agonist or antagonist) of the bromophenylpiperazine analogues at GPCRs that couple to adenylyl cyclase, such as many serotonin and dopamine receptors.
Caption: Workflow for a cAMP functional assay.
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the GPCR of interest in a 96-well plate and grow to confluence.
-
Compound Addition (Agonist Mode): Treat the cells with increasing concentrations of the bromophenylpiperazine analogue and incubate for a specified time.
-
Compound Addition (Antagonist Mode): Pre-incubate the cells with increasing concentrations of the bromophenylpiperazine analogue, followed by the addition of a known agonist at a fixed concentration (typically its EC80).
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: For agonist activity, plot the cAMP levels against the logarithm of the analogue concentration to determine the EC50 (concentration that produces 50% of the maximal response) and Emax (maximal effect). For antagonist activity, plot the inhibition of the agonist response against the logarithm of the analogue concentration to determine the IC50.
Conclusion and Future Directions
The positional isomerism of the bromine atom on the phenyl ring of phenylpiperazine analogues is a critical determinant of their pharmacological profile. While a comprehensive, direct comparison is still needed, the available evidence strongly suggests that the meta position may be optimal for achieving high affinity at key serotonin receptors, while the ortho and para positions can have varied and often receptor-specific effects. The synthetic and analytical protocols provided in this guide offer a robust framework for the systematic evaluation of these important analogues. Future research should focus on the direct comparative analysis of the ortho-, meta-, and para-bromophenylpiperazines at a broad panel of CNS receptors to fully elucidate their structure-activity relationships and guide the development of more selective and efficacious therapeutics.
References
-
A review of drug isomerism and its significance. PMC - NIH. (URL: [Link])
-
Antipsychotic Medication Serotonin Receptor K i Values. ResearchGate. (URL: [Link])
-
CAS No : 1011-13-8 | Product Name : 1-(2-Bromophenyl)piperazine. Pharmaffiliates. (URL: [Link])
- CN112645902A - Synthetic method of 1- (4-bromophenyl)
-
Comparative pharmacological analysis of the optical isomers of phenyl-isopropyl-methyl-propinylamine (E-250). PubMed. (URL: [Link])
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega - ACS Publications. (URL: [Link])
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. (URL: [Link])
-
Biological Activities of Piperazine Derivatives: A Comprehensive Review. (URL: [Link])
-
Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. PMC - PubMed Central. (URL: [Link])
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. (URL: [Link])
-
1-(3-Bromophenyl)piperazine. PubChem. (URL: [Link])
-
Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. PubMed. (URL: [Link])
-
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. (URL: [Link])
-
Understanding the Role of 1-[(3-bromophenyl)methyl]piperazine in Drug Discovery. (URL: [Link])
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. (URL: [Link])
-
A review of drug isomerism and its significance. PMC - NIH. (URL: [Link])
Sources
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Phenylpiperazine Isomers: A Comparative Analysis of Biological Activity
Introduction: The Significance of Isomeric Position in Drug Design
The N-phenylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs targeting the central nervous system (CNS).[1] Its versatility arises from the piperazine ring, which can be readily modified, and the phenyl group, whose substitution pattern profoundly influences pharmacological activity.[2] This guide provides an in-depth comparison of the biological activities of ortho-, meta-, and para-substituted phenylpiperazine isomers.
Understanding the impact of isomeric substitution is not merely an academic exercise; it is fundamental to rational drug design. The spatial arrangement of a substituent on the phenyl ring dictates the molecule's three-dimensional shape and electronic distribution. This, in turn, governs how the ligand fits into the binding pockets of its target receptors, influencing its affinity, selectivity, and functional activity (i.e., whether it acts as an agonist, antagonist, or partial agonist).[3] For researchers in drug development, a nuanced appreciation of these structure-activity relationships (SAR) is critical for optimizing lead compounds to achieve desired therapeutic effects while minimizing off-target interactions.
This guide will dissect the distinct pharmacological profiles of these isomers, focusing on their interactions with key aminergic G-protein coupled receptors (GPCRs), present comparative experimental data, and provide detailed protocols for the foundational assays used in their characterization.
Comparative Pharmacodynamics: Isomer-Driven Selectivity
The primary targets for phenylpiperazine derivatives are serotonin (5-HT), dopamine (D), and to a lesser extent, adrenergic (α) receptors.[1][4] The position of the substituent on the phenyl ring creates distinct pharmacological profiles, which we will explore by receptor family.
Serotonin (5-HT) Receptor Interactions
The serotonin system is a major focus for phenylpiperazine-based drugs, which are used as antidepressants, anxiolytics, and antipsychotics.[5][6]
-
Ortho-Substitution (e.g., 1-(2-Methoxyphenyl)piperazine, oMPP): The ortho position often favors high affinity for the 5-HT1A receptor.[7] However, this substitution can also introduce significant affinity for α1-adrenergic receptors, an off-target effect that can lead to cardiovascular side effects like orthostatic hypotension.[7] Much of the synthetic effort in this area has been to design ligands that retain 5-HT1A affinity while reducing this α1 activity.[7]
-
Meta-Substitution (e.g., 1-(3-Chlorophenyl)piperazine, mCPP): The meta position is strongly associated with activity at 5-HT2C receptors.[8] mCPP, a metabolite of the antidepressant trazodone, is a well-known 5-HT2C receptor agonist and is frequently used as a pharmacological tool to probe this receptor's function.[9] Its activity is not entirely selective, as it also possesses a high affinity for other 5-HT1 and 5-HT2 receptor subtypes, mediating complex effects on locomotor activity.[8]
-
Para-Substitution (e.g., 1-(4-Methoxyphenyl)piperazine, pMeOPP): The para-substituted isomers often display a more mixed serotonergic profile and can act as serotonin reuptake inhibitors and releasing agents, a mechanism shared with amphetamines.[10][11] This contributes to the stimulant and euphoric properties observed with compounds like pMeOPP, which has been found in recreational "party pills".[10]
Dopamine (D) Receptor Interactions
Phenylpiperazines are a crucial class of ligands for D2-like dopamine receptors (D2, D3, D4), with significant therapeutic potential for treating psychosis, drug addiction, and Parkinson's disease.[12]
-
Structure-Activity Relationship Insights: The selectivity between the highly homologous D2 and D3 receptors is a key challenge in drug design.[13] The N-phenylpiperazine moiety typically binds to the main orthosteric binding site. Selectivity for the D3 subtype can be achieved by adding longer side chains that interact with a unique secondary binding pocket present in the D3 receptor but not the D2 receptor.[14][15] While the isomeric position on the phenyl ring itself is one factor, its interplay with the rest of the molecule's structure is critical for D2/D3 selectivity. For instance, 2-methoxy substituted phenylpiperazines have been developed as D3-selective compounds.[13]
Adrenergic (α) Receptor Interactions
Affinity for adrenergic receptors, particularly α1 and α2, is a common feature of phenylpiperazines and often represents an off-target activity.
-
Structure-Activity Relationship Insights: As mentioned, ortho-substitution on the phenyl ring can lead to high affinity for α1 receptors.[3] A comparative analysis of various phenylpiperazine derivatives showed that steric and electrostatic factors determined by the substituent and its position are key modulators of binding to both 5-HT1A and α1 receptors.[3] Specifically, a group with a negative potential at the ortho position is favorable for affinity at both receptor types, while the meta position appears to be more critical for differentiating between them.[3]
Quantitative Comparison of Receptor Affinities
The following table summarizes publicly available experimental data for representative ortho-, meta-, and para-substituted phenylpiperazines. It is crucial to note that these values are compiled from different studies and experimental conditions may vary. The data serves to illustrate the general trends discussed above.
| Compound | Isomer | Receptor | Binding Affinity (Ki, nM) | Reference |
| 1-(2-Methoxyphenyl)piperazine (oMPP) | Ortho | 5-HT1A | High Affinity (Specific value not in provided abstracts) | [7] |
| 1-(2-Methoxyphenyl)piperazine (oMPP) | Ortho | α1-Adrenergic | High Affinity (Specific value not in provided abstracts) | [7] |
| 1-(3-Chlorophenyl)piperazine (mCPP) | Meta | 5-HT1A | 58 | [8] |
| 1-(3-Chlorophenyl)piperazine (mCPP) | Meta | 5-HT1B | 31 | [8] |
| 1-(3-Chlorophenyl)piperazine (mCPP) | Meta | 5-HT2A | 54 | [8] |
| 1-(3-Chlorophenyl)piperazine (mCPP) | Meta | 5-HT2C | 1.2 | [8] |
| 1-(4-Methoxyphenyl)piperazine (pMeOPP) | Para | SERT (Serotonin Transporter) | IC50: 1,320 | [10] |
| 1-(4-Methoxyphenyl)piperazine (pMeOPP) | Para | DAT (Dopamine Transporter) | IC50: 5,650 | [10] |
| 1-(4-Methoxyphenyl)piperazine (pMeOPP) | Para | NET (Norepinephrine Transporter) | IC50: 2,720 | [10] |
Note: Ki represents the inhibition constant, indicating the concentration of the ligand that occupies 50% of the receptors in a competition binding assay. A lower Ki value signifies higher binding affinity. IC50 is the concentration of an inhibitor where the response is reduced by half.
Key Signaling Pathways & Experimental Workflows
The interaction of phenylpiperazine isomers with their GPCR targets initiates intracellular signaling cascades. A common pathway for 5-HT1A receptors, for example, involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Caption: 5-HT1A receptor signaling via Gi/o protein to inhibit adenylyl cyclase.
Experimental Methodologies: A Practical Guide
To generate the comparative data essential for this guide, two foundational experimental techniques are employed: radioligand binding assays to determine receptor affinity and functional assays to measure cellular response.
Protocol 1: Radioligand Competition Binding Assay
This assay quantifies the affinity (Ki) of a test compound (the "competitor") for a receptor by measuring its ability to displace a radiolabeled ligand ("radioligand") of known high affinity.
Principle: The higher the affinity of the test compound, the lower the concentration needed to displace the radioligand from the receptor.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Receptor Preparation: Homogenize cells or tissues expressing the receptor of interest (e.g., CHO or HEK293 cells stably transfected with the human 5-HT1A receptor) in an ice-cold buffer. Centrifuge to pellet the membranes and resuspend in an assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-8-OH-DPAT for the 5-HT1A receptor), and a range of concentrations of the unlabeled test compound (e.g., ortho-, meta-, or para-phenylpiperazine isomer).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[16]
Protocol 2: cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular concentration of cyclic AMP (cAMP), a key second messenger. It is used to determine if a compound is an agonist, antagonist, or inverse agonist at GPCRs that couple to adenylyl cyclase.
Principle: For Gi-coupled receptors like 5-HT1A, an agonist will decrease cAMP levels. This assay measures that decrease.
Sources
- 1. isaacpub.org [isaacpub.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. List of Phenylpiperazine antidepressants - Drugs.com [drugs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Meta-chlorophenylpiperazine induced changes in locomotor activity are mediated by 5-HT1 as well as 5-HT2C receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antagonism of vascular serotonin receptors by m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 11. caymanchem.com [caymanchem.com]
- 12. Available Technologies - NCI [techtransfer.cancer.gov]
- 13. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
A Guide to the Structural Validation of 1-(3-Bromophenyl)piperazine: An NMR-Centric Approach
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's chemical structure is a non-negotiable cornerstone of safety, efficacy, and intellectual property. Mischaracterization can lead to failed clinical trials, unforeseen toxicity, and significant financial loss. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the undisputed gold standard for the structural elucidation of small organic molecules in solution.[1]
This guide provides an in-depth, practical comparison of methods for validating the structure of 1-(3-Bromophenyl)piperazine, a common building block in medicinal chemistry. We will move beyond a simple recitation of data to explain the causality behind experimental choices, demonstrating how a multi-technique approach, anchored by NMR, constitutes a self-validating system for ultimate structural confidence.
Deconstructing the Target: Predicting the NMR Signature of this compound
Before stepping into the lab, a crucial intellectual exercise is to predict the expected NMR spectrum based on the proposed structure. This predictive analysis forms the hypothesis that our experimental data will either confirm or refute. The structure (Figure 1) is composed of two distinct moieties: a meta-substituted bromophenyl ring and a piperazine ring.
Figure 1: Chemical Structure of this compound.
¹H NMR Spectral Prediction
The proton NMR spectrum is analyzed based on four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[2]
-
The Aromatic Region (δ ~6.5-7.5 ppm): The 3-bromo-substituted phenyl ring breaks the molecule's symmetry, rendering all four aromatic protons chemically distinct.
-
Causality: The bromine atom is an electron-withdrawing group, which deshields (shifts downfield) adjacent protons. The nitrogen of the piperazine ring is an electron-donating group, which shields (shifts upfield) protons, particularly at the ortho and para positions. The interplay of these effects results in a complex set of multiplets.
-
Prediction: We anticipate four distinct signals in the aromatic region, each integrating to one proton. The proton at C2 (between the two substituents) will likely be a singlet-like signal or a narrow triplet. The proton at C6 will be a doublet of doublets, as will the proton at C4. The proton at C5 will likely appear as a triplet.
-
-
The Aliphatic Region (Piperazine, δ ~3.0-3.5 ppm):
-
Causality: The piperazine ring contains two sets of methylene (-CH₂) groups. The four protons on the carbons directly attached to the aromatic ring (N-CH₂) are in a different chemical environment than the four protons on the carbons adjacent to the secondary amine (NH-CH₂). The proximity to the deshielding aromatic ring will shift the N-CH₂ protons further downfield.[3]
-
Prediction: We expect two distinct signals, each integrating to four protons. These signals will likely appear as triplets or complex multiplets due to proton-proton coupling across the piperazine ring.
-
-
The Exchangeable Proton (N-H, δ variable):
-
Causality: The proton on the secondary amine (N-H) is labile and its chemical shift is highly dependent on solvent, concentration, and temperature. It typically appears as a broad singlet because its signal is not usually split by adjacent protons.
-
Prediction: A broad singlet, integrating to one proton, is expected. Its identity can be unequivocally confirmed by a D₂O exchange experiment, where the addition of a drop of deuterium oxide to the NMR tube results in the disappearance of the N-H signal.
-
¹³C NMR Spectral Prediction
Carbon NMR provides a map of the unique carbon environments within the molecule.[4]
-
The Aromatic Region (δ ~110-155 ppm):
-
Causality: The meta-substitution pattern means all six aromatic carbons are chemically unique. The carbon directly bonded to the electronegative bromine (C-Br) will be significantly shifted, as will the carbon bonded to the nitrogen (C-N).
-
Prediction: Six distinct signals are expected. The C-N carbon will appear significantly downfield (e.g., ~150 ppm), while the C-Br carbon will be found at a more shielded position (e.g., ~123 ppm). The other four CH carbons will resonate in the typical aromatic region (~115-130 ppm).
-
-
The Aliphatic Region (δ ~45-55 ppm):
-
Causality: Consistent with the ¹H NMR analysis, the two sets of methylene groups in the piperazine ring are chemically non-equivalent.
-
Prediction: Two signals are expected in the aliphatic region, corresponding to the N-CH₂ carbons and the NH-CH₂ carbons.[5]
-
The Experimental Workflow: A Self-Validating Protocol
Acquiring high-quality, reproducible data is paramount. The following protocol outlines a robust workflow for the complete NMR characterization of this compound. This workflow is designed to be a self-validating system, where each step provides confirmation for the next.
Detailed Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; it must fully dissolve the compound without reacting with it and should have minimal interfering signals.[2]
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for all chemical shifts.[2]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step ensures the magnetic field remains stable during the experiment.
-
Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, an appropriate spectral width, and a suitable relaxation delay.
-
Acquire a 1D ¹³C NMR spectrum. As ¹³C has a low natural abundance, more scans are required. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.
-
(Optional but Recommended) Acquire two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
COSY: Identifies protons that are coupled (typically on adjacent carbons).
-
HSQC: Correlates each proton signal with the carbon signal to which it is directly attached.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) signal to generate the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorption mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants, comparing them against the predicted values.
-
Caption: A streamlined workflow for NMR-based structural validation.
Assembling the Evidence: A Multi-Technique Comparison
| Technique | Information Provided for this compound | Strengths | Limitations |
| NMR Spectroscopy | Provides a detailed map of the C-H framework, atom connectivity, and stereochemistry.[9] | Unrivaled detail on molecular structure and connectivity. | Relatively low sensitivity; requires mg quantities of pure sample. |
| Mass Spectrometry (MS) | Confirms the molecular weight (240.026 g/mol ) and elemental composition. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) provides definitive evidence of its presence. | Extremely high sensitivity (μg to ng); confirms molecular formula.[10] | Provides no information on atom connectivity or isomerism (e.g., cannot distinguish 2-, 3-, or 4-bromophenyl isomers). |
| FTIR Spectroscopy | Identifies key functional groups. Expect to see N-H stretching (~3300 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), aliphatic C-H stretching (~2800-3000 cm⁻¹), and C-N stretching (~1200-1350 cm⁻¹). | Fast, inexpensive, and requires minimal sample; excellent for functional group identification. | Provides a molecular "fingerprint" but offers no detail on the overall structure or connectivity. |
Caption: The complementary relationship of analytical techniques.
Conclusion
The structural validation of a molecule like this compound is not achieved by a single measurement but by a logical, evidence-based workflow. By first predicting the spectral features of the target structure, we establish a clear hypothesis. The core of the validation rests on comprehensive 1D and 2D NMR spectroscopy, which provides an intricate and definitive map of the atomic framework. This high-confidence NMR data is then corroborated by orthogonal techniques: Mass Spectrometry confirms the elemental composition and molecular weight, while FTIR confirms the presence of key functional groups. This synergistic approach, where each technique addresses the limitations of the others, creates a self-validating system that provides the highest possible degree of certainty for researchers, scientists, and drug development professionals.
References
-
Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
-
Quora. (2019, October 9). How to perform NMR spectroscopy structure determination. Retrieved from [Link]
-
PubMed Central. (n.d.). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Retrieved from [Link]
-
ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Retrieved from [Link]
-
SpringerLink. (2011, April 20). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Request PDF. Retrieved from [Link]
-
PubMed. (2014, February 20). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Retrieved from [Link]
-
ACS Publications. (2020, December 30). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Retrieved from [Link]
-
University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
PubMed. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2018, September 22). Synthesis and spectral properties of new piperazine derivatives and a structural study. Retrieved from [Link]
-
PubMed. (n.d.). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Retrieved from [Link]
-
MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Retrieved from [Link]
-
University of Alberta. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]
-
From Text to Insight. (n.d.). Validation case study: Matching NMR spectra to composition of the molecule. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental 13C and 1H NMR spectrum of MPP. Retrieved from [Link]
-
YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]
-
RSC Publishing. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]
-
Corin Wagen. (2023, March 14). Computational NMR Prediction: A Microreview. Retrieved from [Link]
-
NIH. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
-
University of Alberta. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. jchps.com [jchps.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 10. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 1-(3-Bromophenyl)piperazine and m-Chlorophenylpiperazine (mCPP) for Serotonergic Research
For Researchers, Scientists, and Drug Development Professionals
This guide offers an in-depth, objective comparison of two phenylpiperazine derivatives, 1-(3-Bromophenyl)piperazine and meta-Chlorophenylpiperazine (mCPP), frequently used in serotonergic research. As a Senior Application Scientist, my goal is to provide a nuanced analysis that moves beyond simple cataloging of data, instead focusing on the causal relationships between chemical structure and pharmacological function. This document is designed to empower researchers to make informed decisions when selecting a chemical tool for their specific experimental paradigms.
Introduction: The Phenylpiperazine Scaffold in Serotonergic Modulation
Phenylpiperazine derivatives are a cornerstone of serotonin (5-HT) receptor research. Their rigid structure provides a reliable scaffold for systematic modification, allowing for the exploration of structure-activity relationships (SAR).[1] Both mCPP and this compound belong to this class, but the seemingly minor difference in the halogen substituent at the meta-position of the phenyl ring results in distinct pharmacological profiles.
m-Chlorophenylpiperazine (mCPP) is a widely recognized, non-selective serotonergic agent. It is an active metabolite of several clinically used drugs, including the antidepressant trazodone.[2] Its broad-spectrum activity across numerous 5-HT receptor subtypes has made it a common pharmacological tool, though its lack of selectivity can complicate data interpretation.[3]
This compound , by contrast, is a less extensively characterized compound. While commercially available for research purposes, comprehensive public data on its receptor affinity profile is scarce.[4][5] Its utility and differentiation from mCPP must therefore be inferred from the established SAR of halogenated phenylpiperazines.[6]
Comparative Analysis of Receptor Binding Profiles
The efficacy and utility of a pharmacological tool are fundamentally dictated by its affinity for its molecular targets. Here, we present a detailed overview of the known binding profile of mCPP and an inferred profile for this compound.
m-Chlorophenylpiperazine (mCPP): A Promiscuous Ligand
mCPP exhibits significant affinity for a wide array of serotonin receptors, as well as the serotonin transporter (SERT).[3] This broad activity profile is its defining characteristic.
| Target | Ki (nM) | Receptor Family/Class |
| 5-HT1A | 130 | Serotonin Receptor (Gi/o-coupled) |
| 5-HT1B | 120 | Serotonin Receptor (Gi/o-coupled) |
| 5-HT1D | 200 | Serotonin Receptor (Gi/o-coupled) |
| 5-HT2A | 32.1 | Serotonin Receptor (Gq-coupled) |
| 5-HT2B | 28.8 | Serotonin Receptor (Gq-coupled) |
| 5-HT2C | 3.4 | Serotonin Receptor (Gq-coupled) |
| SERT | 230 | Serotonin Transporter |
Data compiled from the IUPHAR/BPS Guide to PHARMACOLOGY and supporting literature. Ki values can vary between studies and experimental conditions.
Expert Interpretation: The standout feature of mCPP's profile is its high affinity for the 5-HT2C receptor .[3] Many of its behavioral and physiological effects, such as anxiety and reduced appetite, are attributed to its agonist activity at this receptor.[7] Its affinity for other 5-HT receptors and SERT, while lower, is still significant and must be considered when designing experiments. For instance, its interaction with SERT can influence synaptic serotonin levels, adding another layer of complexity to its mechanism of action.[2][8]
This compound: An Inferred Profile Based on SAR
As of early 2026, a comprehensive, publicly available radioligand binding dataset for this compound is not available in major databases such as the IUPHAR/BPS Guide to PHARMACOLOGY or the NIMH Psychoactive Drug Screening Program (PDSP) database.[9][10][11] However, we can infer its likely pharmacological characteristics based on established SAR principles for phenylpiperazine derivatives.[1][6]
Causality behind the Inference:
-
Halogen Substitution: The substitution of a halogen at the meta-position of the phenyl ring is a common motif in serotonergic ligands. Generally, moving from chlorine to bromine (which is larger and more lipophilic) can modulate affinity and selectivity.
-
Structure-Activity Relationship: Studies on various substituted phenylpiperazines have shown that halogen substitutions generally maintain or enhance affinity for serotonin receptors compared to unsubstituted analogs.[3][6] The position of the halogen is critical; for example, meta-substituted compounds often have different profiles than their para- or ortho-substituted counterparts.[6]
Inferred Profile: It is plausible that this compound will exhibit a broad affinity profile across serotonin receptors, similar to mCPP. The key difference may lie in the relative affinities for the various subtypes. The increased lipophilicity of the bromine atom compared to chlorine could potentially enhance its affinity for certain receptors, though without direct experimental data, this remains speculative. It is reasonable to hypothesize that it will also interact with 5-HT1 and 5-HT2 receptor subtypes.
Functional Efficacy and Signaling Pathways
Binding affinity does not equate to functional effect. A compound can be an agonist, antagonist, or inverse agonist. Both mCPP and, presumably, this compound are expected to act as agonists at several serotonin receptors.
A primary signaling pathway for mCPP, given its high affinity for 5-HT2C receptors, is the Gq-coupled pathway, which leads to an increase in intracellular calcium.
Caption: Agonist-induced activation of the Gq signaling pathway via the 5-HT2C receptor.
Experimental Protocols for Comparative Efficacy Assessment
To empirically determine and compare the efficacy of these two compounds, standardized in vitro assays are essential. The following protocols provide a self-validating system for assessing receptor binding and functional agonism.
Experimental Workflow
A logical workflow for comparing these compounds involves first determining their binding affinities and then characterizing their functional potencies and efficacies.
Caption: A typical workflow for the in vitro comparison of novel serotonergic ligands.
Protocol: Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific receptor, for example, the 5-HT2C receptor.
Objective: To quantify the affinity of this compound and mCPP for the 5-HT2C receptor by measuring their ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT2C receptor.
-
Radioligand: [³H]mesulergine (a high-affinity 5-HT2C antagonist).
-
Non-specific binding control: Mianserin (10 µM).
-
Test compounds: this compound and mCPP.
-
Assay Buffer: 50 mM Tris-HCl, 4 mM MgCl₂, pH 7.4.
-
96-well filter plates and vacuum manifold.
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare 10-point serial dilutions of each test compound in assay buffer.
-
Assay Plate Setup: To each well of the 96-well filter plate, add:
-
25 µL of assay buffer (for total binding) or 10 µM Mianserin (for non-specific binding).
-
25 µL of the test compound dilution.
-
50 µL of [³H]mesulergine (final concentration of ~1 nM).
-
100 µL of the cell membrane suspension (typically 5-10 µg of protein per well).
-
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Harvesting: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each test compound concentration. Determine the IC50 value using non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol: Calcium Flux Functional Assay
This protocol measures the functional potency (EC50) and efficacy (Emax) of a compound at a Gq-coupled receptor like 5-HT2C by detecting changes in intracellular calcium.
Objective: To determine if this compound and mCPP act as agonists at the 5-HT2C receptor and to quantify their potency and efficacy.
Materials:
-
HEK293 cells (or a similar line) stably expressing the human 5-HT2C receptor.
-
Black-walled, clear-bottom 96-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test compounds: this compound and mCPP.
-
A fluorescence microplate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the cells into the 96-well plates at a density of 40,000-80,000 cells per well and incubate overnight.
-
Dye Loading: Remove the growth medium and add 100 µL of the Fluo-8 AM dye-loading solution to each well. Incubate for 60 minutes at 37°C.
-
Plate Preparation: After incubation, allow the plate to equilibrate to room temperature for at least 30 minutes.
-
Instrument Setup: Configure the plate reader to measure fluorescence at Ex/Em = 490/525 nm. Set up a kinetic read protocol that includes a baseline reading followed by automated injection of the test compound and continued reading.
-
Assay Execution: Place the plate in the reader. Initiate the protocol, which will measure baseline fluorescence for 10-20 seconds, inject the test compound, and then continue to measure the fluorescence response for 60-90 seconds.
-
Data Analysis: Calculate the change in fluorescence from baseline to the peak response. Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
Conclusion and Recommendations for Researchers
The choice between mCPP and this compound is a classic example of the trade-off between using a well-characterized but non-selective tool versus a less-characterized but potentially more selective one.
-
mCPP is the compound of choice when the primary target of interest is the 5-HT2C receptor , and its agonist effects are well-documented. However, researchers must remain vigilant for off-target effects mediated by its interaction with other 5-HT receptors and SERT. The inclusion of appropriate controls, such as co-administration with selective antagonists for other receptors, is highly recommended.
-
This compound represents an opportunity for novel investigation. Based on SAR, it is likely a potent serotonergic agent. Its primary value may lie in studies where the potent 5-HT2C agonism of mCPP is a confounding factor. For example, if a researcher is investigating a phenomenon believed to be mediated by 5-HT1A or 5-HT2A receptors, and wants to avoid the strong 5-HT2C activation caused by mCPP, this compound could be a viable alternative. However, it is imperative that any study utilizing this compound includes a thorough in-house characterization of its binding and functional profile against the targets of interest.
References
- Roth, B. L., et al. (2008). The NIMH Psychoactive Drug Screening Program and Collaborative Drug Discovery Provide a Chemically Searchable GPCR Structure-Activity Relationship Database to the Entire Drug Discovery Community. Neuropsychopharmacology, 33(1), 226-230.
-
NIMH. (2017). The NIMH Psychoactive Drug Screening Program (PDSP). [Link]
-
Martin, G. E., et al. (1990). Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy. Journal of Medicinal Chemistry, 33(5), 1493-1499. [Link]
- Andreozzi, G., et al. (2025). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. ChemMedChem.
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
-
Harding, S. D., et al. (2024). The IUPHAR/BPS Guide to PHARMACOLOGY in 2024. Nucleic Acids Research. [Link]
-
Pawłowski, M., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules, 26(22), 7025. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Szymańska, E., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1565. [Link]
-
Campiani, G., et al. (2000). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 10(6), 533-536. [Link]
-
Hsin, L. W., et al. (2008). Design and synthesis of 2- and 3-substituted-3-phenylpropyl analogs of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for the dopamine and serotonin transporters. Journal of Medicinal Chemistry, 51(9), 2795-2806. [Link]
-
Gucma, M., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Medicinal Chemistry. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Titeler, M., et al. (1987). Serotonin-releasing effects of substituted piperazines in vitro. Journal of Neurochemistry, 48(1), 305-308. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). [Link]
-
ResearchGate. (n.d.). SAR studies of piperazine derivatives as antidepressant compounds. [Link]
-
Higgs, S., et al. (2018). The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers. Psychopharmacology, 235(1), 257-267. [Link]
-
Glennon, R. A. (1990). Serotonin Receptor Subtypes and Ligands. ACNP. [Link]
-
Basile, A. S., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. International Journal of Molecular Sciences, 25(14), 7548. [Link]
-
Gucma, M., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences, 25(18), 9993. [Link]
-
Silvestri, R., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(22), 6889. [Link]
- Cioli, V., et al. (1984). A comparative pharmacological study of trazodone, etoperidone and 1-(m-chlorophenyl)piperazine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Serotonin-releasing effects of substituted piperazines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C10H13BrN2 | CID 2757154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. acnp.org [acnp.org]
- 8. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 9. The NIMH Psychoactive Drug Screening Program (PDSP) - National Institute of Mental Health (NIMH) [nimh.nih.gov]
- 10. IUPHAR/BPS Guide to PHARMACOLOGY - British Pharmacological Society [bps.ac.uk]
- 11. Home | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Senior Application Scientist's Guide to Interpreting Mass Spectrometry Data for 1-(3-Bromophenyl)piperazine
For researchers, scientists, and drug development professionals venturing into the analysis of novel psychoactive substances or pharmaceutical intermediates, a robust understanding of mass spectrometry is indispensable. This guide provides an in-depth technical analysis of the mass spectral data for 1-(3-Bromophenyl)piperazine, a compound of interest in medicinal chemistry and forensic analysis. By leveraging comparative data from its close structural isomer, 1-(4-bromophenyl)piperazine, we will explore the nuances of fragmentation under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering field-proven insights to confidently interpret your own experimental data.
The Rationale Behind the Approach: Leveraging Isomeric Data
Direct, publicly available mass spectra for this compound are not readily found in common spectral libraries. However, the principles of mass spectral fragmentation are deeply rooted in chemical structure. Positional isomers, such as the 3-bromo and 4-bromo derivatives of phenylpiperazine, are expected to exhibit highly similar fragmentation patterns. The electronic environment of the aromatic ring is only subtly altered by the position of the bromine atom, leading to nearly identical pathways of bond cleavage upon ionization.
Therefore, this guide will utilize the comprehensive GC-EI-MS and LC-ESI-QTOF-MS/MS data available for 1-(4-bromophenyl)piperazine as a scientifically sound proxy to predict and interpret the mass spectrum of this compound.[1] This comparative approach not only provides a robust analytical framework but also highlights the principles of predicting fragmentation for related compounds.
Understanding the Molecular Blueprint
Before delving into the mass spectra, it is crucial to understand the basic properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃BrN₂ | [2] |
| Molecular Weight | 241.13 g/mol | [2] |
| Monoisotopic Mass | 240.02621 Da | [2] |
The presence of a bromine atom is a key feature, as its isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a tell-tale signature in the mass spectrum, with ions containing bromine appearing as a pair of peaks separated by 2 m/z units.[1]
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation. This creates a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation.
Experimental Protocol: GC-EI-MS Analysis
A standard protocol for the GC-EI-MS analysis of phenylpiperazine derivatives is as follows:
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode at 250 °C.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm i.d. column coated with 0.25 µm of 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 75 °C, hold for 1 minute, then ramp to 320 °C at 20 °C/min, and hold for 7 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Scan Range: m/z 40-500.
-
Predicted EI Fragmentation of this compound
Based on the data for 1-(4-bromophenyl)piperazine, the following key fragments are anticipated for this compound[1]:
| m/z (Predicted) | Ion Structure/Formula | Fragmentation Pathway |
| 240/242 | [C₁₀H₁₃BrN₂]⁺ | Molecular Ion (M⁺) |
| 198/200 | [C₈H₉BrN]⁺ | Loss of C₂H₄N from the piperazine ring (alpha-cleavage) |
| 183/185 | [C₇H₆BrN]⁺ | Further fragmentation of the piperazine ring |
| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation |
| 119 | [C₈H₉N]⁺ | Loss of Br radical from the m/z 198/200 fragment |
| 56 | [C₃H₆N]⁺ | Characteristic fragment of the piperazine ring |
The Base Peak: The most abundant ion, or base peak, is expected to be at m/z 198/200 , resulting from the characteristic loss of a C₂H₄N fragment from the piperazine ring. This is a common and diagnostic fragmentation for N-arylpiperazines.[1]
Isotopic Pattern: The presence of bromine will be clearly visible in the molecular ion peak (m/z 240/242) and all fragments containing the bromophenyl moiety (m/z 198/200, 183/185, and 155/157), with the two isotopic peaks having nearly equal intensity.[1]
DOT Language Diagram of Predicted EI Fragmentation:
Caption: Predicted EI fragmentation pathway for this compound.
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
Electrospray ionization is a "soft" ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal in-source fragmentation. To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the protonated molecule is isolated and then fragmented through collision-induced dissociation (CID).
Experimental Protocol: LC-ESI-QTOF-MS/MS Analysis
A typical protocol for LC-ESI-MS/MS analysis of phenylpiperazine derivatives is as follows:
-
Sample Preparation: Dissolve the sample in a suitable solvent compatible with reversed-phase chromatography (e.g., 50:50 methanol:water) to a concentration of approximately 1 µg/mL.
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the compound of interest (e.g., 10% to 90% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
MS Scan Range: m/z 50-500.
-
MS/MS: Isolate the precursor ion [M+H]⁺ (m/z 241/243) and apply a collision energy (e.g., 20-40 eV) to induce fragmentation.
-
Predicted ESI-MS/MS Fragmentation of this compound
The protonated molecule [M+H]⁺ of this compound will have an m/z of 241/243. Based on the data for the 4-bromo isomer, two primary fragmentation pathways are expected upon CID[1]:
Pathway 1: Cleavage within the Piperazine Ring
-
[M+H - NH₃]⁺ (m/z 224/226): Loss of ammonia from the piperazine ring.
-
[M+H - C₂H₅N]⁺ (m/z 198/200): A key fragment resulting from the cleavage of the piperazine ring.
Pathway 2: Homolytic Cleavage
-
[M+H - Br]⁺ (m/z 162): Homolytic cleavage of the C-Br bond, resulting in a radical cation.
-
Further Fragmentation: The m/z 162 fragment can further lose ammonia to yield a fragment at m/z 145.
The Most Intense Fragment: A highly intense product ion is predicted at m/z 120 , corresponding to the loss of both the bromine atom and a C₂H₄N fragment from the piperazine ring.[1]
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Formula | Fragmentation Pathway |
| 241/243 | 224/226 | C₁₀H₁₁BrN₂⁺ | Loss of NH₃ |
| 241/243 | 198/200 | C₈H₁₀BrN⁺ | Loss of C₂H₃N₂ |
| 241/243 | 162 | C₁₀H₁₄N₂⁺ | Loss of Br• |
| 241/243 | 120 | C₈H₁₀N⁺ | Loss of Br and C₂H₄N |
| 162 | 145 | C₁₀H₁₁N⁺ | Loss of NH₃ |
Sources
A Comparative Guide to the Neuroactivity of Phenylpiperazine Compounds
The arylpiperazine scaffold is a cornerstone in neuropharmacology, forming the structural basis for a multitude of centrally active agents used in both clinical practice and preclinical research.[1][2] Its inherent versatility allows for fine-tuning of receptor interaction profiles, leading to a diverse range of neuroactive compounds.[2] This guide provides a comparative analysis of key phenylpiperazine-based tool compounds, focusing on how subtle structural modifications dramatically alter their interaction with critical neurotransmitter systems. We will delve into the structure-activity relationships (SAR) that govern their neuropharmacology and provide standardized protocols for their characterization.
The Phenylpiperazine Core and Its Primary Targets
Phenylpiperazines are characterized by a piperazine ring linked to a phenyl group. Modifications to this phenyl ring, such as the addition of substituent groups at the ortho-, meta-, or para-positions, profoundly influence the compound's binding affinity and functional activity at various G-protein coupled receptors (GPCRs). The primary targets for this class of compounds are serotonin (5-HT), dopamine (D), and adrenergic (α) receptors, making them invaluable tools for dissecting the roles of these systems in health and disease.[1]
Comparative Neuropharmacology of Prototypical Phenylpiperazines
To illustrate the principles of phenylpiperazine SAR, we will compare three well-characterized tool compounds: 1-(3-Chlorophenyl)piperazine (mCPP), 1-(2-Methoxyphenyl)piperazine (oMeOPP), and 1-(1-Naphthyl)piperazine (1-NP).
-
1-(3-Chlorophenyl)piperazine (mCPP): A widely used research chemical, mCPP is known for its broad, non-selective agonist activity at serotonin receptors, with a particularly strong effect at 5-HT2C receptors. Its effects are often described as anxiogenic and it can induce migraines, likely through its action on 5-HT2B receptors.
-
1-(2-Methoxyphenyl)piperazine (oMeOPP): The placement of a methoxy group at the ortho position shifts the receptor profile significantly. oMeOPP acts as a high-affinity partial agonist at the 5-HT1A receptor and lacks significant affinity for 5-HT2 or dopamine receptors.[3] This profile is associated with antipsychotic-like effects in animal models.[3]
-
1-(1-Naphthyl)piperazine (1-NP): Replacing the phenyl ring with a larger naphthyl group creates a ligand with a complex pharmacological profile. 1-NP acts as a partial agonist at several 5-HT1 receptor subtypes while antagonizing 5-HT2 receptors.[4] This antagonism at the 5-HT2C receptor is thought to mediate its anxiolytic and hyperphagic effects in animal studies.[4]
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | D2 | α1 | α2 |
| mCPP | 16-42 | 32.1 | 3.4 | >10000[5] | ~2500[6] | 570[6] |
| oMeOPP | High Affinity | No Affinity | No Affinity | No Affinity | 0.8 | N/A |
| 1-NP | Partial Agonist | Antagonist[4][7] | Antagonist[4] | N/A | N/A | N/A |
Decoding the Structure-Activity Relationship (SAR)
The distinct pharmacological profiles of these compounds arise directly from their chemical structures:
-
Positional Isomerism (mCPP vs. oMeOPP): The shift of a substituent from the meta-position (mCPP's chloro group) to the ortho-position (oMeOPP's methoxy group) completely changes the selectivity profile. The meta-chloro substitution in mCPP confers broad-spectrum serotonin receptor activity, particularly at the 5-HT2 family.[9] In contrast, the ortho-methoxy group in oMeOPP directs the molecule towards high-affinity 5-HT1A interaction, while abolishing affinity for 5-HT2 and dopamine receptors.[3]
-
Aromatic System Size (mCPP vs. 1-NP): Expanding the single phenyl ring of mCPP to the fused bicyclic naphthyl system of 1-NP introduces steric bulk and alters electronic properties. This results in a switch from agonism at 5-HT2 receptors to antagonism.[4] This highlights that the overall shape and size of the aromatic moiety are critical determinants of functional activity (agonist vs. antagonist).
Experimental Characterization: Standardized Protocols
To ensure data integrity and reproducibility, standardized, self-validating protocols are essential. Below are foundational methods for characterizing the neuroactivity of novel phenylpiperazine compounds.
Protocol 1: Radioligand Receptor Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from a target receptor.
Objective: To determine the inhibition constant (Ki) of a test compound at the human 5-HT2C receptor.
Materials:
-
Cell membranes from a stable cell line expressing the human 5-HT2C receptor.
-
Radioligand: [3H]-Mesulergine or [3H]-5-HT.[10]
-
Non-specific control: Unlabeled 5-HT or Mianserin (10 µM).
-
Assay Buffer: 50 mM Tris, 5 mM MgCl2, pH 7.4.[11]
-
Test compounds dissolved in DMSO.
-
96-well microplates, glass fiber filters, and a scintillation counter.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Procedure:
-
Plate Setup: In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific ligand (for non-specific binding), or 50 µL of varying concentrations of the test compound.
-
Membrane Addition: Add 150 µL of the prepared receptor membrane suspension to each well.[11]
-
Initiation: Add 50 µL of the radioligand solution to each well to start the binding reaction. The final volume is 250 µL.[11]
-
Incubation: Incubate the plate for 30-60 minutes at room temperature with gentle agitation.[11][12]
-
Termination & Filtration: Terminate the assay by rapid vacuum filtration through a glass fiber filter mat, washing immediately with ice-cold wash buffer to separate bound from free radioligand.[11]
-
Quantification: Dry the filters, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.[11]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Functional Assay (Calcium Mobilization)
This protocol determines the functional activity (e.g., agonist, antagonist) and potency (EC50/IC50) of a compound by measuring changes in intracellular calcium, a common downstream signal for Gq-coupled receptors like 5-HT2C.[13][14]
Objective: To determine the EC50 of a test compound for activating the human 5-HT2C receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2C receptor (and potentially a promiscuous G-protein like Gα16 to enhance signal).[13][15]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[13]
-
Assay Buffer: Krebs buffer or Hank's Balanced Salt Solution (HBSS) with HEPES.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling (e.g., FlexStation).[16]
Signaling Pathway Diagram:
Caption: Gq signaling cascade for the 5-HT2C receptor.
Procedure:
-
Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Remove the culture medium and add assay buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM). Incubate for 1 hour at 37°C.[13]
-
Compound Plate Preparation: During dye incubation, prepare a separate plate containing serial dilutions of the test compound in assay buffer.
-
Measurement: Place both the cell plate and the compound plate into a fluorescence plate reader.
-
Assay Execution: The instrument will first read a baseline fluorescence from the cell plate for 10-20 seconds. It will then automatically add the test compounds from the compound plate and continue to record the fluorescence signal kinetically for an additional 2-3 minutes.[13]
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the peak fluorescence response for each compound concentration. Plot the response against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Conclusion
The phenylpiperazine scaffold is a powerful tool in neuropharmacology, but its utility is predicated on a thorough understanding of its structure-activity relationships. As demonstrated by mCPP, oMeOPP, and 1-NP, minor chemical modifications can lead to major shifts in receptor selectivity and functional activity, resulting in distinct neurophysiological effects. By employing rigorous and standardized experimental methodologies, such as radioligand binding and functional calcium mobilization assays, researchers can accurately characterize these compounds, enabling their precise application in dissecting complex neural circuits and advancing the development of novel therapeutics for neurological and psychiatric disorders.
References
-
Wikipedia. 1-(1-Naphthyl)piperazine. [Link]
-
Samanin R, Mennini T, Ferraris A, Bendotti C, Borsini F, Garattini S. Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors. PubMed. [Link]
-
Glennon RA, Ismaiel AE, McCarthy BG, Peroutka SJ. Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. PubMed. [Link]
-
Bertin Bioreagent. 1-(1-Naphthyl)piperazine (hydrochloride). [Link]
-
Wikipedia. ortho-Methoxyphenylpiperazine. [Link]
-
Wikipedia. meta-Chlorophenylpiperazine. [Link]
-
Stary-Gaździak E, Satała G, Partyka A, Wesołowska A, Bojarski AJ, Popik P, et al. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. MDPI. [Link]
-
Samanin R, Caccia S, Bendotti C, Borsini F, Borroni E, Invernizzi R, et al. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. PubMed. [Link]
-
Cervo L, Samanin R. Trazodone and m-chlorophenylpiperazine. Concentration in brain and receptor activity in regions in the brain associated with anxiety. PubMed. [Link]
-
Jensen AA, Pedersen MH, Kristensen JL, et al. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. [Link]
-
Hamik A, Peroutka SJ. 1-(m-chlorophenyl)piperazine (mCPP) Interactions With Neurotransmitter Receptors in the Human Brain. PubMed. [Link]
-
JoVE. G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. YouTube. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Singh H, Kumar A, Kumar A, Nepovimova E, Kuca K. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed. [Link]
-
Creative Bioarray. Ca2+ Mobilization Assay. [Link]
-
BindingDB. 1-(3-chlorophenyl)piperazine::CHEMBL478::m-Chlorophenylpiperazine::mCPP. [Link]
-
Goracci L, Vistoli G, et al. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central. [Link]
-
Chłoń-Rzepa G, Cios A, et al. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. PubMed. [Link]
-
Woszczek G, Lee TH. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Springer Nature Experiments. [Link]
-
Mokrosz JL, Paluchowska MH, et al. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. [Link]
-
Sun S, Al-Awar R, et al. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]
-
Gonzalez N, Van Brocklyn J. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. PubMed Central. [Link]
-
Vaidyanathan G, Friedman HS, et al. Evaluation of phenylpiperazines as targeting agents for neuroblastoma. PubMed Central. [Link]
-
Knight AR, Misra A, et al. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ortho-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 4. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]
- 5. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 10. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. m.youtube.com [m.youtube.com]
- 16. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Validation of Synthetic Pathways for 1-(3-Bromophenyl)piperazine: A Guide for Medicinal Chemists
Introduction
In the landscape of modern drug discovery and development, the strategic synthesis of key intermediates is paramount. 1-(3-Bromophenyl)piperazine is a foundational building block, a privileged scaffold whose piperazine moiety often imparts favorable pharmacokinetic properties, while the bromophenyl group serves as a versatile handle for further chemical diversification through cross-coupling reactions.[1][2] The efficiency, scalability, and robustness of its synthetic route can significantly impact the timeline and cost of a research program.
This guide provides an in-depth, comparative analysis of two prominent synthetic pathways for this compound. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, validate a modern approach against a traditional one, and offer the practical insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their own laboratories. We will compare the classical copper-catalyzed Ullmann condensation with the modern, palladium-catalyzed Buchwald-Hartwig amination, presenting the latter as a validated, superior pathway for most contemporary applications.
Chapter 1: The Traditional Cornerstone: Ullmann Condensation
The Ullmann condensation, first reported over a century ago, represents a foundational method for the formation of carbon-heteroatom bonds. Specifically, the formation of a C-N bond via a copper-promoted reaction between an aryl halide and an amine (a variant sometimes called the Goldberg reaction) was the workhorse for generating aryl amines for decades.[3][4]
Mechanistic Rationale and Inherent Limitations
The reaction is believed to proceed through the formation of an active copper(I) species from a metallic copper source. This species undergoes oxidative addition with the aryl halide. A copper(I) amide is formed, which then couples to yield the desired aryl amine.[3][5]
The primary value of this reaction lies in its historical precedent and the low cost of copper. However, its practical application is hampered by significant drawbacks. The "classic" Ullmann conditions are notoriously harsh, often requiring very high temperatures (frequently >200°C), polar aprotic solvents like DMF or NMP, and stoichiometric or even excess amounts of copper metal.[3][6] These conditions limit functional group tolerance, can lead to side reactions, and present challenges in product purification and metal waste disposal.
Illustrative Workflow: Ullmann Condensation
Caption: General experimental workflow for the Ullmann Condensation.
Representative Experimental Protocol: Ullmann-type Synthesis
Disclaimer: This is a generalized protocol based on the principles of the Ullmann reaction. Specific conditions may require optimization.
-
To a sealed reaction vessel charged with a stir bar, add copper(I) iodide (1.5 eq.), potassium carbonate (2.0 eq.), and piperazine (1.2 eq.).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous N,N-Dimethylformamide (DMF) as the solvent, followed by 1,3-dibromobenzene (1.0 eq.).
-
Heat the reaction mixture to 190-210°C and stir vigorously for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature and filter to remove solid residues.
-
Quench the filtrate with aqueous ammonia to complex and remove residual copper salts, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue via silica gel column chromatography to yield the final product.
Performance Data Summary: Ullmann Condensation
| Parameter | Typical Value / Condition | Rationale & Causality |
| Yield | Variable, often < 60% | Harsh conditions can lead to decomposition of starting materials and products, and side reactions like diaryl coupling are common.[5] |
| Temperature | 180 - 220°C | High thermal energy is required to overcome the activation barrier for the copper-mediated oxidative addition and subsequent coupling steps.[3] |
| Reaction Time | 24 - 48 hours | The heterogeneity of the reaction (using copper metal) and the relatively slow kinetics necessitate prolonged heating. |
| Catalyst Loading | Stoichiometric or excess Cu | The reaction often requires a large amount of copper to drive the reaction to completion, leading to significant metallic waste.[3] |
| Solvent | High-boiling polar aprotic (DMF, NMP) | A solvent with a high boiling point is necessary to achieve the required reaction temperatures. |
Chapter 2: The Validated Pathway: Buchwald-Hartwig Amination
Developed in the mid-1990s by Stephen Buchwald and John Hartwig, the palladium-catalyzed amination reaction revolutionized the synthesis of aryl amines.[4] It provides a milder, more efficient, and significantly more versatile alternative to traditional methods like the Ullmann reaction.[4][7] For the synthesis of this compound, it represents the modern, validated pathway of choice.
Mechanistic Rationale and Key Advantages
The Buchwald-Hartwig amination proceeds via a well-understood catalytic cycle involving a Palladium(0) species.[8]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (1,3-dibromobenzene), forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (piperazine) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4][8]
The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos) are essential as they promote the reductive elimination step, which is often rate-limiting, and prevent the formation of inactive catalyst dimers.[4][9] The choice of a non-coordinating, sterically hindered base (like sodium tert-butoxide or cesium carbonate) is crucial for facilitating the deprotonation of the amine without displacing the ligand from the palladium center.[9]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig Amination.
Validated Experimental Protocol: Buchwald-Hartwig Synthesis
This protocol is designed as a self-validating system, where successful execution under these conditions reliably yields the desired product.
-
Catalyst Pre-formation/Activation: To a dry Schlenk flask under an inert atmosphere (Argon), add Palladium(II) acetate (Pd(OAc)₂, 0.02 eq.) and a suitable phosphine ligand such as (±)-BINAP (0.03 eq.).
-
Reagent Addition: Add sodium tert-butoxide (NaO-t-Bu, 1.4 eq.) as the base. The choice of a strong, non-nucleophilic base is critical to deprotonate the piperazine without competing in the reaction.
-
Solvent and Substrates: Add anhydrous toluene as the solvent. Toluene is an excellent choice due to its ability to dissolve the organometallic complexes and its suitable boiling point. Add 1,3-dibromobenzene (1.0 eq.) followed by piperazine (1.2-1.5 eq.). Using a slight excess of piperazine helps to drive the reaction towards the mono-arylated product and compensates for any potential loss.
-
Reaction Execution: Heat the mixture to 100-110°C with vigorous stirring for 8-16 hours. The reaction is typically much faster than the Ullmann alternative.[9]
-
In-Process Control (IPC): Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting aryl bromide and the formation of the product. This step is key to validating the reaction's completion.
-
Workup: Cool the reaction mixture to room temperature. Add water to quench the reaction and dissolve the inorganic salts.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Product Isolation: Purify the crude material by silica gel column chromatography to afford this compound as a pure solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Performance Data Summary: Buchwald-Hartwig Amination
| Parameter | Typical Value / Condition | Rationale & Causality |
| Yield | Typically > 85% | The catalytic nature and high efficiency of the Pd(0)/Pd(II) cycle lead to high conversion rates with minimal side products. |
| Temperature | 80 - 110°C | The palladium catalyst significantly lowers the activation energy for C-N bond formation, allowing for much milder reaction conditions.[7] |
| Reaction Time | 4 - 16 hours | The efficient catalytic turnover ensures a much faster reaction compared to the stoichiometric copper method.[9] |
| Catalyst Loading | 0.5 - 5 mol% Pd | Only a catalytic amount of the expensive palladium metal is required, making the process more atom-economical and reducing metal contamination. |
| Solvent | Aprotic, non-polar (Toluene, Xylene) | These solvents are ideal for solubilizing the reactants and catalytic species without interfering with the reaction mechanism.[7] |
Chapter 3: Head-to-Head Comparison and Pathway Validation
The objective superiority of the Buchwald-Hartwig amination becomes clear when the two pathways are compared directly. This comparison serves as the basis for its validation as the preferred modern route.
Comparative Performance Metrics
| Metric | Ullmann Condensation | Buchwald-Hartwig Amination | Advantage |
| Catalyst | Copper (CuI, Cu powder) | Palladium (Pd(OAc)₂, Pd₂(dba)₃) | Buchwald-Hartwig |
| Metal Loading | Stoichiometric / Excess | Catalytic (0.5-5 mol%) | Buchwald-Hartwig |
| Ligand | Often none (or simple) | Required (e.g., BINAP, Xantphos) | Ullmann (Simplicity) |
| Temperature | Very High (180-220°C) | Moderate (80-110°C) | Buchwald-Hartwig |
| Reaction Time | Long (24-48 h) | Short (4-16 h) | Buchwald-Hartwig |
| Typical Yield | Low to Moderate (<60%) | High (>85%) | Buchwald-Hartwig |
| Functional Group Tolerance | Poor | Excellent | Buchwald-Hartwig |
| Waste Generation | High (Copper salts) | Low | Buchwald-Hartwig |
| Reproducibility | Often inconsistent | Highly reproducible | Buchwald-Hartwig |
Discussion: Why Buchwald-Hartwig is the Validated Choice
The data unequivocally demonstrates that the Buchwald-Hartwig amination is a more efficient, reliable, and versatile method. Its validation in a research and development context stems from several key pillars:
-
Trustworthiness & Reproducibility: The well-defined catalytic cycle and the use of precise quantities of catalyst and ligand lead to highly reproducible results. Unlike the Ullmann reaction, which can be sensitive to the source and activity of the copper, the Buchwald-Hartwig protocol is robust.[6]
-
Efficiency: The combination of higher yields and significantly shorter reaction times dramatically improves throughput and reduces operational costs.
-
Versatility: The mild conditions allow for the presence of a wide array of functional groups on the aryl halide or amine, making it a cornerstone of modern medicinal chemistry library synthesis.[4]
-
Scalability: The reaction has been successfully implemented on a multi-kilogram scale in industrial settings, proving its viability for pharmaceutical production.[9]
-
Environmental & Safety Profile: Lower temperatures reduce energy consumption, and the use of catalytic palladium minimizes heavy metal waste compared to the stoichiometric copper required for the Ullmann reaction.
Conclusion
While the Ullmann condensation holds historical importance, its practical utility for the synthesis of complex molecules like this compound in a modern laboratory setting is limited. The Buchwald-Hartwig amination stands as the clearly validated, superior pathway. Its mild conditions, high yields, rapid execution, and broad scope are the hallmarks of a robust and trustworthy synthetic method. For researchers, scientists, and drug development professionals, mastering this protocol provides a reliable and efficient tool for accessing critical amine-containing intermediates, thereby accelerating the discovery of new therapeutics.
References
-
Wikipedia. Ullmann condensation . Wikimedia Foundation. [Link]
-
Lundin, K. (2010). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production . DIVA. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES . [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling . [Link]
-
Wikipedia. Buchwald–Hartwig amination . Wikimedia Foundation. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination . [Link]
-
Pardeshi, A. et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . Molecules. [Link]
- Google Patents.
- Google Patents.
-
PubChem. This compound . National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction . [Link]
-
BYJU'S. Ullmann Reaction . [Link]
-
Organic Chemistry Portal. Ullmann Reaction . [Link]
-
Organic Chemistry Portal. Synthesis of piperazines . [Link]
-
Monnier, F. & Taillefer, M. (2009). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION . Angewandte Chemie International Edition. [Link]
-
Malinakova, K. et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor . Molecules. [Link]
-
Van Allen, D. (2010). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION . University of North Texas. [Link]
Sources
- 1. This compound | C10H13BrN2 | CID 2757154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. people.umass.edu [people.umass.edu]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organic-synthesis.com [organic-synthesis.com]
The Bromine Advantage: A Comparative Guide to Bromo-Substituted Piperazine Bioactivity
Introduction: The Piperazine Scaffold and the Quest for Enhanced Bioactivity
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its structural rigidity, combined with the ability to form two bonds at the nitrogen atoms, makes it a versatile scaffold for developing a wide array of therapeutic agents.[1][2] Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects. The bioactivity of these derivatives can be finely tuned through chemical modifications, a key strategy in drug discovery.[2][3] Among these modifications, halogenation, and specifically bromo substitution, has emerged as a powerful tool to enhance the therapeutic potential of piperazine-based compounds.
This guide provides an in-depth comparison of bromo-substituted piperazine derivatives against their non-substituted counterparts. We will explore the causal factors behind the observed differences in bioactivity, supported by experimental data, and provide detailed protocols for the synthesis and evaluation of these compounds. Our focus will be on elucidating how the introduction of a bromine atom can modulate the pharmacological profile of piperazine derivatives, offering valuable insights for researchers and drug development professionals.
The Impact of Bromo Substitution: A Multifaceted Enhancement of Bioactivity
The introduction of a bromine atom onto the piperazine scaffold, typically on an N-aryl substituent, can profoundly influence its biological activity through several key mechanisms:
-
Enhanced Lipophilicity and Membrane Permeability: The bromine atom increases the lipophilicity of the molecule. This can improve its ability to cross cell membranes and the blood-brain barrier, leading to better bioavailability and target engagement.[4]
-
Modulation of Electronic Properties: As an electron-withdrawing group, bromine can alter the electron distribution of the molecule. This can influence the pKa of the piperazine nitrogens, affecting how the molecule interacts with its biological target at a physiological pH.[2]
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen and nitrogen in the target protein. This can provide an additional anchor point, increasing the binding affinity and selectivity of the compound.
-
Metabolic Stability: The presence of a bromine atom can block sites of metabolic oxidation, leading to a longer half-life and improved pharmacokinetic profile.
These factors collectively contribute to the enhanced bioactivity observed in many bromo-substituted piperazine derivatives compared to their unsubstituted parent compounds.
Comparative Analysis: Bromo Substitution in Action
The enhanced bioactivity of bromo-substituted piperazines is not merely theoretical. Experimental data from various studies demonstrates a clear advantage in several therapeutic areas.
Anticancer Activity: A Case Study in Breast Cancer
A compelling example of the positive impact of bromo substitution is seen in the development of novel anticancer agents. In a study by Osmaniye et al., a series of pyrimidinotriazole derivatives were synthesized and evaluated for their cytotoxic activity against the MCF-7 human breast cancer cell line.[5] The results clearly demonstrated that the presence and nature of a halogen substituent on the phenyl ring played a crucial role in the compound's potency.
| Compound | Substituent on Phenyl Ring | IC50 (µM) against MCF-7 Cells |
| Lead Compound | Unsubstituted | > 10 |
| Bromo-substituted Analog | 4-Bromo | 1.573 |
| Chloro-substituted Analog | 4-Chloro | 2.145 |
| Fluoro-substituted Analog | 4-Fluoro | 3.876 |
As the data indicates, the bromo-substituted analog exhibited the most potent anticancer activity, with an IC50 value significantly lower than the other halogenated counterparts and the unsubstituted lead compound.[5] This highlights the specific advantage that bromine can confer in this chemical scaffold for this particular biological target.
Antimicrobial Activity
The enhancement of bioactivity through bromo substitution is also evident in the antimicrobial arena. While direct head-to-head comparisons with MIC values for a bromo-substituted piperazine and its exact non-substituted parent are not always readily available in literature, structure-activity relationship (SAR) studies consistently point to the beneficial role of electron-withdrawing groups, like bromine, on the N-aryl moiety for antibacterial and antifungal activity. For instance, in a series of N-phenylpiperazine derivatives, compounds with halogen substituents were found to have notable activity against various bacterial and fungal pathogens.
Mechanism of Action: A Deeper Dive into Signaling Pathways
The enhanced bioactivity of bromo-substituted piperazines can often be traced to their improved interaction with specific molecular targets within cellular signaling pathways. One such critical pathway implicated in many cancers is the PI3K/Akt/mTOR pathway.
The increased lipophilicity and potential for halogen bonding conferred by the bromine atom can lead to a stronger and more sustained inhibition of key kinases in this pathway, such as PI3K or Akt, compared to non-substituted analogs. This enhanced inhibition leads to a more effective blockade of downstream signals that promote cancer cell proliferation and survival.
Experimental Protocols
To facilitate further research in this area, we provide the following detailed, self-validating experimental protocols.
Synthesis of N-Aryl Piperazines: A Comparative Protocol
This protocol outlines the synthesis of a bromo-substituted N-aryl piperazine and its unsubstituted counterpart using the Buchwald-Hartwig amination, a robust method for C-N bond formation.[6]
Objective: To synthesize 1-(4-bromophenyl)piperazine and 1-phenylpiperazine for comparative biological evaluation.
Materials:
-
1-Bromo-4-iodobenzene (for bromo-substituted analog)
-
Iodobenzene (for unsubstituted analog)
-
Piperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: In a glovebox, add the aryl iodide (1.0 eq), piperazine (1.2 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 eq) to an oven-dried Schlenk flask.
-
Solvent Addition: Add anhydrous toluene (5 mL per mmol of aryl iodide) to the flask.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
In Vitro Cytotoxicity Evaluation: MTT Assay
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine and compare the IC50 values of bromo-substituted and unsubstituted piperazine derivatives against a cancer cell line (e.g., MCF-7).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (bromo-substituted and unsubstituted analogs) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Conclusion: The Strategic Value of Bromo Substitution
The evidence presented in this guide underscores the significant and multifaceted impact of bromo substitution on the bioactivity of piperazine derivatives. From enhancing anticancer potency to modulating interactions with key signaling pathways, the strategic incorporation of a bromine atom is a field-proven approach in drug design. The increased lipophilicity, potential for halogen bonding, and altered electronic properties all contribute to a more favorable pharmacological profile. As researchers continue to explore the vast chemical space of piperazine derivatives, the "bromine advantage" will undoubtedly remain a key consideration in the development of next-generation therapeutics.
References
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. Available at: [Link]
-
A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - NIH. Available at: [Link]
-
Design, Synthesis, and Structure-Activity Relationships of Substituted Piperazinone-Based Transition State Factor Xa Inhibitors - PubMed. Available at: [Link]
-
Biological Activities of Piperazine Derivatives: A Comprehensive Review. Available at: [Link]
-
Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PubMed Central. Available at: [Link]
-
Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC - PubMed Central. Available at: [Link]
-
Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - NIH. Available at: [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. Available at: [Link]
-
Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - NIH. Available at: [Link]
-
The medicinal chemistry of piperazines: A review - PubMed. Available at: [Link]
-
Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. Available at: [Link]
-
The affinity for serotonergic, adrenergic and dopaminergic receptors and serotonin transporter (SERT). - ResearchGate. Available at: [Link]
-
Halogenated Heterocycles as Pharmaceuticals | Request PDF - ResearchGate. Available at: [Link]
-
Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PubMed Central. Available at: [Link]
-
(PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - ResearchGate. Available at: [Link]
-
Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PubMed Central. Available at: [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - MDPI. Available at: [Link]
-
Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Available at: [Link]
-
Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed. Available at: [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI. Available at: [Link]
Sources
- 1. Anticancer agents based on Plastoquinone analogs with N-phenylpiperazine: Structure-activity relationship and mechanism of action in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 4. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer [mdpi.com]
- 6. mdpi.com [mdpi.com]
Comparative Docking Studies of Phenylpiperazine Derivatives at the Dopamine D3 Receptor: A Guide for Drug Discovery Scientists
This guide provides an in-depth, comparative analysis of the molecular docking of a series of phenylpiperazine derivatives to the human Dopamine D3 Receptor (D3R). As researchers and drug development professionals, understanding the subtle molecular interactions that govern ligand binding and selectivity is paramount. This document eschews a rigid template in favor of a narrative that logically unfolds the scientific rationale, experimental protocol, and interpretation of results, empowering you to apply these principles to your own research endeavors.
Introduction: The Significance of Phenylpiperazines and the Dopamine D3 Receptor
Phenylpiperazine derivatives are a prominent scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system. Their versatility allows for facile chemical modification, enabling the fine-tuning of their pharmacological profiles. A key target for this class of compounds is the Dopamine D3 Receptor (D3R), a G protein-coupled receptor (GPCR) predominantly expressed in the limbic regions of the brain. The D3R is implicated in a range of neurological and psychiatric disorders, including substance abuse, schizophrenia, and Parkinson's disease[1].
A significant challenge in targeting the D3R is achieving selectivity over the highly homologous Dopamine D2 Receptor (D2R), with which it shares 78% sequence identity in the transmembrane domains. Non-selective ligands often lead to undesirable side effects. Computational techniques, particularly molecular docking, are indispensable tools for elucidating the structural basis of ligand binding and selectivity, thereby guiding the rational design of novel, potent, and selective D3R modulators.
This guide will walk you through a comparative docking study of three representative phenylpiperazine derivatives against the human D3R, demonstrating how subtle chemical modifications can translate into significant differences in predicted binding affinity and interactions.
The Scientific Rationale: Why a Comparative Docking Study?
The primary objective of this study is to computationally rationalize the structure-activity relationship (SAR) of a series of phenylpiperazine derivatives at the D3R. By comparing the docking poses, binding energies, and key molecular interactions of structurally related ligands, we can infer which chemical moieties contribute favorably or unfavorably to D3R binding and selectivity.
Our chosen biological target is the human Dopamine D3 Receptor. We will utilize the high-resolution crystal structure of D3R in complex with the antagonist eticlopride (PDB ID: 3PBL) as our receptor model[2]. This structure provides an excellent starting point for our in silico experiments.
Our ligands for this comparative study are three hypothetical, yet representative, phenylpiperazine derivatives:
-
Ligand A (WC10-analog): A weak partial agonist/antagonist.
-
Ligand B (WC26-analog): A partial agonist.
-
Ligand C (WC44-analog): A full agonist.
These ligands are analogs of the well-characterized WC series of D3R-selective compounds, which have demonstrated varying intrinsic activities. While we will use hypothetical structures for illustrative purposes, the principles and workflow are directly applicable to real-world drug discovery projects.
Experimental Workflow: A Step-by-Step Protocol for Molecular Docking
This section details a robust and validated protocol for molecular docking using AutoDock Vina, a widely used and effective open-source docking engine. We will explain the causality behind each experimental choice to ensure a self-validating and reproducible workflow.
An Overview of the Docking Workflow
The following diagram, generated using Graphviz, illustrates the key stages of our comparative docking workflow.
Detailed Protocol
Software and Resources:
-
AutoDock Tools (ADT): For preparing receptor and ligand files.
-
AutoDock Vina: For performing the molecular docking.
-
PyMOL or Chimera: For visualization and analysis.
-
Protein Data Bank (PDB): For obtaining the receptor crystal structure (PDB ID: 3PBL).
Step 1: Receptor Preparation
-
Obtain the Receptor Structure: Download the PDB file for the human Dopamine D3 Receptor (PDB ID: 3PBL) from the Protein Data Bank.
-
Clean the PDB File: Open the PDB file in a molecular viewer like PyMOL or Chimera. Remove all water molecules, co-factors, and any co-crystallized ligands (in this case, eticlopride). We are interested in the apo-like binding pocket for our docking experiment.
-
Prepare the Receptor in AutoDock Tools (ADT):
-
Launch ADT and load the cleaned PDB file.
-
Add polar hydrogens to the protein. This is crucial for correct hydrogen bonding calculations.
-
Compute Gasteiger charges. These partial atomic charges are necessary for the scoring function.
-
Save the prepared receptor in the PDBQT format. The PDBQT format includes atomic charges (Q) and atom types (T), which are required by AutoDock Vina.
-
Step 2: Ligand Preparation
-
Create 2D Structures: Draw the 2D structures of Ligand A, Ligand B, and Ligand C using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Generate 3D Conformations: Convert the 2D structures into 3D conformations. Most chemical drawing software can perform this conversion. Save the 3D structures as MOL or SDF files.
-
Prepare Ligands in ADT:
-
For each ligand, open the 3D structure file in ADT.
-
ADT will automatically detect the root and rotatable bonds. Ensure these are correctly assigned. The flexibility of the ligand is a key aspect of the docking process.
-
Save each prepared ligand in the PDBQT format.
-
Step 3: Grid Box Generation
The grid box defines the three-dimensional space where AutoDock Vina will search for the optimal binding pose of the ligand.
-
Load the Prepared Receptor (PDBQT) into ADT.
-
Open the Grid Box Setup: In ADT, navigate to the grid box definition tool.
-
Define the Search Space: Center the grid box on the known binding pocket of the D3R. For 3PBL, this is the orthosteric binding site where eticlopride binds. A good starting point for the grid center can be determined from the coordinates of the co-crystallized ligand.
-
Grid Center (Å): X = 2.5, Y = 6.5, Z = -7.5 (These are approximate coordinates based on the 3PBL structure and should be visually confirmed).
-
Grid Dimensions (Å): X = 22.5, Y = 22.5, Z = 22.5. This size should be large enough to accommodate the ligands and allow for sufficient conformational sampling.
-
-
Save the Grid Parameters: Note down the grid center and dimensions. This information will be used in the Vina configuration file.
Step 4: AutoDock Vina Execution
-
Create a Configuration File: For each ligand, create a text file (e.g., config_ligand_A.txt) with the following information:
-
exhaustiveness : Controls the thoroughness of the search. Higher values increase the computation time but also the reliability of the results. A value of 16 is a good balance for accuracy and speed.
-
num_modes : Specifies the number of binding modes to be generated.
-
-
Run AutoDock Vina from the Command Line:
Repeat this for Ligand B and Ligand C.
Results and Analysis
The output from AutoDock Vina will include a PDBQT file with the predicted binding poses and a log file containing the binding affinities (in kcal/mol) for each pose.
Quantitative Data Summary
The following table summarizes the hypothetical, yet plausible, docking results for our three phenylpiperazine derivatives.
| Ligand | Docking Score (kcal/mol) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Ligand A | -8.9 | -9.2 | Asp110, Phe345, His349 |
| Ligand B | -9.5 | -9.8 | Asp110, Ser192, Phe345, His349 |
| Ligand C | -10.2 | -10.5 | Asp110, Ser192, Phe345, His349, Tyr373 |
Analysis of Binding Poses
Visual inspection of the predicted binding poses is crucial for understanding the molecular interactions.
-
Ligand A: The docking pose reveals the characteristic salt bridge between the protonated piperazine nitrogen and the highly conserved Asp110 in transmembrane helix 3 (TM3). This interaction is a hallmark of aminergic GPCR ligands. Hydrophobic interactions with Phe345 and a pi-pi stacking interaction with His349 in TM6 further stabilize the complex.
-
Ligand B: In addition to the interactions observed for Ligand A, Ligand B forms a hydrogen bond with Ser192 in TM5. This suggests that the specific substituent on Ligand B allows for a more favorable interaction with this region of the binding pocket.
-
Ligand C: Ligand C exhibits the most extensive interaction network. It maintains the key interactions with Asp110 , Ser192 , Phe345 , and His349 . Crucially, a distal part of the molecule extends towards a secondary binding pocket, forming a favorable interaction with Tyr373 in TM7. This extended binding mode is hypothesized to be a key determinant of high affinity and selectivity for D3R over D2R[3].
The following Graphviz diagram illustrates the representative binding mode of Ligand C within the D3R active site.
Sources
- 1. Molecular determinants of selectivity and efficacy at the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Determinants of Selectivity and Efficacy at the Dopamine D3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of 1-(3-Bromophenyl)piperazine and Structurally Related Arylpiperazines
For researchers and drug development professionals, understanding the metabolic fate of a new chemical entity is a cornerstone of preclinical assessment. The arylpiperazine scaffold, a ubiquitous motif in central nervous system (CNS) drug discovery, presents a fascinating case study in structure-metabolism relationships. This guide provides an in-depth technical assessment of the metabolic stability of 1-(3-bromophenyl)piperazine (m-BPP), a representative arylpiperazine, by comparing its predicted metabolic profile with experimentally determined data for structurally related analogs. We will delve into the experimental rationale, provide detailed protocols for in vitro assessment, and present a comparative analysis to inform future drug design strategies.
Introduction: The Significance of Metabolic Stability for Arylpiperazines
Arylpiperazine derivatives are integral components of numerous marketed drugs, including antidepressants like trazodone and antipsychotics such as aripiprazole. Their therapeutic efficacy is intrinsically linked to their pharmacokinetic profile, a key determinant of which is metabolic stability. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to toxicity.[1] Therefore, a thorough understanding of how structural modifications to the arylpiperazine core influence its metabolic clearance is paramount in the early stages of drug discovery.[2]
The metabolic fate of arylpiperazines is predominantly governed by Phase I metabolism, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver.[3][4] Two key metabolic pathways are consistently observed for this class of compounds:
-
Aromatic Hydroxylation: The addition of a hydroxyl group to the aromatic ring. For many arylpiperazines, this is a major route of metabolism, often mediated by CYP2D6.[5]
-
N-dealkylation: Cleavage of the substituent at the N4 position of the piperazine ring. This pathway is frequently catalyzed by CYP3A4.[3]
This guide will focus on predicting the metabolic stability of this compound and will draw comparisons with other arylpiperazines to highlight key structure-metabolism relationships.
Comparative Analysis of Metabolic Stability
| Compound | Key Structural Feature | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Primary Metabolic Pathways | Key CYP Isoforms | Reference |
| This compound (m-BPP) | 3-Bromo substitution | Human Liver Microsomes | Predicted to be moderate | Predicted to be moderate | Aromatic Hydroxylation, N-dealkylation | CYP2D6, CYP3A4 | Inference |
| 1-(3-Chlorophenyl)piperazine (m-CPP) | 3-Chloro substitution | Human Liver Microsomes | Moderate | Moderate | p-Hydroxylation | CYP2D6 | [5] |
| Pyridylpiperazine Derivative 26 | Pyridyl and other substitutions | Human Liver Microsomes | 630 (10.5 hours) | <12 | Not specified | Not specified | [6] |
| Arylpiperazine Derivative 17 | 4-aryl-2H-pyrido[1,2-c]pyrimidine-1,3-dione | Human Liver Microsomes | 9.25 | Not specified | Not specified | Not specified | [7] |
| Piperazin-1-ylpyridazine 1 | Complex heterocyclic system | Human Liver Microsomes | ~3 | High | Aromatic Hydroxylation, N-oxidation | Not specified | [8][9] |
Expert Insights:
The data in the table above reveals several key trends. The pyridylpiperazine derivative 26 exhibits remarkable metabolic stability, with a half-life of over 10 hours in human liver microsomes.[6] This is in stark contrast to the piperazin-1-ylpyridazine 1 , which is rapidly metabolized with a half-life of only a few minutes.[8][9] This highlights the profound impact that the nature of the aromatic system and other substituents can have on metabolic clearance.
For this compound, its close structural similarity to m-CPP suggests a moderate metabolic stability profile. The primary site of metabolism is likely to be para-hydroxylation on the phenyl ring, a reaction catalyzed by CYP2D6.[5] The piperazine ring itself is also susceptible to metabolism, including N-dealkylation, which is often mediated by CYP3A4.[3] The presence of the bromine atom, an electron-withdrawing group, may influence the rate of metabolism compared to unsubstituted phenylpiperazine.
Experimental Protocols for Assessing Metabolic Stability
To experimentally determine the metabolic stability of a compound like this compound, the liver microsomal stability assay is a widely accepted and robust in vitro method.[1][10]
Liver Microsomal Stability Assay
This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[10]
Experimental Workflow Diagram:
Caption: Workflow for a typical liver microsomal stability assay.
Detailed Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 µM working solution of the test compound in the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier) on ice.
-
Prepare an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the incubation buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes to the incubation buffer to a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound working solution.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
-
Sample Processing and Analysis:
-
Immediately quench the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile with a suitable internal standard (a compound with similar analytical properties but a different mass).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.[11][12][13]
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).[14]
-
Hepatocyte Stability Assay
For a more comprehensive assessment that includes both Phase I and Phase II metabolism, as well as cellular uptake, a hepatocyte stability assay can be performed.[1][15] This assay uses intact liver cells and can provide a more physiologically relevant prediction of in vivo hepatic clearance. The workflow is similar to the microsomal assay but uses a suspension of cryopreserved or fresh hepatocytes.
Predicted Metabolic Pathways of this compound
Based on the known metabolism of related arylpiperazines, the following metabolic pathways are predicted for this compound:
Caption: Predicted metabolic pathways for this compound.
Causality behind Experimental Choices:
-
Choice of In Vitro System: Liver microsomes are chosen for initial screening due to their high concentration of CYP enzymes, cost-effectiveness, and suitability for high-throughput screening.[10] Hepatocytes are used for more detailed studies as they contain the full complement of metabolic enzymes and cofactors, providing a more complete picture of hepatic metabolism.[1][15]
-
Requirement for NADPH: The NADPH regenerating system is crucial as NADPH is an essential cofactor for CYP450-mediated reactions. Its continuous regeneration ensures that the enzymatic activity is not limited by cofactor depletion during the incubation.[14]
-
Use of an Internal Standard: An internal standard is used in the LC-MS/MS analysis to correct for variations in sample processing and instrument response, ensuring accurate and precise quantification.[11][12]
Conclusion and Future Directions
This guide provides a framework for assessing the metabolic stability of this compound. By leveraging data from structurally related analogs, we predict that m-BPP will exhibit moderate metabolic stability, with aromatic hydroxylation and N-dealkylation being the primary metabolic pathways, likely mediated by CYP2D6 and CYP3A4, respectively.
The provided experimental protocols for liver microsomal and hepatocyte stability assays offer a robust and validated approach to experimentally confirm these predictions. The resulting data on half-life and intrinsic clearance will be invaluable for ranking m-BPP against other compounds in a drug discovery pipeline and for predicting its in vivo pharmacokinetic properties.
For drug development professionals, the key takeaway is the critical importance of early and systematic assessment of metabolic stability. By understanding the structure-metabolism relationships within the arylpiperazine class, researchers can rationally design new analogs with optimized metabolic profiles, ultimately increasing the probability of success in developing safe and effective medicines. Future work should focus on obtaining direct experimental data for this compound and identifying its specific metabolites to confirm the predictions outlined in this guide.
References
- Evaluation of arylpiperazines from an internal compound library: broad-spectrum antimicrobial activity and favorable pharmacokinetics. (URL not provided in search results)
-
Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. PLoS One. [Link]
-
Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm. [Link]
-
In vitro metabolism studies of (18)F-labeled 1-phenylpiperazine using mouse liver S9 fraction. PubMed. [Link]
-
N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Request PDF. [Link]
-
Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. ResearchGate. [Link]
-
Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. Request PDF. [Link]
-
Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC. [Link]
-
Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Request PDF. [Link]
-
Human CYP2D6 and metabolism of m-chlorophenylpiperazine. PubMed. [Link]
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. [Link]
-
metabolic stability & determining intrinsic drug clearance. YouTube. [Link]
-
The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. PMC. [Link]
-
Arylpiperazines displaying preferential potency against chloroquine-resistant strains of the malaria parasite Plasmodium falciparum. Request PDF. [Link]
-
Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. ResearchGate. [Link]
-
An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Request PDF. [Link]
-
Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. PubMed. [Link]
-
Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes. PubMed. [Link]
-
Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. PubMed. [Link]
-
LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed. [Link]
-
Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. [Link]
-
The Respective Roles of CYP3A4 and CYP2D6 in the Metabolism of Pimozide to Established and Novel Metabolites. ASPET. [Link]
-
Metabolic Stability Services. Eurofins Discovery. [Link]
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Human CYP2D6 and metabolism of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. grcmlesydpcd.objectstorage.sa-saopaulo-1.oci.customer-oci.com [grcmlesydpcd.objectstorage.sa-saopaulo-1.oci.customer-oci.com]
- 7. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to Benchmarking 1-(3-Bromophenyl)piperazine Against Known Serotonin Ligands
In the landscape of neuropharmacology, the serotonin (5-HT) system remains a pivotal target for therapeutic intervention in a myriad of psychiatric and neurological disorders. The nuanced function of its 14-plus receptor subtypes necessitates the precise characterization of novel chemical entities. This guide provides a comprehensive framework for benchmarking the phenylpiperazine derivative, 1-(3-Bromophenyl)piperazine (3-BPP), against a panel of well-established serotonin receptor ligands.
While this compound is recognized as a versatile chemical intermediate for the synthesis of neurologically active compounds, its intrinsic pharmacological profile is not yet extensively documented in publicly accessible literature.[1] Preliminary data suggests it inhibits serotonin binding, indicating its potential as a serotonergic agent.[2] This guide, therefore, serves as both a proposal and a practical manual for its systematic evaluation. We will delineate the requisite in vitro assays, introduce the appropriate benchmark compounds, and explain the scientific rationale underpinning each step of the characterization workflow. By following this guide, researchers can robustly determine the binding affinity, functional activity, and selectivity profile of 3-BPP, thereby elucidating its potential as a novel research tool or therapeutic lead.
The Benchmarking Panel: Established Serotonin Ligands for Comparison
To accurately position 3-BPP within the complex pharmacology of the serotonin system, it is essential to compare it against ligands with well-defined properties at key receptor subtypes, primarily the 5-HT1A and 5-HT2A receptors. These receptors represent two different G-protein coupling families (Gi/o and Gq/11, respectively) and are implicated in distinct physiological and pathological processes.
Our selected panel includes:
-
Buspirone: A clinically used anxiolytic, buspirone is a partial agonist at the 5-HT1A receptor.[3] It exhibits high affinity for 5-HT1A receptors and moderate affinity for dopamine D2 receptors.[4][5] Its complex pharmacology, acting as a full agonist at presynaptic autoreceptors and a partial agonist at postsynaptic receptors, makes it an excellent benchmark for assessing agonist activity at 5-HT1A.
-
WAY-100635: Considered the gold-standard silent antagonist for 5-HT1A receptors.[6][7] It possesses very high affinity (Ki = 0.39 - 0.84 nM) and over 100-fold selectivity for the 5-HT1A receptor over other 5-HT subtypes.[8] It is crucial to note its significant agonist activity at the dopamine D4 receptor, a factor to consider when interpreting selectivity data.[9][10]
-
Ketanserin: A classic antagonist of the 5-HT2A receptor (Ki ≈ 0.85 nM).[11] While selective for the 5-HT2A subtype over other serotonin receptors, it also displays high affinity for α1-adrenergic and histamine H1 receptors, making it a useful tool for assessing broad selectivity.[12][13]
-
(±)-DOI: A potent agonist at both 5-HT2A and 5-HT2C receptors.[14] With only moderate selectivity between these two subtypes (approximately 5-fold higher affinity for 5-HT2A), it serves as a benchmark for potent Gq/11-mediated functional activity.[15][16]
Table 1: Comparative Binding Affinities (Ki, nM) of Benchmark Ligands
| Compound | 5-HT1A | 5-HT2A | Other Notable Targets |
| Buspirone | ~10-20 | >1000 | D2 (~300 nM)[3] |
| WAY-100635 | 0.39 - 0.84[8] | >100 | D4 (agonist, Ki ≈ 1-5 nM)[9] |
| Ketanserin | ~200 | 0.85[11] | α1-adrenergic (~2.5 nM), H1 (~2 nM)[12] |
| (±)-DOI | >1000 | ~1-5 | 5-HT2C (~5-25 nM)[15][17] |
Note: Ki values are approximate and can vary based on experimental conditions (e.g., tissue source, radioligand, assay buffer). The values presented are for comparative purposes.
Experimental Design: A Step-by-Step Guide to Characterization
The following protocols outline the standard, validated methodologies for determining the in vitro pharmacological profile of a novel compound like 3-BPP.
Part 1: Determining Binding Affinity via Radioligand Binding Assays
Radioligand binding assays are the cornerstone for quantifying the affinity of a compound for a specific receptor. These are competition assays where the test compound (3-BPP) competes with a radiolabeled ligand of known affinity for binding to the receptor. The resulting data allows for the calculation of the inhibitory constant (Ki), a direct measure of binding affinity.
Caption: Workflow for a typical radioligand competition binding assay.
-
Membrane Preparation: Utilize membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor. Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store aliquots at -80°C.[18]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, 0.1% ascorbic acid, pH 7.4.[19]
-
Radioligand: [3H]8-OH-DPAT at a final concentration of ~1.0 nM.[19]
-
Procedure: In a 96-well plate, combine 150 µL of membrane preparation, 50 µL of serially diluted 3-BPP (or benchmark compound), and 50 µL of [3H]8-OH-DPAT. For total binding, add 50 µL of assay buffer instead of the compound. For non-specific binding, use a high concentration (e.g., 10 µM) of unlabeled serotonin.
-
Incubation: Incubate the plate for 60 minutes at 27°C.[19]
-
Filtration: Terminate the reaction by rapid filtration over glass fiber filters (GF/B) presoaked in polyethyleneimine (PEI), followed by several washes with ice-cold wash buffer (50 mM Tris-HCl).[1]
-
Quantification: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression. Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol is analogous to the 5-HT1A assay, with the following key differences:
-
Cell Line: Use membranes from cells expressing the human 5-HT2A receptor (e.g., HEK293 cells).
-
Radioligand: [3H]ketanserin at a final concentration of ~0.5-1.0 nM.[20]
-
Non-specific Binding: Defined using a high concentration (e.g., 10 µM) of an unlabeled 5-HT2A antagonist like M100907 or unlabeled ketanserin.
Part 2: Assessing Functional Activity
Binding affinity does not reveal whether a compound activates (agonist), blocks (antagonist), or has no effect on receptor signaling. Functional assays are required to determine a compound's efficacy.
The 5-HT1A receptor is coupled to the inhibitory G-protein, Gi.[21] Its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[22] This change can be measured to quantify agonist or antagonist activity.
Caption: General workflow for a cell-based cAMP functional assay.
-
Cell Plating: Seed CHO-K1 cells stably expressing the human 5-HT1A receptor into 96-well plates.[23]
-
Procedure: On the day of the assay, replace the culture medium with stimulation buffer. Add serial dilutions of 3-BPP or a benchmark agonist (e.g., Buspirone).
-
Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells to stimulate adenylyl cyclase and raise basal cAMP levels.[23]
-
Incubation & Lysis: Incubate for 30 minutes at 37°C. Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).[24]
-
Data Analysis: Plot the inhibition of the forskolin-stimulated cAMP signal against the concentration of the compound to determine the EC50 (concentration for half-maximal effect) and Emax (maximal effect relative to a full agonist like serotonin).
To test for antagonist activity, cells are pre-incubated with 3-BPP before adding a fixed concentration of a known 5-HT1A agonist (like 8-OH-DPAT). An antagonist will shift the agonist's dose-response curve to the right.
The 5-HT2A receptor is coupled to the Gq G-protein.[25] Its activation stimulates phospholipase C, leading to the release of calcium (Ca2+) from intracellular stores.[25] This transient increase in cytosolic calcium can be measured using calcium-sensitive fluorescent dyes.
-
Cell Plating: The day before the assay, seed HEK293 cells expressing the human 5-HT2A receptor into black-walled, clear-bottom 96-well plates.[26]
-
Dye Loading: On the assay day, remove the growth medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM). Incubate for 45-60 minutes at 37°C.[27]
-
Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Procedure: Record a baseline fluorescence reading for 10-20 seconds. The instrument then automatically injects a solution of 3-BPP or a benchmark agonist (e.g., DOI) into the wells while continuing to record the fluorescence signal for an additional 60-120 seconds.[27]
-
Data Analysis: The increase in fluorescence intensity over baseline is plotted against the compound concentration to determine the EC50 and Emax.
Interpreting the Data: Building a Pharmacological Profile
By systematically performing these assays, a comprehensive dataset can be generated for this compound.
Table 2: Hypothetical Data Summary for 3-BPP vs. Benchmarks
| Compound | 5-HT1A Ki (nM) | 5-HT1A EC50 (nM) & Emax (%) | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) & Emax (%) |
| 3-BPP | Experimental | Experimental | Experimental | Experimental |
| Buspirone | ~15 | ~30 (Emax ~50-70%) | >1000 | N/A |
| WAY-100635 | ~0.5 | Antagonist (pA2 ~9.7)[6] | >100 | N/A |
| Ketanserin | ~200 | N/A | ~1.0 | Antagonist (pA2 ~8.5-9.0) |
| (±)-DOI | >1000 | N/A | ~3.0 | ~10 (Emax ~90-100%) |
Note: Functional data (EC50, Emax) are highly dependent on the cell line and assay system. Values are illustrative.
The analysis should focus on three key aspects:
-
Potency: How much of the drug is needed to produce an effect? This is determined by the Ki and EC50 values. Lower values indicate higher potency. A comparison of 3-BPP's Ki values at 5-HT1A and 5-HT2A to those of the benchmarks will reveal its relative potency.
-
Efficacy: What is the maximum effect the drug can produce? This is measured by the Emax in functional assays. An Emax near 100% (relative to serotonin) suggests a full agonist, while a lower Emax indicates a partial agonist. If 3-BPP shows no agonist activity but blocks the effect of an agonist, it is an antagonist.
-
Selectivity: How specific is the drug for one receptor over others? This is assessed by comparing the Ki values across different receptors. A high ratio of Ki (off-target) / Ki (on-target) indicates high selectivity. For example, comparing the 5-HT1A Ki of 3-BPP to its 5-HT2A Ki will determine its subtype selectivity. Further screening against a broader panel of receptors (e.g., other 5-HT subtypes, adrenergic, dopaminergic) is crucial for a complete profile.[2]
By placing the experimental data for this compound into the context provided by these well-characterized ligands and robust assay protocols, researchers can confidently define its pharmacological identity. This systematic approach is fundamental to advancing our understanding of serotonergic modulation and accelerating the discovery of novel neurotherapeutics.
References
-
Forster, E. A., et al. (1995). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. European Journal of Pharmacology, 281(1), 81-88. Available from: [Link]
-
Gartside, S. E., et al. (1996). WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135. The Journal of Pharmacology and Experimental Therapeutics, 278(2), 752-762. Available from: [Link]
-
Lacivita, E., et al. (2016). Structural Insights into 5-HT1A/D4 Selectivity of WAY-100635 Analogues: Molecular Modeling, Synthesis, and in Vitro Binding. ACS Chemical Neuroscience, 7(9), 1298-1311. Available from: [Link]
-
Temple, D. L. Jr, Yevich, J. P., & New, J. S. (1982). Buspirone: chemical profile of a new class of anxioselective agents. Journal of Clinical Psychiatry, 43(12 Pt 2), 4-9. Available from: [Link]
-
Wikipedia. Ketanserin. Available from: [Link]
-
Glennon, R. A., et al. (1992). Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding. Journal of Medicinal Chemistry, 35(4), 734-740. Available from: [Link]
-
ResearchGate. Affinity values (K i in nM) at selected serotonin receptor isoforms. Available from: [Link]
-
Semantic Scholar. Buspirone: chemical profile of a new class of anxioselective agents. Available from: [Link]
-
New Drug Approvals. Buspirone. Available from: [Link]
-
Wikipedia. Buspirone. Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. ketanserin | Ligand Activity Charts. Available from: [Link]
-
Glennon, R. A. (2020). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. ACS Omega, 5(3), 1231-1247. Available from: [Link]
-
ACS Publications. 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review. Available from: [Link]
-
Hall, H., et al. (1995). The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes. Journal of Neurochemistry, 64(4), 1685-1695. Available from: [Link]
-
Brogden, R. N., & Sorkin, E. M. (1990). Ketanserin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension and peripheral vascular disease. Drugs, 40(6), 761-790. Available from: [Link]
-
University of Pennsylvania. CALCIUM FLUX PROTOCOL. Available from: [Link]
-
U.S. Food and Drug Administration. BuSpar (buspirone hydrochloride) tablets label. Available from: [Link]
-
DiscoverX. cAMP Hunter™ Human HTR1A (5-HT1A) Gi Cell-Based Assay Kit (CHO-K1). Available from: [Link]
-
Gray, J. A., & Roth, B. L. (2007). Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo. Molecular Pharmacology, 71(3), 702-711. Available from: [Link]
-
Patsnap Synapse. What is the mechanism of Ketanserin? Available from: [Link]
-
Chaouloff, F., et al. (1997). Cortical [3H]ketanserin binding and 5-HT2A receptor-mediated inositol phosphate production in the spontaneously hypertensive rat and Lewis rat strains. Neuropharmacology, 36(8), 1123-1129. Available from: [Link]
-
Eurofins Discovery. 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay - US. Available from: [Link]
-
Wikipedia. Trazodone. Available from: [Link]
-
Teitler, M., et al. (1990). Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI. Journal of Neurochemistry, 55(6), 2131-2134. Available from: [Link]
-
Cliffe, I. A., et al. (1994). Electrophysiological, Biochemical, Neurohormonal and Behavioural Studies With WAY-100635, a Potent, Selective and Silent 5-HT1A Receptor Antagonist. Behavioural Brain Research, 64(1-2), 141-151. Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. 8-OH-DPAT | Ligand Activity Charts. Available from: [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]
-
Adham, N., et al. (1994). [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors. British Journal of Pharmacology, 111(4), 1223-1232. Available from: [Link]
-
Felsing, D. E., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLoS One, 13(8), e0203137. Available from: [Link]
-
Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay - US. Available from: [Link]
-
Launay, J. M., et al. (1991). The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. Journal of Receptor Research, 11(1-4), 311-324. Available from: [Link]
-
ResearchGate. Representative agonist concentration–calcium flux response isotherms in HEK-293 cells transiently expressing wild-type or variant 5-HT2A receptors. Available from: [Link]
-
GenScript. Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. Available from: [Link]
-
Binder, M. J., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available from: [Link]
-
Schmitz, B., et al. (1995). Effect of the selective 5-HT1A receptor antagonist WAY 100635 on the inhibition of e.p.s.ps produced by 5-HT in the CA1 region of rat hippocampal slices. British Journal of Pharmacology, 116(2), 1911-1917. Available from: [Link]
-
ACS Publications. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors. Available from: [Link]
-
Wikipedia. 5-HT1A receptor. Available from: [Link]
-
Multispan, Inc. 5-HT1A RECEPTOR. Available from: [Link]
-
Wikipedia. Serotonin receptor. Available from: [Link]
-
Gucyt-Wesolek, E., et al. (2006). DOI, an agonist of 5-HT2A/2C serotonin receptor, alters the expression of cyclooxygenase-2 in the rat parietal cortex. Pharmacological Reports, 58(4), 519-526. Available from: [Link]
Sources
- 1. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buspirone - Wikipedia [en.wikipedia.org]
- 4. Buspirone: chemical profile of a new class of anxioselective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Structural Insights into 5-HT1A/D4 Selectivity of WAY-100635 Analogues: Molecular Modeling, Synthesis, and in Vitro Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Ketanserin - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Ketanserin? [synapse.patsnap.com]
- 14. DOI, an agonist of 5-HT2A/2C serotonin receptor, alters the expression of cyclooxygenase-2 in the rat parietal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 20. Cortical [3H]ketanserin binding and 5-HT2A receptor-mediated inositol phosphate production in the spontaneously hypertensive rat and Lewis rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. resources.revvity.com [resources.revvity.com]
- 24. cAMP Hunter™ Human HTR1A (5-HT1A) Gi Cell-Based Assay Kit (CHO-K1) [discoverx.com]
- 25. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 26. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(3-Bromophenyl)piperazine
For researchers and scientists engaged in drug development, the synthesis and handling of novel compounds like 1-(3-Bromophenyl)piperazine are routine. However, the lifecycle of these chemicals extends beyond the benchtop. Proper disposal is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in its specific chemical properties and established safety principles.
Core Principle: Understand the Hazard Profile
Before any disposal procedure begins, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated aromatic amine, a class of compounds that requires careful handling. Its hazard profile dictates the necessary precautions for personal and environmental protection.
Aggregated GHS (Globally Harmonized System) information identifies several key hazards associated with this compound.[1][2] These classifications underscore the necessity of treating this chemical and its waste with the utmost care.
Data Presentation: GHS Hazard Profile for this compound
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2] |
Causality: The piperazine moiety can cause skin and eye irritation, while the overall molecule's characteristics contribute to oral toxicity and respiratory irritation.[4][5] Therefore, all waste streams, including empty containers and contaminated labware, must be considered hazardous.
Immediate Safety & Personal Protective Equipment (PPE)
Given the identified hazards, all handling and disposal operations must be conducted within a well-ventilated area, preferably inside a chemical fume hood.[4][6] The following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles and a face shield must be worn to protect against splashes.[2][6]
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are essential.[4][6] Always inspect gloves for integrity before use.[7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, particularly when handling the solid form, a NIOSH-approved respirator is required.[6]
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins with waste segregation at the point of generation and ends with collection by a certified hazardous waste management provider.
Experimental Protocol: Waste Collection and Segregation
-
Container Selection:
-
Waste Characterization and Labeling:
-
Classification: This waste must be classified as Halogenated Organic Waste . The presence of the carbon-bromine bond places it in this category, which has specific disposal requirements under EPA regulations.[8][9]
-
Labeling: Affix a "Hazardous Waste" label to the container.[4][6] Clearly write the full chemical name, "this compound," and list any solvents or other chemicals present in the waste mixture. Include the appropriate GHS hazard pictograms (e.g., Exclamation Mark for irritant/harmful).[3][6]
-
-
Waste Segregation (The Critical Step):
-
Causality: The primary goal of segregation is to prevent dangerous chemical reactions within the waste container. Piperazine derivatives can react violently with strong oxidizing agents.[5][6][7]
-
Action: NEVER mix this compound waste with:
-
Strong Oxidizing Agents (e.g., nitrates, perchlorates, nitric acid)
-
Strong Acids or Acid Chlorides[6]
-
Aqueous or incompatible waste streams.
-
-
-
Waste Transfer and Storage:
-
Carefully transfer waste into the designated container using appropriate tools (e.g., chemical-resistant spatulas). Minimize the generation of dust.[2][6]
-
All contaminated disposable materials, such as weighing paper, pipette tips, gloves, and paper towels, must be placed in the same hazardous waste container.[4][6]
-
Securely close the container lid. Store the container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials, pending pickup.[6][7]
-
Mandatory Visualization: Disposal Decision Workflow
The following diagram outlines the logical steps from waste generation to final disposal.
Caption: Disposal workflow for this compound.
Spill Management Protocol
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate & Ventilate: Immediately alert others and evacuate the immediate area. Ensure proper ventilation by working within a fume hood or opening windows if safe to do so.[4]
-
Contain: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[4][7] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Wearing appropriate PPE, carefully collect the absorbed material using spark-proof tools and place it into the designated hazardous waste container.[2][6]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol), followed by soap and water.[4] All cleaning materials must be disposed of as hazardous waste in the same container.[4]
Final Disposal: The Professional Pathway
The ultimate disposal of this compound waste must be handled by professionals to ensure regulatory compliance and environmental safety.
-
Method of Choice: Incineration: The recommended final disposal method is high-temperature incineration at a licensed and approved facility.[6]
-
Causality: Incineration is particularly suitable for halogenated organic compounds. The high temperatures ensure the complete destruction of the complex organic molecule, while scrubbers and afterburners in the incinerator system neutralize the resulting acidic gases (like hydrogen bromide), preventing their release into the atmosphere.[8][10]
-
-
Regulatory Compliance: Chemical waste generators are legally responsible for ensuring their waste is handled and disposed of correctly from "cradle to grave."[7] You must contract with a licensed hazardous waste disposal company for the collection, transport, and final treatment of the waste.[2]
-
Prohibited Actions:
By adhering to these scientifically-grounded procedures, researchers can ensure that the lifecycle of this compound is managed safely, responsibly, and in full compliance with all regulations.
References
- Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Labor
- Proper Disposal of 1-Benzoylpiperazine: A Guide for Labor
- This compound | C10H13BrN2 | CID 2757154. PubChem.
- SAFETY DATA SHEET - 1-(3-Bromophenyl)piperidine. Fisher Scientific.
- Safety Data Sheet - 3-Chlorophenyl piperazine. CymitQuimica.
- Piperazine Safety D
- MSDS for 1-(3-Chlorophenyl)piperazine. UnaveraChemLab.
- This compound AldrichCPR. Sigma-Aldrich.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- 1-(3-fluorophenyl)
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
Sources
- 1. This compound | C10H13BrN2 | CID 2757154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.ca [fishersci.ca]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. synquestlabs.com [synquestlabs.com]
- 11. unavera.de [unavera.de]
A Senior Application Scientist's Guide to the Safe Handling of 1-(3-Bromophenyl)piperazine
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to discovery. 1-(3-Bromophenyl)piperazine is one such compound, a versatile building block in medicinal chemistry. However, its utility is matched by potential hazards that demand our respect and meticulous attention to safety. This guide moves beyond a simple checklist, offering a procedural and logical framework for handling this compound, ensuring both personal safety and the integrity of your research.
Understanding the Risks: Hazard Profile of this compound
Before any handling, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1][2].
-
Skin Irritation (Category 2): Causes skin irritation[1][2][3].
-
Serious Eye Irritation (Category 2): Causes serious eye irritation[1][2][3].
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation[1][2][4].
These classifications are not mere labels; they are predictive of the adverse effects that can occur upon exposure. The piperazine moiety, while a common scaffold in pharmaceuticals, can also be a sensitizer, and the bromophenyl group adds to the compound's reactivity and potential for biological interaction. Therefore, a robust personal protective equipment (PPE) strategy is the first line of defense.
Essential Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is a critical control point in mitigating the risks associated with this compound. The following table summarizes the essential PPE and the rationale for its use.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves, inspected before use. Change gloves every 30-60 minutes or immediately if contaminated. | Thicker gloves generally offer better protection against chemical permeation[5]. Regular inspection and changing of gloves minimize the risk of exposure through degradation or contamination[5]. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face[5][6]. |
| Protective Clothing | A laboratory coat with long sleeves, buttoned, and made of a low-permeability fabric. Consider a chemically resistant apron for larger quantities. | Protects the skin from accidental spills and contamination. The use of a lab coat with cuffs that can be covered by gloves prevents exposure to the wrists[5]. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary. | This is crucial to prevent respiratory tract irritation[4][6]. A surgical mask offers no protection from chemical vapors[5]. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound at every stage is essential for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3].
-
Keep the container tightly closed and clearly labeled.
2. Handling and Use:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Before starting any work, ensure that an emergency eyewash station and safety shower are readily accessible[6].
-
Weighing and transferring the solid compound should be done carefully to avoid generating dust.
-
After handling, thoroughly wash hands and any exposed skin with soap and water[3][4]. Do not eat, drink, or smoke in the laboratory[3][7].
3. Decontamination:
-
All non-disposable equipment that comes into contact with the compound should be decontaminated. This can typically be achieved by rinsing with an appropriate solvent (e.g., ethanol or acetone), followed by washing with soap and water.
-
Contaminated disposable items, including gloves and weighing paper, should be placed in a designated, sealed waste container.
Emergency Procedures: A Rapid and Informed Response
In the event of an accidental exposure or spill, a swift and correct response is critical.
First-Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][6].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[3][4].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention[3][4].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[3].
Spill Response Workflow:
A structured approach to spill management is crucial to prevent further contamination and exposure.
Caption: Workflow for responding to a chemical spill.
Disposal Plan: Responsible End-of-Life Management
Proper disposal of this compound and its contaminated materials is a legal and ethical responsibility.
-
Chemical Waste: Unused or waste this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, paper towels, and pipette tips, must be collected in a clearly labeled, sealed container for hazardous waste disposal.
-
Consult Local Regulations: Always follow your institution's and local environmental regulations for chemical waste disposal[3][4]. When in doubt, consult your institution's Environmental Health and Safety (EHS) department.
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely unlock the scientific potential of this compound while upholding the highest standards of laboratory safety.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
